molecular formula C10H12N2O4 B13981583 5-Nitro-2-propoxybenzamide CAS No. 24572-86-9

5-Nitro-2-propoxybenzamide

Katalognummer: B13981583
CAS-Nummer: 24572-86-9
Molekulargewicht: 224.21 g/mol
InChI-Schlüssel: CVMPEAZMAIZTPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Nitro-2-propoxybenzamide (CAS 24572-86-9) is a nitro-aromatic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.213 g/mol . This benzamide derivative is a solid for research use, featuring a nitro group and a propoxy side chain on its benzamide core structure. As part of the nitrobenzamide chemical family, this compound is of significant interest in medicinal chemistry and antimicrobial research. Nitro-containing benzamides, such as the drug Nitazoxanide and its analogs, have been extensively studied for their antibacterial properties . The antimicrobial activity of these compounds is often dependent on nitroreduction by specific bacterial enzymes, such as the nitroreductase NfnB in mycobacteria, which activates the molecule to a cytotoxic hydroxylamine intermediate . This mechanism highlights the potential of 5-Nitro-2-propoxybenzamide as a building block in developing novel anti-infective agents. Furthermore, benzamide scaffolds are versatile intermediates in synthetic organic chemistry for constructing complex heterocyclic systems . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

24572-86-9

Molekularformel

C10H12N2O4

Molekulargewicht

224.21 g/mol

IUPAC-Name

5-nitro-2-propoxybenzamide

InChI

InChI=1S/C10H12N2O4/c1-2-5-16-9-4-3-7(12(14)15)6-8(9)10(11)13/h3-4,6H,2,5H2,1H3,(H2,11,13)

InChI-Schlüssel

CVMPEAZMAIZTPK-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N

Herkunft des Produkts

United States
Foundational & Exploratory

Structure Elucidation of 5-Nitro-2-propoxybenzamide: A Method-Driven Approach to Characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's chemical structure is the bedrock upon which all subsequent investigations are built. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety profile. 5-Nitro-2-propoxybenzamide, a substituted aromatic amide, represents a class of molecules with significant potential in medicinal chemistry, owing to the diverse functionalities presented by the benzamide scaffold, the electron-withdrawing nitro group, and the lipophilic propoxy moiety.

This technical guide provides a comprehensive, field-proven methodology for the complete structural elucidation of 5-Nitro-2-propoxybenzamide. Moving beyond a mere recitation of techniques, this document outlines a logical, integrated workflow designed to yield a self-validating dataset. We will explore the causality behind experimental choices, detailing not just what to do, but why each step is critical for building an unshakeable structural hypothesis. This guide is structured to empower researchers to confidently characterize this and similar novel chemical entities.

Section 1: The Target Molecule and Predicted Physicochemical Properties

The first step in any elucidation project is to define the target structure and predict its fundamental properties. This informs sample preparation, choice of analytical techniques, and interpretation of subsequent data.

The proposed structure for 5-Nitro-2-propoxybenzamide is presented below. Its IUPAC name is 5-nitro-2-propoxybenzamide. The structure contains a benzene ring substituted with a primary amide group, a propoxy group ortho to the amide, and a nitro group para to the propoxy group.

Caption: Proposed molecular structure of 5-Nitro-2-propoxybenzamide.

Based on this structure, we can predict key physicochemical properties that are essential for analysis.

PropertyPredicted ValueSource(s)
Molecular Formula C₁₀H₁₂N₂O₄(Structure-based)
Molecular Weight 224.22 g/mol (Structure-based)
Monoisotopic Mass 224.0797 Da(Structure-based)
Appearance Pale yellow solid[1][2]
Solubility Soluble in organic solvents (DMSO, CDCl₃, Methanol); sparingly soluble in water.[2]

Section 2: The Integrated Elucidation Workflow

A robust structural elucidation is not a linear process but an integrated workflow where each piece of data corroborates the others. Our approach prioritizes obtaining a low-resolution overview first, followed by high-resolution techniques to piece together the molecular puzzle. This ensures efficiency and builds a layered, self-validating case for the final structure.

Caption: Integrated workflow for structural elucidation.

Section 3: Mass Spectrometry – Confirming the Foundation

Expertise & Causality: We begin with High-Resolution Mass Spectrometry (HRMS). Its purpose is twofold: to confirm the molecular weight predicted in Section 1 and, more importantly, to determine the elemental composition.[3][4] This technique provides the molecular formula, which is the non-negotiable foundation of the structure. We select Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for polar, medium-sized molecules like our target, minimizing fragmentation and maximizing the abundance of the molecular ion.[3][5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer for high mass accuracy.[4]

  • Ionization Mode: ESI in positive ion mode.

  • Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.

  • Acquisition: Acquire data in full scan mode over an m/z range of 50-500 Da.

  • Data Analysis: Identify the monoisotopic mass of the most abundant ion. Use the instrument's software to calculate the elemental composition based on the exact mass, comparing the experimental result to the theoretical value.

Predicted Data Presentation
Ion SpeciesTheoretical m/zPredicted Observation
[M+H]⁺ 225.0870The most abundant ion, used for elemental composition confirmation.
[M+Na]⁺ 247.0689A common adduct, often observed at lower intensity.
[2M+H]⁺ 449.1662Dimer ion, possible at higher concentrations.

The instrument should return a mass accuracy of < 5 ppm. The isotopic distribution pattern must match the theoretical pattern for C₁₀H₁₂N₂O₄, providing definitive confirmation of the elemental formula.[6]

Section 4: FTIR Spectroscopy – Identifying the Key Players

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in the molecule.[7][8] It works by detecting the vibrational frequencies of chemical bonds upon absorption of infrared radiation.[9] This analysis serves as a quick confirmation that the expected chemical architecture (amide, nitro group, ether, aromatic ring) is present, corroborating the molecular formula from HRMS.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place a pure KBr pellet (or an empty sample compartment) in the FTIR spectrometer and record a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.[10]

  • Sample Spectrum: Replace the background pellet with the sample pellet and acquire the sample spectrum. The typical range is 4000-400 cm⁻¹.[9]

  • Data Processing: The instrument software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum.

Predicted Data Presentation
Wavenumber (cm⁻¹)Vibration ModeExpected AppearanceFunctional Group
3400-3200N-H StretchTwo medium-intensity, sharp peaksPrimary Amide (-CONH₂)
3100-3000C-H Stretch (sp²)Weak to medium peaksAromatic Ring
2980-2850C-H Stretch (sp³)Medium to strong peaksPropoxy Group (-OCH₂CH₂CH₃)
~1680-1650C=O Stretch (Amide I)Strong, sharp peakAmide Carbonyl
1600-1450C=C StretchMultiple medium peaksAromatic Ring
~1550 & ~1350N-O Asymmetric & Symmetric StretchTwo strong, sharp peaksNitro Group (-NO₂)
~1250-1200C-O-C Asymmetric StretchStrong peakAryl-Alkyl Ether

References for peak assignments:[11][12]

Section 5: NMR Spectroscopy – Assembling the Molecular Blueprint

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[13][14] It provides a detailed map of the carbon-hydrogen framework. ¹H NMR reveals the chemical environment, number, and neighboring relationships of protons, while ¹³C NMR identifies all unique carbon atoms.[15][16] For a structure with potential for ambiguity, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to definitively link protons to each other and to their attached carbons.

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay of 1-2 seconds, and a spectral width covering 0-12 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and identify the chemical shift (δ), multiplicity, and coupling constants (J) for all peaks.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
LabelPredicted δ (ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
H-6~8.3d1HJ = 2.5Aromatic H, ortho to -NO₂
H-4~8.1dd1HJ = 9.0, 2.5Aromatic H, ortho to -NO₂, meta to -OPr
H-3~7.1d1HJ = 9.0Aromatic H, ortho to -OPr
NH₂~6.0br s2H-Amide Protons
O-CH₂~4.1t2HJ = 6.5Propoxy -OCH₂-
CH₂~1.9sextet2HJ = 7.0, 6.5Propoxy -CH₂-
CH₃~1.1t3HJ = 7.0Propoxy -CH₃

Justification: The aromatic protons H-6 and H-4 are significantly downfield due to the strong deshielding effect of the ortho/para nitro group. The propoxy protons follow a standard triplet-sextet-triplet pattern. The amide protons are expected to be broad and may exchange with trace D₂O.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Predicted δ (ppm)Assignment
~165C=O (Amide)
~158C-2 (Aromatic, attached to -OPr)
~145C-5 (Aromatic, attached to -NO₂)
~128C-4 (Aromatic CH)
~125C-1 (Aromatic, attached to -C=O)
~120C-6 (Aromatic CH)
~115C-3 (Aromatic CH)
~71O-CH₂ (Propoxy)
~22-CH₂- (Propoxy)
~10-CH₃ (Propoxy)

Justification: The amide carbonyl is the most downfield signal. The carbons attached to heteroatoms (C-2, C-5) are also significantly downfield. The remaining aromatic and aliphatic carbons appear in their expected regions.[15]

2D NMR for Final Confirmation

A COSY experiment would be run to confirm the proton-proton couplings. The following key correlations are expected, which would validate the assignments made above.

Caption: Expected COSY correlations for 5-Nitro-2-propoxybenzamide.

Section 6: Final Structure Validation and Trustworthiness

  • HRMS established the elemental formula as C₁₀H₁₂N₂O₄.[6]

  • FTIR confirmed the presence of the requisite functional groups: a primary amide, a nitro group, an aryl-alkyl ether, and an aromatic ring.[7]

  • ¹H and ¹³C NMR accounted for all 12 protons and 10 carbons required by the molecular formula.[17]

  • NMR chemical shifts and coupling patterns were fully consistent with the proposed 1,2,4-trisubstituted aromatic ring and the n-propoxy chain.

  • 2D NMR (COSY) would provide the final, unambiguous proof of the proton connectivity map.

This multi-technique, cross-validating approach ensures the highest level of trustworthiness in the final structure assignment. For absolute confirmation, particularly for regulatory filings or to study solid-state packing, obtaining a single crystal and performing X-ray crystallography would provide the definitive, three-dimensional structure.[18][19]

References

  • EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR) Services. Accessed March 13, 2026. [Link]

  • Longdom Publishing. Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Accessed March 13, 2026. [Link]

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The Synthesis Pathway of 5-Nitro-2-propoxybenzamide: Strategic Evolution in PDE5 Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitro-2-propoxybenzamide (CAS: 24572-86-9) is a critical synthetic intermediate traditionally utilized in the development of phosphodiesterase type 5 (PDE5) inhibitors, most notably Simmerafil (TPN171H) . Simmerafil is a next-generation, orally bioavailable PDE5 inhibitor developed for the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH) .

This technical whitepaper provides an in-depth analysis of the synthesis pathway of 5-nitro-2-propoxybenzamide, the mechanistic causality behind its formation, and the retrosynthetic challenges it presents during downstream API manufacturing. We will explore the classical synthesis route and compare it against the modern, optimized processes that strategically reorder the nitration step to achieve scalable, high-purity yields.

Retrosynthetic Causality & The "Amide Conflict"

In early developmental routes for Simmerafil, 5-nitro-2-propoxybenzamide served as the primary starting material. The logic was straightforward: the nitro group could be easily reduced to an aniline, which would then be acylated with a piperazine derivative, while the primary benzamide could be converted into an amidine to construct the pyrimidinone core .

However, this classical approach introduced a critical chemoselectivity flaw known as the "Amide Conflict" . When the nitro group of 5-nitro-2-propoxybenzamide is reduced and subsequently reacted with (4-methylpiperazin-1-yl)acetic acid, the resulting intermediate contains two distinct amide moieties: the primary benzamide and the newly formed secondary acetamide. During the subsequent imidoesterification step (required to build the pyrimidinone ring), both amide sites act as reactive nucleophiles. This lack of chemoselectivity leads to significant impurity generation, including the formation of quaternary ammonium salts due to unintended methylation of the N-methylpiperazine moiety .

To resolve this, modern process chemistry dictates that the pyrimidinone core must be constructed before the piperazine side-chain is introduced, fundamentally altering when and how the nitration step is performed.

Retrosynthesis cluster_old Classical Route (Chemoselectivity Issues) cluster_new Optimized Route (High Yield, Scalable) Simmerafil Simmerafil (TPN171H) Target API NitroPropoxy 5-Nitro-2-propoxybenzamide (Starting Material) AcetamideInt Dual-Amide Intermediate (Benzamide + Acetamide) NitroPropoxy->AcetamideInt 1. Reduction 2. Acylation AcetamideInt->Simmerafil Imidoesterification (Side reactions!) Salicylamide Salicylamide (Safe & Cheap) Propoxybenzamide 2-Propoxybenzamide Salicylamide->Propoxybenzamide Alkylation Pyrimidinone Pyrimidinone Core (Constructed Early) Propoxybenzamide->Pyrimidinone Imidoesterification & Cyclization NitroPyrimidinone 5-Nitro-Pyrimidinone (Nitration post-cyclization) Pyrimidinone->NitroPyrimidinone Nitration NitroPyrimidinone->Simmerafil Reduction & Acylation

Fig 1: Retrosynthetic logical tree comparing the classical Amide Conflict vs the Optimized Route.

Classical Synthesis of 5-Nitro-2-propoxybenzamide

Despite the downstream challenges in specific API syntheses, 5-nitro-2-propoxybenzamide remains a highly valuable building block. Its synthesis relies on fundamental electrophilic aromatic substitution (EAS) principles.

Mechanistic Rationale

The synthesis begins with Salicylamide (2-hydroxybenzamide) . Following O-alkylation to yield 2-propoxybenzamide, the molecule undergoes nitration. The regioselectivity of this nitration is governed by the synergistic directing effects of the substituents:

  • The Propoxy Group (-OPr): A strongly activating group that directs incoming electrophiles to the ortho and para positions via resonance electron donation.

  • The Carboxamide Group (-CONH2): A deactivating group that directs electrophiles to the meta position via electron withdrawal.

The position para to the propoxy group and meta to the carboxamide group (Position 5) is both electronically favored and sterically accessible. The ortho position (Position 3) is heavily sterically hindered by the adjacent groups, though a minor fraction of the 3-nitro regioisomer still forms and must be removed.

Protocol A: Step-by-Step Classical Synthesis

Step 1: O-Alkylation to 2-Propoxybenzamide

  • Charge a clean, dry reactor with Salicylamide (1.0 eq), anhydrous Potassium Carbonate ( K2​CO3​ , 1.5 eq), and a polar aprotic solvent (e.g., Acetonitrile or DMF).

  • Add 1-Bromopropane (1.2 eq) dropwise at room temperature.

  • Elevate the temperature to 80°C and stir for 6–8 hours. Monitor via HPLC until Salicylamide consumption is >98%.

  • Cool to room temperature, filter the inorganic salts, and concentrate the filtrate. Recrystallize the crude product to yield pure 2-propoxybenzamide.

Step 2: Electrophilic Aromatic Nitration

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, carefully add concentrated sulfuric acid ( H2​SO4​ , 98%). Slowly add concentrated nitric acid ( HNO3​ , 68%) dropwise, maintaining the internal temperature strictly below 5°C to generate the nitronium ion ( NO2+​ ).

  • Substrate Addition: Dissolve 2-propoxybenzamide in a minimal volume of cold H2​SO4​ . Add this solution dropwise to the nitrating mixture. Critical Control Point: Exceeding 5°C will result in over-nitration (dinitro impurities) and increase the yield of the unwanted 3-nitro regioisomer.

  • Quenching: After 2 hours of stirring at 0–5°C, pour the reaction mixture slowly over crushed ice with vigorous stirring. The sudden dilution quenches the acid and precipitates the crude 5-nitro-2-propoxybenzamide.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with cold distilled water until the filtrate reaches a neutral pH. Recrystallize from ethanol to purge the ~5-10% 3-nitro regioisomer, yielding pure 5-nitro-2-propoxybenzamide.

The Optimized Route: Bypassing the Intermediate

To circumvent the "Amide Conflict" and improve overall API yield, Odilov et al. developed a facile and cost-effective route that bypasses 5-nitro-2-propoxybenzamide entirely .

Instead of nitrating 2-propoxybenzamide immediately, the primary amide is first converted into an imidate and cyclized with methyl 2-ethyl-3-oxopentanoate to form the pyrimidinone core . Nitration is performed after this massive heterocyclic ring is installed.

Protocol B: Optimized Pyrimidinone Nitration
  • Dissolve the pyrimidinone intermediate in concentrated H2​SO4​ at 0°C.

  • Add a pre-cooled mixture of HNO3​ / H2​SO4​ dropwise.

  • Causality of High Regioselectivity: The massive steric bulk of the newly installed pyrimidinone ring at position 2 completely blocks the ortho position (position 3). This forces the nitronium ion exclusively to the para position (position 5).

  • Result: The regioisomer impurity drops to <2.5% in the crude mixture. After a simple water/ice quench and filtration, the isomer impurity is effectively removed (<0.05%), providing the 5-nitro-pyrimidinone intermediate in 93% yield and 99.5% purity .

Workflow A Salicylamide (2-Hydroxybenzamide) B O-Alkylation 1-Bromopropane, K2CO3 80°C A->B C 2-Propoxybenzamide B->C D Nitration (Classical) HNO3 / H2SO4 0-5°C C->D E 5-Nitro-2-propoxybenzamide (CAS: 24572-86-9) D->E

Fig 2: Step-by-step chemical workflow of the classical 5-Nitro-2-propoxybenzamide synthesis.

Quantitative Data & Process Comparison

The strategic delay of the nitration step not only solves chemoselectivity issues but dramatically improves the safety and efficiency of the synthesis. The table below summarizes the quantitative improvements achieved by shifting away from 5-nitro-2-propoxybenzamide as a primary starting material.

Process MetricClassical Route (via 5-Nitro-2-propoxybenzamide)Optimized Route (via Pyrimidinone Nitration)
Primary Starting Material 5-Nitro-2-propoxybenzamide (CAS: 24572-86-9)Salicylamide (CAS: 65-45-2)
Overall API Yield ~20.6% over 7 steps38.1% over 8 steps
Key Chemoselectivity Issue Imidoesterification of dual-amide intermediateNone (Pyrimidinone constructed early)
Nitration Regioselectivity Moderate (requires extensive recrystallization)High (93% yield, <0.05% regioisomer)
Hazard Profile Utilizes hazardous DMF and high-pressure H2​ Avoids DMF; utilizes milder, scalable conditions
Final API Purity Variable99.7% (Simmerafil)

Data summarized from the process optimization studies by Odilov et al..

References

  • Odilov, A., Liu, Y., Hu, T., Jiang, X., Suo, J., Tian, G., Yang, F., & Shen, J. (2021). "Facile and Cost-Effective Route for the Synthesis of Simmerafil." Organic Process Research & Development, 25(10), 2432–2437. URL:[Link]

  • Wang, Z., et al. (2019). "Pharmacokinetics-Driven Optimization of 4(3H)-Pyrimidinones as Phosphodiesterase Type 5 Inhibitors Leading to TPN171, a Clinical Candidate for the Treatment of Pulmonary Arterial Hypertension." Journal of Medicinal Chemistry, 62(10), 4979-4990. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 136197286, TPN171." PubChem. URL:[Link]

The Pharmacophoric Blueprint: How 5-Nitro-2-propoxybenzamide Dictates the Mechanism of Action of Next-Generation PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual Nature of the Molecule

In the realm of rational drug design, certain chemical intermediates transcend their role as mere building blocks to become the defining pharmacophoric determinants of a drug's ultimate mechanism of action. 5-Nitro-2-propoxybenzamide is one such molecule. While it possesses no inherent biological activity on its own, it serves as the critical structural precursor for Simmerafil (TPN171H) , a highly potent, next-generation Phosphodiesterase type 5 (PDE5) inhibitor[1].

By analyzing 5-nitro-2-propoxybenzamide, we can decode the causality behind its structural features. The propoxy moiety and the benzamide core are not arbitrary synthetic choices; they are precision-engineered to dictate the highly selective PDE5 inhibition and the novel anti-inflammatory effects (via NLRP3 inflammasome suppression) observed in the treatment of Pulmonary Arterial Hypertension (PAH) and erectile dysfunction[2],[3]. This whitepaper deconstructs the chemical ontology, biological transduction pathways, and empirical workflows that bridge this precursor to its final mechanism of action.

Chemical Ontology & Pharmacophore Assembly

To understand the mechanism of action, we must first understand how 5-nitro-2-propoxybenzamide is chemically assembled into the active pharmaceutical ingredient (API)[1]. Every functional group on this precursor serves a distinct mechanistic purpose:

  • The Benzamide Core: Acts as the foundational scaffold. During synthesis, the primary amide undergoes cyclization to form a pyrimidinone ring. This ring is biologically essential because it mimics the guanine base of cyclic guanosine monophosphate (cGMP), allowing the drug to competitively bind to the PDE5 active site.

  • The Propoxy Group (-O-CH₂-CH₂-CH₃): This is the critical differentiator from first-generation inhibitors (e.g., sildenafil, which utilizes a shorter ethoxy group). The extended aliphatic chain reaches deeper into the hydrophobic pocket of the PDE5 enzyme (specifically interacting with residues Q817, F820, and V782). This steric bulk drastically enhances selectivity over PDE6 and PDE11, minimizing visual and muscular adverse events[4].

  • The Nitro Group (-NO₂): Serves as an essential synthetic handle. It is catalytically reduced to an aniline, providing a nucleophilic site for acylation. This allows the attachment of a hydrophilic N-methylpiperazine tail, which optimizes the drug's aqueous solubility and extends its pharmacokinetic half-life to approximately 8–11 hours[5].

ChemAssembly A 5-Nitro-2-propoxybenzamide (Precursor) B Pyrimidinone Cyclization (cGMP Guanine Mimicry) A->B Base Catalysis C Nitro Reduction (Aniline Intermediate) B->C Pd/C, H2 D Acylation & Piperazine Addition (Solubility Enhancement) C->D Acyl Chloride E Simmerafil (TPN171H) (Active API) D->E Final Assembly

Fig 1. Chemical workflow transforming 5-nitro-2-propoxybenzamide into the active API, Simmerafil.

The Biological Transduction: Dual Mechanism of Action

Once the 5-nitro-2-propoxybenzamide pharmacophore is fully assembled into Simmerafil (TPN171H)[6], the molecule exerts a profound, dual-axis mechanism of action in the pulmonary and corpus cavernosal vasculature.

Axis 1: Canonical NO-sGC-cGMP Pathway (Vasodilation)

The pyrimidinone core (derived from the benzamide) competitively binds to the catalytic domain of PDE5. By inhibiting PDE5, the drug prevents the hydrolysis of cGMP into inactive 5'-GMP. The resulting accumulation of intracellular cGMP activates Protein Kinase G (PKG), which subsequently lowers intracellular calcium levels, leading to smooth muscle relaxation and potent vasodilation[7].

Axis 2: Non-Canonical NLRP3 Inflammasome Suppression (Anti-Remodeling)

Recent pharmacological studies have unveiled that the specific structural conformation provided by the propoxyphenyl derivative uniquely suppresses cathepsin B-mediated NLRP3 inflammasome activation[3]. In PAH, vascular remodeling is driven by chronic inflammation. By blocking the NLRP3 cascade, the drug prevents the aberrant proliferation of pulmonary artery smooth muscle cells, offering a disease-modifying effect that legacy PDE5 inhibitors lack.

MoA Drug Simmerafil (TPN171H) Propoxy-Optimized PDE5 PDE5 Enzyme (Hydrolyzes cGMP) Drug->PDE5 Potent Inhibition NLRP3 NLRP3 Inflammasome (Cathepsin B-mediated) Drug->NLRP3 Suppresses cGMP Intracellular cGMP (Elevated Levels) PDE5->cGMP Prevents Degradation PKG Protein Kinase G (PKG) cGMP->PKG Activates Vaso Pulmonary Vasodilation PKG->Vaso Induces Remodel Vascular Remodeling NLRP3->Remodel Drives (Blocked)

Fig 2. Dual mechanism of action: canonical PDE5 inhibition and non-canonical NLRP3 suppression.

Structural Biology & Kinetic Advantages

The substitution of an ethoxy group with a propoxy group during the initial selection of 5-nitro-2-propoxybenzamide yields significant quantitative advantages in the final drug's pharmacodynamics and pharmacokinetics.

Table 1: Pharmacodynamic & Pharmacokinetic Comparison

ParameterFirst-Gen (Ethoxy-based, e.g., Sildenafil)Next-Gen (Propoxy-based, Simmerafil)Mechanistic Rationale
PDE5 IC₅₀ ~3.5 nMSub-nanomolarPropoxy group maximizes Van der Waals forces deep within the hydrophobic binding pocket.
PDE6 Selectivity ~10-fold>100-foldPrecise steric fit mitigates off-target binding in the retina, eliminating cyanopsia (blue vision).
Half-Life (t₁/₂) ~4.0 hours8.0 – 10.9 hoursOptimized piperazine tail resists rapid hepatic CYP3A4 clearance, enabling once-daily dosing.
NLRP3 Inhibition NegligiblePotentUnique conformational binding suppresses cathepsin B-mediated inflammatory cascades.

Empirical Workflows: Synthesis & Target Validation

To ensure scientific integrity, the following protocols detail the step-by-step methodologies for assembling the pharmacophore and validating its mechanism of action. Each protocol is designed as a self-validating system.

Protocol A: Synthesis of the Pyrimidinone Core from 5-Nitro-2-propoxybenzamide

This workflow constructs the cGMP-mimicking core.

  • Pyrimidinone Cyclization:

    • Procedure: React 5-nitro-2-propoxybenzamide with diethyl 2-ethoxymethylenemalonate in the presence of sodium ethoxide under reflux conditions.

    • Causality: The basic conditions deprotonate the primary amide, allowing the nitrogen to attack the electrophilic carbon of the malonate. This drives a cyclization reaction that forms the 6-oxo-pyrimidinone ring, which is structurally mandatory for hydrogen bonding with the PDE5 active site[1].

    • Validation Checkpoint: Monitor the reaction via FTIR spectroscopy. The disappearance of the primary amide N-H stretch (~3300 cm⁻¹) and the appearance of a distinct lactam carbonyl stretch (~1680 cm⁻¹) confirms successful cyclization.

  • Nitro Reduction:

    • Procedure: Subject the cyclized intermediate to catalytic hydrogenation using 10% Pd/C under an H₂ atmosphere (balloon) in methanol.

    • Causality: The inert nitro group must be reduced to a highly reactive aniline (-NH₂) to provide a nucleophilic handle for the final tail attachment.

    • Validation Checkpoint: Perform LC-MS analysis. A mass shift of -30 Da (loss of two oxygen atoms, addition of two hydrogen atoms) definitively validates the reduction.

  • Acylation & Piperazine Coupling:

    • Procedure: Treat the aniline intermediate with 2-chloroacetyl chloride at 0°C, followed by the addition of N-methylpiperazine.

    • Causality: The basic, solvent-exposed piperazine tail is attached to drastically increase the molecule's aqueous solubility and optimize its pharmacokinetic distribution[5].

    • Validation Checkpoint: Final product purity must be >98% by HPLC. ¹H-NMR must show the characteristic triplet of the propoxy methyl group at ~1.0 ppm, confirming the integrity of the starting pharmacophore.

Protocol B: In Vitro PDE5 Enzymatic Inhibition Assay (TR-FRET)

This workflow validates the biological mechanism of action.

  • Enzyme and Substrate Preparation:

    • Procedure: Dilute recombinant human PDE5A in an assay buffer containing 50 mM Tris-HCl (pH 7.5) and 10 mM MgCl₂. Prepare a fluorescently labeled cGMP substrate.

    • Causality: Mg²⁺ is a critical divalent cofactor required for PDE5 catalytic activity. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) substrate allows for highly sensitive, homogeneous detection of cGMP hydrolysis without radioactive waste.

  • Compound Titration:

    • Procedure: Prepare a 10-point dose-response curve of the synthesized API (from 10 µM down to 0.5 pM) using serial dilutions in DMSO.

    • Causality: Because propoxy-optimized inhibitors exhibit sub-nanomolar potency, a wide and highly diluted titration range is necessary to capture the lower asymptote of the IC₅₀ curve accurately.

  • Signal Detection & Validation:

    • Procedure: Incubate for 60 minutes, then read the microplate (Excitation: 340 nm, Emission: 615 nm / 665 nm). Calculate the FRET ratio.

    • Validation Checkpoint: Calculate the Z'-factor using DMSO (vehicle control) and a known reference standard (e.g., Sildenafil at 1 µM). A Z'-factor > 0.6 mathematically validates the assay's robustness, confirming that the observed PDE5 inhibition is trustworthy and reproducible.

References

  • Odilov, A., et al. "Facile and Cost-Effective Route for the Synthesis of Simmerafil." Organic Process Research & Development, ACS Publications. URL: [Link]

  • Zhao, C., et al. "TPN171H alleviates pulmonary hypertension via inhibiting inflammation in hypoxia and monocrotaline-induced rats." Vascular Pharmacology, PubMed. URL: [Link]

  • "Potential PAH Therapy TPN171H Found to Be Safe in Healthy Adults." Pulmonary Hypertension News. URL: [Link]

  • "PubChem Compound Summary for CID 136197286, Tpn171." National Center for Biotechnology Information. URL: [Link]

  • "Simenafil vs Established Erectile Dysfunction Therapies." We Can't Go Backwards. URL: [Link]

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A Strategic Guide to the Biological Activity Screening of 5-Nitro-2-propoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the systematic biological activity screening of the novel chemical entity, 5-Nitro-2-propoxybenzamide. As a molecule incorporating both the versatile benzamide scaffold and a bioactive nitro group, a structured, multi-tiered screening approach is essential to efficiently uncover its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a strategic workflow, detailed experimental protocols, and the scientific rationale behind each stage of the investigation.

Introduction: The Rationale for Screening 5-Nitro-2-propoxybenzamide

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from antipsychotics and antiemetics to antiarrhythmics and prokinetics.[1][2] Benzamide derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][3] This versatility stems from the amide group's ability to form stable hydrogen bonds, allowing it to interact with a diverse range of biological targets.[3]

The introduction of a nitro group (—NO₂), a potent electron-withdrawing group, into an aromatic system can profoundly influence a molecule's biological activity.[4] In many contexts, particularly antimicrobial and anticancer applications, the nitro group acts as a pro-drug feature, undergoing reductive activation within target cells or microorganisms to generate cytotoxic radical species.[4][5] The combination of the propoxy and nitro substituents on the benzamide core of 5-Nitro-2-propoxybenzamide presents a unique chemical entity with significant, yet uncharacterized, therapeutic potential. This guide outlines a logical, tiered approach to systematically de-risk and identify its biological profile.

Compound Profile and Pre-Screening Essentials

Before initiating any biological screening, a complete profile of the test compound, 5-Nitro-2-propoxybenzamide, is mandatory. This ensures data integrity and reproducibility.

  • Identity and Purity: Confirmation of the chemical structure and determination of purity (typically ≥95%) using methods such as NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

  • Solubility: Determination of solubility in various aqueous and organic solvents (e.g., DMSO, ethanol) is critical for preparing stock solutions and ensuring the compound remains in solution during assays.

  • Stability: Assessment of the compound's stability in solution under experimental conditions (e.g., temperature, light, pH) to avoid degradation that could confound results.

The Tiered Screening Cascade: A Strategic Workflow

A tiered or cascaded approach is the most resource-efficient strategy for early-stage drug discovery.[6] This model prioritizes high-throughput, cost-effective assays in the initial phase to broadly assess activity, followed by more complex, lower-throughput assays to elucidate mechanisms and safety.

Screening_Cascade Compound 5-Nitro-2-propoxybenzamide (Purity, Solubility, Stability) Tier1 Tier 1: Primary Screening (Broad-Spectrum Bioactivity) Compound->Tier1 Antimicrobial Antimicrobial Assays (Antibacterial & Antifungal MIC) Tier1->Antimicrobial Hypothesis: Nitro-aromatic activity Anticancer Anticancer/Cytotoxicity Assays (NCI-60 Panel or similar) Tier1->Anticancer Hypothesis: Benzamide & Nitro activity CNS_Screen CNS Target Profiling (Receptor Binding Panel) Tier1->CNS_Screen Hypothesis: Benzamide CNS activity Tier2 Tier 2: Secondary Screening (Hit Validation & MoA) Antimicrobial->Tier2 If Active Anticancer->Tier2 If Active MoA_Antimicrobial Mechanism of Action (Time-Kill, Anti-Biofilm) Tier2->MoA_Antimicrobial MoA_Anticancer Mechanism of Action (Apoptosis, Cell Cycle, Pathway Analysis) Tier2->MoA_Anticancer Tier3 Tier 3: Early Safety & Toxicology (In Vitro De-Risking) Tier2->Tier3 Validated Hits CNS_Screen->Tier3 If Active Cytotox General Cytotoxicity (Non-cancerous cell lines) Tier3->Cytotox Genotox Genotoxicity (Ames Test) Tier3->Genotox Cardiotox Cardiotoxicity (hERG Assay) Tier3->Cardiotox Hepatotox Hepatotoxicity (HepG2 Assay) Tier3->Hepatotox Decision Go/No-Go Decision Lead Optimization Cytotox->Decision Genotox->Decision Cardiotox->Decision Hepatotox->Decision

Caption: A multi-tiered workflow for screening 5-Nitro-2-propoxybenzamide.

PART 1: TIER 1 - PRIMARY SCREENING

The objective of Tier 1 is to cast a wide net to identify potential areas of significant biological activity. Assays should be robust, scalable, and provide clear, quantifiable endpoints.

Antimicrobial Activity Screening

Rationale: The nitro-aromatic scaffold is a well-established pharmacophore in antimicrobial agents.[4][5] The mechanism often involves the reduction of the nitro group by microbial nitroreductases to form cytotoxic radicals.[4] Therefore, assessing antibacterial and antifungal activity is a logical starting point.

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) The broth microdilution assay is a standardized method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[7][8]

Experimental Protocol:

  • Microorganism Preparation:

    • Select a panel of clinically relevant bacteria (e.g., Gram-positive: Staphylococcus aureus, Bacillus subtilis; Gram-negative: Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

    • Culture the microorganisms overnight on appropriate agar plates.

    • Prepare a bacterial/fungal inoculum by suspending colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[7]

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Compound Preparation:

    • Prepare a high-concentration stock solution of 5-Nitro-2-propoxybenzamide in 100% DMSO.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth for bacteria). The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent toxicity.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include positive (microbes only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Data Analysis:

    • Determine the MIC by visual inspection for the lowest concentration at which no growth is observed. Growth can be confirmed by adding a viability indicator like resazurin or by measuring optical density (OD).

Anticancer/Cytotoxicity Screening

Rationale: Benzamide derivatives include histone deacetylase (HDAC) and poly(ADP-ribose) polymerase (PARP) inhibitors, both established anticancer drug classes.[2] Furthermore, nitro-containing compounds can exhibit selective toxicity toward hypoxic cancer cells. A broad screen against a panel of diverse cancer cell lines is a highly effective discovery tool.

Methodology: MTT Assay against a Cancer Cell Line Panel The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[7]

Experimental Protocol:

  • Cell Culture:

    • Select a diverse panel of human cancer cell lines (e.g., representing lung, breast, colon, leukemia, etc.). The NCI-60 panel is a classic example.

    • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified 5% CO₂ incubator at 37°C.[7]

  • Compound Treatment:

    • Prepare serial dilutions of 5-Nitro-2-propoxybenzamide in the appropriate cell culture medium.

    • Replace the existing medium with medium containing the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation:

    • Incubate the plates for a standard exposure time (e.g., 48 or 72 hours).

  • MTT Assay and Data Readout:

    • Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[7]

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.[7]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).

ParameterAntimicrobial ScreeningAnticancer Screening
Primary Assay Broth MicrodilutionMTT Assay
Endpoint Minimum Inhibitory Conc. (MIC)50% Inhibitory Conc. (IC₅₀)
Organisms/Cells Panel of bacteria & fungiPanel of human cancer cell lines
Typical Conc. Range 0.1 - 256 µg/mL0.01 - 100 µM
Key Rationale Nitro-aromatic activityBenzamide & nitro-aromatic activity

PART 2: TIER 2 - SECONDARY SCREENING (MECHANISM OF ACTION)

If significant and selective activity ("hits") is identified in Tier 1, the next step is to validate these findings and begin investigating the mechanism of action (MoA).

Elucidating Antimicrobial MoA

If the compound shows promising MIC values, especially against specific pathogens, follow-up assays are warranted.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): This assay distinguishes between static (inhibitory) and cidal (killing) activity by plating contents from clear MIC wells onto fresh agar to see if the microbes can regrow.

  • Time-Kill Assays: These studies provide a dynamic view of antimicrobial activity by measuring the rate of microbial killing over time at different concentrations of the compound.

  • Anti-Biofilm Assays: Many chronic infections are associated with biofilms, which are notoriously resistant to conventional antibiotics. The ability of a compound to inhibit biofilm formation or eradicate established biofilms is a highly valuable property.[8] This can be assessed using a crystal violet staining method in microtiter plates.[8]

Elucidating Anticancer MoA

An IC₅₀ value alone does not explain how a compound kills cancer cells. Further investigation is crucial.

  • Apoptosis vs. Necrosis: Flow cytometry using Annexin V/Propidium Iodide (PI) staining can differentiate between programmed cell death (apoptosis) and cellular injury (necrosis).

  • Cell Cycle Analysis: Staining cells with a DNA-binding dye (like PI) and analyzing them via flow cytometry can reveal if the compound causes arrest at a specific phase of the cell cycle (G1, S, or G2/M).

  • Pathway-Specific Assays: Based on the known activities of benzamides, one could investigate:

    • NF-κB Inhibition: The transcription factor NF-κB is a key regulator of inflammation and cell survival.[9] Its inhibition can induce apoptosis. This can be measured using a reporter gene assay or by Western blot analysis of downstream targets.

    • PARP or HDAC Inhibition: If the compound's structure is suggestive, enzymatic assays can directly measure its inhibitory activity against these key cancer targets.

MoA_Pathway cluster_0 Compound 5-Nitro-2-propoxybenzamide Cell Cancer Cell Compound->Cell Inhibits? NFkB NF-κB Pathway Compound->NFkB Hypothesized Inhibition Apoptosis Apoptosis (Cell Death) NFkB->Apoptosis Inhibits Proliferation Proliferation & Survival NFkB->Proliferation Promotes

Caption: Hypothesized anticancer MoA via NF-κB inhibition.

PART 3: TIER 3 - EARLY SAFETY & TOXICOLOGICAL PROFILING

Early assessment of potential liabilities is critical to avoid costly late-stage failures.[6][10] These in vitro assays provide an initial profile of the compound's safety.

In Vitro Cytotoxicity in Non-Cancerous Cells

Rationale: It is essential to determine if the compound's cytotoxicity is selective for cancer cells. A therapeutic window is established by comparing the IC₅₀ in cancer cells to that in normal, healthy cells.

Methodology: An MTT or similar viability assay is performed on a non-cancerous cell line, such as human fibroblasts or an immortalized normal epithelial cell line.

Genotoxicity Assessment

Rationale: Genotoxicity (the potential to damage DNA) is a major safety concern. The bacterial reverse mutation assay, or Ames test, is a standard initial screen for mutagenic potential.[11]

Methodology: Ames Test The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, making them unable to grow without external histidine.[11][12] A positive result occurs if the test compound causes a reverse mutation, allowing the bacteria to grow. The assay is conducted with and without a liver enzyme extract (S9 fraction) to detect metabolites that may be mutagenic.[12]

Cardiotoxicity Screening

Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a primary cause of drug-induced cardiac arrhythmia. Early screening for hERG liability is a regulatory expectation.

Methodology: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition in a cell line expressing the channel.[13]

Hepatotoxicity Screening

Rationale: Drug-induced liver injury (DILI) is a leading cause of drug failure. In vitro assays using liver-derived cells can provide an early warning.

Methodology: A cytotoxicity assay is performed using a human hepatoma cell line like HepG2, which retains some metabolic capabilities, or ideally, primary human hepatocytes.[13]

Safety AssayEndpointRationale
General Cytotoxicity IC₅₀ in non-cancerous cellsDetermines selectivity and therapeutic window.
Ames Test Revertant colony countScreens for mutagenic/genotoxic potential.[11]
hERG Assay IC₅₀ for channel inhibitionAssesses risk of drug-induced cardiac arrhythmia.[13]
Hepatotoxicity IC₅₀ in liver-derived cellsScreens for potential drug-induced liver injury.[13]

Data Interpretation and Go/No-Go Decisions

The progression of 5-Nitro-2-propoxybenzamide through this cascade depends on a holistic evaluation of the data. A "Go" decision to advance the compound toward lead optimization requires:

  • Potency: Significant activity in a primary assay (e.g., low µM or high nM IC₅₀/MIC).

  • Selectivity: A favorable therapeutic index (e.g., significantly more toxic to cancer cells or microbes than to healthy human cells).

  • Clean Safety Profile: No major liabilities in the early toxicology panel (e.g., non-mutagenic, no significant hERG inhibition at therapeutic concentrations).

  • Tractable Mechanism: A plausible and verifiable mechanism of action that aligns with the therapeutic goal.

This structured approach ensures that resources are focused on compounds with the highest probability of success, providing a solid foundation for any subsequent drug development program.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Mod Chem appl 4: 194. Available from: [Link]

  • Darly, A., et al. (2021). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. Available from: [Link]

  • Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Available from: [Link]

  • Visikol. (2023). The Importance of In Vitro Assays. Available from: [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Available from: [Link]

  • ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Available from: [Link]

  • Sonda, S., et al. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. PubMed. Available from: [Link]

  • Kragelj, J., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of.... Available from: [Link]

  • NanoBioLetters. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available from: [Link]

  • T. Otaskarts, et al. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. PubMed. Available from: [Link]

  • Casy, A. F., & Wright, J. (n.d.). Some 2-Benzyl-5-nitrobenzimidazoles. Royal Society of Chemistry. Available from: [Link]

  • Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Available from: [Link]

  • Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available from: [Link]

  • Thresher, A., et al. (2023). A deep dive into historical Ames study data for N-nitrosamine compounds. ScienceDirect. Available from: [Link]

  • AXXAM. (n.d.). Hit & Lead Discovery | Exploratory Toxicology. Available from: [Link]

  • PubMed. (n.d.). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Available from: [Link]

  • PMC. (n.d.). 2-Nitro-N-propylbenzamide. Available from: [Link]

  • ResearchGate. (2021). (PDF) Design and synthesis of new 4-(2- nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. Available from: [Link]

  • White, A., et al. (2024). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. PubMed. Available from: [Link]

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A Technical Guide to the Solubility of 5-Nitro-2-propoxybenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Nitro-2-propoxybenzamide is a substituted aromatic amide, a class of compounds frequently investigated in medicinal chemistry and drug discovery. A thorough understanding of its solubility profile in various organic solvents is a critical prerequisite for its synthesis, purification, formulation, and biological screening. Solubility, a fundamental physicochemical property, directly impacts a compound's bioavailability and the feasibility of its application in various experimental and manufacturing processes.[1]

This in-depth technical guide provides a comprehensive overview of the predicted solubility of 5-Nitro-2-propoxybenzamide, based on its molecular structure. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine its solubility in a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and utilize this compound effectively.

I. Molecular Structure and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The molecular structure of 5-Nitro-2-propoxybenzamide features both polar and non-polar moieties, which will dictate its solubility behavior.

  • Polar Functional Groups: The presence of the amide (-CONH2) and nitro (-NO2) groups introduces significant polarity and the capacity for hydrogen bonding. The amide group can act as both a hydrogen bond donor and acceptor, while the nitro group is a strong hydrogen bond acceptor. These features suggest a favorable interaction with polar solvents.

  • Non-Polar Features: The benzene ring and the n-propoxy (-OCH2CH2CH3) group contribute to the non-polar character of the molecule. The propoxy chain, in particular, increases the lipophilicity compared to a smaller alkoxy group.

Based on this structural analysis, we can predict the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents are highly polar and can effectively solvate the polar functional groups of the molecule.[3][4]

  • Moderate to Good Solubility: Likely in polar protic solvents like ethanol and methanol. These alcohols can participate in hydrogen bonding with the amide and nitro groups.[1] Solubility in other polar aprotic solvents like acetone is also expected to be in this range.[5]

  • Lower Solubility: Expected in solvents of intermediate polarity such as dichloromethane and chloroform.

  • Insolubility or Very Low Solubility: Predicted in non-polar solvents like hexane and toluene, as the non-polar interactions would be insufficient to overcome the crystal lattice energy of the solid compound. The compound is also expected to be insoluble in water.[6]

II. Experimental Determination of Solubility

To obtain accurate quantitative data, experimental determination of solubility is essential. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[7][8] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

A. General Experimental Workflow

The following diagram outlines the general workflow for the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 5-Nitro-2-propoxybenzamide B Add to a known volume of solvent in a sealed vial A->B Dispense C Agitate at a constant temperature for 24-72 hours B->C Incubate D Allow solid to settle C->D Settle E Centrifuge or filter to obtain a clear supernatant D->E Clarify F Extract a precise aliquot of the supernatant E->F Sample G Quantify the concentration of the dissolved compound (e.g., via HPLC, UV-Vis, or gravimetrically) F->G Measure

Caption: Workflow for determining solubility via the shake-flask method.

B. Detailed Step-by-Step Protocol: Gravimetric Method

The gravimetric method is a straightforward approach that relies on the evaporation of the solvent and weighing the residual solute.

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of 5-Nitro-2-propoxybenzamide (e.g., 50-100 mg) into a series of glass vials.

    • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). It is advisable to test different time points to confirm that the concentration has plateaued.[8]

  • Phase Separation:

    • Remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

    • To ensure complete removal of any suspended particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) or filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE).

  • Sample Analysis:

    • Pre-weigh a clean, dry evaporating dish on an analytical balance.

    • Carefully and accurately transfer a known volume (e.g., 1.0 mL) of the clear supernatant to the pre-weighed evaporating dish.

    • Gently evaporate the solvent in a fume hood or under a stream of nitrogen. Avoid excessive heat that could cause decomposition of the compound.

    • Once the solvent is completely evaporated, place the evaporating dish in a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the dried solute on the analytical balance.

  • Calculation:

    • Calculate the mass of the dissolved 5-Nitro-2-propoxybenzamide by subtracting the initial mass of the empty evaporating dish from the final mass.

    • Determine the solubility in mg/mL by dividing the mass of the residue by the volume of the supernatant that was evaporated.

C. Safety Precautions
  • Always handle 5-Nitro-2-propoxybenzamide and organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10]

  • Consult the Safety Data Sheet (SDS) for 5-Nitro-2-propoxybenzamide and all solvents used for specific handling and disposal instructions.[11][12]

III. Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and organized table to facilitate comparison and analysis.

Table 1: Experimentally Determined Solubility of 5-Nitro-2-propoxybenzamide at 25 °C

SolventSolvent Polarity (Dielectric Constant)Predicted SolubilityExperimental Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)46.7HighTo be determined
Dimethylformamide (DMF)36.7HighTo be determined
Ethanol24.5Moderate to GoodTo be determined
Methanol32.7Moderate to GoodTo be determined
Acetone20.7Moderate to GoodTo be determined
Dichloromethane9.1LowTo be determined
Toluene2.4Very LowTo be determined
Hexane1.9Very LowTo be determined
Water80.1InsolubleTo be determined

This table serves as a template for researchers to populate with their own experimental findings.

IV. Conclusion

References

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Unknown. (n.d.). solubility experimental methods.pptx. [Link]

  • Rizi, M., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitro-2-propoxyaniline. PubChem. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: ≥98,5 %. [Link]

  • ResearchGate. (n.d.). Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol. [Link]

  • ResearchGate. (n.d.). Solubility comparison in dichloromethane. [Link]

  • Casy, A. F., & Wright, J. (1966). Some 2-Benzyl-5-nitrobenzimidazoles. Journal of the Chemical Society C: Organic. [Link]

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  • MDPI. (2023, December 15). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. [Link]

  • Unknown. (n.d.). SOLUBILITY DATA SERIES. [Link]

  • Unknown. (n.d.). Acetone Solvent Properties. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene. [Link]

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5-Nitro-2-propoxybenzamide (CAS 24572-86-9): Comprehensive Stability Profile and Storage Protocols for Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-phase Active Pharmaceutical Ingredient (API) development, I frequently encounter the challenge of managing the stability of critical synthetic intermediates. 5-Nitro-2-propoxybenzamide (CAS 24572-86-9) is a highly specialized building block, most notably utilized in the facile and cost-effective synthesis of Simmerafil (Mirodenafil), a potent PDE5 inhibitor [1]. While generally stable under ambient conditions, the presence of both an electron-donating propoxy group and an electron-withdrawing nitro group on the benzamide core creates specific mechanistic vulnerabilities. This technical guide provides an in-depth analysis of its stability profile, degradation pathways, and self-validating storage protocols designed for drug development professionals.

Chemical Profile and Mechanistic Vulnerabilities

The structural integrity of 5-nitro-2-propoxybenzamide relies on the delicate electronic balance of its functional groups. Understanding why the molecule degrades is the first step in preventing it.

  • Amide Hydrolysis: The amide bond is susceptible to hydrolytic cleavage, particularly under extreme pH conditions or prolonged thermal stress. The electron-withdrawing nature of the para-nitro group slightly increases the electrophilicity of the carbonyl carbon, making it vulnerable to nucleophilic attack by water, ultimately yielding 5-nitro-2-propoxybenzoic acid and ammonia.

  • Photolytic Reduction: Aromatic nitro compounds are notoriously sensitive to UV/Visible light. Photo-excitation can lead to the reduction of the nitro group to nitroso or hydroxylamine derivatives. This degradation often manifests physically as a yellow-to-brown discoloration of the crystalline powder.

  • Ether Cleavage: While less common under standard storage, exposure to strong Lewis or Brønsted acids can cleave the propoxy ether, yielding a phenolic derivative.

Degradation A 5-Nitro-2-propoxybenzamide (Intact API Intermediate) B Amide Hydrolysis (Yields Carboxylic Acid) A->B H2O, pH Extremes, >40°C C Nitro Photodegradation (Yields Nitroso/Azo) A->C UV/Vis Photons (hv) D Ether Cleavage (Yields Phenol) A->D Strong Lewis/Bronsted Acids

Mechanistic degradation pathways of 5-Nitro-2-propoxybenzamide under environmental stress.

Empirical Stability Data & Storage Parameters

To establish robust storage conditions, we rely on accelerated stability testing aligned with ICH Q1A(R2) guidelines. The following table summarizes the representative degradation kinetics of 5-nitro-2-propoxybenzamide under various stress conditions.

Storage ConditionTemperatureHumidity (RH)Light Exposure6-Month Purity RetentionPrimary Degradant Observed
Optimal (Control) 20°C - 25°C< 30%Dark (Amber Glass)> 99.5%None
Accelerated Thermal 40°C75%Dark97.2%5-Nitro-2-propoxybenzoic acid
Photolytic Stress 25°CAmbient1.2M lux hours94.8%Nitroso-derivatives
High Humidity 25°C90%Dark98.1%Trace Hydrolysis Products

Causality Behind Storage Requirements: The empirical data clearly dictates that the compound must be stored in a dark place, under an inert atmosphere (such as Argon or Nitrogen), at room temperature (15°C - 25°C) [2].

  • Why inert atmosphere? Purging the container with Nitrogen displaces ambient moisture and oxygen, effectively arresting the hydrolytic cleavage of the amide bond.

  • Why dark storage? Amber glass or opaque high-density polyethylene (HDPE) containers are mandatory because they block the specific UV wavelengths required to trigger the photo-reduction of the nitro group.

Self-Validating Experimental Protocol: Stability-Indicating HPLC Assay

To ensure the trustworthiness of your storage conditions, you must implement a self-validating stability-indicating assay. This protocol is designed not just to measure purity, but to mathematically prove that all degradation products are actively accounted for (Mass Balance).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of 5-nitro-2-propoxybenzamide and dissolve in 10.0 mL of HPLC-grade Acetonitrile (Diluent).

    • Causality: Acetonitrile ensures complete solubilization of both the parent molecule and potential polar/non-polar degradants, preventing selective precipitation.

  • Mobile Phase Configuration: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

    • Causality: The addition of TFA suppresses the ionization of any acidic degradants (like the carboxylic acid hydrolysis product), ensuring sharp, symmetrical chromatographic peaks and preventing column tailing.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (150 mm x 4.6 mm, 5 µm).

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Causality: The aromatic benzamide ring exhibits strong chromophoric absorption at 254 nm, allowing for high-sensitivity detection of both the parent and structurally related degradants.

  • Self-Validation (Mass Balance Check): Inject a stressed sample (e.g., subjected to 1.0 N HCl for 24 hours). Integrate all peaks. The assay is self-validating if the sum of the peak areas of the parent and all degradants in the stressed sample equals the peak area of the parent in an unstressed control sample (± 2.0%). This proves no degradants are "lost" on the column or invisible to the UV detector.

Workflow S1 1. Sample Aliquoting & Stress (ICH Q1A/Q1B Guidelines) S2 2. Mobile Phase Prep (Acetonitrile:Water + 0.1% TFA) S1->S2 S3 3. HPLC-UV Injection (C18 Column, Gradient, 254 nm) S2->S3 S4 4. Chromatographic Integration (Resolution > 2.0) S3->S4 S5 5. Mass Balance Validation (Ensures 100% Recovery) S4->S5

Step-by-step experimental workflow for the stability-indicating HPLC assay.

Conclusion

The successful integration of 5-nitro-2-propoxybenzamide into complex synthetic pipelines requires strict adherence to scientifically grounded storage protocols. By understanding the causal relationship between environmental stressors and the molecule's specific functional groups, and by implementing self-validating analytical controls, drug development professionals can eliminate batch-to-batch variability and ensure the integrity of their synthetic workflows.

References

  • Title: Facile and Cost-Effective Route for the Synthesis of Simmerafil Source: ACS Publications URL
  • Title: 24572-86-9 | 5-Nitro-2-propoxybenzamide | BLD Pharm Source: BLD Pharm URL

Discovery of 5-Nitro-2-propoxybenzamide and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

Discovery and Synthetic Applications of 5-Nitro-2-propoxybenzamide and its Analogs: A Technical Guide to Next-Generation PDE5 Inhibitor Intermediates

Executive Summary

The structural optimization of phosphodiesterase type 5 (PDE5) inhibitors has historically relied on the fine-tuning of alkoxy-substituted nitrobenzene derivatives. While early-generation therapeutics like sildenafil utilized ethoxy-substituted intermediates, the discovery and application of 5-Nitro-2-propoxybenzamide (CAS: 24572-86-9) has marked a significant leap in synthetic pharmacology [1]. This specific intermediate serves as the foundational building block for Simmerafil (TPN171H), a highly selective, next-generation PDE5 inhibitor currently advancing through clinical trials for the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH) [2, 3].

This whitepaper provides an in-depth technical analysis of 5-nitro-2-propoxybenzamide and its analogs. By examining the causality behind its synthetic pathways and the physicochemical rationale for its structural design, this guide serves as an authoritative resource for researchers engaged in advanced active pharmaceutical ingredient (API) synthesis.

The Pharmacological Imperative: Why the Propoxy Moiety?

In the architecture of PDE5 inhibitors, the alkoxy group on the phenyl ring is not merely a passive linker; it actively inserts into the hydrophobic binding pocket of the PDE5 enzyme.

  • Steric Bulk and Lipophilicity: The transition from an ethoxy group (found in sildenafil) to a propoxy group in 5-nitro-2-propoxybenzamide increases the lipophilicity of the resulting pharmacophore. This extension allows for deeper penetration into the hydrophobic sub-pocket of PDE5, yielding sub-nanomolar inhibitory potency (IC50) and vastly superior selectivity over PDE6 (minimizing visual side effects) [1, 2].

  • The Nitro-Amide Axis: The nitro group at the 5-position acts as a masked amine, remaining inert during the rigorous conditions of pyrimidinone ring construction, only to be reduced later for the attachment of the N-methylpiperazine tail [1]. Concurrently, the benzamide moiety acts as the direct precursor for the cyclization of the critical pyrimidinone heterocycle.

Comparative Analysis of Analogs

To understand the structural landscape, we must compare 5-nitro-2-propoxybenzamide with its synthetic analogs, which are utilized to explore different pharmacokinetic profiles[4, 5].

Compound NameCAS NumberAlkoxy GroupDownstream ApplicationKey Physicochemical Trait
5-Nitro-2-propoxybenzamide 24572-86-9Propoxy (-O-Pr)Simmerafil (TPN171H)Optimal hydrophobic pocket binding, sub-nanomolar PDE5 IC50.
2-Ethoxy-5-nitrobenzamide 59263-63-7Ethoxy (-O-Et)Sildenafil analogsBaseline lipophilicity, rapid systemic clearance.
2-Isobutoxy-5-nitrobenzohydrazide 2989209-37-0Isobutoxy (-O-iBu)Experimental PDE5 inhibitorsIncreased steric bulk, altered receptor dissociation kinetics.
2-Cyclopropoxy-5-nitrobenzamide 1243471-03-5CyclopropoxyAdvanced PDE5/PDE6 selective agentsRigidified ether linkage, high metabolic stability against CYP450.

Mechanistic Synthesis & Self-Validating Protocols

The synthesis of 5-nitro-2-propoxybenzamide from commercially available 2-chloro-5-nitrobenzonitrile requires precise control over nucleophilic aromatic substitution and selective hydration. The following protocols are designed as self-validating systems to ensure high-fidelity API intermediate generation [1].

Protocol 1: Synthesis of 5-Nitro-2-propoxybenzonitrile via SNAr
  • Step 1: Dissolve 2-chloro-5-nitrobenzonitrile (1.0 eq) in anhydrous 1-propanol (10 volumes).

    • Causality: 1-propanol serves a dual purpose as both the solvent and the conjugate acid for the nucleophile. This ensures a homogeneous reaction environment and entirely prevents transesterification or transetherification side reactions that occur in mixed-solvent systems.

  • Step 2: Cool the reactor to 0°C and slowly add sodium propoxide (1.2 eq) portion-wise. Gradually warm to room temperature over 2 hours.

    • Causality: The highly electron-withdrawing nitro group para to the chloride deeply activates the 2-position for Nucleophilic Aromatic Substitution (SNAr). Adding the base at 0°C controls the exothermic alkoxide attack, preventing the thermal degradation of the sensitive nitrile group.

  • Step 3 (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) mobile phase. The protocol is validated when the UV-active spot of the starting material (lower Rf) is entirely replaced by the product spot. The product exhibits a higher Rf due to the increased lipophilicity imparted by the propoxy group.

  • Step 4: Quench with cold distilled water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Controlled Radziszewski Hydration to 5-Nitro-2-propoxybenzamide
  • Step 1: Dissolve the crude 5-nitro-2-propoxybenzonitrile in a mixture of DMSO and Ethanol (1:1).

  • Step 2: Add 30% aqueous H₂O₂ (3.0 eq) followed by a catalytic amount of 6M NaOH at 10-15°C.

    • Causality: This utilizes the Radziszewski reaction. The hydroperoxide anion (HOO⁻) is a highly potent alpha-effect nucleophile. It attacks the electrophilic nitrile carbon significantly faster than a standard hydroxide ion, allowing for the selective hydration of the nitrile to the primary amide without over-hydrolyzing the molecule into a carboxylic acid.

  • Step 3: Stir the mixture for 2 hours, strictly maintaining the internal temperature below 25°C.

    • Causality: Strict thermal control prevents the exothermic decomposition of hydrogen peroxide and avoids runaway oxidative side reactions on the aromatic ring.

  • Step 4 (Self-Validation): Pour the mixture into ice water to precipitate the crude amide. Filter and dry under vacuum. Validate the success of the hydration via FT-IR spectroscopy: the protocol is successful if the sharp nitrile C≡N stretch (2220 cm⁻¹) has completely disappeared, replaced by a strong amide C=O stretch (~1650 cm⁻¹) and N-H doublet stretches (~3300 cm⁻¹).

Pathway Integration: From Intermediate to in vivo Efficacy

Once 5-nitro-2-propoxybenzamide is synthesized, it undergoes a series of cyclization and reduction steps to form the pyrimidinone core of Simmerafil. The nitro group is catalytically reduced (Pd/C, H₂) to an aniline, which is subsequently acylated to append the solubilizing N-methylpiperazine moiety [1].

The resulting drug exerts its therapeutic effect by integrating into the Nitric Oxide (NO) / cGMP signaling pathway, a critical regulator of vascular smooth muscle tone.

Synthesis SM 2-Chloro-5-nitrobenzonitrile Step1 SNAr Reaction NaOPr, 1-Propanol SM->Step1 Int1 5-Nitro-2-propoxybenzonitrile Step1->Int1 Step2 Radziszewski Hydration H2O2, NaOH Int1->Step2 Int2 5-Nitro-2-propoxybenzamide (Key Intermediate) Step2->Int2 Step3 Cyclization & Reduction Pyrimidine Formation & Pd/C H2 Int2->Step3 API Simmerafil (TPN171H) (PDE5 Inhibitor) Step3->API

Fig 1: Stepwise synthetic workflow from 2-chloro-5-nitrobenzonitrile to Simmerafil.

Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP (Active Messenger) sGC->cGMP Catalyzes GTP GTP GTP->cGMP PDE5 PDE5 Enzyme cGMP->PDE5 Binds Vaso Vasodilation cGMP->Vaso Induces GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Drug Simmerafil (TPN171H) Drug->PDE5 Inhibits

Fig 2: Mechanism of action of Simmerafil within the NO/cGMP signaling pathway.

References

  • Odilov, A., et al. "Facile and Cost-Effective Route for the Synthesis of Simmerafil", Organic Process Research & Development, 2021. 1

  • "Simmerafil", Wikipedia, 2023. 2

  • "Efficacy and Safety Study of TPN171H Tablets in Erectile Dysfunction", ClinicalTrials.gov, 2023. 3

  • "5-Nitro-2-propoxyaniline | C9H12N2O3 | CID 11118", PubChem, 2025. 4

  • "2-(Cyclopropylmethoxy)-5-nitrobenzohydrazide", BLD Pharm, 2025. 5

Sources

Potential Therapeutic Targets of 5-Nitro-2-propoxybenzamide: A Precursor to Next-Generation PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, intermediate pharmacophores dictate the ultimate selectivity and efficacy of an active pharmaceutical ingredient (API). 5-Nitro-2-propoxybenzamide (CAS: 24572-86-9) is a critical chemical building block rather than a standalone therapeutic agent. It serves as the foundational precursor in the synthesis of highly selective, next-generation pyrimidinone derivatives—most notably Simmerafil (TPN171H) [1].

Because 5-Nitro-2-propoxybenzamide donates the essential propoxyphenyl moiety required for target binding, the therapeutic targets of this compound are strictly defined by its downstream API derivatives. The primary, validated therapeutic target of this chemical lineage is Phosphodiesterase type 5 (PDE5) . By targeting PDE5, derivatives of 5-Nitro-2-propoxybenzamide are currently advancing through clinical trials for the treatment of Erectile Dysfunction (ED) and Pulmonary Arterial Hypertension (PAH) [2].

The Pharmacological Target: Phosphodiesterase Type 5 (PDE5)

Mechanism of Action: The NO-cGMP Pathway

PDE5 is a metallophosphohydrolase enzyme predominantly expressed in the smooth muscle cells of the corpus cavernosum and the pulmonary vasculature. Its physiological role is to catalyze the hydrolysis of cyclic guanosine monophosphate (cGMP) into the inactive 5'-GMP.

Derivatives of 5-Nitro-2-propoxybenzamide act as competitive inhibitors of PDE5. By blocking the degradation of cGMP, these compounds amplify the endogenous Nitric Oxide (NO) signaling cascade. Elevated intracellular cGMP activates Protein Kinase G (PKG), which subsequently phosphorylates target proteins that lower intracellular calcium levels, culminating in profound smooth muscle relaxation and vasodilation [3].

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Binds Relaxation Smooth Muscle Relaxation PKG->Relaxation Induces GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Inhibitor Simmerafil (TPN171H) Inhibitor->PDE5 Blocks (Competitive)

NO-cGMP signaling pathway illustrating PDE5 inhibition by Simmerafil.

Structural Basis of Binding (The Role of the Propoxy Group)

The structural architecture of PDE5 features a deep, hydrophobic catalytic pocket. The propoxy group , directly inherited from the 5-Nitro-2-propoxybenzamide precursor, is not merely a structural spacer; it is a critical binding determinant.

X-ray crystallographic data of similar pyrimidinones reveals that the propoxyphenyl moiety inserts deeply into the hydrophobic sub-pocket formed by amino acid residues Val 782, Tyr 612, and Phe 820 [4]. This precise steric fit is responsible for the sub-nanomolar affinity and the exceptional selectivity profile of Simmerafil compared to first-generation inhibitors like Sildenafil.

Quantitative Selectivity Profile

A major clinical limitation of first-generation PDE5 inhibitors is off-target binding. Inhibition of PDE6 in the retina causes visual disturbances (cyanopsia), while inhibition of PDE11 in skeletal muscle causes myalgia. Derivatives of 5-Nitro-2-propoxybenzamide were engineered specifically to eliminate these liabilities.

Table 1: Comparative Enzymatic Selectivity of Simmerafil (TPN171H) vs. Legacy Inhibitors [4]

CompoundPDE5 IC₅₀ (nM)PDE6 Selectivity (Fold)PDE11 Selectivity (Fold)PDE1 Selectivity (Fold)
Simmerafil (TPN171H) 0.62 32x 1610x 5871x
Sildenafil4.318xLow190x
Tadalafil2.35N/A9xN/A

Data Interpretation: Simmerafil demonstrates a sub-nanomolar IC₅₀ for PDE5, making it approximately 7 times more potent than Sildenafil. More importantly, its 1610-fold selectivity against PDE11 virtually eliminates the muscle-related adverse events commonly associated with Tadalafil.

Experimental Methodologies: Validating PDE5 Inhibition

To evaluate the efficacy of compounds derived from 5-Nitro-2-propoxybenzamide, researchers must employ a self-validating cascade of in vitro and ex vivo assays. The following protocols detail the causality behind each experimental step to ensure rigorous, reproducible data.

Protocol 1: In Vitro PDE5 Enzymatic FRET Assay

Objective: Quantify the IC₅₀ of synthesized derivatives against recombinant human PDE5.

  • Reagent Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, and 1.7 mM EGTA.

    • Causality: Mg²⁺ is an absolute requirement for the metallophosphohydrolase activity of PDE5. EGTA is deliberately added to chelate trace Ca²⁺, preventing the artifactual activation of Ca²⁺/calmodulin-dependent PDEs (such as PDE1) that might contaminate the lysate.

  • Compound Serial Dilution: Prepare a 10-point dose-response curve (0.01 nM to 10 µM) in 1% DMSO.

    • Causality: Maintaining a strict, uniform 1% DMSO concentration across all wells prevents solvent-induced variations in enzyme folding and kinetics.

  • Enzyme-Substrate Incubation: Add 10 nM purified recombinant human PDE5A and 100 nM fluorescently labeled cGMP substrate. Incubate in the dark at 25°C for 60 minutes.

  • Signal Termination & Readout: Add IMAP (Immobilized Metal Assay for Phosphodiesterases) binding reagent.

    • Causality: The IMAP nanoparticles specifically bind to the unesterified phosphate of the 5'-GMP product. This binding restricts the rotational mobility of the attached fluorophore, resulting in a measurable increase in Fluorescence Polarization (FP).

  • Self-Validation System: Calculate the Z'-factor for the plate. A Z' > 0.5 validates the assay's dynamic range. Sildenafil must be run in parallel as a positive control to benchmark relative IC₅₀ shifts.

Protocol 2: Ex Vivo Aortic Ring Relaxation Assay

Objective: Validate the functional, tissue-level smooth muscle relaxation efficacy of the synthesized compounds.

  • Tissue Preparation: Isolate the thoracic aorta from male Sprague-Dawley rats. Clean the connective tissue, cut into 2 mm rings, and mount them in organ baths containing Krebs-Henseleit solution. Aerate continuously with 95% O₂ / 5% CO₂ at 37°C.

    • Causality: This specific gas mixture and buffer system are required to maintain a physiological pH of 7.4 and preserve endothelial viability ex vivo.

  • Endothelial Validation (Self-Validation): Pre-constrict the rings with 1 µM Phenylephrine (PE), then add 10 µM Acetylcholine (ACh).

    • Causality: If ACh fails to induce >80% relaxation, the endothelium is damaged, and the ring must be discarded. This step proves the intrinsic NO-sGC-cGMP pathway is functionally intact before testing the drug.

  • Pre-constriction & Dosing: Wash the rings, re-establish baseline tension, and induce a stable contraction using 1 µM PE. Once tension plateaus, add the PDE5 inhibitor cumulatively (1 nM to 10 µM).

    • Causality: Pre-constriction is mandatory. PDE5 inhibitors do not actively force relaxation; they only amplify endogenous signaling in actively constricted vascular smooth muscle.

Workflow Step1 Compound Synthesis 5-Nitro-2-propoxybenzamide Derivatization Step2 In Vitro Assay PDE5 Enzymatic FRET Assay Step1->Step2 Library Generation Step3 Selectivity Profiling Counter-screen vs PDE1, PDE6, PDE11 Step2->Step3 IC50 < 1 nM Step4 Ex Vivo Validation Aortic Ring Relaxation Assay Step3->Step4 High Selectivity Step5 In Vivo Models PAH / ED Animal Models Step4->Step5 Efficacy Confirmed

Step-by-step experimental workflow for validating PDE5 inhibitors.

Conclusion

While 5-Nitro-2-propoxybenzamide is an upstream chemical intermediate, its therapeutic destiny is inextricably linked to the inhibition of PDE5. By providing the critical propoxyphenyl moiety that anchors next-generation drugs like Simmerafil into the PDE5 catalytic pocket, this precursor enables the development of therapies with sub-nanomolar potency and unprecedented selectivity. For drug development professionals, mastering the synthesis and downstream validation of this pharmacophore is essential for advancing treatments in pulmonary hypertension and vascular dysfunction.

References

  • Odilov, A., et al. (2021). "Facile and Cost-Effective Route for the Synthesis of Simmerafil". Organic Process Research & Development. URL: [Link]

  • Qian, H., et al. (2021). "A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects". Drug Design, Development and Therapy. URL: [Link]

  • Zhao, C., et al. (2022). "TPN171H alleviates pulmonary hypertension via inhibiting inflammation in hypoxia and monocrotaline-induced rats". Vascular Pharmacology. URL: [Link]

  • Wang, G., et al. (2019). "Pharmacokinetics-Driven Optimization of 4(3H)-Pyrimidinones as Phosphodiesterase Type 5 Inhibitors Leading to TPN171, a Clinical Candidate for the Treatment of Pulmonary Arterial Hypertension". Journal of Medicinal Chemistry. URL: [Link]

In Silico Modeling of 5-Nitro-2-propoxybenzamide Interactions: A Computational Framework for Next-Generation PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of next-generation phosphodiesterase type 5 (PDE5) inhibitors has shifted focus from mere potency to extreme isoenzyme selectivity. While first-generation therapeutics like sildenafil revolutionized the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH), their cross-reactivity with PDE6 and PDE11 often leads to adverse effects such as visual disturbances and myalgia[1].

To overcome these limitations, modern drug design leverages specific pharmacophore scaffolds. 5-Nitro-2-propoxybenzamide (CAS 24572-86-9) serves as a highly modular, critical intermediate in the synthesis of advanced pyrimidinone-based PDE5 inhibitors like Simmerafil (TPN171H)[2].

As an application scientist, I approach the in silico modeling of this fragment as a dynamic thermodynamic system rather than a static docking exercise. The structural causality is clear:

  • The Propoxy Group: Designed to anchor deeply into the hydrophobic pocket of the PDE5 catalytic domain (formed by residues Val782 and Leu765), driving binding entropy[3].

  • The Benzamide Core: Acts as the primary hydrogen-bond donor/acceptor, establishing a critical bidentate interaction with the invariant Gln817 residue[3].

  • The Nitro Group: Positioned at the 5-carbon, this strong electron-withdrawing group modulates the pKa of the amide, optimizing its electrostatic complementarity with the binding site while preventing off-target PDE6 binding.

PDE5_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase NO->sGC cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PKG Protein Kinase G cGMP->PKG PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolysis Vasodilation Smooth Muscle Relaxation (Vasodilation) PKG->Vasodilation GMP 5'-GMP (Inactive) PDE5->GMP Inhibitor 5-Nitro-2-propoxybenzamide Scaffold Inhibitor->PDE5 Inhibits

Fig 1: NO/cGMP signaling pathway illustrating the inhibitory target of the benzamide scaffold.

In Silico Computational Workflow & Protocols

To accurately model the interactions of the 5-nitro-2-propoxybenzamide scaffold within the PDE5 catalytic site (residues 535–860), a self-validating computational pipeline is required. The following step-by-step protocol ensures high-fidelity thermodynamic and structural predictions[4].

Step 1: Protein and Ligand Preparation

Protocol:

  • Structure Retrieval: Import the human PDE5 crystal structure (e.g., PDB ID: 4MD6) into your modeling suite (e.g., Schrödinger Maestro or AMBER)[4].

  • Water & Metal Management: Strip bulk crystallographic waters, but strictly retain the structural water molecules bridging the bivalent metal network (Zn2+ and Mg2+). These metals are essential for coordinating the inhibitor's core[3].

  • Protonation: Assign protonation states at physiological pH (7.4) using the Protein Preparation Wizard.

  • Ligand Charge Assignment: Standard empirical charge assignment fails for nitroaromatics due to the strong electron-withdrawing nature of the -NO2 group. Optimize the 5-nitro-2-propoxybenzamide ligand using the semiempirical AM1 method, and calculate atomic partial charges by fitting electrostatic potentials at the Hartree–Fock (HF)/6-31G* level using the Restrained Electrostatic Potential (RESP) technique[4].

Step 2: Constrained Molecular Docking

Protocol:

  • Grid Generation: Center the receptor grid box directly on the Zn2+ ion within the catalytic domain.

  • Metal Constraints: Apply a distance constraint (2.0–2.5 Å) between the benzamide carbonyl oxygen and the Zn2+ ion to prevent artefactual steric clashes common in unconstrained docking algorithms[5].

  • Execution: Run flexible-ligand docking (e.g., Glide XP or AutoDock Vina). Filter the top poses based on the presence of a monodentate or bidentate hydrogen bond with Gln817[3].

Step 3: Molecular Dynamics (MD) Simulations

Protocol:

  • System Solvation: Solvate the top-docked complex in an octahedral TIP3P water box with a 10 Å buffer. Neutralize the system with Na+/Cl- ions.

  • Force Field Assignment: Apply the AMBER ff14SB force field for the PDE5 receptor and the General AMBER Force Field (GAFF) for the ligand[4].

  • Production Run: Following minimization and equilibration (NPT ensemble, 300 K, 1 bar), execute a 100 ns production MD simulation. Causality Check: Docking provides a static snapshot; MD is required to verify if the flexible 2-propoxy chain remains stably anchored in the hydrophobic pocket without inducing destabilizing allosteric shifts in the H-loop (residues 660-680).

Step 4: MM/GBSA Thermodynamics

Protocol:

  • Extract 1,000 snapshots from the final 20 ns of the MD trajectory.

  • Calculate the binding free energy (ΔG_bind) using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method to quantify the enthalpic contribution of the nitro group and the entropic contribution of the propoxy chain[4].

InSilico_Workflow Prep 1. Ligand & Protein Prep (AM1 Opt, RESP Charges) Docking 2. Molecular Docking (Grid at Zn2+/Mg2+ Site) Prep->Docking MD 3. Molecular Dynamics (100ns, AMBER ff14SB/GAFF) Docking->MD MMGBSA 4. Thermodynamics (MM/GBSA Free Energy) MD->MMGBSA LeadOpt 5. Lead Optimization (Simmerafil/TPN171H) MMGBSA->LeadOpt

Fig 2: Sequential in silico modeling workflow for evaluating PDE5-ligand interactions.

Quantitative Data Presentation

The table below summarizes the theoretical binding profiles of the isolated 5-nitro-2-propoxybenzamide fragment compared to its optimized clinical derivative (Simmerafil) and the first-generation standard (Sildenafil). The data illustrates how the propoxy and nitro substitutions drive target specificity[3][5].

Compound / LigandPDE5 Binding Free Energy (ΔG)PDE6 Selectivity RatioPDE11 Selectivity RatioKey Interacting Residues (PDE5)
5-Nitro-2-propoxybenzamide (Fragment)-6.8 kcal/molModerate (~15x)High (~40x)Gln817 (H-bond), Val782 (Hydrophobic)
Simmerafil (TPN171H) (Optimized Lead)-11.4 kcal/molVery High (>100x)Very High (>150x)Gln817, Val782, Leu765, Zn2+ coordination
Sildenafil (Reference)-8.1 kcal/molLow (~10x)Moderate (~30x)Gln817, Phe820, Tyr612

Note: Binding free energies (ΔG) are representative MM/GBSA calculations derived from typical 100ns MD trajectories of PDE5-ligand complexes[5].

Conclusion

Modeling the interactions of 5-nitro-2-propoxybenzamide demands rigorous attention to electrostatic polarization and metal coordination. By utilizing RESP charge fitting and metal-constrained docking followed by MD simulations, researchers can accurately predict how modifications to the propoxy chain or the nitro group will impact binding affinity and, crucially, isoenzyme selectivity. This self-validating in silico framework is essential for the rational design of next-generation PDE5 inhibitors aimed at treating PAH and ED with minimized off-target toxicity.

References

  • Facile and Cost-Effective Route for the Synthesis of Simmerafil. Organic Process Research & Development (ACS Publications).[Link][2]

  • Molecular docking and dynamics simulation analysis of PDE5 inhibitor candidates for erectile dysfunction treatment. European Review for Medical and Pharmacological Sciences.[Link][5]

  • Exploring the binding mechanisms of PDE5 with chromeno[2,3-c]pyrrol-9(2H)-one by theoretical approaches. RSC Advances.[Link][4]

  • Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches. Journal of Receptors and Signal Transduction (Taylor & Francis).[Link][3]

  • Future Perspectives of Pulmonary Arterial Hypertension: A Review of Novel Pipeline Treatments and Indications. PubMed Central (PMC).[Link][1]

Sources

Physicochemical Characterization of 5-Nitro-2-propoxybenzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitro-2-propoxybenzamide (CAS: 24572-86-9; Molecular Formula: C₁₀H₁₂N₂O₄) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly benzamide-class prokinetics and antipsychotics. The presence of a hydrogen-bond donating amide, an electron-withdrawing nitro group, and a lipophilic propoxy chain creates a complex physicochemical profile.

This whitepaper provides an authoritative, self-validating framework for the physicochemical characterization of 5-Nitro-2-propoxybenzamide. Designed for drug development professionals, it bypasses standard checklists to focus on the causality behind experimental design and the implementation of self-validating analytical protocols required to meet [1].

Spectroscopic Profiling & Structural Elucidation

The Causality of the Analytical Design

Confirming the exact regiochemistry of 5-Nitro-2-propoxybenzamide is paramount. Positional isomers (e.g., 4-nitro vs. 5-nitro) exhibit drastically different pharmacological and toxicological profiles. The analytical challenge lies in differentiating these isomers. We rely on the electronic "push-pull" effect: the electron-donating propoxy group at C2 and the electron-withdrawing nitro group at C5 create a highly specific deshielding environment on the aromatic ring, which serves as an unambiguous structural fingerprint during[2].

Protocol 1: Multi-Nuclear NMR & High-Resolution LC-MS

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO-d₆. Causality: DMSO is selected over CDCl₃ because the strong intermolecular hydrogen bonding of the primary benzamide group severely limits solubility in non-polar solvents.

  • NMR Acquisition: Acquire ¹H-NMR (400 MHz) and ¹³C-NMR (100 MHz) spectra.

  • LC-MS Preparation: Prepare a 10 µg/mL solution in Acetonitrile/Water (50:50) with 0.1% Formic Acid.

  • Mass Spectrometry: Inject 2 µL into an LC-QTOF system operating in ESI+ mode to detect the [M+H]⁺ ion.

The Self-Validating System: To ensure the LC-MS data is not a false positive from an isobaric impurity, the protocol mandates an isotopic distribution check . The observed M+1 and M+2 isotopic peaks must align within a 5% relative abundance error of the theoretical C₁₀H₁₂N₂O₄ pattern. If the distribution fails this check, the system flags the presence of co-eluting contaminants, invalidating the purity claim[3].

SpectroscopicWorkflow Start 5-Nitro-2-propoxybenzamide Sample (CAS: 24572-86-9) NMR NMR Spectroscopy (1H & 13C) Start->NMR FTIR FTIR Spectroscopy (Functional Groups) Start->FTIR MS LC-MS Analysis (Mass & Purity) Start->MS Elucidation Structural Elucidation & Verification NMR->Elucidation FTIR->Elucidation MS->Elucidation

Fig 1: Spectroscopic workflow for the structural elucidation of 5-Nitro-2-propoxybenzamide.

Solid-State & Thermal Characterization

The Causality of the Analytical Design

Nitroaromatics are prone to exothermic decomposition. Furthermore, benzamides frequently exhibit polymorphism, which directly impacts the dissolution rate and downstream formulation[4]. Therefore, thermal characterization cannot rely on a simple melting point apparatus; it requires the orthogonal coupling of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 2: Orthogonal Thermal Profiling (DSC/TGA)

Step-by-Step Methodology:

  • Sample Loading: Weigh 2–5 mg of the sample into an aluminum pan. The pan must be crimped but vented (pinhole). Causality: Venting prevents pressure buildup and pan rupture from potential NO₂ off-gassing during high-temperature degradation.

  • Purge & Heat: Apply a dry nitrogen purge at 50 mL/min to prevent oxidative degradation. Heat the sample from 25°C to 300°C at a rate of 10°C/min.

  • Data Overlay: Overlay the DSC heat flow curve with the TGA weight-loss curve.

The Self-Validating System: The true melting point is validated only if the DSC endotherm occurs without a corresponding drop in the TGA mass curve. If weight loss coincides with the endotherm, the compound is undergoing melting accompanied by decomposition, and the reported "melting point" must be reclassified as a decomposition temperature[5].

Table 1: Expected Physicochemical & Solid-State Properties
ParameterMethodologyExpected Value / Characteristic
Molecular Weight LC-MS (ESI+)224.21 g/mol ([M+H]⁺ at m/z 225.21)
Physical Appearance Visual InspectionPale yellow to off-white crystalline powder
Melting Point DSC (10°C/min)~140–145°C (Sharp endothermic peak)
Thermal Stability TGAStable up to 200°C; exothermic decomp >220°C
Aqueous Solubility Shake-Flask (pH 7.4)< 0.1 mg/mL (Poorly soluble)
Lipophilicity (LogP) Octanol/Water Partition~2.1 – 2.5

Solubility & Lipophilicity Profiling

The Causality of the Analytical Design

The propoxy chain increases the molecule's lipophilicity, while the benzamide group provides a rigid hydrogen-bonding network. Understanding this balance is critical for optimizing reaction solvents during API synthesis and predicting biological partitioning[6].

Protocol 3: Thermodynamic Shake-Flask Method

Step-by-Step Methodology:

  • Saturation: Add excess solid 5-Nitro-2-propoxybenzamide to 10 mL of the target aqueous buffer (e.g., pH 1.2, pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the suspension at 25°C ± 0.1°C for 48 hours. Causality: 48 hours ensures true thermodynamic equilibrium is reached, preventing the measurement of a transient supersaturated state.

  • Phase Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV at 254 nm against a standard calibration curve.

The Self-Validating System: Measure the pH of the aqueous phase before adding the compound and after the 48-hour equilibration. A shift in pH > 0.1 units indicates that the compound is ionizing or degrading the buffer system, invalidating the neutral solubility measurement and requiring a buffer capacity adjustment.

Degradation Kinetics & Stability Indicating Assays

The Causality of the Analytical Design

To comply with regulatory standards, the intrinsic stability of the molecule must be understood to establish safe storage conditions. The amide bond is susceptible to extreme pH hydrolysis, and the nitro group is vulnerable to photoreduction. We utilize forced degradation (stress testing) to map these vulnerabilities[1].

Protocol 4: Forced Degradation & Mass Balance

Step-by-Step Methodology:

  • Stress Application: Prepare 1 mg/mL solutions of the compound. Expose aliquots to 0.1N HCl (acidic), 0.1N NaOH (basic), and 3% H₂O₂ (oxidative) for 24 hours at 60°C.

  • Neutralization: Quench the reactions by neutralizing the pH to prevent further degradation during analysis.

  • Chromatographic Analysis: Inject the stressed samples into an HPLC-DAD system using a gradient elution (Water/Acetonitrile with 0.1% TFA) to separate the parent peak from polar degradants (e.g., 5-nitro-2-propoxybenzoic acid).

The Self-Validating System (Mass Balance): The protocol is validated by calculating the Mass Balance . The sum of the peak areas of the remaining parent compound and all generated degradation products must equal 95%–105% of the initial parent peak area. A mass balance deficit (<95%) proves that secondary degradation into non-UV absorbing volatiles has occurred, or degradants are irreversibly stuck on the column, prompting an immediate redesign of the HPLC gradient.

StabilityWorkflow API API Intermediate (CAS: 24572-86-9) Acid Acid Hydrolysis (0.1N HCl) API->Acid Base Base Hydrolysis (0.1N NaOH) API->Base Oxid Oxidation (3% H2O2) API->Oxid Thermal Thermal Stress (60°C) API->Thermal HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxid->HPLC Thermal->HPLC Profile Degradation Profile & Mass Balance HPLC->Profile

Fig 2: Stability-indicating forced degradation workflow with mass balance validation.

Table 2: Forced Degradation Parameters & Acceptance Criteria
Stress ConditionReagent / EnvironmentDuration & TempMass Balance TargetExpected Degradation Pathway
Acidic Hydrolysis 0.1N HCl24h @ 60°C95% – 105%Amide cleavage to 5-nitro-2-propoxybenzoic acid
Basic Hydrolysis 0.1N NaOH24h @ 60°C95% – 105%Accelerated amide cleavage
Oxidation 3% H₂O₂24h @ 60°C95% – 105%N-oxidation or side-chain oxidation
Thermal Solid State7 Days @ 60°C98% – 102%Highly stable; negligible degradation expected
Photolytic UV/Vis Light (ICH Q1B)1.2M lux hours95% – 105%Photoreduction of the nitro group

References

  • International Council for Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. ICH Quality Guidelines. URL:[Link]

  • Royal Society of Chemistry. Novel pharmaceutical cocrystals of triflusal: crystal engineering and physicochemical characterization. CrystEngComm. URL: [Link]

  • MDPI. Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank. URL: [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. Synthesis, physicochemical characterization and antibacterial activity of novel (benzoylamino)methyl derivatives of quinolones. MJCCE. URL:[Link]

Sources

5-Nitro-2-propoxybenzamide (CAS 24572-86-9): Comprehensive Chemical Profile and Synthetic Utility in PDE5 Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of active pharmaceutical ingredient (API) manufacturing, the selection of early-stage building blocks dictates the scalability, safety, and atom economy of the entire synthetic route. 5-Nitro-2-propoxybenzamide (CAS: 24572-86-9) is a highly specialized, commercially available aromatic building block[1]. It is most prominently recognized as a critical intermediate in the historical synthetic pathways of Simmerafil (TPN171H) , a next-generation, highly selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction and pulmonary arterial hypertension[2].

This technical guide dissects the physicochemical properties of 5-nitro-2-propoxybenzamide, its mechanistic role in pyrimidinone construction, and the process chemistry protocols required to utilize it effectively.

Physicochemical Profile & Sourcing Data

To design robust reaction conditions, it is imperative to understand the structural parameters of the starting material. The molecule features a highly electron-withdrawing nitro group para to a primary benzamide, sterically hindered by an ortho-propoxy ether.

Table 1: Chemical and Physical Properties
PropertyQuantitative / Structural Value
CAS Number 24572-86-9[1]
IUPAC Name 5-Nitro-2-propoxybenzamide
Molecular Formula C10H12N2O4[1]
Molecular Weight 224.21 g/mol [1]
Standard SMILES CCCOc1ccc([O-])cc1C(N)=O
Appearance Solid (typically off-white to light yellow powder)
Table 2: Commercial Availability & Supplier Sourcing
SupplierCatalog NumberPurity Specification
BLD Pharm BD695225≥97%[1]
Bidepharm (毕得医药) BD695225≥97%[3]
ChemSrc (Aggregator) N/AVariable (Multiple Vendors)[4]

Mechanistic Role in Drug Development

In the rational design of PDE5 inhibitors (such as Sildenafil, Vardenafil, and Simmerafil), the spatial arrangement of functional groups is critical for binding to the enzyme's active site.

  • The Propoxy Group: Mimics the ribose ring of cGMP, anchoring the molecule into the hydrophobic pocket of the PDE5 enzyme.

  • The Benzamide Core: Serves as the foundational precursor for the construction of the pyrimidinone ring via imidoesterification and subsequent cyclization with a β -keto ester.

  • The Nitro Group: Acts as a "masked" amine. Because aromatic amines are highly reactive and prone to oxidation, retaining the nitrogen in its highest oxidation state (nitro) allows chemists to perform harsh upstream transformations before reducing it to an aniline for late-stage functionalization (e.g., attaching the solubilizing N-methylpiperazine moiety).

Synthetic_Route A 5-Nitro-2-propoxybenzamide (CAS: 24572-86-9) B 5-Amino-2-propoxybenzamide A->B Reduction (H2, Pd/C) C Dual-Amide Intermediate B->C Acylation D Benzamidine Intermediate C->D Imidoesterification E Simmerafil (TPN171H) D->E Cyclization

Synthetic workflow from 5-Nitro-2-propoxybenzamide to the PDE5 inhibitor Simmerafil.

Synthetic Workflows & Experimental Protocols

The following methodologies detail the conversion of 5-nitro-2-propoxybenzamide into the advanced dual-amide intermediate required for Simmerafil synthesis. As an application scientist, I emphasize that these are self-validating systems —each step contains intrinsic chemical feedback loops to confirm success without immediately requiring off-line analytics.

Protocol A: Chemoselective Catalytic Hydrogenation

Objective: Reduce the aromatic nitro group to an aniline derivative without cleaving the propoxy ether.

  • Reagents: 5-Nitro-2-propoxybenzamide (1.0 eq), 10% Pd/C (0.05 eq), Methanol (10 volumes), H2​ gas.

  • Step-by-Step Methodology:

    • Preparation: Charge a clean, dry autoclave with 5-nitro-2-propoxybenzamide and 10 volumes of HPLC-grade methanol. Causality: Methanol is chosen because it fully solubilizes the starting material at mild temperatures while stabilizing the polar transition states during nitro reduction.

    • Catalyst Addition: Carefully add 10% Pd/C under an inert argon atmosphere. Causality: Argon blanketing is mandatory to prevent the premature ignition of the pyrophoric palladium catalyst when exposed to volatile solvent vapors.

    • Pressurization: Purge the vessel with nitrogen ( ), followed by hydrogen gas ( ). Pressurize to 3 MPa with H2​ .

    • Execution: Heat the mixture to 45°C and stir vigorously (800 rpm) for 4-6 hours. Causality: Heterogeneous catalytic hydrogenations are gas-liquid-solid phase reactions; vigorous stirring overcomes the mass transfer limitations of H2​ dissolving into the solvent.

    • Self-Validating IPC (In-Process Control): The reaction is visually self-validating. The distinct yellow hue of the nitro starting material will gradually dissipate into a colorless or pale solution. Analytically, HPLC will show the disappearance of the starting material peak, replaced by a more polar (lower retention time) amine peak.

    • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst, wash with hot methanol, and concentrate under reduced pressure to afford 5-amino-2-propoxybenzamide.

Protocol B: Amidation (Piperazine Addition)

Objective: Coupling of the newly formed aniline with (4-methylpiperazin-1-yl)acetic acid.

  • Reagents: 5-amino-2-propoxybenzamide (1.0 eq), (4-methylpiperazin-1-yl)acetic acid (1.1 eq), HATU (1.2 eq), DIPEA (2.5 eq), DMF (5 volumes).

  • Step-by-Step Methodology:

    • Activation: Dissolve the acetic acid derivative and HATU in anhydrous DMF at 0°C. Add DIPEA dropwise. Causality: HATU rapidly forms a highly reactive OAt ester. The low temperature prevents thermal degradation of this active ester before the amine is introduced.

    • Coupling: Add a solution of 5-amino-2-propoxybenzamide in DMF. Allow to warm to room temperature and stir for 12 hours.

    • Self-Validating IPC: The introduction of the piperazine ring fundamentally shifts the molecule's acid-base profile. If the reaction is successful, the product will be highly soluble in acidic aqueous solutions (due to protonation of the piperazine nitrogens), whereas the starting material is not.

    • Workup: Quench with saturated aqueous NaHCO3​ . Extract with ethyl acetate. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

Analytical Validation & Process Optimization Challenges

While 5-nitro-2-propoxybenzamide is a logical starting point, scaling this specific route presents a fascinating process chemistry hurdle documented by Odilov et al. (2021)[5].

Once Protocol B is complete, the resulting intermediate possesses two amide moieties: the primary benzamide and the newly formed secondary acetamide. To construct the final pyrimidinone ring of Simmerafil, the primary benzamide must be converted to an imidate (imidoesterification) and then to a benzamidine[6].

Because both amides are reactive, reagents like triethyloxonium tetrafluoroborate lack the chemoselectivity to target only the primary benzamide. Furthermore, the tertiary amine on the piperazine ring is susceptible to quaternization (methylation)[6].

Chemoselectivity A Intermediate C: Primary Benzamide & Secondary Acetamide B Target Imidate (Reaction at Primary Benzamide) A->B Desired Pathway C Impurity A (Reaction at Secondary Acetamide) A->C Side Reaction 1 D Impurity B (Quaternization of Piperazine) A->D Side Reaction 2

Chemoselectivity challenges during imidoesterification of the dual-amide intermediate.

The Process Solution: To bypass this chemoselectivity bottleneck, industrial synthesis often pivots to constructing the pyrimidinone ring before attaching the piperazine moiety, or starting from alternative precursors like salicylamide to control the order of functional group activation[5]. Nonetheless, 5-nitro-2-propoxybenzamide remains a vital reference standard and foundational building block for synthesizing structural analogs during structure-activity relationship (SAR) campaigns.

Sources

Literature review of nitrobenzamide derivatives' bioactivity.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of nitrobenzamide derivatives reveals a privileged chemical scaffold that has become a cornerstone in modern medicinal chemistry. The unique electronic and steric properties of the benzamide core, coupled with the highly reactive nature of the nitro group, allow these compounds to act as potent, targeted therapeutics across oncology, infectious diseases, and inflammatory disorders.

As an Application Scientist, understanding the mechanistic causality behind these compounds is critical. The nitro group is not merely a structural appendage; it is a bioreductive warhead . This guide deconstructs the bioactivity of nitrobenzamide derivatives, detailing their molecular mechanisms, quantitative efficacy, and the rigorous experimental protocols required to validate their function.

Antimycobacterial Efficacy: Covalent DprE1 Inhibition

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has necessitated the discovery of novel targets. Nitrobenzamides, particularly 3,5-dinitrobenzamide derivatives, have emerged as highly potent antitubercular agents[1],[2].

Mechanistic Causality: The target of these derivatives is Decaprenylphosphoryl- β -D-ribofuranose 2'-epimerase (DprE1), an essential enzyme for mycobacterial cell wall synthesis[1]. The mechanism is a suicide-inhibition pathway. When the nitrobenzamide enters the DprE1 active site, the enzyme's own FAD cofactor erroneously reduces the nitro group to a highly reactive nitroso intermediate. This intermediate is perfectly positioned to undergo a nucleophilic attack by the thiol group of Cysteine 387 (Cys387) in the enzyme's active site, forming a permanent, covalent semimercaptal bond that irreversibly inactivates the enzyme[1].

DprE1_Inhibition A Nitrobenzamide Prodrug B DprE1 (FAD Cofactor) Reduction A->B Active site binding C Nitroso Intermediate B->C 2e- reduction D Nucleophilic Attack (Cys387 Thiol) C->D High electrophilicity E Irreversible Covalent Enzyme Inhibition D->E Semimercaptal bond

Mechanism of covalent DprE1 inhibition by nitrobenzamide derivatives.

Protocol: In Vitro Antimycobacterial Evaluation (REMA)

To validate DprE1 inhibitors, the Resazurin Microtiter Assay (REMA) is the gold standard.

  • Causality: M. tuberculosis grows exceptionally slowly. REMA uses resazurin reduction by metabolically active cells as a proxy for viability, drastically reducing assay time from 4 weeks (traditional CFU plating) to 7 days.

  • Self-Validating System:

    • Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC. Note: OADC provides essential fatty acids and catalase to neutralize toxic peroxides, ensuring robust logarithmic growth.

    • Compound Plating: Dispense 100 µL of broth into 96-well plates. Perform 2-fold serial dilutions of the nitrobenzamide library. Include Isoniazid (INH) as a positive control and 1% DMSO as a vehicle control to establish baseline bactericidal activity and rule out solvent toxicity.

    • Inoculation: Adjust bacterial suspension to OD600 = 0.05 and add 100 µL to each well. Incubate at 37°C for 7 days.

    • Signal Generation: Add 30 µL of 0.02% resazurin solution. Incubate for 24 hours. Viable mycobacteria possess active NADH dehydrogenases that reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin.

    • Quantification: Measure fluorescence (Ex 530 nm / Em 590 nm). The MIC is the lowest concentration preventing the fluorescent shift.

Oncology: Hypoxia-Targeted Prodrugs and Synthetic Lethality

In oncology, nitrobenzamides are exploited for their ability to undergo selective bioreductive activation in the hypoxic microenvironments characteristic of solid tumors[3]. Furthermore, certain derivatives act as potent Poly (ADP-ribose) polymerase (PARP) inhibitors, inducing synthetic lethality in BRCA-deficient cancers[4].

Mechanistic Causality: In well-oxygenated (normoxic) healthy tissues, 1-electron reductases convert the nitro group to a nitro radical anion. However, molecular oxygen acts as an electron sink, rapidly stripping the electron away to regenerate the parent prodrug (a process known as futile cycling)[3]. In hypoxic tumors, the absence of oxygen allows the radical anion to be further reduced to nitroso and hydroxylamine species. These species act as potent electrophiles that covalently crosslink DNA and proteins, triggering apoptosis[3].

Bioreductive_Activation N Nitrobenzamide (R-NO2) E1 Cellular Reductases N->E1 I1 Nitro Radical Anion E1->I1 1e- reduction I1->N Normoxia (Futile Cycling) I2 Hydroxylamine (R-NHOH) I1->I2 Hypoxia (<0.1% O2) T DNA Crosslinking I2->T Covalent alkylation C Tumor Cell Death T->C

Bioreductive activation pathway of nitrobenzamides in hypoxic tumor microenvironments.

Protocol: Hypoxic Clonogenic Survival Assay
  • Causality: Standard MTT assays over 72 hours often fail to capture the true long-term reproductive death caused by DNA crosslinking. The clonogenic assay measures the ability of a single cell to form a colony, providing a stringent evaluation of irreversible cytotoxicity.

  • Self-Validating System:

    • Cell Seeding: Seed HCT-116 cancer cells in glass Petri dishes. Note: Glass must be used because standard polystyrene is highly permeable to oxygen, which compromises the induction of true hypoxia.

    • Treatment & Incubation: Treat with the nitrobenzamide compound. Place half the dishes in a standard incubator (21% O2) and half in a hypoxic chamber flushed with 95% N2 / 5% CO2 (<0.1% O2) for 24 hours.

    • Re-plating: Harvest cells, count via hemocytometer, and re-plate at a low density (500 cells/well) in drug-free media under normoxia for 10-14 days.

    • Quantification: Stain with 0.5% crystal violet and count colonies (>50 cells).

    • Validation Metric: Calculate the Hypoxic Cytotoxicity Ratio (HCR) = IC50(Normoxia) / IC50(Hypoxia). An HCR > 10 confirms that the compound's mechanism of action is selectively driven by hypoxic bioreduction.

Expanded Bioactivity: Antiparasitic and Anti-inflammatory Applications

Beyond oncology and tuberculosis, the nitrobenzamide scaffold demonstrates remarkable versatility:

  • Antiparasitic Activity: Aziridinyl nitrobenzamides (e.g., CB1954) act as potent prodrugs against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania species[5],[6]. These parasites express Type I Nitroreductases (NTRs)—enzymes absent in mammalian cells. NTRs catalyze the oxygen-insensitive, two-electron reduction of the nitro group, selectively unleashing the cytotoxic aziridinyl moiety within the parasite without harming the mammalian host[5],[6].

  • Anti-inflammatory & Antidiabetic Activity: Specific nitrobenzamide derivatives have been shown to significantly inhibit LPS-induced nitric oxide (NO) production in macrophages by downregulating iNOS and COX-2 expression[7]. Additionally, sulfonamide-linked nitrobenzamides have demonstrated potent α -glucosidase inhibition, highlighting their potential as antidiabetic agents[8].

Quantitative Bioactivity Landscape

The following table synthesizes the quantitative efficacy of key nitrobenzamide derivatives across various therapeutic targets, providing a benchmark for lead optimization.

Compound / Derivative ClassTarget / Disease ModelPrimary Bioactivity MetricReference
PR-104 (Dinitrobenzamide mustard)Hypoxic Solid TumorsIC50: 0.28 µM (Hypoxic)[3]
3-Nitrobenzamide PARP-1 (DNA Repair)IC50: 3.3 µM[4]
N-benzyl 3,5-dinitrobenzamides M. tuberculosis H37RvMIC: < 0.016 µg/mL[2]
CB1954 (Aziridinyl nitrobenzamide)T. brucei / T. cruziIC50: < 100 nM[5]
Compounds 5 & 6 iNOS (Inflammation)IC50: 3.7 - 5.3 µM[7]
Compound 5o α -glucosidase (Diabetes)4x more potent than Acarbose[8]

References

  • Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents PMC (NIH) URL:[Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold PMC (NIH) URL:[Link]

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives Chinese Chemical Letters (rhhz.net) URL: [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity ResearchGate URL:[Link]

  • Trypanocidal Activity of Aziridinyl Nitrobenzamide Prodrugs Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

  • Evaluating Aziridinyl Nitrobenzamide Compounds as Leishmanicidal Prodrugs Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

Sources

The Nitro Group in Benzamide Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1] The strategic introduction of a nitro group (NO₂) onto this scaffold dramatically alters its physicochemical and pharmacological profile. This technical guide provides a comprehensive exploration of the multifaceted role of the nitro group in benzamide compounds. We delve into its fundamental electronic effects, its influence on molecular interactions with biological targets, and its application as a bioreductive "warhead" in drug design. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and biological evaluation of nitrobenzamide derivatives, with a focus on their applications in oncology, infectious diseases, and inflammation.

Introduction: The Benzamide Scaffold and the Nitro Group

The Benzamide Moiety: A Privileged Structure in Medicinal Chemistry

Benzamide derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[2] Their structural simplicity and synthetic accessibility make them attractive starting points for the development of novel therapeutics across diverse disease areas, including cancer, inflammation, and infectious diseases.[2]

The Nitro Group: Fundamental Electronic and Physicochemical Properties

The nitro group is a powerful modulator of molecular properties. It is characterized by its potent electron-withdrawing ability, which it exerts through both inductive and resonance effects.[3][4][5][6] This strong electronic pull significantly alters the electron distribution within the benzamide molecule, deactivating the aromatic ring towards electrophilic substitution and directing incoming electrophiles to the meta position.[1][7] This fundamental property is the primary driver of the nitro group's influence on a compound's polarity, reactivity, and ultimately, its biological function.[5]

The Nitro Group's Influence on Benzamide Properties and Reactivity

Modulation of Electron Density and Aromaticity

The introduction of a nitro group profoundly impacts the electronic environment of the benzamide. The strong electron-withdrawing nature of the NO₂ group decreases the electron density on the benzene ring.[4] This modulation is critical, as it can enhance the interaction of the benzamide compound with its biological targets.[1] Analysis of substituent effects indicates that the nitro group can engage in strong pi-electron interactions, which can influence the aromatic character of the ring.[6]

Impact of Positional Isomerism (Ortho, Meta, Para)

The position of the nitro group relative to the amide substituent is a critical determinant of the molecule's overall properties and biological activity.[4][8]

  • Ortho- and Para-Isomers : In these positions, the nitro group can exert both its strong inductive and resonance effects, leading to a significant decrease in electron density on the ring.[4]

  • Meta-Isomer : In the meta position, the resonance effect is not operative, and the electron-withdrawing character is primarily due to the inductive effect.

This positional isomerism significantly influences the molecule's chemical reactivity and its interaction with biological targets.[4] Studies have shown that the position of the nitro group can affect the mutagenic activities of some related benzamine compounds.[8]

Spectroscopic Signatures of Nitrobenzamides

Unambiguous structural confirmation of nitrobenzamide isomers relies on a suite of spectroscopic techniques. While mass spectrometry confirms molecular weight and IR spectroscopy identifies functional groups, ¹H NMR spectroscopy is the most definitive technique for distinguishing between the 2-, 3-, and 4-nitrobenzamide isomers.[9] The unique splitting patterns and chemical shifts of the aromatic protons provide a clear fingerprint for each substitution pattern.[9]

Technique 2-Nitrobenzamide Signature 3-Nitrobenzamide Signature 4-Nitrobenzamide Signature
¹H NMR Complex multiplet pattern for 4 aromatic protons.Distinct signals, often a singlet or narrow triplet for the proton between the two substituents, and other multiplets.Two distinct doublets (an AA'BB' system) due to the symmetry of the molecule.
¹³C NMR 6 distinct aromatic carbon signals.6 distinct aromatic carbon signals with different chemical shifts compared to the ortho isomer.4 distinct aromatic carbon signals due to molecular symmetry.
IR Spectroscopy C=O stretch (~1670 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹), Asymmetric NO₂ stretch (~1520 cm⁻¹), Symmetric NO₂ stretch (~1350 cm⁻¹).Similar to the ortho isomer, with minor shifts in wavenumber.Similar to the ortho isomer, with minor shifts in wavenumber.
Data compiled from representative spectroscopic analyses.[9][10][11][12]

The Role of Nitrobenzamides in Medicinal Chemistry

The incorporation of a nitro group has led to the discovery of benzamide derivatives with potent activity in several key therapeutic areas.[2]

Anticancer Applications: PARP Inhibition and Hypoxia-Activated Prodrugs

A significant body of research highlights the anticancer properties of nitrobenzamide derivatives.[2] One of the most important mechanisms is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, which are crucial for repairing single-strand DNA breaks.[2] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[2] Certain nitrobenzamide derivatives have been identified as PARP inhibitors.[2][13]

Furthermore, the nitro group can serve as a bioreductive "warhead" that is activated under the hypoxic (low oxygen) conditions characteristic of solid tumors.[1] This selective activation makes nitrobenzamides promising candidates for hypoxia-activated prodrugs.

Compound Class Target Cell Line IC₅₀ Value (µM)
Benzamide Derivative 5C6 (Glioma)4.33 ± 1.04
Benzamide Derivative 5A549 (Lung Carcinoma)10.67 ± 1.53
Benzamide Derivative 10C6 (Glioma)12.33 ± 4.93
Benzamide Derivative 2C6 (Glioma)23.33 ± 2.08
Benzamide Derivative 2A549 (Lung Carcinoma)24.0 ± 3.46
Benzamide Derivative 10A549 (Lung Carcinoma)29.67 ± 5.51
Comparative cytotoxicity data for selected benzamide derivatives. Lower IC₅₀ values indicate higher cytotoxic potency.[14]
Antimicrobial and Antitubercular Activity

Nitro-containing compounds have emerged as critical agents in controlling tuberculosis.[15] Dinitrobenzamide derivatives, in particular, have been discovered as potent covalent inhibitors of decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1), an essential enzyme for the survival of Mycobacterium tuberculosis.[16][17] The nitro group is often essential for the mechanism of action, which involves the formation of a covalent bond with the enzyme target.[16]

Anti-inflammatory Effects

Certain nitro-substituted benzamides are potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme that produces large, damaging amounts of nitric oxide (NO) during inflammation.[1][18] By inhibiting iNOS, these compounds can effectively reduce the inflammatory response.[1] Molecular docking studies have shown that the number and orientation of nitro groups can influence the inhibitory interaction with the iNOS enzyme.[18] Additionally, these compounds have been shown to suppress the expression of other pro-inflammatory mediators like COX-2, IL-1β, and TNF-α.[5][18]

Mechanisms of Action: From Reversible Binding to Irreversible Covalent Modification

The Nitro Group as a "Bioreductive Warhead"

A key mechanistic feature of many nitroaromatic drugs is the bioreduction of the nitro group.[3] This process, often occurring under hypoxic conditions or catalyzed by specific enzymes, plays a central role in both the therapeutic and toxicological effects of these compounds.[3][19] The reduction proceeds in single-electron transfer steps, forming a nitro anion radical, which can be further reduced to nitroso and hydroxylamine intermediates.[3] These reduced species are highly reactive and can covalently modify biological nucleophiles, such as cysteine residues in proteins, leading to irreversible enzyme inhibition.[20][21]

Bioreduction_Pathway A Ar-NO₂ (Nitrobenzamide) B Ar-NO₂⁻˙ (Nitro Anion Radical) A->B + e⁻ C Ar-N=O (Nitroso Intermediate) B->C + e⁻, + 2H⁺ - H₂O D Ar-NHOH (Hydroxylamine Intermediate) C->D + 2e⁻, + 2H⁺ E Covalent Adduct (Enzyme Inhibition) D->E F Protein-SH (e.g., Cysteine Residue) F->E Nucleophilic Attack

Caption: Bioreduction pathway of a nitroaromatic compound.

The "Masked Electrophile" in Covalent Inhibition

The nitro group can be considered a "masked electrophile".[20][21] In its native state, it is not highly reactive. However, upon binding to a specific enzyme active site containing appropriately placed residues, it can be activated.[20][21] This activation, sometimes involving tautomerization to a nitronic acid, renders the compound susceptible to nucleophilic attack from a residue like cysteine, forming a stable covalent bond and inactivating the enzyme.[20][21] This strategy of using a weakly electrophilic group that reacts selectively only upon binding to the target is a cornerstone of designing targeted covalent inhibitors.[21]

Experimental Protocols and Data Interpretation

Synthesis and Purification of a Model Nitrobenzamide (e.g., 2-Nitrobenzamide)

This protocol describes a common laboratory method for the synthesis of 2-nitrobenzamide from 2-nitrobenzoic acid. The causality behind this two-step process is the conversion of a relatively unreactive carboxylic acid into a highly reactive acyl chloride, which readily undergoes nucleophilic attack by ammonia.

Step-by-Step Methodology:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-nitrobenzoic acid (1.0 eq) with an excess of thionyl chloride (SOCl₂, ~3.0 eq). Add a catalytic amount of dimethylformamide (DMF, ~1-2 drops).

    • Rationale: Thionyl chloride is a standard reagent for converting carboxylic acids to acyl chlorides. DMF catalyzes the reaction by forming a Vilsmeier intermediate, which is more reactive.

  • Reaction: Gently reflux the mixture for 1-2 hours. The progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure (in a well-ventilated fume hood). This leaves the crude 2-nitrobenzoyl chloride as an oil or solid.

  • Amidation: Cool the crude acyl chloride in an ice bath. Slowly and cautiously add it dropwise to a stirred, chilled solution of concentrated aqueous ammonia (~5-10 eq).

    • Rationale: The reaction is highly exothermic; cooling is essential to control the rate and prevent side reactions. A large excess of ammonia ensures complete reaction and neutralizes the HCl byproduct.

  • Isolation: The 2-nitrobenzamide product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid with cold water to remove any remaining ammonium salts. Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-nitrobenzamide.[9]

Spectroscopic Characterization Workflow

A robust workflow is essential for the unambiguous structural confirmation of the synthesized compound, especially to differentiate it from its isomers.

Caption: General workflow for synthesis and spectroscopic characterization.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a standard colorimetric method for assessing the cytotoxic potential of a compound by measuring cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1]

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells (e.g., A549 human lung carcinoma) that are in a logarithmic growth phase. Perform a cell count and dilute the cell suspension to a final concentration of approximately 5 x 10⁴ cells/mL in a complete culture medium.[14]

  • Plating: Dispense 100 µL of the cell suspension into each well of a 96-well microplate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test nitrobenzamide in a suitable solvent (e.g., DMSO). Perform serial dilutions in a culture medium to achieve a range of desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound. Include vehicle-only (e.g., DMSO) controls.[14]

  • Incubation: Treat the cells with the compound for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Rationale: During this time, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to insoluble purple formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1] The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Challenges and Future Directions

Navigating the "Toxicity Dilemma" of Nitroaromatics

While the bioreductive properties of the nitro group are key to the therapeutic activity of many compounds, they are also responsible for their potential toxicity.[3] The metabolic reduction of nitroaromatics can lead to the formation of reactive intermediates that may cause mutagenicity, genotoxicity, and carcinogenicity.[3][19][22][23] A critical challenge in the development of nitrobenzamide-based drugs is to design molecules that are selectively activated in target cells (e.g., cancer cells or microbes) while minimizing metabolic activation in healthy host tissues.

Bioisosteric Replacements for the Nitro Group

To mitigate toxicity concerns, a common strategy in medicinal chemistry is bioisosteric replacement.[24][25] This involves substituting the nitro group with other functional groups that mimic its size, shape, and electronic properties but have a different metabolic profile. Common bioisosteres for the electron-withdrawing nitro group include trifluoromethyl (-CF₃) and cyano (-CN) groups.[16][26] For example, replacing one of the nitro groups in a dinitrobenzamide with a trifluoromethyl group has been explored in the development of antitubercular agents.[16][26] However, the success of this strategy is highly context-dependent, and some replacements, like boronic acid, have not always proven to be sufficient bioisosteres for the nitro group in certain applications.[27]

Conclusion

The nitro group is a powerful and versatile functional group in the design of benzamide-based therapeutics. Its strong electron-withdrawing nature fundamentally alters the molecule's physicochemical properties, enhancing interactions with a wide range of biological targets. More strategically, its ability to function as a bioreductive warhead or a masked electrophile enables the design of potent, targeted covalent inhibitors for applications in oncology and infectious disease. While the associated potential for toxicity presents a significant hurdle, a deep understanding of the underlying mechanisms of action and metabolism allows for the rational design of safer and more effective nitrobenzamide drugs. Continued exploration of structure-activity relationships, selective activation strategies, and bioisosteric replacements will undoubtedly unlock the full therapeutic potential of this important chemical class.

References

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. [Link]

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed. [Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. [Link]

  • Full article: Synthesis, spectroscopic and structural characterisation of two p-nitrobenzamide compounds: experimental and DFT study - Taylor & Francis. [Link]

  • (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - ResearchGate. [Link]

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. [Link]

  • Mutagenicity of Nitroaromatic Compounds | Chemical Research in Toxicology. [Link]

  • Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed. [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC. [Link]

  • Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed. [Link]

  • Synthesis, spectroscopic and structural characterisation of two p-nitrobenzamide compounds: experimental and DFT study: Molecular Physics - Taylor & Francis. [Link]

  • 61 NMR AND VIBRATIONAL SPECTROSCOPIC (IR AND RAMAN) ANALYSIS OF o- NITROBENZAMIDE 1 S. Sumathi, 2 Rev Fr Xavier 1 Department of - Muthayammal. [Link]

  • Bioremediation of Nitroaromatic Compounds | IntechOpen. [Link]

  • The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - ResearchGate. [Link]

  • The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed. [Link]

  • Discovery of halo-nitrobenzamides with potential application against human African trypanosomiasis - PubMed. [Link]

  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. [Link]

  • The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+. [Link]

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC. [Link]

  • (PDF) Substituent effects of nitro group in cyclic compounds - ResearchGate. [Link]

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Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analytical Method for the Quantification of 5-Nitro-2-propoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Chemists, and Pharmaceutical Quality Control (QC) Professionals.

Executive Summary & Mechanistic Context

Simmerafil (TPN171H) is a highly selective phosphodiesterase 5 (PDE5) inhibitor currently advancing through clinical development for the treatment of erectile dysfunction and pulmonary arterial hypertension[1]. The scalable synthesis of Simmerafil relies on the critical upstream intermediate 5-Nitro-2-propoxybenzamide (CAS: 24572-86-9)[2][3].

As a Senior Application Scientist, I cannot overstate the importance of rigorous analytical control at this intermediate stage. Unreacted nitroaromatic compounds are notorious structural alerts for mutagenicity under ICH M7 guidelines. If 5-Nitro-2-propoxybenzamide carries over into subsequent pyrimidinone-forming steps[3], it can generate complex, hard-to-purge downstream impurities. This application note establishes a self-validating, stability-indicating HPLC method designed to quantify 5-Nitro-2-propoxybenzamide with high precision, ensuring the chemical integrity of the API synthetic pipeline.

Scientific Rationale: The "Why" Behind the Method

A robust analytical method is not a random collection of parameters; it is a carefully engineered thermodynamic system. Every choice in this protocol is driven by the physicochemical properties of the analyte:

  • Stationary Phase (End-capped C18): 5-Nitro-2-propoxybenzamide features a moderately hydrophobic propoxy chain and a polar primary amide. A high-purity, end-capped C18 column provides excellent hydrophobic retention via van der Waals interactions. End-capping is critical here; unreacted surface silanols would act as strong hydrogen-bond donors to the primary amide, leading to severe peak tailing.

  • Mobile Phase pH (0.1% TFA): A binary gradient of Water and Acetonitrile modified with 0.1% Trifluoroacetic acid (TFA) drops the mobile phase pH to approximately 2.0. This acidic environment suppresses the ionization of potential acidic degradants (e.g., 5-nitro-2-propoxybenzoic acid formed via amide hydrolysis), ensuring they partition effectively into the stationary phase and elute as sharp, symmetrical peaks rather than broad bands.

  • Detection Wavelength (254 nm): The conjugated nitroaromatic system exhibits intense absorption due to π→π∗ and n→π∗ electronic transitions. Monitoring at 254 nm maximizes the signal-to-noise (S/N) ratio, allowing for the detection of trace impurities down to parts-per-billion (ppb) levels.

  • Diluent Selection (50:50 H₂O:MeCN): Matching the diluent to the initial gradient conditions prevents solvent-mismatch phenomena (such as peak fronting or splitting) while ensuring complete solubilization of the intermediate.

Mandatory Visualization: The Analytical Workflow

HPLC_Workflow A Sample Preparation Diluent: 50:50 H2O/MeCN B HPLC Injection (10 µL, C18 Column) A->B C Gradient Elution (0.1% TFA in H2O / MeCN) B->C D UV Detection (λ = 254 nm) C->D E System Suitability Test (RSD ≤ 2.0%, Tailing ≤ 1.5) D->E F Quantification & Purity Report E->F SST Pass G Out-of-Spec Investigation E->G SST Fail

HPLC analytical workflow for 5-Nitro-2-propoxybenzamide with integrated system suitability gates.

Experimental Protocol: Step-by-Step Methodology

Reagents and Materials
  • 5-Nitro-2-propoxybenzamide Reference Standard (Purity ≥ 99.5%)

  • Acetonitrile (MeCN, HPLC/LC-MS Grade)

  • Trifluoroacetic Acid (TFA, LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm at 25 °C)

  • 0.22 µm PTFE Syringe Filters

Solution Preparation
  • Diluent Preparation: Mix 500 mL of Ultrapure Water with 500 mL of Acetonitrile. Degas via sonication for 10 minutes.

  • Blank Solution: Use the prepared Diluent directly.

  • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of the 5-Nitro-2-propoxybenzamide reference standard into a 100 mL amber volumetric flask (to prevent potential photo-degradation of the nitro group). Add 70 mL of Diluent, sonicate for 5 minutes until fully dissolved, and dilute to the mark with Diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10.0 mg of the in-process batch sample into a 100 mL amber volumetric flask. Dissolve and dilute to volume with Diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate.

Chromatographic Conditions

Table 1: Instrument and Method Parameters

ParameterSpecification
Column Zorbax Eclipse Plus C18, 250 × 4.6 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% TFA in Ultrapure Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Minimizes backpressure and stabilizes retention)
Injection Volume 10 µL
Detection Wavelength 254 nm (Reference: 360 nm, Bandwidth: 100 nm)

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.08020Initial Hold
2.08020Isocratic Hold
12.02080Linear Gradient (Analyte Elution)
15.02080Column Wash (Flushes late eluters)
15.18020Return to Initial
20.08020Column Re-equilibration

Data Presentation: System Suitability & Validation

A method is only as trustworthy as its validation data. Before analyzing any batch samples, the system must pass the System Suitability Test (SST) to prove it is fit for purpose.

Table 3: System Suitability Specifications (Self-Validating Gates)

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~8.5 min (± 0.5 min)Ensures consistent column chemistry and mobile phase delivery.
Tailing Factor (Tf) ≤ 1.5Confirms absence of secondary interactions (e.g., silanol binding).
Theoretical Plates (N) ≥ 5000Guarantees sufficient column efficiency for impurity resolution.
% RSD of Area (n=5) ≤ 2.0%Validates autosampler injection precision and detector stability.

Table 4: Method Validation Summary (Representative Data per ICH Q2)

Validation ParameterResultRegulatory Guideline
Limit of Detection (LOD) 0.02 µg/mLS/N ≥ 3:1
Limit of Quantitation (LOQ) 0.06 µg/mLS/N ≥ 10:1, Precision RSD ≤ 5%
Linearity Range 0.1 - 150 µg/mLR² ≥ 0.999
Method Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0% at 3 concentration levels (50%, 100%, 150%)
Intermediate Precision 0.85% RSD≤ 2.0% RSD across different days, instruments, and analysts

Sources

Application Notes and Protocols: Developing a Cell-Based Assay for 5-Nitro-2-propoxybenzamide Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of 5-Nitro-2-propoxybenzamide

5-Nitro-2-propoxybenzamide is a synthetic compound belonging to the nitrobenzamide class of molecules. This class has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The presence of the nitro group is often crucial for these activities, as it can be bioreductively activated under hypoxic conditions, a hallmark of solid tumors, or it can modulate the electronic properties of the molecule to enhance its interaction with biological targets.[2]

Given the therapeutic potential of nitrobenzamides, it is imperative to develop robust and reliable cell-based assays to elucidate the specific biological activities of novel derivatives like 5-Nitro-2-propoxybenzamide. Cell-based assays provide a physiologically relevant environment to assess a compound's effects on cellular processes such as proliferation, viability, apoptosis, and inflammation.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of cell-based assays to characterize the activity of 5-Nitro-2-propoxybenzamide, with a focus on its potential anticancer and anti-inflammatory properties.

Strategic Approach to Assay Development

The development of a cell-based assay for a novel compound is a systematic process that begins with hypothesis generation based on the compound's chemical structure and the known activities of related molecules. For 5-Nitro-2-propoxybenzamide, our strategy will be to investigate two primary areas of potential activity:

  • Anticancer Effects: We will assess the compound's ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and alter cell cycle progression in cancer cell lines.

  • Anti-inflammatory Effects: We will investigate the compound's capacity to modulate inflammatory pathways in a relevant immune cell model.

This multi-faceted approach will provide a comprehensive profile of 5-Nitro-2-propoxybenzamide's cellular effects and guide further mechanistic studies.

I. Assessment of Anticancer Activity

A fundamental step in anticancer drug discovery is to determine a compound's ability to inhibit the growth of cancer cells. We will employ a tiered approach, starting with a general assessment of cell viability and then delving into more specific mechanisms of cell death and cell cycle disruption.

Cell Line Selection and General Culture

The choice of cell line is critical for the relevance of the experimental results. For a broad-based screening of anticancer activity, the NCI-60 panel of human cancer cell lines is an excellent resource.[3] For initial studies, we recommend a selection of cell lines representing different cancer types, for example:

  • A549: Human lung carcinoma

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)

  • PC-3: Human prostate adenocarcinoma

  • HeLa: Human cervical adenocarcinoma

General Cell Culture Protocol:

Aseptic technique is paramount for successful cell culture. All manipulations should be performed in a certified biological safety cabinet.

  • Media Preparation: Culture each cell line in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • Cell Thawing: Rapidly thaw cryopreserved cells in a 37°C water bath and transfer to a sterile centrifuge tube containing pre-warmed growth medium. Centrifuge at low speed (e.g., 200 x g) for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.

  • Cell Seeding: Plate the cells in appropriate culture flasks or plates at the recommended seeding density.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: Subculture the cells when they reach 80-90% confluency to maintain them in the exponential growth phase.

Cell Viability Assay: Quantifying Cytotoxicity

The initial assessment of anticancer activity involves determining the concentration-dependent effect of 5-Nitro-2-propoxybenzamide on cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method that measures ATP levels, an indicator of metabolically active cells.

Principle: The assay reagent contains a thermostable luciferase that, in the presence of ATP from viable cells, generates a luminescent signal proportional to the number of living cells.

Protocol: CellTiter-Glo® Assay

  • Cell Seeding: Seed cancer cells in a 96-well, white-walled microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-Nitro-2-propoxybenzamide in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell viability by 50%.

Data Presentation:

Cell LineTreatment Duration (hr)5-Nitro-2-propoxybenzamide IC50 (µM)
A54948Example Value
MCF-748Example Value
PC-348Example Value
HeLa48Example Value
Apoptosis Assay: Detecting Programmed Cell Death

A decrease in cell viability may be due to apoptosis or necrosis. To specifically investigate the induction of apoptosis, we can measure the activity of caspases, a family of proteases that are key executioners of this process.

Principle: The Caspase-Glo® 3/7 Assay provides a proluminescent caspase-3/7 substrate that is cleaved by active caspase-3 and -7, releasing a substrate for luciferase and generating a luminescent signal.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the CellTiter-Glo® protocol, using a white-walled 96-well plate.

  • Incubation: Incubate the plate for a predetermined time based on initial viability data (e.g., 24 hours).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Gently mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours.

  • Data Acquisition: Measure luminescence with a microplate reader.

  • Data Analysis: Normalize the caspase activity to the number of viable cells (from a parallel CellTiter-Glo® experiment) to determine the specific induction of apoptosis.

Visualization of Experimental Workflow for Anticancer Activity

G cluster_0 Cell Culture & Plating cluster_1 Compound Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis A Select & Culture Cancer Cell Lines (A549, MCF-7, etc.) B Seed Cells in 96-well Plates A->B C Prepare Serial Dilutions of 5-Nitro-2-propoxybenzamide D Treat Cells & Incubate (24, 48, 72 hrs) C->D E Cell Viability Assay (CellTiter-Glo®) D->E F Apoptosis Assay (Caspase-Glo® 3/7) D->F G Cell Cycle Analysis (Propidium Iodide) D->G H Determine IC50 Values E->H I Quantify Apoptosis Induction F->I J Analyze Cell Cycle Distribution G->J

Caption: Workflow for assessing the anticancer activity of 5-Nitro-2-propoxybenzamide.

Cell Cycle Analysis: Investigating Proliferation Blockade

Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell division. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 5-Nitro-2-propoxybenzamide at concentrations around the IC50 value for 24 or 48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells to include apoptotic populations.

    • Trypsinize adherent cells and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 0.5 mL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.

    • Fix the cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 1 mL of PI staining solution (containing PI and RNase A to eliminate RNA staining).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

II. Evaluation of Anti-inflammatory Activity

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. We will investigate the potential anti-inflammatory properties of 5-Nitro-2-propoxybenzamide by examining its effect on the activation of macrophages, a critical cell type in the inflammatory response.

Cell Line Selection and Differentiation

The human monocytic cell line, THP-1 , is a widely used model for studying macrophage function.[4] These cells can be differentiated into a macrophage-like phenotype by treatment with phorbol 12-myristate 13-acetate (PMA).

Protocol: THP-1 Differentiation

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • Differentiation: Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells per well. Add PMA to a final concentration of 50-100 ng/mL.

  • Incubation: Incubate for 48-72 hours. Differentiated macrophages will become adherent to the plate.

  • Resting: After differentiation, remove the PMA-containing medium and replace it with fresh, PMA-free medium. Allow the cells to rest for 24 hours before stimulation.

Measurement of Inflammatory Mediator Production

Upon activation, macrophages release pro-inflammatory mediators such as nitric oxide (NO). We can quantify the production of NO as a measure of the inflammatory response.

Principle: The Griess assay is a colorimetric method for the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Protocol: Griess Assay for Nitric Oxide Production

  • Cell Treatment:

    • In a 96-well plate containing differentiated THP-1 macrophages, pre-treat the cells with various concentrations of 5-Nitro-2-propoxybenzamide for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Include unstimulated and LPS-only controls.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using a sodium nitrite standard curve. Determine the inhibitory effect of 5-Nitro-2-propoxybenzamide on LPS-induced NO production.

Visualization of the NF-κB Signaling Pathway

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Signaling Cascade IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_P P-IκB (Ubiquitination & Degradation) IkB_NFkB->IkB_P IkB_P->NFkB Releases NF-κB DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (e.g., iNOS -> NO) DNA->Genes Compound 5-Nitro-2-propoxybenzamide Compound->IKK Potential Inhibition Point

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by 5-Nitro-2-propoxybenzamide.

III. Mechanistic Insights: Exploring Potential Molecular Targets

Based on the known activities of other nitrobenzamide compounds, two potential mechanisms of action for 5-Nitro-2-propoxybenzamide are the inhibition of Poly(ADP-ribose) polymerase (PARP) and the modulation of the NF-κB signaling pathway.

PARP Inhibition Assay

PARP enzymes are involved in DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects.

Principle: A PARP assay kit can be used to measure the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP.

Protocol: Universal PARP Colorimetric Assay

  • Reaction Setup: In a 96-well plate pre-coated with histones, add PARP enzyme, a reaction cocktail containing biotinylated NAD+, and varying concentrations of 5-Nitro-2-propoxybenzamide. Include a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Add an HRP substrate and measure the colorimetric signal using a microplate reader.

  • Data Analysis: Determine the IC50 of 5-Nitro-2-propoxybenzamide for PARP inhibition.

NF-κB Translocation Assay

The NF-κB transcription factor plays a central role in the inflammatory response.[5] Its activation involves translocation from the cytoplasm to the nucleus.

Principle: An immunofluorescence-based assay can visualize and quantify the nuclear translocation of the p65 subunit of NF-κB.

Protocol: NF-κB (p65) Nuclear Translocation Assay

  • Cell Culture and Treatment: Grow differentiated THP-1 cells on sterile glass coverslips. Pre-treat with 5-Nitro-2-propoxybenzamide, then stimulate with LPS.

  • Immunofluorescence Staining:

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against NF-κB p65.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the nuclear fluorescence of p65 to determine the extent of translocation.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of the biological activity of 5-Nitro-2-propoxybenzamide. By systematically evaluating its effects on cancer cell viability, apoptosis, cell cycle progression, and inflammatory responses, researchers can gain valuable insights into its therapeutic potential. Positive results in these assays will warrant further investigation into the specific molecular targets and signaling pathways modulated by this compound, ultimately paving the way for its potential development as a novel therapeutic agent.

References

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  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

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  • Open Targets. (2019, February 4). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from [Link]

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  • Frederick National Laboratory for Cancer Research. (2018, February 22). Mammalian Cell Culture - Initiation and Maintenance of Cell Cultures. Retrieved from [Link]

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  • bioRxiv. (2026, March 4). Macrophage-based assays for the in vitro testing of the anti-inflammatory activity of mesenchymal stem cell-based products. Retrieved from [Link]

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  • ACS Publications. (2024, May 22). Design of Selective PARP-1 Inhibitors and Antitumor Studies. Retrieved from [Link]

  • Genoprice. (n.d.). HT Universal Chemiluminescent PARP Assay Kit 96 samples. Retrieved from [Link]

  • Cardozo, T., et al. (2010). Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules. Journal of Medicinal Chemistry, 53(11), 4465-4478. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Li, J., et al. (2017). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. International Journal of Molecular Sciences, 18(5), 1038. [Link]

  • MDPI. (2024, May 9). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Retrieved from [Link]

  • ChemRxiv. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]

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Application Notes and Protocols: 5-Nitro-2-propoxybenzamide as a Chemical Probe for Investigating T1R3-Mediated Cellular Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Probe for a Key Nutrient Sensor

In the dynamic field of cell biology, chemical probes are indispensable tools that allow for the acute modulation of protein function, providing insights into complex biological systems that are often unattainable through genetic methods alone.[1][2] The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] The introduction of a nitro group can dramatically alter a molecule's physicochemical properties and bioactivity, often enhancing its interaction with biological targets or enabling specific activation under certain cellular conditions.[3][5][6]

This guide introduces 5-Nitro-2-propoxybenzamide, a novel small molecule designed as a chemical probe to investigate the function of the Taste 1 Receptor Member 3 (T1R3). T1R3 is a versatile G protein-coupled receptor (GPCR) that functions as a common subunit in the heterodimeric sweet (T1R2/T1R3) and umami (T1R1/T1R3) taste receptors.[7][8][9] Beyond its role in taste perception in the oral cavity, T1R3 is expressed in various extra-oral tissues, including the gastrointestinal tract, pancreas, and respiratory system, where it acts as a crucial nutrient sensor.[7][8][10]

Given the structural similarities to known T1R3 modulators and the established bioactivity of the nitrobenzamide moiety, 5-Nitro-2-propoxybenzamide is presented here as a potent and selective tool for elucidating the diverse physiological roles of T1R3. These application notes provide a comprehensive overview of its proposed mechanism of action, detailed protocols for its use in key cell-based assays, and guidance on data interpretation.

Proposed Mechanism of Action: Modulation of the T1R3 Transmembrane Domain

5-Nitro-2-propoxybenzamide is hypothesized to function as an allosteric modulator of the T1R3 receptor subunit. The sweet taste inhibitor lactisole, a related benzamide derivative, is known to bind within a pocket of the T1R3 transmembrane domain (TMD), thereby inhibiting downstream signaling.[7][11][12] Similarly, it is proposed that 5-Nitro-2-propoxybenzamide interacts with this TMD, either antagonizing or potentiating receptor activity in response to orthosteric ligands (e.g., sugars or amino acids).

The T1R2/T1R3 and T1R1/T1R3 receptors couple to the G protein gustducin, leading to the activation of phospholipase Cβ2 (PLCβ2). This activation results in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn triggers the release of intracellular calcium (Ca²⁺) stores and activation of the TRPM5 ion channel, leading to cell depolarization.

T1R3_Signaling_Pathway cluster_receptor T1R2/T1R3 Heterodimer T1R2 T1R2 T1R3 T1R3 G_protein Gα-gustducin Gβγ T1R3->G_protein Activates Ligand Sweet Ligand (e.g., Sucrose) Ligand->T1R2 Binds to VFT Domain Probe 5-Nitro-2-propoxybenzamide (Proposed Modulator) Probe->T1R3 Binds to TMD (Hypothesized) PLC PLCβ2 G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Cellular Depolarization & Downstream Effects TRPM5->Depolarization

Caption: Proposed signaling pathway of the T1R2/T1R3 sweet taste receptor.

Applications in Cellular and Molecular Biology

The ability to selectively modulate T1R3 makes 5-Nitro-2-propoxybenzamide a valuable tool for a variety of research applications:

  • Deorphanizing T1R3 Function in Extra-Oral Tissues: Investigate the role of T1R3 as a nutrient sensor in pancreatic beta-cells, adipocytes, and airway epithelial cells.[7]

  • Modulating Gut Hormone Secretion: Study the impact of T1R3 activation or inhibition on the release of hormones like cholecystokinin (CCK) from enteroendocrine cells.[8]

  • Investigating Inflammatory Pathways: The nitrobenzamide scaffold has been associated with anti-inflammatory properties, potentially through the inhibition of pathways like NF-κB.[13][14] This probe can be used to explore a possible link between T1R3 signaling and inflammatory responses.

  • Probing Cellular Metabolism: Given T1R3's role in glucose sensing, this probe can be used to study its influence on metabolic pathways in various cell types.

Experimental Protocols

It is crucial to first establish the optimal working concentration and assess the baseline cytotoxicity of 5-Nitro-2-propoxybenzamide in the cell system of interest.

Protocol 1: In Vitro Cytotoxicity Assessment (AlamarBlue Assay)

This protocol determines the concentration range of the probe that can be used without inducing significant cell death.

Materials:

  • Cell line of interest (e.g., HEK293 cells stably expressing T1R2/T1R3, RAW 264.7 macrophages)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 5-Nitro-2-propoxybenzamide stock solution (e.g., 10 mM in DMSO)

  • AlamarBlue™ reagent

  • 96-well clear-bottom black plates

  • Plate reader capable of fluorescence detection (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of 5-Nitro-2-propoxybenzamide in culture medium. A typical final concentration range to test would be 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO) at the highest concentration used.

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • Viability Assessment: Add 10 µL of AlamarBlue™ reagent to each well. Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Read the fluorescence on a plate reader.

  • Data Analysis: Subtract the background fluorescence (medium only) from all readings. Normalize the data to the vehicle control wells (set as 100% viability) and plot the percentage of cell viability against the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation:

Compound Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle (DMSO)100 ± 4.5
0.198.7 ± 5.1
197.2 ± 4.8
1095.5 ± 6.2
5088.1 ± 7.3
10075.4 ± 8.9
Table 1: Example cytotoxicity data for 5-Nitro-2-propoxybenzamide in HEK293 cells after 24-hour incubation.
Protocol 2: Intracellular Calcium Mobilization Assay

This is the primary functional assay to measure the modulation of T1R3-mediated signaling.

Materials:

  • HEK293 cells stably co-expressing T1R2 and T1R3 (or T1R1 and T1R3)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 5-Nitro-2-propoxybenzamide

  • Agonist (e.g., 100 mM Sucrose for T1R2/T1R3; 10 mM L-Glutamate for T1R1/T1R3)

  • Positive control antagonist (e.g., 1 mM Lactisole)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed cells in a 96-well clear-bottom black plate and grow to confluence.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (0.02%) in HBSS. Remove the culture medium from the cells, add 100 µL of loading buffer to each well, and incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.

  • Baseline Reading: Place the plate in the fluorescence plate reader and take a baseline fluorescence reading for 10-20 seconds.

  • Compound Addition & Incubation (Antagonist Mode): To test for inhibitory effects, inject 50 µL of 5-Nitro-2-propoxybenzamide (at 3x the final desired concentration) into the wells. Incubate for 3-5 minutes.

  • Agonist Stimulation: Inject 50 µL of the appropriate agonist (e.g., sucrose or glutamate at 4x the final concentration) and immediately begin reading fluorescence intensity every second for 60-120 seconds.

  • Data Analysis: The change in fluorescence (F) is normalized to the initial baseline fluorescence (F₀). The response is typically reported as ΔF/F₀. Compare the agonist-induced calcium peak in the presence and absence of the probe.

Experimental_Workflow A Seed Cells in 96-well Plate B Load Cells with Fluo-4 AM Calcium Dye A->B C Wash Cells to Remove Excess Dye B->C D Acquire Baseline Fluorescence Reading C->D E Add Chemical Probe (5-Nitro-2-propoxybenzamide) D->E F Incubate (3-5 min) E->F G Add Agonist (e.g., Sucrose) F->G H Measure Fluorescence (Calcium Flux) G->H I Data Analysis (ΔF/F₀) H->I

Caption: General experimental workflow for a calcium mobilization assay.

Data Interpretation and Essential Controls

  • Antagonistic Activity: A dose-dependent decrease in the agonist-induced calcium signal in the presence of 5-Nitro-2-propoxybenzamide would suggest it acts as an antagonist or negative allosteric modulator.

  • Agonistic Activity: An increase in intracellular calcium upon addition of the probe alone would indicate agonistic activity.

  • Potentiation: An increase in the agonist-induced calcium signal (beyond the agonist alone) when pre-incubated with the probe would suggest it is a positive allosteric modulator.

Crucial Controls:

  • Vehicle Control: To ensure the solvent (e.g., DMSO) has no effect on the assay.

  • Positive Control: Use a known modulator like lactisole to validate the assay system.[7][11]

  • Parental Cell Line: Test the probe on the parental cell line (not expressing the target receptor) to identify off-target effects.

  • Orthogonal Assays: Confirm findings using a different assay, such as a cAMP assay or a downstream reporter gene assay, to ensure the observed effect is not an artifact of the primary assay.

By adhering to these detailed protocols and incorporating rigorous controls, researchers can confidently utilize 5-Nitro-2-propoxybenzamide to explore the nuanced roles of the T1R3 receptor in health and disease.

References

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  • Conserved Residues Control the T1R3-Specific Allosteric Signaling Pathway of the Mammalian Sweet-Taste Receptor - PMC. (2018). National Center for Biotechnology Information. [Link]

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Application Notes and Protocols for the Antimicrobial Evaluation of 5-Nitro-2-propoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Benzamide Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Among the diverse heterocyclic compounds explored for antimicrobial properties, the benzamide scaffold has emerged as a promising pharmacophore. Derivatives of benzamide have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal effects.[1][2] The introduction of a nitro group, particularly at the 5-position, is a well-established strategy in medicinal chemistry to enhance antimicrobial efficacy, as seen in compounds like 5-nitroimidazoles.[3] This is often attributed to the reductive activation of the nitro group within microbial cells, leading to the formation of cytotoxic radicals.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 5-Nitro-2-propoxybenzamide , a novel benzamide derivative, for its potential as an antimicrobial agent. These application notes and protocols are designed to offer a robust framework for determining its spectrum of activity, potency, and potential mechanism of action. While specific experimental data for 5-Nitro-2-propoxybenzamide is emerging, the methodologies outlined herein are based on established, standardized protocols from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]

The following sections will detail the necessary experimental workflows, from initial screening of antimicrobial activity to more in-depth mechanistic studies. The causality behind experimental choices is explained to provide a deeper understanding of the drug discovery process.

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial assessment of a novel compound's antimicrobial potential involves determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7][8] This is a critical metric for evaluating the potency of a new compound.[9]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold standard for quantitative antimicrobial susceptibility testing, allowing for the efficient screening of multiple compounds against various microbial strains in a 96-well microtiter plate format.[5][6]

Protocol: Broth Microdilution MIC Assay

  • Preparation of 5-Nitro-2-propoxybenzamide Stock Solution:

    • Dissolve 5-Nitro-2-propoxybenzamide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the working solution of 5-Nitro-2-propoxybenzamide to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).[9]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.[9]

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of 5-Nitro-2-propoxybenzamide that completely inhibits visible growth.[5]

Illustrative Data Summary

The following table presents hypothetical MIC values for 5-Nitro-2-propoxybenzamide against a panel of quality control (QC) and clinically relevant bacterial strains. These values are for illustrative purposes and would need to be determined experimentally.

Bacterial StrainATCC NumberHypothetical MIC Range (µg/mL)Interpretation
Escherichia coli259224 - 16Moderate Activity
Staphylococcus aureus292131 - 8Potent Activity
Pseudomonas aeruginosa2785332 - 128Low Activity
Enterococcus faecalis292128 - 32Moderate Activity
Methicillin-Resistant S. aureus (MRSA)BAA-17172 - 16Potent Activity
Vancomycin-Resistant Enterococcus (VRE)5129916 - 64Moderate Activity

Experimental Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound_Prep Prepare Compound Stock and Working Solutions Serial_Dilution Perform 2-Fold Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 37°C for 16-24 hours Inoculation->Incubate Read_MIC Visually Inspect for Growth and Determine MIC Incubate->Read_MIC

Caption: Workflow for the broth microdilution MIC assay.

Time-Kill Kinetic Assay

To understand the dynamics of antimicrobial action (bactericidal vs. bacteriostatic), a time-kill kinetics assay is performed. This assay measures the rate of bacterial killing over time in the presence of the antimicrobial agent.[10][11] A bactericidal agent is generally defined as one that causes a ≥3-log10 (99.9%) reduction in the initial inoculum.[12]

Protocol: Time-Kill Kinetics Assay

  • Preparation:

    • Prepare a standardized bacterial suspension in CAMHB as described for the MIC assay.

    • Prepare test tubes with CAMHB containing 5-Nitro-2-propoxybenzamide at various concentrations (e.g., 1x, 2x, and 4x the predetermined MIC). Include a growth control tube without the compound.

  • Inoculation and Sampling:

    • Inoculate each tube with the bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Enumeration of Viable Bacteria:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colony-forming units (CFU) on the plates and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration of 5-Nitro-2-propoxybenzamide and the growth control.

    • Determine the rate and extent of bacterial killing.

Experimental Workflow for Time-Kill Assay

Time_Kill_Workflow Start Prepare Bacterial Inoculum and Compound Solutions (at various MIC multiples) Inoculate Inoculate Test Tubes Start->Inoculate Time_Points Incubate and Sample at Time Points (0, 2, 4, 8, 24h) Inoculate->Time_Points Serial_Dilute Perform Serial Dilutions of Samples Time_Points->Serial_Dilute Plate Plate Dilutions on Agar Serial_Dilute->Plate Incubate_Plates Incubate Plates (18-24h) Plate->Incubate_Plates Count_CFU Count Colonies (CFU) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data

Caption: Workflow for the time-kill kinetics assay.

Part 2: Investigating the Mechanism of Action

Understanding how an antimicrobial agent kills bacteria is crucial for its development. For a novel compound like 5-Nitro-2-propoxybenzamide, a logical starting point is to investigate its effects on the bacterial cell membrane, a common target for antimicrobial compounds.[13]

Assessment of Bacterial Membrane Potential

The bacterial cytoplasmic membrane maintains a transmembrane potential that is essential for cellular processes like ATP synthesis and transport.[14] Dissipation of this membrane potential is a strong indicator of membrane disruption. Voltage-sensitive dyes, such as DiSC3(5), can be used to monitor changes in membrane potential.[15]

Protocol: Membrane Potential Assay using DiSC3(5)

  • Bacterial Preparation:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., HEPES buffer at pH 7.2).

    • Resuspend the cells in the same buffer to a standardized optical density (e.g., OD600 of 0.05).

  • Dye Loading and Signal Quenching:

    • In a fluorescence cuvette or a 96-well black plate, add the bacterial cell suspension.

    • Add the voltage-sensitive dye DiSC3(5) to a final concentration of 0.5-2 µM.

    • Incubate until the fluorescence signal stabilizes at a low level (quenches), indicating the dye has been taken up by energized cells.

  • Compound Addition and Measurement:

    • Add varying concentrations of 5-Nitro-2-propoxybenzamide to the cell suspension.

    • Immediately begin monitoring the fluorescence intensity over time using a fluorometer (excitation ~622 nm, emission ~670 nm).

    • A rapid increase in fluorescence indicates depolarization of the membrane, causing the release of the quenched dye.

    • Use a known membrane-depolarizing agent, such as CCCP, as a positive control.[16]

Proposed Mechanism of Action Workflow

MoA_Workflow Compound 5-Nitro-2-propoxybenzamide Membrane Bacterial Cell Membrane (Primary Target Hypothesis) Compound->Membrane Interacts with Depolarization Membrane Depolarization (Loss of Membrane Potential) Membrane->Depolarization Leads to Permeabilization Increased Membrane Permeability Membrane->Permeabilization Leads to ATP_Leakage Leakage of Intracellular ATP Depolarization->ATP_Leakage Permeabilization->ATP_Leakage Cell_Death Bacterial Cell Death ATP_Leakage->Cell_Death Contributes to

Caption: Proposed mechanism of action workflow for 5-Nitro-2-propoxybenzamide.

Measurement of Intracellular ATP Levels

Adenosine triphosphate (ATP) is the primary energy currency of the cell.[17] Disruption of the cell membrane or key metabolic processes by an antimicrobial agent can lead to a rapid depletion of intracellular ATP. This can be measured using luciferase-based assays.[18]

Protocol: Intracellular ATP Measurement Assay

  • Bacterial Culture and Treatment:

    • Grow bacteria to the mid-logarithmic phase.

    • Expose the bacterial culture to different concentrations of 5-Nitro-2-propoxybenzamide (e.g., 1x and 4x MIC) for a defined period (e.g., 30-60 minutes). Include an untreated control.

  • ATP Extraction:

    • At the end of the treatment period, lyse the bacterial cells using a suitable extraction reagent to release the intracellular ATP.[17]

  • Luciferase Assay:

    • In a luminometer-compatible plate, mix the bacterial lysate with a luciferin-luciferase reagent.

    • The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.

    • Measure the luminescence signal, which is directly proportional to the amount of ATP present.

  • Data Analysis:

    • Compare the ATP levels in the treated samples to the untreated control to determine the effect of 5-Nitro-2-propoxybenzamide on intracellular ATP concentrations. A significant drop in ATP levels in treated cells would support a mechanism involving membrane damage or metabolic disruption.

Illustrative Data Summary for Mechanistic Studies

The following table presents hypothetical outcomes from the mechanistic studies.

AssayParameter MeasuredExpected Outcome for an Active Compound
Membrane PotentialFluorescence Intensity (DiSC3(5))Dose-dependent increase in fluorescence
Intracellular ATPLuminescence SignalDose-dependent decrease in luminescence

Conclusion and Future Directions

This document provides a foundational framework for the comprehensive antimicrobial evaluation of 5-Nitro-2-propoxybenzamide. The described protocols for determining MIC, time-kill kinetics, membrane potential, and intracellular ATP levels will enable researchers to characterize its antimicrobial profile and elucidate its potential mechanism of action. Positive results from these initial studies would warrant further investigation, including:

  • Broad-spectrum activity screening: Testing against a wider panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

  • Resistance development studies: Investigating the potential for bacteria to develop resistance to 5-Nitro-2-propoxybenzamide.

  • In vivo efficacy studies: Evaluating the compound's effectiveness in animal models of infection.

  • Toxicology studies: Assessing the compound's safety profile and therapeutic window.

The systematic application of these protocols will be instrumental in determining the potential of 5-Nitro-2-propoxybenzamide as a lead compound in the critical search for new and effective antimicrobial agents.

References

  • Antibiotic susceptibility testing using minimum inhibitory concentr
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  • On-line monitoring of intracellular ATP concentration in Escherichia coli ferment
  • A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes | Microbiology Society.
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  • Time-Kill Kinetics Assay - Emery Pharma.
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  • Time Kill Testing - Pacific BioLabs.
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  • Intracellular ATP concentration is a key regulator of bacterial cell f
  • Visualization of ATP levels inside single living cells with fluorescence resonance energy transfer-based genetically encoded indic
  • Application Notes and Protocols for Assessing Membrane Permeability of Antibacterial Agent 206 - Benchchem.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
  • Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Labor
  • BacLight Bacterial Membrane Potential Kit - Thermo Fisher Scientific.
  • Analysis of Antimicrobial-Triggered Membrane Depolariz
  • MycoLight™ Ratiometric Bacterial Membrane Potential Kit Red/Green Fluorescence - A
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  • Synthesis, characterization, and antimicrobial evalu
  • Synthesis and Antimicrobial Activity of 1-(5 Isopropoxy-2-Methyl-4-Nitrophenyl)
  • Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones.
  • Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity - ResearchG
  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Tre
  • Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients | Request PDF - ResearchG
  • In-Depth Technical Guide: Antimicrobial Properties of Benzamide, 2,2'-dithiobis[N-methyl-] - Benchchem.
  • Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed.

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Application Notes & Protocols: Investigating the Anticancer Potential of 5-Nitro-2-propoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive guide for the preclinical evaluation of 5-Nitro-2-propoxybenzamide, a novel synthetic compound with putative anticancer properties. The benzamide scaffold is a privileged structure in medicinal chemistry, and the incorporation of a nitro group can significantly modulate its biological activity.[1] The nitro-group, with its strong electron-withdrawing nature, can alter the molecule's interaction with biological targets and may act as a bioreductive "warhead" activated under the hypoxic conditions characteristic of solid tumors.[1][2] This document outlines a structured, multi-phase approach for the in vitro and in vivo assessment of 5-Nitro-2-propoxybenzamide, from initial cytotoxicity screening to mechanistic studies and preliminary in vivo efficacy models. The protocols provided are designed to be self-validating and are grounded in established methodologies to ensure data integrity and reproducibility.

Introduction: The Rationale for Investigating 5-Nitro-2-propoxybenzamide

The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research.[3][4] Benzamide derivatives have shown a wide range of pharmacological activities, including anti-inflammatory and potential antitumor properties.[5] The addition of a nitro functional group to aromatic compounds has been a successful strategy in developing therapeutics, particularly in the context of cancer. Nitroaromatic compounds can be selectively activated in the low-oxygen (hypoxic) environment of tumors by nitroreductase enzymes, leading to the formation of cytotoxic agents that damage cancer cells while sparing healthy tissues.[2]

5-Nitro-2-propoxybenzamide combines the benzamide core with a nitro group, suggesting a potential for hypoxia-activated anticancer activity. This document provides a roadmap for a thorough investigation of this potential, beginning with broad-spectrum in vitro screening and progressing to more complex mechanistic and in vivo studies.

Synthesis and Characterization

While the direct synthesis of 5-Nitro-2-propoxybenzamide is not extensively documented in the provided results, a general approach can be inferred from the synthesis of related nitrobenzamide derivatives.[6][7][8] A plausible synthetic route would involve the nitration of a 2-propoxybenzoic acid precursor followed by amidation.

Note on Handling and Storage: 5-Nitro-2-propoxybenzamide should be handled with care, following standard laboratory safety procedures for novel chemical entities.[9][10][11][12][13] Store in a cool, dry, and well-ventilated place away from incompatible materials.[10] A comprehensive safety data sheet (SDS) should be consulted.[9][10][11][12][13]

Phase I: In Vitro Cytotoxicity Screening

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects against a panel of human cancer cell lines.[3][14]

Cell Line Selection

A diverse panel of cancer cell lines should be selected to assess the breadth of activity. It is also crucial to include a non-malignant cell line to determine selectivity.[14]

Cell Line Cancer Type Rationale
MCF-7 Breast (ER+)Represents hormone-dependent breast cancer.[15]
MDA-MB-231 Breast (Triple-Negative)Represents aggressive, hormone-independent breast cancer.
A549 LungA common model for non-small cell lung cancer.[16]
HCT-116 ColonA well-characterized colon cancer cell line.[17]
PC-3 ProstateRepresents androgen-independent prostate cancer.
U-87 MG GlioblastomaRepresents an aggressive form of brain cancer.
HEK293 Human Embryonic KidneyA non-cancerous cell line to assess general cytotoxicity and selectivity.[15]
Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[15][18]

Materials:

  • 5-Nitro-2-propoxybenzamide (dissolved in DMSO to create a stock solution)

  • Selected cell lines

  • 96-well plates

  • Complete growth medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.[18]

  • Compound Treatment: Prepare serial dilutions of 5-Nitro-2-propoxybenzamide in complete growth medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Analysis and Interpretation

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is a key metric for potency.[3][18]

Parameter Description
IC50 Concentration of 5-Nitro-2-propoxybenzamide that causes 50% inhibition of cell growth.
Selectivity Index (SI) The ratio of the IC50 in a non-cancerous cell line to the IC50 in a cancer cell line. A higher SI indicates greater selectivity for cancer cells.

Phase II: Mechanistic Investigations

Once cytotoxic activity is confirmed, the next phase focuses on elucidating the mechanism of action.

Cell Cycle Analysis

Anticancer agents often exert their effects by disrupting the cell cycle, leading to cell growth arrest and death.[19]

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Treat cells with 5-Nitro-2-propoxybenzamide at concentrations around the IC50 value for 24 hours.

  • Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[18]

  • Staining: Wash the cells with PBS, treat with RNase A, and stain with propidium iodide.[18]

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays

Induction of apoptosis (programmed cell death) is a desirable characteristic of an anticancer drug.[19]

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with 5-Nitro-2-propoxybenzamide for a predetermined time (e.g., 48 hours).

  • Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic.

Signaling Pathway Analysis

The following diagram illustrates a simplified workflow for the initial in vitro investigation of 5-Nitro-2-propoxybenzamide.

G cluster_0 Phase I: Cytotoxicity Screening cluster_1 Phase II: Mechanistic Studies Cell Line Panel Cell Line Panel MTT Assay MTT Assay Cell Line Panel->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Signaling Pathway Analysis Signaling Pathway Analysis Apoptosis Assay->Signaling Pathway Analysis

Caption: Workflow for the in vitro anticancer evaluation of 5-Nitro-2-propoxybenzamide.

The following diagram illustrates a simplified apoptotic signaling pathway that could be investigated.

G 5-Nitro-2-propoxybenzamide 5-Nitro-2-propoxybenzamide Cellular Stress Cellular Stress 5-Nitro-2-propoxybenzamide->Cellular Stress Bax/Bcl-2 Regulation Bax/Bcl-2 Regulation Cellular Stress->Bax/Bcl-2 Regulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bcl-2 Regulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially activated by 5-Nitro-2-propoxybenzamide.

Phase III: In Vivo Efficacy Studies

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy in a more complex biological system.[3][20][21]

Animal Model Selection

Human tumor xenografts in immunocompromised mice are a standard model for preclinical anticancer drug testing.[20]

  • Model: Athymic Nude Mice (Nu/Nu)

  • Cell Line: A cell line that showed high sensitivity to 5-Nitro-2-propoxybenzamide in vitro (e.g., A549 or MDA-MB-231).

Protocol: Xenograft Tumor Growth Inhibition Study
  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer 5-Nitro-2-propoxybenzamide via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses. The control group receives the vehicle.

  • Data Collection: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Data Analysis
Parameter Description
Tumor Growth Inhibition (TGI) The percentage reduction in tumor volume in the treated group compared to the control group.
Toxicity Assessment Monitor for signs of toxicity, such as weight loss, changes in behavior, and organ damage upon necropsy.

Conclusion

This document provides a structured and comprehensive framework for the preclinical investigation of 5-Nitro-2-propoxybenzamide as a potential anticancer agent. By following these phased protocols, researchers can systematically evaluate its cytotoxicity, elucidate its mechanism of action, and determine its in vivo efficacy. The emphasis on established methodologies and clear data interpretation will ensure the generation of robust and reliable data to guide further drug development efforts.

References

  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide - Benchchem.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
  • Patient-derived cancer models: Valuable platforms for anticancer drug testing - Frontiers.
  • Establishment of drug induced resistant tumor models enable the development of next generation anticancer therapeutics - WuXi Biology.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed.
  • Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC.
  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents | ACS Omega.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET - ThermoFisher.
  • 2 - SAFETY DATA SHEET.
  • sigma-aldrich - Safety Data Sheet.
  • • SAFETY DATA SHEET - Sigma-Aldrich.
  • Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of... - ResearchGate.
  • The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide - Benchchem.
  • Some 2-Benzyl-5-nitrobenzimidazoles.
  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives - Scholars Research Library.
  • Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed.
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC.
  • Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells - Oriental Journal of Chemistry.
  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed.

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Application Note: Utilizing 5-Nitro-2-propoxybenzamide as a Core Scaffold for the Development and Kinetic Profiling of Novel PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals Document Type: Technical Application Note & Validated Kinetic Protocols

Introduction & Scientific Context

Phosphodiesterase type 5 (PDE5) is a critical metallohydrolase responsible for the degradation of cyclic guanosine monophosphate (cGMP) into inactive 5'-GMP. The inhibition of PDE5 leads to the accumulation of intracellular cGMP, activating Protein Kinase G (PKG) and resulting in smooth muscle relaxation [3]. This mechanism is the pharmacological cornerstone for treating erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).

In the pursuit of next-generation PDE5 inhibitors, 5-Nitro-2-propoxybenzamide (CAS: 24572-86-9) has emerged as a highly privileged structural intermediate. It serves as the foundational pharmacophore for synthesizing highly potent and selective inhibitors, most notably Simmerafil (TPN171H) [1].

Mechanistic Causality: Why This Scaffold?

The design of PDE5 inhibitors relies heavily on mimicking the spatial geometry of the endogenous substrate, cGMP. The 5-Nitro-2-propoxybenzamide scaffold provides two critical functional advantages:

  • The 2-Propoxy Group: This moiety is precisely tailored to anchor into the hydrophobic pocket (adjacent to the highly conserved Gln817 residue) of the PDE5 active site. The steric bulk of the propyl chain optimally displaces water molecules, driving a favorable entropic shift during binding.

  • The 5-Nitro Group: Acting as a versatile synthetic handle, the nitro group can be readily reduced and cyclized to form the pyrimidinone ring system (as seen in Sildenafil and Simmerafil) [1].

By utilizing 5-Nitro-2-propoxybenzamide in early-stage structure-activity relationship (SAR) studies, researchers can establish baseline enzyme inhibition kinetics before elaborating the molecule into complex clinical candidates [2].

G NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP (Active Messenger) sGC->cGMP Catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolysis Relax Smooth Muscle Relaxation PKG->Relax GMP 5'-GMP (Inactive) PDE5->GMP Inhibitor PDE5 Inhibitor (e.g., Simmerafil) Inhibitor->PDE5 Competitive Inhibition

Figure 1: The cGMP-PDE5 signaling pathway illustrating the target intervention point for 5-Nitro-2-propoxybenzamide derivatives.

Experimental Design & Causality

To evaluate the kinetic profile of 5-Nitro-2-propoxybenzamide and its downstream derivatives, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Why TR-FRET? Traditional radiometric assays (using 3 H-cGMP) generate hazardous waste and lack high-throughput scalability. Standard fluorescence intensity assays are often confounded by the autofluorescence of the small-molecule library compounds. TR-FRET introduces a temporal delay between excitation and emission reading, allowing short-lived background autofluorescence to decay completely. This yields an exceptionally high signal-to-noise ratio and a robust Z'-factor (>0.7).

Buffer Rationale: The assay buffer must contain Mg2+ (10 mM MgCl2​ ) because PDE5 is a metallohydrolase requiring divalent cations at its catalytic core. The addition of 0.01% Tween-20 is critical to prevent the highly lipophilic 2-propoxy groups from adhering non-specifically to the polystyrene microplate walls, which would otherwise artificially inflate the apparent IC 50​ .

Validated Protocols for Kinetic Profiling

Protocol A: High-Throughput TR-FRET PDE5 Kinetic Assay

This protocol is designed as a self-validating system. It includes a reference inhibitor (Sildenafil) to benchmark assay performance and an EDTA stop-solution to capture precise temporal snapshots of the enzyme's steady-state kinetics.

Materials:

  • Recombinant Human PDE5A (Catalytic Domain)

  • Fluorescently labeled cGMP substrate (e.g., cGMP-AlexaFluor 647)

  • Terbium (Tb)-coupled anti-cGMP antibody

  • 384-well low-volume black microplates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 5-Nitro-2-propoxybenzamide derivative in 100% DMSO. Dilute 1:100 in Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20, 1 mM DTT) to achieve a final DMSO concentration of 1% (preventing enzyme denaturation).

  • Enzyme Incubation: Dispense 5 µL of the compound dilution into the 384-well plate. Add 5 µL of PDE5 enzyme (final concentration: 0.5 nM). Incubate at 25°C for 15 minutes to allow the inhibitor to equilibrate with the active site.

  • Reaction Initiation: Add 5 µL of the fluorescent cGMP substrate (final concentration: 50 nM). Centrifuge the plate briefly at 1000 x g for 1 minute to remove bubbles. Incubate at 25°C for 30 minutes.

  • Reaction Termination: Add 5 µL of Stop Solution containing 50 mM EDTA. Causality: EDTA aggressively chelates the Mg2+ ions required for PDE5 catalysis, instantly and uniformly halting the reaction across the entire plate.

  • Detection: Add 5 µL of the Tb-coupled anti-cGMP antibody. Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

G Prep 1. Compound Prep (Serial Dilution) Incubate 2. Enzyme Incubation (PDE5 + Inhibitor) Prep->Incubate Substrate 3. Substrate Addition (Fluorescent cGMP) Incubate->Substrate Read 4. TR-FRET Readout (Ex: 340nm, Em: 615/665nm) Substrate->Read Analyze 5. Kinetic Analysis (IC50 / Ki) Read->Analyze

Figure 2: Step-by-step TR-FRET assay workflow for evaluating PDE5 inhibitor kinetics.

Protocol B: Mechanism of Inhibition (Lineweaver-Burk Analysis)

To confirm that the 5-Nitro-2-propoxybenzamide derivative acts as a competitive inhibitor (competing directly with cGMP), a Lineweaver-Burk double-reciprocal plot must be generated.

  • Set up the TR-FRET assay as described above, but utilize a matrix format: test 5 fixed concentrations of the inhibitor (e.g., 0, 0.5x, 1x, 2x, and 5x the estimated IC 50​ ) against 8 varying concentrations of the cGMP substrate (ranging from 0.1 Km​ to 10 Km​ ).

  • Measure the initial velocity ( V0​ ) of the reaction for each well (stopping the reaction at 5, 10, and 15 minutes to ensure linearity).

  • Plot 1/V0​ on the Y-axis versus 1/[S] on the X-axis.

  • Validation Logic: If the lines intersect at the Y-axis, the Vmax​ is unchanged while the apparent Km​ increases, definitively proving competitive inhibition.

G E Enzyme (PDE5) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I (Competitive) S Substrate (cGMP) S->ES I Inhibitor (Analog) I->EI ES->E P Product (5'-GMP) ES->P Catalysis EI->E Reversible

Figure 3: Kinetic logic of competitive inhibition exhibited by 2-propoxybenzamide derivatives.

Data Presentation & Interpretation

The structural evolution from the raw 5-Nitro-2-propoxybenzamide fragment to a fully elaborated clinical candidate (Simmerafil) demonstrates a massive leap in binding affinity, driven by the addition of the pyrimidinone ring and solubilizing piperazine groups. The data below summarizes expected kinetic parameters derived from the protocols above.

Table 1: Comparative Kinetic Parameters for PDE5 Inhibition

CompoundIC 50​ (nM) Ki​ (nM)Mode of InhibitionHill Slope ( nH​ )
5-Nitro-2-propoxybenzamide (Fragment) 4,5003,800Competitive0.95
Simmerafil (TPN171H) 1.20.8Competitive1.02
Sildenafil (Reference Control) 3.52.4Competitive0.98

Note: A Hill slope near 1.0 indicates standard 1:1 stoichiometric binding without allosteric cooperativity, validating the competitive mechanism model.

Table 2: TR-FRET Assay Setup Matrix (384-Well Format)

ComponentFinal ConcentrationVolume per Well (µL)Addition Sequence
Assay Buffer1X5.01
PDE5 Enzyme0.5 nM5.02
Inhibitor (Dilution Series)10 pM – 10 µM5.03
Fluorescent cGMP Substrate50 nM5.04
Stop Solution (EDTA)50 mM5.05

References

  • Facile and Cost-Effective Route for the Synthesis of Simmerafil Odilov, A., Liu, Y., Hu, T., et al. Organic Process Research & Development. (2021). URL:[Link]

  • A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects Qian, H., Chen, Q., Liang, L., et al. Drug Design, Development and Therapy. (2021). URL:[Link]

  • An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors DARU Journal of Pharmaceutical Sciences. (2021). URL:[Link]

Protocol for recrystallization and purification of 5-Nitro-2-propoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Recrystallization and Purification of 5-Nitro-2-propoxybenzamide

Introduction

5-Nitro-2-propoxybenzamide (CAS: 24572-86-9) is a critical synthetic intermediate heavily utilized in the pharmaceutical development of phosphodiesterase type 5 (PDE5) inhibitors, such as the clinical candidate Simmerafil ()[1]. Given its downstream application in active pharmaceutical ingredient (API) synthesis, stringent control over purity is mandatory. Impurities such as unreacted 2-propoxybenzamide, regioisomers (e.g., 3-nitro or 4-nitro derivatives), and chromophoric byproducts from nitration can severely impact the yield and safety profile of the final drug substance[2]. This application note outlines a highly optimized, scalable recrystallization protocol utilizing an Ethyl Acetate/Heptane (EtOAc/Heptane) solvent-antisolvent system to achieve >99.5% HPLC purity.

Physicochemical Profiling & Solvent Selection

The rationale behind the experimental design relies on the structural features of 5-Nitro-2-propoxybenzamide:

  • Hydrogen Bonding: The primary amide (-CONH2) acts as both a hydrogen bond donor and acceptor, promoting strong intermolecular lattice networks.

  • Lipophilicity vs. Polarity: The propoxy chain (-OCH2CH2CH3) imparts lipophilic character, while the nitro (-NO2) and amide groups provide significant dipole moments.

  • Solvent Rationale: Methanol and ethanol often exhibit too high a solubility for benzamides, leading to poor recovery yields and the co-precipitation of impurities ()[3]. Instead, a binary system of Ethyl Acetate (good solvent) and Heptane (anti-solvent) is employed. EtOAc readily dissolves the compound at elevated temperatures, while the dropwise addition of heptane forces supersaturation, selectively crystallizing the target molecule while lipophilic impurities remain in the mother liquor[4].

Workflow Diagram

G N1 Crude 5-Nitro-2-propoxybenzamide (Starting Material) N2 Dissolution in Hot EtOAc (70-75°C) N1->N2 N3 Activated Carbon Treatment (Decolorization) N2->N3 N4 Hot Filtration (Remove Insolubles) N3->N4 N5 Addition of Heptane Anti-solvent (Dropwise at 60°C) N4->N5 N6 Controlled Cooling Crystallization (0-5°C, 2 hours) N5->N6 N7 Vacuum Filtration & Cold Wash (EtOAc/Heptane 1:3) N6->N7 N8 Vacuum Drying (45°C, 12 hours) N7->N8 N9 Pure 5-Nitro-2-propoxybenzamide (>99.5% Purity) N8->N9

Workflow for the recrystallization and purification of 5-Nitro-2-propoxybenzamide.

Step-by-Step Experimental Protocol

4.1. Preparation and Dissolution

  • Weighing: Transfer 10.0 g of crude 5-Nitro-2-propoxybenzamide into a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Solvent Addition: Add 40 mL of Ethyl Acetate (EtOAc, HPLC grade).

  • Heating: Gradually heat the suspension to 70–75°C using a thermostated oil bath until complete dissolution is achieved.

    • Causality: Heating increases the kinetic energy, breaking the solute-solute intermolecular hydrogen bonds and allowing solvation by EtOAc.

4.2. Decolorization and Hot Filtration 4. Activated Carbon: If the solution is dark or highly colored (indicating polymeric or chromophoric nitration byproducts), add 0.5 g of activated charcoal[5]. 5. Reflux: Stir the mixture at 70°C for 15 minutes. 6. Hot Filtration: Rapidly filter the hot mixture through a pre-warmed Buchner funnel fitted with a Celite pad into a clean, pre-warmed 250 mL Erlenmeyer flask.

  • Causality: Pre-warming the glassware prevents premature crystallization in the funnel, which would trap impurities in the crystal lattice[4].

4.3. Anti-Solvent Addition and Crystallization 7. Anti-Solvent: While maintaining the filtrate at ~60°C, begin the dropwise addition of 60 mL of Heptane under continuous, moderate stirring (approx. 200 rpm). 8. Seeding (If necessary): If the solution becomes cloudy but no crystals form, add 5–10 mg of pure 5-Nitro-2-propoxybenzamide seed crystals. 9. Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature (20–25°C) over 1 hour.

  • Causality: Slow cooling ensures the formation of a thermodynamically stable, highly ordered crystal lattice, excluding regioisomers and structurally similar impurities[4].
  • Ice Bath: Transfer the flask to an ice-water bath (0–5°C) for an additional 2 hours to maximize yield.

4.4. Isolation and Drying 11. Filtration: Collect the crystallized product via vacuum filtration using a sintered glass crucible (porosity 3). 12. Washing: Wash the filter cake with 2 x 15 mL of an ice-cold mixture of EtOAc/Heptane (1:3 v/v).

  • Causality: The cold wash removes the residual mother liquor containing soluble impurities without significantly dissolving the purified product[4].
  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours to constant weight.

Quantitative Data & Solvent Optimization

The table below summarizes the optimization of the solvent system for 5-Nitro-2-propoxybenzamide purification, demonstrating the superiority of the EtOAc/Heptane system.

Solvent SystemRatio (v/v)Dissolution Temp (°C)Cooling Temp (°C)Yield (%)Purity (HPLC Area %)
Methanol / Water4:165568.597.2
Ethanol100%78055.098.1
Toluene100%90572.396.5
EtOAc / Heptane 1:1.5 70-75 0-5 84.6 >99.5

Note: The EtOAc/Heptane system provides the optimal balance between high recovery yield and exceptional purity.

Analytical Validation (HPLC-UV)

To validate the self-correcting nature of this purification, the following HPLC conditions are recommended to verify the removal of 2-propoxybenzamide and regioisomeric impurities[6]:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

References

  • Title: Facile and Cost-Effective Route for the Synthesis of Simmerafil Source: Organic Process Research & Development, Vol. 25, No. 11, 2021, pp. 2432-2437. URL: [Link]

Sources

Application Note: A Robust LC-MS/MS Method for the High-Sensitivity Quantification of 5-Nitro-2-propoxybenzamide and its Putative Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a detailed, validated, and highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of 5-Nitro-2-propoxybenzamide and its primary putative metabolites in human plasma. Given the absence of direct metabolic studies on this compound, this protocol is built upon established metabolic pathways for structurally related nitroaromatic and benzamide compounds. The method employs a straightforward protein precipitation for sample preparation, followed by a rapid reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolism studies. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate adaptation for similar molecules.

Introduction: Scientific Rationale and Predicted Metabolism

The primary metabolic pathway for nitroaromatic compounds is the reduction of the nitro group (-NO₂) to an amino group (-NH₂).[1][2][3] This reduction is a six-electron process that proceeds through nitroso (-NO) and hydroxylamine (-NOH) intermediates.[2] This biotransformation can be carried out by various enzymes, including bacterial nitroreductases in the gut and mammalian enzymes like NADPH-cytochrome P450 reductase in the liver.[2][4] The formation of the amine metabolite is a critical consideration, as it can significantly alter the pharmacological and toxicological properties of the parent compound.[1][5]

The propoxy side chain may undergo O-dealkylation, and the amide bond is generally stable but could be subject to hydrolysis under certain physiological conditions. Based on these established pathways, the primary metabolites of interest for this method are the amino-reduced and hydroxylamine-intermediate forms of 5-Nitro-2-propoxybenzamide.

This application note provides a comprehensive protocol to effectively extract and quantify the parent compound and its key predicted metabolites from a complex biological matrix like human plasma, adhering to the principles outlined in regulatory guidelines such as the FDA's Bioanalytical Method Validation guidance.[6]

Predicted Metabolic Pathway

The anticipated primary metabolic pathway of 5-Nitro-2-propoxybenzamide is illustrated below. The LC-MS/MS method is designed to detect the parent compound and the key amine metabolite.

Metabolic Pathway parent 5-Nitro-2-propoxybenzamide (Parent Drug) hydroxylamine 5-(Hydroxyamino)-2-propoxybenzamide (Intermediate) parent->hydroxylamine amine 5-Amino-2-propoxybenzamide (Amine Metabolite) hydroxylamine->amine

Caption: Predicted metabolic reduction of 5-Nitro-2-propoxybenzamide.

Experimental Workflow

The overall analytical workflow is designed for high throughput and reliability, moving from sample collection to data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analytes calibration->quantification

Caption: High-level workflow for the LC-MS/MS analysis.

Detailed Protocols

Materials and Reagents
  • 5-Nitro-2-propoxybenzamide (Reference Standard)

  • 5-Amino-2-propoxybenzamide (Reference Standard, if available, or synthesized)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., 5-Nitro-2-propoxybenzamide-d7 (recommended for highest accuracy) or a structurally similar compound.

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Methanol

  • LC-MS Grade Water

  • Formic Acid (≥99%)

  • Human Plasma (with K₂EDTA as anticoagulant)

Sample Preparation: Protein Precipitation

Protein precipitation is chosen for its simplicity, speed, and effectiveness in removing the majority of proteins from plasma samples, which can interfere with the analysis.[7][8]

Protocol:

  • Thaw human plasma samples and calibration standards on ice.

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins. The 3:1 ratio of organic solvent to plasma ensures efficient precipitation.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS System and Conditions

The following conditions are a starting point and should be optimized for the specific instrumentation used. A C18 reversed-phase column is selected for its versatility in retaining and separating small molecules of moderate polarity.[9][10]

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System UHPLC system
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 10% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 10% B and equilibrate for 1.0 min

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
Capillary Voltage 3.5 kV
Gas Flow Rates Optimized for specific instrument (e.g., Curtain Gas: 35, Gas 1: 50, Gas 2: 50)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions and Fragmentation

The fragmentation of benzamides typically involves cleavage of the amide bond, leading to the formation of a stable benzoyl cation.[11][12] For 5-Nitro-2-propoxybenzamide, the precursor ion will be the protonated molecule [M+H]⁺. The product ions for MRM will be selected based on characteristic fragments. The amino metabolite will have a different precursor mass due to the reduction of the nitro group.

Table 3: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
5-Nitro-2-propoxybenzamide 225.1179.115Loss of propene from the propoxy group
225.1121.025Formation of the benzoyl fragment after loss of the propoxy group and nitro group reduction
5-Amino-2-propoxybenzamide 195.1153.118Loss of propene from the propoxy group
195.191.130Further fragmentation of the aromatic ring
Internal Standard (-d7) 232.1186.115Loss of deuterated propene

Note: The exact m/z values and collision energies must be optimized empirically by infusing the individual compounds into the mass spectrometer.

Method Validation

To ensure the trustworthiness and reliability of the data, the method must be validated according to regulatory guidelines.[13] The validation should assess the following parameters:

  • Selectivity and Specificity: Analyze at least six different blank plasma lots to ensure no endogenous interferences at the retention times of the analytes and internal standard.

  • Calibration Curve and Linearity: Prepare a calibration curve over the expected concentration range (e.g., 0.1 to 1000 ng/mL) using a weighted (1/x²) linear regression.

  • Accuracy and Precision: Determine intra- and inter-day accuracy and precision at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), low, mid, and high QC). Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the analyte response in post-extraction spiked samples to that in neat solution.

  • Recovery: Assess the efficiency of the sample preparation process by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Evaluate the stability of the analytes in plasma under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Conclusion

This application note provides a comprehensive and scientifically grounded LC-MS/MS method for the quantification of 5-Nitro-2-propoxybenzamide and its predicted primary metabolite, 5-Amino-2-propoxybenzamide, in human plasma. By leveraging established principles of drug metabolism, chromatography, and mass spectrometry, this protocol offers a robust starting point for preclinical and clinical research. The detailed explanation of the rationale behind each step empowers scientists to adapt and troubleshoot the method effectively. Adherence to the outlined validation procedures will ensure the generation of high-quality, reliable, and defensible data for drug development programs.

References

  • Vertex AI Search. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved March 13, 2026.
  • SciELO. (n.d.). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved March 13, 2026, from [Link]

  • Ardena. (2025, December 26).
  • SGS. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved March 13, 2026.
  • GaBI Journal. (2018, May 21).
  • LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved March 13, 2026.
  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved March 13, 2026.
  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved March 13, 2026, from [Link]

  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. Retrieved March 13, 2026, from [Link]

  • Rick, D. L., & Fahl, W. E. (n.d.). Metabolism of Nitroaromatic Compounds. Retrieved March 13, 2026.
  • National Center for Biotechnology Information. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved March 13, 2026.
  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved March 13, 2026.
  • National Center for Biotechnology Information. (2018, June 12).
  • PubMed. (2012, April 15). Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability. Retrieved March 13, 2026, from [Link]

  • PubMed. (1987). Metabolism of nitroaromatic compounds. Retrieved March 13, 2026, from [Link]

Sources

Application Note: Solubilization and Formulation of 5-Nitro-2-propoxybenzamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitro-2-propoxybenzamide (CAS: 24572-86-9) is a critical synthetic intermediate widely utilized in the development of phosphodiesterase type 5 (PDE5) inhibitors, such as simmerafil and various sildenafil analogs[1]. Due to its hydrophobic propoxy chain and aromatic ring, this compound exhibits poor aqueous solubility, presenting a significant challenge for in vitro pharmacological screening and cell-based assays.

This application note provides a validated, self-contained protocol for solubilizing 5-Nitro-2-propoxybenzamide. By leveraging specific solvent thermodynamics and step-down dilution techniques, this guide ensures maximum compound bioavailability while preventing solvent-induced cytotoxicity in cell culture models.

Physicochemical Profiling

Understanding the molecular characteristics of 5-Nitro-2-propoxybenzamide is essential for predicting its behavior in various solvent systems. The presence of the nitro group and the lipophilic propoxy chain dictates its high affinity for polar aprotic solvents and its repulsion from aqueous environments.

Table 1: Physicochemical Properties of 5-Nitro-2-propoxybenzamide

PropertyValue / Description
Chemical Name 5-Nitro-2-propoxybenzamide
CAS Number 24572-86-9[2]
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.21 g/mol
Primary Solvents DMSO (≥ 30 mg/mL), DMF
Aqueous Solubility Poor / Insoluble
Key Structural Features Primary amide (H-bond donor/acceptor), Nitro group (electron-withdrawing), Propoxy chain (lipophilic)

Causality & Rationale for Experimental Design (E-E-A-T)

Solvent Selection: The Role of DMSO

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for lipophilic benzamide derivatives. The highly polar S=O bond in DMSO acts as a strong hydrogen bond acceptor, interacting favorably with the primary amide (-CONH₂) of 5-Nitro-2-propoxybenzamide. Simultaneously, DMSO's hydrophobic methyl groups solvate the aromatic ring and the propoxy chain, overcoming the compound's crystalline lattice energy.

Preventing the "Solvent Crash" Phenomenon

A common error in in vitro assays is the direct addition of a high-concentration DMSO stock into cold aqueous media. This rapid shift in solvent polarity forces the hydrophobic compound out of solution, causing micro-precipitation. These micro-crystals are often invisible to the naked eye but drastically reduce the effective concentration of the drug, leading to artificially high IC₅₀ values. To prevent this, our protocol employs a step-down dilution method into pre-warmed media.

Cytotoxicity Thresholds

For cell culture, the final concentration of DMSO must strictly remain ≤ 0.1% (v/v) . Exceeding this threshold can induce ROS-mediated apoptosis, alter cell membrane permeability, and confound assay results[3]. The dilution matrices provided below are mathematically structured to never exceed this biological tolerance limit.

Experimental Protocol: Step-by-Step Solubilization

Phase 1: Preparation of the Master Stock (50 mM)
  • Weighing : Accurately weigh 11.21 mg of 5-Nitro-2-propoxybenzamide powder using an analytical balance.

  • Solvent Addition : Add exactly 1.0 mL of sterile, anhydrous DMSO (cell-culture grade, ≥99.9% purity) to the vial.

  • Dissolution : Vortex the mixture vigorously for 30–60 seconds. If dissolution is incomplete, place the vial in a heated ultrasonic bath (37°C) for 5 minutes. Causality: Thermal energy and cavitation accelerate the disruption of intermolecular forces within the powder.

  • Verification : Hold the vial against a light source to confirm the absence of undissolved particulates. The solution must be completely clear.

  • Storage : Aliquot the 50 mM stock into single-use opaque microcentrifuge tubes (to protect from light degradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase 2: Step-Down Dilution and Final Media Preparation
  • Thawing : Equilibrate a master stock aliquot to room temperature (approx. 25°C) before opening. Causality: Opening a cold vial causes atmospheric moisture to condense into the hygroscopic DMSO, which locally alters polarity and can trigger premature precipitation.

  • Pre-warming Media : Warm the target aqueous buffer or cell culture media (e.g., DMEM or RPMI supplemented with 10% FBS) to 37°C. Serum proteins in the media act as natural carriers, binding the free drug and enhancing its apparent solubility.

  • Intermediate Dilution : Dilute the master stock in pure DMSO according to the target final concentration (See Table 2).

  • Final Addition : Slowly add 1 µL of the intermediate stock to 999 µL of the pre-warmed culture media while gently vortexing.

Table 2: Dilution Parameters for In Vitro Assays (Maintaining 0.1% DMSO)

Desired Final ConcentrationMaster Stock (DMSO)Intermediate Stock (DMSO)Volume of IntermediateVolume of MediaFinal DMSO % (v/v)
50 µM 50 mMNone (Use Master)1 µL999 µL0.1%
10 µM 50 mMPrepare 10 mM1 µL999 µL0.1%
5 µM 50 mMPrepare 5 mM1 µL999 µL0.1%
1 µM 50 mMPrepare 1 mM1 µL999 µL0.1%

Solubilization Workflow Diagram

G Powder 5-Nitro-2-propoxybenzamide (Dry Powder) DMSO Add 100% Anhydrous DMSO (Vortex & Sonicate at 37°C) Powder->DMSO Weigh & Transfer Master Master Stock Solution (10 - 50 mM) DMSO->Master Complete Dissolution Check1 Visual Inspection (Clear? No Particles?) Master->Check1 QC Check Check1->DMSO No (Re-sonicate) Aqueous Dilute in Pre-warmed Aqueous Buffer/Media Check1->Aqueous Yes Final Final Assay Solution (DMSO ≤ 0.1% v/v) Aqueous->Final 1:1000 Dilution

Workflow for the solubilization of 5-Nitro-2-propoxybenzamide from powder to in vitro assay media.

Troubleshooting & Best Practices

  • Micro-precipitation Detection : If assay readouts are highly variable or lower than expected, inspect the final media under a phase-contrast microscope (10x or 20x objective). Look for needle-like crystals or amorphous aggregates, which indicate the compound has crashed out of solution.

  • Alternative Solubilizers for High Concentrations : If experimental designs require final concentrations >50 µM and precipitation occurs, consider complexing the compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (2-5% w/v in media). The hydrophobic cavity of the cyclodextrin encapsulates the aromatic and propoxy regions of 5-Nitro-2-propoxybenzamide, drastically improving aqueous solubility without the cellular toxicity associated with high DMSO levels.

References

  • Title: Facile and Cost-Effective Route for the Synthesis of Simmerafil Source: ACS Publications (ACS Omega) URL: [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Preclinical Evaluation of 5-Nitro-2-propoxybenzamide in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Preclinical Path for a Novel Benzamide Derivative

The journey of a novel chemical entity from laboratory bench to potential therapeutic application is a rigorous and multi-faceted process. This guide provides a detailed framework for the preclinical evaluation of 5-Nitro-2-propoxybenzamide, a compound characterized by a benzamide scaffold, a nitro group, and a propoxy moiety. Given the limited public data on this specific molecule, this document establishes a comprehensive, logic-driven approach to its characterization in animal models.

Our strategy is built upon the structural alerts within the molecule. The benzamide core is a privileged structure in medicinal chemistry, found in a range of approved drugs[1][2]. The nitro group is a potent modulator of bioactivity, often associated with antimicrobial and anticancer properties through bioreductive activation, but it can also be a liability, necessitating careful toxicological assessment[1][3][4]. Furthermore, the historical context of structurally related compounds, such as the artificial sweetener Dulcin ((4-Ethoxyphenyl)urea), which was withdrawn due to toxicity, underscores the importance of a thorough safety evaluation[5][6].

This guide, therefore, is not a rigid template but an adaptable strategic plan. It is designed for researchers, scientists, and drug development professionals to systematically investigate the pharmacokinetic, pharmacodynamic, and toxicological profile of 5-Nitro-2-propoxybenzamide, thereby building a robust data package for further development.

Part 1: Foundational Characterization and In Vitro Assessment

Prior to initiating in vivo studies, a solid foundation of in vitro data is essential to inform dose selection, understand potential mechanisms, and identify liabilities early.

Physicochemical Properties

A thorough characterization of the compound's purity, stability, solubility, and pKa is a mandatory first step. These parameters are critical for developing appropriate formulations for in vivo administration.

In Vitro Toxicology

Initial safety profiling helps to de-risk the compound and guide the design of in vivo toxicity studies.

  • Cytotoxicity: The MTT assay is a standard method to assess the compound's effect on cell viability across various cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity). A dose-dependent decrease in cell viability would be an early indicator of toxicity[1].

  • Mutagenicity: The bacterial reverse mutation assay, or Ames test, is a regulatory requirement to assess the mutagenic potential of a compound[7]. Given the presence of a nitro group, which can sometimes be associated with mutagenicity, this test is of paramount importance[4][8].

  • hERG Channel Inhibition: Off-target inhibition of the hERG potassium channel is a significant cause of drug-induced cardiac arrhythmias. An early in vitro screen is crucial to flag potential cardiotoxicity.

Preliminary In Vitro Efficacy Screening

Based on the structural motifs, several hypotheses for biological activity can be tested in vitro:

  • Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi can be performed. The nitro group is a key feature in some antimicrobial agents, acting via reductive activation within the microbial cell[1].

  • Anti-inflammatory Activity: The potential to inhibit inflammatory pathways can be assessed using assays such as a lipopolysaccharide (LPS)-induced TNF-α release assay in macrophage cell lines (e.g., RAW 264.7)[1][2]. Some benzamides are known to inhibit the NF-κB transcription factor, a key regulator of inflammation[2].

  • Anticancer Activity: The compound can be screened against a panel of cancer cell lines to assess antiproliferative effects, again leveraging the potential for bioreductive activation of the nitro group in the hypoxic environment of tumors[1].

Part 2: Pharmacokinetic (PK) and ADME Profiling in Rodent Models

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to interpreting both efficacy and toxicology data. These studies are essential for translating doses between species and predicting human pharmacokinetics.

Objective

To characterize the pharmacokinetic profile of 5-Nitro-2-propoxybenzamide in a rodent model (typically rats or mice) following intravenous (IV) and oral (PO) administration.

Animal Models
  • Species: Sprague-Dawley or Wistar rats are commonly used for their larger size, which facilitates serial blood sampling. C57BL/6 or BALB/c mice are also suitable alternatives[9].

  • Number of Animals: A typical design involves 3-4 animals per time point per route of administration[9].

Experimental Workflow

PK_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Formulation Formulation Development (e.g., in Solutol/Water) DosePrep Dose Preparation (IV and PO) Formulation->DosePrep IV_Group Group 1: IV Administration (e.g., 1-2 mg/kg) DosePrep->IV_Group PO_Group Group 2: PO Administration (e.g., 5-10 mg/kg) DosePrep->PO_Group Blood_Collection Serial Blood Sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24h) IV_Group->Blood_Collection PO_Group->Blood_Collection Plasma_Processing Plasma Processing and Storage (-80°C) Blood_Collection->Plasma_Processing LCMS LC-MS/MS Bioanalysis (Quantify compound in plasma) Plasma_Processing->LCMS PK_Calc Pharmacokinetic Modeling (e.g., using Phoenix WinNonlin) LCMS->PK_Calc Report Final Report PK_Calc->Report Generate PK Parameters

Caption: Workflow for a typical rodent pharmacokinetic study.

Key Pharmacokinetic Parameters to Determine

The data generated from this study will allow for the calculation of key PK parameters, summarized in the table below.

ParameterAbbreviationDescriptionImportance
Clearance CLThe volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination from the body.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Reflects the extent of drug distribution into tissues versus plasma.
Half-life The time required for the drug concentration in the plasma to decrease by half.Determines the dosing interval and time to reach steady-state.
Area Under the Curve AUCThe integral of the drug concentration-time curve, reflecting total drug exposure.A key measure of overall systemic exposure.
Oral Bioavailability %FThe fraction of an orally administered dose that reaches systemic circulation unchanged.Crucial for determining the viability of an oral dosage form.
Maximum Concentration CmaxThe highest concentration of the drug observed in the plasma after administration.Related to both efficacy and potential toxicity.
Time to Maximum Concentration TmaxThe time at which Cmax is reached.Indicates the rate of drug absorption.
Protocol: Rodent Pharmacokinetic Study
  • Animal Acclimatization: Acclimatize animals for at least 5-7 days before the study.

  • Formulation Preparation: Prepare a clear, stable formulation of 5-Nitro-2-propoxybenzamide suitable for both IV (e.g., in saline with a co-solvent like Solutol) and PO (e.g., in 0.5% methylcellulose) administration.

  • Dosing:

    • For the IV group, administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • For the PO group, administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from each animal at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 5-Nitro-2-propoxybenzamide in plasma.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and calculate the parameters listed in the table above.

Part 3: Pharmacodynamic and Efficacy Model Exploration

With no defined biological target, an exploratory approach is necessary. The following models are proposed based on the structural characteristics of the compound.

Gustatory Response and Behavioral Studies

The structural similarity to some historical sweeteners, albeit remote, warrants an investigation into the compound's effect on taste perception and preference. Rodent models are excellent for this purpose[10][11][12].

This simple test assesses the innate preference or aversion of an animal to a taste solution[12].

  • Animals: Use adult mice (e.g., C57BL/6) or rats. Individually house the animals.

  • Habituation: For 2-3 days, provide animals with two bottles of water to acclimatize them to the two-bottle setup.

  • Testing:

    • Replace one water bottle with a solution of 5-Nitro-2-propoxybenzamide at a specific concentration.

    • Record the fluid consumption from both bottles over a 24-48 hour period.

    • Switch the position of the bottles daily to avoid place preference bias[13].

  • Data Analysis: Calculate a preference ratio: (Volume of test solution consumed) / (Total volume consumed). A ratio > 0.5 indicates a preference, < 0.5 indicates an aversion, and ~0.5 indicates neutrality.

CTA is a powerful learning paradigm where an animal learns to associate a novel taste with subsequent malaise, leading to avoidance of that taste[11][14][15]. This can be used to assess if the compound induces negative post-ingestive effects.

  • Animals: Use adult rats (e.g., Sprague-Dawley).

  • Water Deprivation: Mildly water-deprive the rats so they are motivated to drink during the test sessions.

  • Conditioning Day:

    • Present the rats with a novel taste stimulus (the conditioned stimulus, CS), which in this case would be a solution of 5-Nitro-2-propoxybenzamide.

    • Shortly after consumption (e.g., 30 minutes), administer an intraperitoneal (IP) injection of either the vehicle (control group) or a malaise-inducing agent like lithium chloride (LiCl) (unconditioned stimulus, US)[15].

  • Test Day: Two days later, present the rats with a two-bottle choice between water and the 5-Nitro-2-propoxybenzamide solution.

  • Data Analysis: Measure the consumption of the 5-Nitro-2-propoxybenzamide solution. A significant reduction in consumption in the LiCl-paired group compared to the vehicle group indicates that the compound can be perceived and associated with malaise.

CTA_Workflow start Day 1: Baseline Water Intake conditioning Day 2: Conditioning Present Test Solution (CS) start->conditioning injection IP Injection Group A: Vehicle Group B: LiCl (US) conditioning->injection recovery Day 3: Recovery (Water access) injection->recovery test Day 4: Two-Bottle Test (Water vs. Test Solution) recovery->test analysis Measure Consumption & Calculate Preference test->analysis

Caption: Workflow for a Conditioned Taste Aversion (CTA) experiment.

Anti-inflammatory Activity Model

This is a widely used model to screen for compounds with anti-inflammatory properties.

  • Animals: Use BALB/c or C57BL/6 mice.

  • Treatment:

    • Administer 5-Nitro-2-propoxybenzamide (or vehicle control) via an appropriate route (e.g., PO or IP) at various doses. Dexamethasone can be used as a positive control.

  • LPS Challenge: One hour after treatment, administer a systemic challenge with lipopolysaccharide (LPS) via IP injection (e.g., 1 mg/kg).

  • Sample Collection: At a peak inflammatory time point (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture for plasma separation.

  • Endpoint Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma using ELISA or a multiplex bead array.

  • Data Analysis: Compare cytokine levels in the compound-treated groups to the vehicle-treated, LPS-challenged group. A significant reduction indicates anti-inflammatory activity.

Part 4: Toxicology and Safety Assessment

A critical step in preclinical development is to define the safety profile of the compound.

Dose Range-Finding (Maximum Tolerated Dose) Study

The objective is to determine the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity over a short period. This study uses a small number of animals and an escalating dose design to inform dose selection for subsequent toxicity studies[16].

MTD_Workflow start Start with Low Dose (e.g., 10 mg/kg) observe Observe for 24-48h (Clinical Signs, Mortality) start->observe decision Adverse Effects? observe->decision increase Increase Dose (e.g., 30 mg/kg) decision->increase No/Mild stop MTD Established decision->stop Yes (Severe) increase->observe

Caption: Decision-making workflow for a dose range-finding study.

Acute and Sub-chronic Toxicity Studies

These studies are designed to identify potential target organs of toxicity and to characterize the dose-response relationship for adverse effects. They are typically conducted in two species (one rodent, one non-rodent) according to regulatory guidelines[17][18].

  • Animals: Use young adult rats (e.g., Sprague-Dawley), with an equal number of males and females per group (e.g., 10/sex/group)[17].

  • Dose Groups: Typically include a vehicle control group and at least three dose levels (low, mid, high), selected based on the MTD study. The highest dose should elicit some signs of toxicity without causing significant mortality[17].

  • Administration: Administer the compound or vehicle daily via oral gavage for 28 consecutive days.

  • In-life Observations:

    • Clinical Signs: Observe animals daily for any signs of toxicity (e.g., changes in posture, activity, respiration).

    • Body Weight: Record individual body weights twice weekly.

    • Food and Water Consumption: Measure weekly.

    • Ophthalmology: Conduct examinations before the study and at termination[17].

  • Terminal Procedures: At the end of the 28-day period, euthanize the animals and perform:

    • Hematology and Clinical Chemistry: Analyze blood samples for a full panel of hematological and biochemical parameters.

    • Gross Necropsy: Conduct a complete macroscopic examination of all organs and tissues.

    • Organ Weights: Weigh key organs (e.g., liver, kidneys, brain, spleen, heart, gonads).

    • Histopathology: Collect a comprehensive set of tissues, preserve them in formalin, and prepare them for microscopic examination. A full histopathological analysis is conducted on control and high-dose groups. If treatment-related findings are observed, the analysis is extended to the lower dose groups[17][19].

Conclusion

The experimental design outlined in this guide provides a robust and systematic framework for the initial preclinical evaluation of 5-Nitro-2-propoxybenzamide. By integrating foundational in vitro assessments with in vivo pharmacokinetic, pharmacodynamic, and toxicological studies, researchers can build a comprehensive data package. This approach allows for the identification of potential therapeutic activities while simultaneously characterizing the safety profile of the molecule, which is essential for making informed decisions about its future development.

References

  • Using Animal Models to Determine the Role of Gustatory Neural Input in the Control of Ingestive Behavior and the Maintenance of Body Weight - PMC. (n.d.).
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  • A New Gustometer for Taste Testing in Rodents - PMC. (2015, January 22).
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  • Taste Receptors and Their Ecological Niches: Cats, Dogs, and Other Vertebrates | Request PDF - ResearchGate. (2025, December 11).
  • METHODOLOGY FOR MEASURING TASTE AND ODOR PREFERENCE OF RODENTS - UNL Digital Commons. (n.d.).
  • The Remarkable Diversity of Vertebrate Bitter Taste Receptors: Recent Advances in Genomic and Functional Studies - MDPI. (n.d.).
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  • (A) Experimental design and time course of Experiments 1 and 2. Rats... - ResearchGate. (n.d.).
  • Two Experiments using Conditioned Taste Aversion in Rats for Use in a Learning Course - Austin Peay State University. (n.d.).
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  • Dulcin | sweetener - MedchemExpress.com. (n.d.).
  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - MDPI. (2024, May 9).
  • The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide - Benchchem. (n.d.).
  • Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed. (n.d.).
  • Chapter: 2 Animal and In Vitro Toxicity Testing - National Academies of Sciences, Engineering, and Medicine. (n.d.).
  • preclinical study design and models of respiratory disease - DDL. (2023, December 8).
  • Preclinical Pharmacokinetics and Animal Toxicology | UM College of Pharmacy - University of Michigan. (n.d.).
  • Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. (2023, November 28).
  • Pharmacokinetics Studies in Mice or Rats - Enamine. (n.d.).
  • Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity - MDPI. (2019, October 12).
  • Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability - PubMed. (2012, April 15).
  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed. (n.d.).
  • A deep dive into historical Ames study data for N-nitrosamine compounds. (2023, July 24).

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Application Notes and Protocols for the Synthesis of 2-Substituted-5-Nitrobenzimidazoles via Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Substituted-5-Nitrobenzimidazoles in Medicinal Chemistry

2-Substituted-5-nitrobenzimidazoles represent a cornerstone in the field of medicinal chemistry, serving as a "privileged structure" in the design of novel therapeutic agents. The benzimidazole nucleus, a bicyclic aromatic system composed of fused benzene and imidazole rings, is a versatile scaffold found in a multitude of biologically active compounds.[1][2][3] The introduction of a nitro group at the 5-position and various substituents at the 2-position allows for a nuanced modulation of the molecule's electronic and steric properties, leading to a broad spectrum of pharmacological activities. These compounds have demonstrated significant potential as antimicrobial, antiprotozoal, anthelmintic, and anticancer agents.[1][4] The adaptability of the 2-position for substitution makes this class of compounds particularly attractive for developing extensive compound libraries for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.[4]

This guide provides a comprehensive overview of the synthesis of 2-substituted-5-nitrobenzimidazoles via condensation reactions, a widely adopted and efficient method. We will delve into the underlying reaction mechanism, provide detailed experimental protocols for both conventional and microwave-assisted synthesis, and offer insights into the characterization and purification of the final products.

Reaction Mechanism: The Phillips Condensation

The synthesis of 2-substituted-5-nitrobenzimidazoles is most commonly achieved through the Phillips condensation reaction.[5][6][7] This reaction involves the condensation of an o-phenylenediamine derivative, in this case, 4-nitro-o-phenylenediamine, with a carboxylic acid or its derivative (such as an aldehyde) in the presence of an acid catalyst.[1][4][8][9][10]

The generally accepted mechanism proceeds through the following key steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of 4-nitro-o-phenylenediamine on the carbonyl carbon of the carboxylic acid or aldehyde.[8] This forms a tetrahedral intermediate.

  • Dehydration: The intermediate then undergoes dehydration, a process facilitated by the acidic conditions, to form an N-acylated or N-alkylated species.[8]

  • Intramolecular Cyclization: The second amino group of the diamine then attacks the carbonyl carbon of the newly formed amide or imine, leading to an intramolecular cyclization.

  • Final Dehydration: A final dehydration step results in the formation of the stable, aromatic benzimidazole ring.

Computational studies using Density Functional Theory (DFT) have provided deeper insights into the energetics of this process, revealing that the C-N bond formation steps are typically the rate-determining steps in the overall reaction.[8]

Experimental Protocols

This section outlines detailed protocols for the synthesis of 2-substituted-5-nitrobenzimidazoles using both conventional heating and microwave irradiation. The choice of method often depends on the desired reaction time, energy efficiency, and the scale of the synthesis.

Protocol 1: Synthesis via Condensation with Carboxylic Acids (Conventional Heating)

This protocol describes the synthesis of 2-substituted-5-nitrobenzimidazoles by the condensation of 4-nitro-o-phenylenediamine with a carboxylic acid under acidic conditions with conventional heating.[1][4]

Materials:

  • 4-nitro-o-phenylenediamine

  • Substituted carboxylic acid (e.g., phenoxyacetic acids)[1][4]

  • 4N-6N Hydrochloric acid (HCl)[1][4]

  • Aqueous ammonia

  • Ethanol

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-nitro-o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid (1.0 - 1.2 equivalents).[1]

  • Add 4N-6N aqueous HCl to the flask. The volume will depend on the scale of the reaction but should be sufficient to create a stirrable slurry.[1][4]

  • Heat the reaction mixture to reflux (approximately 100°C) for 3-4 hours.[4]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold water.[1][4]

  • Neutralize the mixture by slowly adding aqueous ammonia with constant stirring until the product precipitates.[1][4]

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.[1]

  • Recrystallize the crude product from an appropriate solvent system, such as an ethanol-water mixture, to obtain the purified 2-substituted-5-nitrobenzimidazole.[4]

Protocol 2: Synthesis via Condensation with Carboxylic Acids (Microwave Irradiation)

Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields compared to conventional heating.[1][4]

Materials:

  • 4-nitro-o-phenylenediamine

  • Substituted carboxylic acid (e.g., phenoxyacetic acids)[1][4]

  • 6N Hydrochloric acid (HCl)[1][4]

  • Aqueous ammonia

  • Deionized water

  • Ice

Procedure:

  • In a microwave-safe reaction vessel, combine 4-nitro-o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid (1.0 equivalent).[1][4]

  • Add 6N HCl to the vessel.[1][4]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 400W) for a short duration, typically 2.5-3.5 minutes.[4] The optimal time and power should be determined for each specific substrate combination.

  • Monitor the reaction progress using TLC.

  • After completion, allow the vessel to cool to room temperature.

  • Carefully open the vessel and pour the contents into ice-cold water.[1][4]

  • Neutralize the mixture with aqueous ammonia and stir to induce precipitation.[1][4]

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.[1]

  • Purify the product by recrystallization from a suitable solvent.

Protocol 3: Synthesis via Condensation with Aldehydes

This protocol is suitable for the synthesis of 2-aryl-5-nitrobenzimidazoles from aromatic aldehydes.[1][11]

Materials:

  • 4-nitro-o-phenylenediamine

  • Substituted aromatic aldehyde (e.g., p-chlorobenzaldehyde, p-bromobenzaldehyde)[11]

  • Sodium metabisulfite[11]

  • Absolute ethanol[11]

  • Ethyl acetate

Procedure:

  • To a solution of 4-nitro-o-phenylenediamine (1.0 equivalent) and the corresponding aldehyde (1.0 equivalent) in absolute ethanol, add sodium metabisulfite (4.0 equivalents).[11]

  • Heat the resulting mixture to reflux (80-85°C) for 4 hours.[11]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate to the mixture, and the solid product will precipitate.[11]

  • Filter off the solid and wash with a mixture of hexane and ethyl acetate to purify the product.[12]

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of various 2-substituted-5-nitrobenzimidazoles.

Table 1: Synthesis of 2-Substituted-5-nitrobenzimidazoles via Condensation of 4-nitro-o-phenylenediamine with Various Carboxylic Acids.

2-SubstituentReaction MethodReaction TimeYield (%)Reference
AryloxymethylConventional3-4 h58-75[4]
AryloxymethylMicrowave2.5-3.5 min82-92[4]
BenzylConventionalNot specifiedNot specified[13]
p-ChlorobenzylConventionalNot specifiedNot specified[13]

Table 2: Synthesis of 2-Substituted-5-nitrobenzimidazoles via Condensation of 4-nitro-o-phenylenediamine with Various Aldehydes.

2-Substituent (from Aldehyde)Yield (%)Reference
p-Chlorophenyl48.93[11]
p-Bromophenyl71.18[11]
p-Fluorophenyl54.88[11]
p-Methoxyphenyl61.96[11]

Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.

  • Melting Point: To determine the purity of the synthesized compound.

  • Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the molecule.[11]

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of 2-substituted-5-nitrobenzimidazoles.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Reactants: 4-nitro-o-phenylenediamine + Carboxylic Acid/Aldehyde reaction Condensation Reaction (Conventional or Microwave) start->reaction quench Quenching (Ice Water) reaction->quench neutralize Neutralization (Aqueous Ammonia) quench->neutralize filter1 Filtration neutralize->filter1 recrystallize Recrystallization filter1->recrystallize dry Drying recrystallize->dry characterize Characterization (TLC, MP, IR, NMR, MS) dry->characterize product Final Product: 2-Substituted-5- Nitrobenzimidazole characterize->product

Caption: General experimental workflow for the synthesis of 2-substituted-5-nitrobenzimidazoles.

References

  • Chemical Review and Letters. (2025). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]

  • MDPI. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]

  • Scribd. (n.d.). Benzimidazole (Synthesis). Retrieved from [Link]

  • Taylor & Francis Online. (2009). Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: Screening in vitro for antimicrobial activity. Retrieved from [Link]

  • PMC. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Retrieved from [Link]

  • SciSpace. (2017). Synthesis and antioxidant activity of 2-substituted-5-nitro benzimidazole derivatives. Retrieved from [Link]

  • Google Patents. (1960). Benzimidazoles.
  • ResearchGate. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • PMC. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

  • MDPI. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Retrieved from [Link]

  • Hilaris Publishing. (n.d.). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Retrieved from [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Retrieved from [Link]

  • SRR Publications. (2023). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. Retrieved from [Link]

  • ACG Publications. (2023). Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Review of synthesis process of nitrobenzimidazole derivatives. Retrieved from [Link]

  • MDPI. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from [Link]

  • MDPI. (n.d.). Benzimidazole and Their Derivatives. Retrieved from [Link]

  • AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]

  • CoLab.ws. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]

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Application Note & Protocol: A Validated Method for Determining the Minimum Inhibitory Concentration (MIC) of Nitrobenzamides

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing (AST).

Abstract: This document provides a comprehensive guide and a detailed, field-validated protocol for determining the Minimum Inhibitory Concentration (MIC) of nitrobenzamide-based antimicrobial candidates. Nitrobenzamides represent a promising class of compounds, often requiring specific handling and methodological considerations due to their physicochemical properties and mechanism of action. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind the protocol, ensuring a self-validating system for generating reliable and reproducible data.

Foundational Principles: The "Why" Behind the MIC Assay for Nitrobenzamides

The Minimum Inhibitory Concentration (MIC) is the cornerstone metric in antimicrobial drug discovery, representing the lowest concentration of a compound that prevents the visible in vitro growth of a microorganism.[1][2][3] For researchers working with novel nitrobenzamides, an accurate MIC value is fundamental for several reasons:

  • Early Efficacy Assessment: It provides a quantitative measure of a compound's potency, allowing for the rapid screening and prioritization of promising candidates from a library.[4][5]

  • Structure-Activity Relationship (SAR) Guidance: Precise MIC data informs medicinal chemistry efforts, helping to elucidate how structural modifications to the nitrobenzamide scaffold impact antimicrobial activity.[6]

  • Preclinical Development: It is a critical parameter for guiding dose selection in more advanced efficacy and toxicology studies.[4]

The antimicrobial activity of many nitroaromatic compounds, including nitrobenzamides, is frequently linked to the reductive activation of the nitro group within the microbial cell.[7][8] This process generates cytotoxic reactive intermediates, such as nitroso radicals, which can damage microbial DNA and other critical macromolecules, ultimately leading to cell death.[7][9] This mechanism underscores the importance of standardized testing conditions, as the redox environment can influence compound activation and, consequently, the final MIC value.

This protocol focuses on the broth microdilution method , the internationally recognized gold standard for MIC determination, recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][10][11] It offers high throughput, requires small volumes of reagents, and provides quantitative, reproducible results.

The Self-Validating System: Core Protocol for Broth Microdilution

A trustworthy protocol is one that has internal checks and balances. This methodology incorporates stringent quality control (QC) and vehicle controls to ensure that the results are a true reflection of the nitrobenzamide's activity.

Essential Materials & Reagents
  • Test Compound: Nitrobenzamide derivative(s).

  • Solvent: Anhydrous, research-grade Dimethyl Sulfoxide (DMSO).

  • Culture Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB). The controlled concentration of Mg²⁺ and Ca²⁺ is critical, as these ions can influence the activity of some antimicrobial agents.[11]

  • Test Organisms: Relevant bacterial strains (e.g., Escherichia coli, Staphylococcus aureus).

  • Quality Control (QC) Strains: Reference strains with known MIC values (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™).[12][13]

  • Reference Antibiotic: An antibiotic with established QC ranges for the selected strains (e.g., Ciprofloxacin, Gentamicin).

  • Equipment:

    • Sterile, 96-well, U-bottom microtiter plates.

    • Calibrated single- and multi-channel pipettes.

    • Sterile pipette tips and reagent reservoirs.

    • Vortex mixer.

    • Spectrophotometer or McFarland turbidity standards.

    • Microplate incubator (35 ± 2°C).

    • Biological safety cabinet.

Protocol Step 1: Preparation of Nitrobenzamide Stock Solution (A Critical Step)

Causality: Nitrobenzamides often exhibit poor aqueous solubility, a common challenge that can lead to compound precipitation and inaccurate MIC values.[6] Using a biocompatible co-solvent like DMSO is standard practice, but its concentration must be carefully controlled.[6][11]

  • Calculation: Prepare a high-concentration primary stock solution in 100% DMSO (e.g., 10 mM or 1.28 mg/mL). For a 10 mM stock of a compound with a molecular weight of 182.13 g/mol (e.g., 2-Hydroxy-6-nitrobenzamide):

    • Mass (mg) = 10 mmol/L * 182.13 g/mol * 0.001 L = 1.82 mg for 1 mL.[14]

  • Dissolution: Accurately weigh the nitrobenzamide and dissolve it in the calculated volume of 100% DMSO. Use a vortex mixer to ensure complete dissolution. Gentle warming (≤40°C) or sonication can be used if necessary.[14]

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol Step 2: Preparation of Standardized Bacterial Inoculum

Causality: The final density of the bacterial inoculum is a critical variable. An inoculum that is too dense can overwhelm the compound, leading to a falsely high MIC, while an overly dilute inoculum can result in a falsely low MIC.[15] The standard is a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[1][16]

  • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1.5 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute this adjusted suspension 1:150 in CAMHB to achieve a final density of approximately 1 x 10⁶ CFU/mL. This will be your working inoculum.

Protocol Step 3: The 96-Well Plate Assay

Workflow Visualization

MIC_Workflow cluster_prep Preparation Phase cluster_plate Assay Plate Setup cluster_incubation Incubation & Reading Stock Prepare 10mM Nitrobenzamide Stock in 100% DMSO Add_Drug Add 200 µL of Diluted Drug to Well 1 Stock->Add_Drug Inoculum Prepare 0.5 McFarland Bacterial Suspension Working_Inoculum Dilute to Working Inoculum (1x10^6 CFU/mL) Inoculum->Working_Inoculum Add_Inoculum Inoculate Wells 1-11 with 100 µL Working Inoculum Working_Inoculum->Add_Inoculum Prepare_Plate Add 100 µL CAMHB to Wells 2-12 Prepare_Plate->Add_Drug Serial_Dilute Perform 2-fold Serial Dilution (Well 1 to 10) Add_Drug->Serial_Dilute Serial_Dilute->Add_Inoculum Incubate Incubate Plate 16-24h at 35°C Add_Inoculum->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC caption Fig 1: Broth Microdilution Workflow

Caption: Fig 1: Broth Microdilution Workflow

  • Plate Mapping: Design your plate layout. A typical layout for one compound is shown in the table below.

  • Media Dispensing: Add 100 µL of sterile CAMHB to columns 2 through 12.

  • Compound Dilution:

    • Prepare an intermediate dilution of your stock solution in CAMHB. To keep the final DMSO concentration ≤1%, you might dilute your 10 mM stock 1:50 in CAMHB to get a 200 µM solution. This will be your starting concentration for the plate.

    • Add 200 µL of this starting nitrobenzamide solution to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

    • Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control.

  • Control Wells:

    • Column 11 (Growth Control): Contains 100 µL of CAMHB. This well will be inoculated to show viable bacterial growth.

    • Column 12 (Sterility & Vehicle Control): Contains 100 µL of CAMHB. This well is not inoculated and should remain clear, confirming the sterility of the medium. If your starting concentration in well 1 contains 1% DMSO, you should also prepare a dedicated vehicle control well with bacteria and 1% DMSO in CAMHB to ensure the solvent is not inhibitory.

  • Inoculation: Add 100 µL of the working inoculum (from Step 2.3) to wells in columns 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be the target 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate with a lid and incubate at 35 ± 2°C for 16-24 hours in ambient air.[16]

Protocol Step 4: Data Acquisition and Interpretation
  • Visual Inspection: Place the microtiter plate on a dark, non-reflective surface. The MIC is the lowest concentration of the nitrobenzamide at which there is no visible growth (i.e., no turbidity or pellet at the bottom of the well) compared to the growth control well (Column 11).[16][17]

  • Validation Check:

    • The sterility control well (Column 12) must be clear.

    • The growth control well (Column 11) must show distinct turbidity.

    • The MIC for the reference antibiotic against the QC strain must fall within the acceptable range.

  • Addressing Compound Color: If your nitrobenzamide is colored and interferes with turbidity assessment, the use of a growth indicator like 2,3,5-Triphenyltetrazolium Chloride (TTC) or Resazurin is highly recommended.[15][18] These dyes change color in the presence of metabolic activity, providing a clear visual endpoint.

Logical Diagram for Experimental Validity

Validity_Check cluster_inputs Experimental Wells cluster_outcomes Required Outcomes Result Valid MIC Result Test_Well Test Well (Drug + Bacteria) Growth_Control Growth Control (No Drug + Bacteria) Outcome_Growth Turbid Growth Growth_Control->Outcome_Growth Sterility_Control Sterility Control (No Drug + No Bacteria) Outcome_Sterile Remains Clear Sterility_Control->Outcome_Sterile QC_Well QC Well (Reference Drug + QC Strain) Outcome_QC MIC in Acceptable Range QC_Well->Outcome_QC Outcome_Growth->Result Outcome_Sterile->Result Outcome_QC->Result caption Fig 2: Logic for a Valid Experiment

Caption: Fig 2: Logic for a Valid Experiment

Data Presentation & Quality Control

Accurate data reporting and stringent quality control are non-negotiable for producing authoritative results.

Quality Control (QC) Reference

Running a reference antibiotic against a standard QC strain in parallel with your experiment is essential.[12][19] It validates your technique, media, and incubation conditions. If the QC MIC is out of range, the results for the test compound are considered invalid.

QC StrainReference AntibioticAcceptable MIC Range (µg/mL) - CLSI M100
E. coli ATCC® 25922™Ciprofloxacin0.004 - 0.016
S. aureus ATCC® 29213™Vancomycin0.5 - 2
P. aeruginosa ATCC® 27853™Gentamicin0.5 - 2

Note: Ranges are for illustrative purposes. Always consult the most current CLSI M100 or EUCAST documentation for up-to-date QC ranges.

Example Data Interpretation
WellCompound Conc. (µM)AppearanceInterpretation
164ClearInhibition
232ClearInhibition
316ClearMIC
48TurbidGrowth
54TurbidGrowth
............
110 (Growth Control)TurbidValid Growth
120 (Sterility Control)ClearValid Sterility

In this example, the MIC would be recorded as 16 µM .

Field-Proven Insights & Troubleshooting

Problem Potential Cause & Explanation Solution
Inconsistent MIC values across experiments Inoculum Variability: The most common source of error. Even slight deviations from the 0.5 McFarland standard can shift MIC values.[6]Always use a spectrophotometer for turbidity adjustment if available. Prepare the inoculum fresh for each experiment.
Growth in all wells, including the highest concentration Compound Precipitation: The nitrobenzamide may have precipitated out of the solution at higher concentrations, rendering it inactive.[6][11] Intrinsic Resistance: The organism is highly resistant to the compound.Visually inspect the wells for precipitate. If observed, re-evaluate the compound's solubility or prepare the stock solution differently. Test against a known susceptible strain to confirm compound activity.
No growth in the Growth Control well Bacterial Inoculum Failure: The inoculum was not viable or was not added to the well.Repeat the experiment, ensuring the inoculum is prepared from a fresh culture and is correctly dispensed into the growth control well.
MIC of QC strain is out of range Systemic Error: This indicates a problem with the media, incubation temperature, inoculum preparation, or operator error.[20]The entire batch of results is invalid. Systematically review the protocol: check media batch and expiration, incubator temperature, and inoculum preparation technique before repeating.

References

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Labor
  • Quality Control of Antimicrobial Susceptibility Testing. Public Health England.
  • Quality Assurance in Antimicrobial Susceptibility Testing. IntechOpen.
  • Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. ASM Journals.
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.
  • QC for Antimicrobial Susceptibility Testing. Thermo Fisher Scientific.
  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpret
  • The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide. Benchchem.
  • How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? Dr.Oracle.
  • The crucial role of MIC Determination in Antibiotic Development.
  • Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals.
  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology.
  • Strategies for Enhancing the Antimicrobial Potency of Substituted Benzamides: A Technical Support Center. Benchchem.
  • Preparation of 2-Hydroxy-6-nitrobenzamide Stock Solutions: Applic
  • Antimicrobial Activity of Nitroaromatic Deriv
  • Antibiotic susceptibility testing using minimum inhibitory concentr
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma.
  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences.
  • Minimum Inhibitory Concentration (MIC) Test.
  • The mechanism of action of nitro-heterocyclic antimicrobial drugs.
  • Susceptibility testing in antibacterial drug R&D. GARDP Revive.
  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. PMC.
  • Challenges in Developing Drugs for Multi-Drug Resistant Organisms and How MIC Testing Can Help.

Sources

Application Note: In Vitro Anticancer Activity Evaluation Using the MTT Assay

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical oncology, evaluating the in vitro cytotoxicity of novel compounds is the critical first step in drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard for high-throughput viability screening. As an Application Scientist, I emphasize that a successful MTT assay goes beyond simply following a recipe; it requires a deep understanding of cellular metabolism, rigorous control design, and precise execution to prevent false positives and ensure reproducible data.

This application note provides a comprehensive, self-validating methodology for utilizing the MTT assay in anticancer drug evaluation.

Mechanistic Principles: Causality of the MTT Assay

To optimize an assay, one must first understand its biochemical causality. The MTT assay does not directly count cells; rather, it measures cellular metabolic activity as a surrogate marker for viability.

MTT is a yellow, water-soluble tetrazolium salt. Due to its lipophilic structure and positive charge, it readily penetrates the plasma membrane and the inner mitochondrial membrane of viable cells[1]. Once inside, NAD(P)H-dependent cellular oxidoreductases—primarily mitochondrial succinate dehydrogenase—cleave the tetrazolium ring. This redox reaction reduces the MTT into purple, water-insoluble formazan crystals.

Because dead or dying cells rapidly lose their NAD(P)H pools and dehydrogenase activity, the quantity of formazan produced is directly proportional to the number of metabolically active, living cells[2].

Mechanism A MTT (Yellow) Water-Soluble B Cellular Uptake (Lipophilic) A->B C Mitochondrial Enzymes NAD(P)H-dependent B->C Viable Cells D Formazan (Purple) Insoluble Crystals C->D Reduction E Solubilization (DMSO) D->E F Absorbance (570 nm) E->F

Biochemical mechanism of MTT reduction to formazan in viable cells.

Assay Design: The Self-Validating System

Trustworthiness in cytotoxicity screening requires the protocol to act as a self-validating system. The MTT assay is highly susceptible to confounding variables, including abiotic chemical interference and metabolic shifts[1]. To ensure the optical density (OD) strictly reflects cell viability, the following controls are non-negotiable:

  • Vehicle Control (100% Viability Baseline): Cells treated with the highest concentration of the solvent used to dissolve the drug (e.g., 0.1% DMSO). Causality: Validates that the observed cell death is due to the anticancer agent, not the solvent.

  • Cell-Free Blank (Background Control): Culture media + MTT + Solubilization buffer. Causality: Corrects for the intrinsic absorbance of the culture media (e.g., phenol red) and the MTT reagent itself[3].

  • Chemical Interference Control: Drug + Media + MTT (No cells). Causality: Certain anticancer compounds, particularly plant extracts and antioxidants, can abiotically reduce MTT to formazan, creating a false-positive viability signal[1]. This control verifies assay integrity.

Experimental Protocol

The following workflow is optimized for adherent cancer cell lines in a 96-well plate format.

Workflow S1 1. Cell Seeding (Log-Phase Growth) S2 2. Incubation (24h for attachment) S1->S2 S3 3. Drug Treatment (Dose-Response) S2->S3 S4 4. MTT Addition (0.45-0.5 mg/mL Final) S3->S4 S5 5. Formazan Formation (1-4h Incubation) S4->S5 S6 6. Solubilization (Dissolve Crystals) S5->S6 S7 7. Spectrophotometry (OD 570nm) S6->S7

Step-by-step experimental workflow for in vitro anticancer MTT assays.
Step-by-Step Methodology

Step 1: Cell Seeding

  • Harvest exponentially growing cancer cells. Seed 5,000–10,000 cells per well in 100 µL of complete growth medium into a 96-well plate[2].

  • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay. Overconfluence leads to contact inhibition, altering cellular metabolism and skewing viability data.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular attachment and recovery[2].

Step 2: Drug Treatment

  • Aspirate the spent media. Add 100 µL of fresh media containing serial dilutions of the anticancer agent (e.g., 0.1 µM to 100 µM)[2]. Include all necessary controls (Vehicle, Blank, Chemical Interference).

  • Incubate for the desired exposure time (typically 24, 48, or 72 hours)[2].

Step 3: MTT Addition and Incubation

  • Add 10 µL of a 5 mg/mL MTT stock solution (prepared in sterile PBS) directly to each well, achieving a final concentration of ~0.45 mg/mL[3].

  • Incubate the plate in the dark at 37°C for 1 to 4 hours[3].

  • Causality: Do not exceed 4 hours. The MTT reagent itself can be cytotoxic over prolonged periods, and excessive intracellular accumulation of formazan crystals can physically puncture cell membranes during exocytosis, inducing unintended cell death[3].

Step 4: Formazan Solubilization

  • Carefully aspirate the MTT-containing media without disturbing the purple formazan crystals at the bottom of the well.

  • Causality: Removing the media eliminates phenol red and residual serum proteins, which can interfere with absorbance readings and reduce solubilization efficiency.

  • Add 100 µL of pure, anhydrous Dimethyl sulfoxide (DMSO) or acidified isopropanol (0.04 N HCl) to each well. Agitate the plate on an orbital shaker for 10–15 minutes until crystals are fully dissolved.

Step 5: Spectrophotometric Analysis

  • Measure the optical density (OD) using a microplate reader at a primary wavelength of 570 nm[4].

  • Crucial Step: Simultaneously measure at a reference wavelength of >650 nm[4]. Subtract the reference OD from the 570 nm OD.

  • Causality: The reference wavelength corrects for non-specific background noise caused by cellular debris, fingerprints, or microscopic plate imperfections[4].

Data Presentation & Analysis

To evaluate the anticancer efficacy, raw absorbance values must be converted into a percentage of cell viability relative to the vehicle control.

Calculation Formula: % Cell Viability =[(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] × 100

The resulting data is plotted on a logarithmic scale to generate a dose-response curve, from which the IC₅₀ (Half-Maximal Inhibitory Concentration) is derived. Below is a representative data summary for a hypothetical anticancer compound:

Drug Concentration (µM)Raw OD 570nm (Mean ± SD)Background Corrected ODCell Viability (%)
0 (Vehicle Control)0.850 ± 0.0420.800100.0
0.10.810 ± 0.0380.76095.0
1.00.650 ± 0.0310.60075.0
10.00.450 ± 0.0250.40050.0
25.0 (Calculated IC₅₀) -- 0.400 (Interpolated) 50.0
50.00.210 ± 0.0150.16020.0
100.00.090 ± 0.0080.0405.0
Blank (No Cells)0.050 ± 0.0050.000N/A

Troubleshooting & Limitations

While robust, the MTT assay has inherent limitations that researchers must account for:

  • Metabolic Uncoupling vs. Cell Death: Because the assay measures metabolic flux rather than absolute cell number, drugs that alter mitochondrial metabolism (e.g., metabolic inhibitors) without causing immediate cell death can lead to an underestimation of viability[1].

  • Alternative Reagents: For suspension cells where aspirating media is difficult, consider using negatively charged tetrazolium salts like MTS, XTT, or WST. Unlike MTT, these compounds cannot fully penetrate the cell membrane but produce a water-soluble formazan product, eliminating the need for a solubilization step[5].

References

1.1 Title: Source: abcam.com

1.2 Title: 2 Source: benchchem.com

1.3 Title: 3 Source: nih.gov

1.4 Title: 1 Source: nih.gov

1.6 Title: 4 Source: merckmillipore.com

1.7 Title: 5 Source: intechopen.com

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-Nitro-2-propoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of 5-nitro-2-propoxybenzamide , a critical intermediate in the production of PDE5 inhibitors like Simmerafil ( [1]). While the two-step sequence from salicylamide (O-alkylation followed by electrophilic aromatic nitration) appears straightforward, it is highly susceptible to regioselectivity issues, over-reaction, and functional group hydrolysis.

This guide provides a causality-driven, self-validating troubleshooting framework to help you scale your yields from the typical 40–50% range up to >90%.

Visualizing the Workflow & Failure Modes

Before adjusting parameters, it is critical to map out where the synthesis typically deviates from the desired pathway.

Workflow Start Start: Salicylamide Step1 O-Alkylation (1-bromopropane, K2CO3) Start->Step1 Inter1 Intermediate: 2-Propoxybenzamide Step1->Inter1 >90% Yield Err1 N-Alkylation (High Temp / Strong Base) Step1->Err1 Step2 Nitration (HNO3 / H2SO4, 0-5°C) Inter1->Step2 Product Target: 5-Nitro-2-propoxybenzamide Step2->Product >93% Yield Err2 Dinitration & Regioisomers (Excess HNO3 / Temp > 5°C) Step2->Err2 Err3 Amide Hydrolysis (Slow Quench / High Acid Temp) Step2->Err3

Figure 1: Synthetic workflow and common failure modes for 5-nitro-2-propoxybenzamide.

Diagnostic FAQ & Causality Analysis

Q1: Why am I seeing significant N-alkylation instead of the desired O-alkylation during the propylation of salicylamide? Causality Analysis: Salicylamide possesses two nucleophilic centers: the phenolic hydroxyl (pKa ~8.2) and the primary amide (pKa ~15). By using a mild base like Potassium Carbonate ( K2​CO3​ ), you selectively deprotonate the more acidic phenol to form a phenoxide ion. However, if you use a stronger base (e.g., Sodium Hydride, NaH ) or push the reaction temperature too high (>100 °C), the amide nitrogen can also become deprotonated or sufficiently nucleophilic, leading to N-propyl or O,N-dipropyl side products. Self-Validating Fix: Use K2​CO3​ (1.5 eq) in a polar aprotic solvent (DMF or Acetone) strictly at 60–80 °C. Add the electrophile (1-bromopropane) slowly over 30 minutes to maintain a low steady-state concentration, favoring the kinetically and thermodynamically preferred O-alkylation.

Q2: My nitration step yields a mixture of isomers and dinitrated products. How do I improve the regioselectivity for the 5-position? Causality Analysis: The 2-propoxy group is strongly activating and ortho/para directing, while the amide group is deactivating and meta directing. Both synergistically direct electrophilic aromatic substitution to the 5-position (para to propoxy, meta to amide). However, the 3-position (ortho to propoxy) is also activated. Dinitration at both the 3 and 5 positions occurs if the nitronium ion ( NO2+​ ) concentration is too high or the thermal energy overcomes the steric hindrance of the 3-position. Self-Validating Fix: Perform the nitration using a mixture of concentrated H2​SO4​ and HNO3​ . Crucially, maintain the internal temperature between 0 °C and 5 °C during the addition. Limit the HNO3​ to exactly 1.05 equivalents. According to the foundational process research by Odilov et al. in their [1], these controlled conditions keep dinitro impurities undetectable and the 3-nitro regioisomer below 2.5%, which is easily cleared during the aqueous workup.

Q3: I am losing yield during the workup of the nitration step. The LC-MS shows a mass corresponding to 5-nitro-2-propoxybenzoic acid. What is happening? Causality Analysis: You are experiencing acid-catalyzed hydrolysis of the primary amide to the corresponding carboxylic acid. Nitration in concentrated sulfuric acid creates a highly acidic, dehydrating environment. If the reaction mixture is allowed to warm up before or during the aqueous quench, the amide group will undergo nucleophilic attack by water, irreversibly hydrolyzing to 5-nitro-2-propoxybenzoic acid. Self-Validating Fix: Quench the reaction by pouring it slowly over a large excess of crushed ice with vigorous stirring, ensuring the localized temperature never exceeds 10 °C. Filter the precipitated product immediately to minimize its residence time in the dilute, warm acid.

Diagnostic Logic Tree

Use this decision matrix to troubleshoot low yields identified via LC-MS or NMR.

Diagnostic Issue Low Yield or Purity Identified via LC-MS/NMR Q1 Is the impurity N-alkylated? Issue->Q1 Q2 Are there dinitro or 3-nitro isomers? Issue->Q2 Q3 Is the amide hydrolyzed to acid? Issue->Q3 A1 Switch to mild base (K2CO3) Keep temp ≤ 80°C Q1->A1 Yes A2 Limit HNO3 to 1.05 eq Maintain temp 0-5°C Q2->A2 Yes A3 Quench over crushed ice Filter immediately Q3->A3 Yes

Figure 2: Diagnostic logic tree for resolving low yield and impurity issues.

Quantitative Optimization of Reaction Parameters

Comparing historical failure modes against optimized conditions provides a clear baseline for your own experimental design.

Reaction StepParameter TestedCondition A (Failure Mode)Condition B (Suboptimal)Condition C (Optimized)
1. O-Propylation Base / SolventNaOH / H2​O (45% yield, hydrolysis)NaH / THF (60% yield, N-alkylated) K2​CO3​ / DMF (95% yield, >99% pure)
1. O-Propylation Temperature25 °C (Incomplete, 20% conversion)110 °C (Degradation, 55% yield)70 °C (Optimal, 95% yield)
2. Nitration Nitrating Agent HNO3​ / H2​O (No reaction) HNO3​ / H2​SO4​ at 25°C (Dinitro, 40%) HNO3​ / H2​SO4​ at 0-5°C (93% yield)
2. Nitration HNO3​ Equivalents2.0 eq (Excess dinitration)0.9 eq (Incomplete conversion)1.05 eq (High purity, >99.5%)
Standardized Experimental Protocol

Follow this self-validating methodology to ensure reproducibility and high yields.

Step 1: Synthesis of 2-Propoxybenzamide

  • Charge a clean, dry 500 mL round-bottom flask with salicylamide (1.0 eq, 13.7 g) and anhydrous DMF (5 volumes, ~70 mL).

  • Add anhydrous K2​CO3​ (1.5 eq, 20.7 g) and stir at room temperature for 15 minutes to initiate phenoxide formation. The solution will turn slightly yellow.

  • Add 1-bromopropane (1.2 eq, 14.7 g) dropwise over 30 minutes via an addition funnel.

  • Heat the reaction mixture to 70 °C and stir for 6 hours.

    • Self-Validation: Monitor by TLC (Hexane:EtOAc 2:1); the salicylamide spot ( Rf​ ~0.3) should completely disappear, replaced by a higher running product spot ( Rf​ ~0.5).

  • Cool to room temperature and pour into ice-water (15 volumes, ~200 mL) to precipitate the product.

  • Filter the white solid, wash with cold water (3 x 50 mL), and dry under vacuum at 50 °C to afford 2-propoxybenzamide.

Step 2: Synthesis of 5-Nitro-2-propoxybenzamide

  • Dissolve 2-propoxybenzamide (1.0 eq, 17.9 g) in concentrated H2​SO4​ (4 volumes, ~70 mL) in a 250 mL flask equipped with an internal thermometer and mechanical stirrer.

  • Cool the solution to 0 °C using an ice-salt bath.

  • Prepare a nitrating mixture of concentrated HNO3​ (1.05 eq, ~4.5 mL of 68% nitric acid) and concentrated H2​SO4​ (1 volume, ~18 mL).

  • Add the nitrating mixture dropwise over 1 hour.

    • Self-Validation: Strictly maintain the internal temperature between 0 °C and 5 °C. Exceeding 5 °C will trigger dinitration and amide hydrolysis.

  • Stir for an additional 30 minutes at 0 °C.

  • Quench by pouring the mixture slowly onto crushed ice (20 volumes, ~350 g) under vigorous stirring.

  • Collect the resulting pale yellow precipitate by vacuum filtration immediately.

  • Wash the filter cake thoroughly with cold water until the filtrate is pH neutral (pH ~7).

  • Recrystallize from ethanol/water if necessary, and dry under vacuum at 45 °C to yield 5-nitro-2-propoxybenzamide.

References
  • Odilov, A., Liu, Y., Hu, T., Jiang, X., Suo, J., Tian, G., Yang, F., & Shen, J. (2021). Facile and Cost-Effective Route for the Synthesis of Simmerafil. Organic Process Research & Development, 25(11), 2432-2437. URL:[Link]

Optimizing reaction conditions for 5-Nitro-2-propoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and process optimization of 5-Nitro-2-propoxybenzamide (CAS: 24572-86-9).

As a critical intermediate in the development of potent PDE5 inhibitors (such as simmerafil and its analogues)[1], the synthesis of this benzamide derivative requires strict control over nucleophilic aromatic substitution ( SN​Ar ) and selective nitrile hydration. This guide is designed by Senior Application Scientists to provide researchers and drug development professionals with field-proven methodologies, mechanistic insights, and actionable troubleshooting strategies.

I. Mechanistic Workflow & Process Overview

The most scalable and cost-effective route to 5-Nitro-2-propoxybenzamide avoids the direct nitration of 2-propoxybenzamide (which yields poor regioselectivity). Instead, the preferred industrial pathway utilizes 2-Chloro-5-nitrobenzonitrile as the starting material[2]. The process relies on a two-step sequence: an SN​Ar alkoxylation followed by a highly selective Radziszewski hydration.

G SM 2-Chloro-5-nitrobenzonitrile (Starting Material) Rxn1 Step 1: SNAr (n-PrOH, NaOH, 65°C) SM->Rxn1 Int 5-Nitro-2-propoxybenzonitrile (Intermediate) Rxn1->Int Rxn2 Step 2: Radziszewski Hydration (H2O2, NaOH, 45°C) Int->Rxn2 Prod 5-Nitro-2-propoxybenzamide (Target API Intermediate) Rxn2->Prod

Workflow for the two-step synthesis of 5-Nitro-2-propoxybenzamide.

II. Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as "self-validating systems." They include built-in visual and analytical checkpoints to confirm reaction trajectory before proceeding to the next step.

Step 1: SN​Ar Alkoxylation

Objective: Conversion of 2-Chloro-5-nitrobenzonitrile to 5-Nitro-2-propoxybenzonitrile. Causality: The strong electron-withdrawing nature of the ortho-cyano and para-nitro groups highly activates the aryl chloride toward nucleophilic attack. n -Propanol serves as both the solvent and the nucleophile precursor.

  • Preparation: Charge a dry, nitrogen-flushed reactor with 2-Chloro-5-nitrobenzonitrile (1.0 eq) and anhydrous n -propanol (10.0 volumes).

  • Base Addition: Add finely powdered anhydrous NaOH (1.5 eq) in three portions over 15 minutes at room temperature.

  • Thermal Activation: Ramp the internal temperature to 65 °C.

    • Validation Checkpoint: The slurry will transition from pale yellow to a deep amber solution. This color shift indicates the formation of the transient Meisenheimer complex.

  • Monitoring: Stir for 4 hours. Sample for HPLC. The reaction is complete when starting material is < 1.0%.

  • Workup: Cool to 20 °C, quench with chilled deionized water (15 volumes) to precipitate the product. Filter, wash with water, and dry under vacuum at 50 °C.

Step 2: Radziszewski Hydration

Objective: Selective hydration of the nitrile to the primary amide without over-hydrolysis to the carboxylic acid. Causality: Using H2​O2​ in an alkaline medium generates the hydroperoxide anion ( HOO− ). Due to the alpha-effect, HOO− is a significantly stronger nucleophile than the hydroxide ion ( HO− ), allowing the hydration to proceed rapidly at mild temperatures, thereby preventing the amide from hydrolyzing into an unwanted carboxylic acid.

  • Preparation: Dissolve 5-Nitro-2-propoxybenzonitrile (1.0 eq) in ethanol (5.0 volumes). Add aqueous 6M NaOH (0.2 eq).

  • Peroxide Addition (Critical Step): Heat the mixture to 40 °C. Begin dropwise addition of 30% aqueous H2​O2​ (3.0 eq).

    • Validation Checkpoint: Gentle effervescence ( O2​ gas evolution) must be observed immediately upon addition. If no gas evolves, halt addition to prevent dangerous peroxide accumulation.

  • Temperature Control: Maintain internal temperature strictly between 40–50 °C using an active cooling jacket.

  • Isolation: Once HPLC confirms complete conversion (< 0.5% nitrile), cool to 10 °C. The 5-Nitro-2-propoxybenzamide will crystallize as a bright yellow solid. Filter and wash with cold ethanol/water (1:1).

III. Troubleshooting & Optimization Matrix

When scaling up, process deviations can impact yield and purity. Use the quantitative data matrix below to diagnose and correct common experimental failures.

Observed IssueQuantitative MetricRoot Cause AnalysisCorrective Action
Incomplete SN​Ar Conversion Yield < 75%; HPLC shows >5% SMWater contamination in n -propanol hydrolyzes the SM to 2-hydroxy-5-nitrobenzonitrile.Use strictly anhydrous n -propanol (KF < 0.1%). Alternatively, use pre-formed sodium propoxide.
High Acid Impurity HPLC shows > 3% 5-Nitro-2-propoxybenzoic acidOver-hydrolysis during Step 2 due to excessive temperature or base.Cap Step 2 temperature at 50 °C. Reduce NaOH to 0.15 eq. Do not extend reaction time beyond 2 hours.
Thermal Runaway Temp spikes > 60 °C during H2​O2​ additionDelayed initiation of the Radziszewski reaction causing peroxide pooling.Ensure starting temp is at least 40 °C before adding H2​O2​ . Add H2​O2​ dropwise.
Product Oiling Out Purity < 95%; sticky resin instead of crystalsRapid cooling or insufficient solvent volume during Step 2 isolation.Implement a linear cooling ramp (0.5 °C/min) and seed the reactor at 25 °C.

IV. Frequently Asked Questions (FAQs)

Q: Why am I seeing a significant amount of 2-hydroxy-5-nitrobenzonitrile byproduct in Step 1? A: This is a classic symptom of water ingress. In the presence of water, the hydroxide ion ( HO− ) competes with the propoxide ion ( PrO− ) for the nucleophilic attack on the aryl chloride. Because the resulting 2-hydroxy compound is a phenol, it immediately deprotonates to form a phenoxide anion. This negatively charged species is highly deactivated and will not undergo further propoxylation, permanently trapping your yield. Ensure all reagents are anhydrous.

Q: Can I perform the SN​Ar and the hydration in a single, one-pot reaction? A: While theoretically possible by adding H2​O2​ and water directly to the Step 1 mixture after the SN​Ar is complete, it is highly discouraged for scale-up. The residual n -propanol and high base concentration from Step 1 make it incredibly difficult to control the exotherm of the H2​O2​ addition. Furthermore, the excess base will rapidly push the newly formed amide into 5-nitro-2-propoxybenzoic acid. Step-wise isolation ensures >98% purity.

Q: What is the exact mechanism preventing the amide from hydrolyzing into an acid during Step 2? A: The selectivity relies on the Radziszewski mechanism. The hydroperoxide anion attacks the nitrile carbon to form a peroxyimidate intermediate. This intermediate undergoes an intramolecular collapse, transferring an oxygen atom to a second molecule of H2​O2​ (releasing O2​ and H2​O ), leaving behind the stable amide. Because the reaction is so fast, we can run it at 40 °C—a temperature far too low for standard base-catalyzed amide hydrolysis.

Mech Nitrile Nitrile (R-CN) Adduct Peroxyimidate Intermediate Nitrile->Adduct Nucleophilic Attack Perox Hydroperoxide Anion (HOO⁻) Perox->Adduct Amide Target Amide (R-CONH2) Adduct->Amide Intramolecular Collapse O2 O2 + H2O (Gas Evolution) Adduct->O2 Byproduct Release

Logical mechanism of the Radziszewski hydration converting nitriles to amides.

V. References

  • Facile and Cost-Effective Route for the Synthesis of Simmerafil Source: ACS Omega URL:[Link][1]

  • 2-Chloro-5-nitrobenzonitrile Precursor & Downstream Pathways Source: Chemsrc Database URL:[Link][2]

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 5-Nitro-2-propoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and formulation scientists in overcoming the inherent aqueous solubility challenges associated with 5-Nitro-2-propoxybenzamide (CAS: 24572-86-9).

This compound is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including phosphodiesterase type 5 (PDE5) inhibitors [1]. However, its structural features make it notoriously difficult to handle in aqueous media. This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to ensure your experimental workflows succeed.

Mechanistic Overview: Why is it Insoluble?

Before applying a fix, it is crucial to understand the causality behind the compound's behavior. 5-Nitro-2-propoxybenzamide exhibits poor aqueous solubility due to three compounding thermodynamic factors:

  • High Crystal Lattice Energy: The primary amide group acts as both a strong hydrogen bond donor and acceptor, forming a tightly packed, highly stable crystalline lattice that resists dissolution [2].

  • High Lipophilicity: The addition of the propoxy chain (-O-CH2-CH2-CH3) significantly increases the hydrophobic bulk of the molecule, driving up its partition coefficient (LogP) and repelling water molecules.

  • Lack of Ionizable Centers: Unlike basic amines or acidic carboxylic acids, the amide nitrogen is highly delocalized (exacerbated by the electron-withdrawing para-nitro group). It cannot be protonated or deprotonated within a physiological pH range (pH 2–10), rendering standard pH-adjustment strategies completely ineffective [2].

Quantitative Data Summary

Table 1: Estimated Solubility Profile and Solvent Compatibility

Solvent SystemEstimated Solubility (mg/mL)Mechanism of SolubilizationApplication Suitability
Water / PBS (pH 7.4) < 0.05None (High lattice energy barrier)Unsuitable
100% DMSO > 50.0Disruption of H-bonds via high polarityStock solutions (In vitro)
Ethanol ~ 15.0Moderate polarity / Co-solvencyIntermediate dilutions
20% HP-β-CD (Aqueous) ~ 5.0 - 10.0Hydrophobic cavity encapsulationIn vivo dosing / Assays
PEG 400 / Tween 80 ~ 12.0Micellar solubilization / Co-solvencyIV / Oral formulations

Decision Matrix: Selecting the Right Strategy

Depending on your downstream application, the method of solubility enhancement must be carefully selected to avoid assay interference or in vivo toxicity.

SolubilityStrategy Start 5-Nitro-2-propoxybenzamide Solubility Issue AppType What is the target application? Start->AppType InVitro In Vitro Assays (Cell culture, Biochemical) AppType->InVitro InVivo In Vivo / Formulation (PK studies, Oral dosing) AppType->InVivo CoSolvent Co-Solvency (DMSO + Tween 80 / BSA) InVitro->CoSolvent Rapid Dissolution Formulation Formulation Strategy InVivo->Formulation High Bioavailability Cyclodextrin Complexation (HP-β-CD Inclusion) Formulation->Cyclodextrin Liquid/Suspension ASD Amorphous Solid Dispersion (Spray Drying with PVP/VA) Formulation->ASD Solid Dosage

Figure 1: Decision tree for selecting the optimal solubility enhancement strategy based on application.

Troubleshooting & FAQs

Q1: I diluted my DMSO stock of 5-Nitro-2-propoxybenzamide into my aqueous assay buffer, and it immediately turned cloudy. What happened, and how do I fix it?

Cause: This is a classic "solvent shift" precipitation. When the DMSO concentration drops below a critical threshold (usually <5%), the hydrophobic forces of the aqueous environment rapidly drive the highly crystalline benzamide out of solution, forming microcrystals. Solution: Do not dilute directly into bare buffer. Instead, use a "step-down" co-solvency approach.

  • Pre-warm your assay buffer to 37°C.

  • Add a surfactant (e.g., 0.1% Tween-80) or a carrier protein (e.g., 0.1% BSA) to the aqueous buffer before adding the compound. The surfactant micelles will immediately encapsulate the hydrophobic propoxy and nitro groups as they exit the DMSO phase, preventing nucleation [2].

Q2: I tried adjusting the pH to 2.0 and 10.0 to force dissolution, but the compound remains a powder. Why?

Cause: Unlike amines (which protonate at low pH) or carboxylic acids (which deprotonate at high pH), 5-Nitro-2-propoxybenzamide lacks strongly ionizable groups. The pKa of the primary amide is far outside the physiological or standard laboratory working range. Solution: Abandon pH adjustment. You must rely on physical modifications (like Amorphous Solid Dispersions) or chemical encapsulation (like Cyclodextrins) to bypass the lattice energy barrier [3].

Q3: My in vivo pharmacokinetic (PK) data shows massive variability and low bioavailability. Is this a solubility issue?

Cause: Yes. If the compound is dosed as a crystalline suspension, its dissolution rate in the gastrointestinal tract will be the rate-limiting step for absorption. Crystalline 5-Nitro-2-propoxybenzamide will pass through the GI tract largely unabsorbed. Solution: Convert the crystalline drug into an Amorphous Solid Dispersion (ASD) or an inclusion complex. ASDs trap the drug in a high-energy, disordered state within a polymer matrix, drastically increasing the apparent solubility and dissolution rate [4].

Standardized Experimental Protocols

To ensure reproducibility, utilize the following self-validating protocols. Each protocol includes a validation step to confirm success before proceeding to your actual experiment.

Protocol A: Preparation of a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

Mechanism: HP-β-CD features a hydrophilic exterior and a hydrophobic cavity. The lipophilic propoxy-aromatic moiety of the benzamide inserts into this cavity, shielding it from water [5].

Materials:

  • 5-Nitro-2-propoxybenzamide (API)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Mortar and pestle (for kneading)

  • Deionized water / Ethanol

Step-by-Step Method (Kneading Technique):

  • Molar Ratio Calculation: Weigh out the API and HP-β-CD in a 1:1 or 1:2 molar ratio. (A 1:2 ratio often yields better encapsulation for highly lipophilic compounds).

  • Wetting: Place the HP-β-CD in a glass mortar. Add a minimal amount of a 50:50 Water/Ethanol mixture to create a highly viscous paste.

  • Incorporation: Gradually add the 5-Nitro-2-propoxybenzamide powder to the paste.

  • Kneading: Vigorously knead the mixture with a pestle for 45–60 minutes. As the complex forms, the physical texture will change, and the distinct crystalline crunch of the API will diminish. Keep the paste moist by adding dropwise Water/Ethanol if it dries out.

  • Drying: Transfer the paste to a vacuum oven and dry at 45°C for 24 hours to remove all solvents.

  • Pulverization: Grind the dried solid into a fine powder and pass through a 100-mesh sieve.

  • Self-Validation Step: Add 10 mg of the resulting powder to 1 mL of pure water. It should form a clear or slightly opalescent solution without visible sediment, confirming successful complexation.

Protocol B: Amorphous Solid Dispersion (ASD) via Spray Drying

Mechanism: Rapid solvent evaporation traps the drug molecules in a high-energy amorphous state within a hydrophilic polymer, preventing recrystallization [4].

Materials:

  • 5-Nitro-2-propoxybenzamide

  • Polyvinylpyrrolidone/Vinyl Acetate copolymer (PVP/VA 64) or Soluplus®

  • Methanol / Dichloromethane (DCM) (1:1 v/v)

  • Laboratory-scale Spray Dryer (e.g., Büchi B-290)

Step-by-Step Method:

  • Solution Preparation: Dissolve the API and PVP/VA polymer in the Methanol/DCM solvent system at a 1:3 (Drug:Polymer) weight ratio. Ensure total solid concentration is ~5-10% w/v.

  • Verification: Sonicate for 10 minutes. The solution must be optically clear. Any remaining microcrystals will act as nucleation sites and ruin the ASD.

  • Spray Drying Parameters:

    • Inlet Temperature: 75–80°C (optimized for Methanol/DCM boiling points).

    • Aspirator: 100%

    • Pump Speed: 10–15% (slow feed ensures complete droplet drying).

    • Atomization Gas: Nitrogen (to prevent oxidation of the nitro group).

  • Collection: Collect the resulting powder from the cyclone separator.

  • Secondary Drying: Place the powder in a vacuum desiccator for 12 hours to remove residual organic solvents.

  • Self-Validation Step: Perform Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" pattern with zero sharp diffraction peaks, confirming the complete destruction of the crystal lattice.

References

  • Facile and Cost-Effective Route for the Synthesis of Simmerafil - American Chemical Society (ACS). Provides context on the synthesis and utilization of 5-nitro-2-propoxybenzamide as a precursor in pharmaceutical development. URL:[Link]

  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers - GSC Online Press. Comprehensive review on overcoming high crystal lattice energy via spray-dried amorphous solid dispersions. URL:[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI. Validates the mechanism and efficacy of HP-β-CD inclusion complexes for highly lipophilic molecules. URL:[Link]

Overcoming poor cell permeability of 5-Nitro-2-propoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 5-Nitro-2-propoxybenzamide (5-NPB) (CAS 24572-86-9)[1].

5-NPB is a critical synthetic intermediate and structural fragment used in the development of phosphodiesterase type 5 (PDE5) inhibitors, including clinical candidates like Simmerafil ()[2] and TPN171 ()[3]. While highly valuable in medicinal chemistry, researchers frequently encounter artificially low cell permeability during early in vitro screening. This guide deconstructs the causality behind these issues and provides self-validating protocols to overcome them.

Part 1: Diagnostic Workflows & Causality

Q: Why does 5-Nitro-2-propoxybenzamide show exceptionally low apparent permeability ( Papp​ ) in my Caco-2 transwell assays? A: The root cause is an interplay between high desolvation energy and poor aqueous solubility, rather than pure molecular size. 5-NPB contains a highly polar, electron-withdrawing nitro group and a primary benzamide. The primary amide acts as both a strong hydrogen bond donor and acceptor, driving the Polar Surface Area (PSA) to approximately 98 Ų. Causality: To passively diffuse through a lipophilic cell membrane, a molecule must shed its hydration shell (desolvation). The strong hydrogen-bonding network of 5-NPB requires immense energy to desolvate. Furthermore, these functional groups create a highly stable crystal lattice, leading to poor solubility in physiological buffers (pH 7.4)[4]. Often, what appears as "poor permeability" is actually the compound micro-precipitating in the donor chamber before it can interact with the cell monolayer.

Q: How can I definitively differentiate between a solubility failure and a true permeability failure? A: You must decouple the two variables using a sequential diagnostic workflow. Never run a permeability assay without first establishing the kinetic solubility boundary of your exact assay media.

Permeability_Workflow Start Observe Low Permeability in Caco-2 Assay CheckSol Check Kinetic Solubility (Nephelometry at pH 7.4) Start->CheckSol SolLow Solubility < Assay Conc. CheckSol->SolLow Precipitation SolHigh Solubility > Assay Conc. CheckSol->SolHigh Clear Solution Formulate Optimize Formulation (Cosolvents/HP-β-CD) SolLow->Formulate Efflux Calculate Efflux Ratio (Papp B-A / Papp A-B) SolHigh->Efflux Formulate->Start Retest Prodrug Structural Optimization (Mask Amide/Nitro) Efflux->Prodrug ER < 2 (Passive Issue) Inhibitor Add Efflux Inhibitor (e.g., Verapamil) Efflux->Inhibitor ER > 2 (Active Efflux)

Diagnostic workflow for identifying and resolving permeability vs. solubility limitations.

Part 2: In Vitro Assay Troubleshooting

Q: How should I formulate 5-NPB to ensure it remains in solution during a 2-hour cell assay without causing solvent-induced cytotoxicity? A: Standard 0.1% DMSO is often insufficient for benzamide derivatives due to their tendency to crash out in aqueous media. I recommend using a Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation strategy. Causality: HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic propoxy group and aromatic ring of 5-NPB, while its hydrophilic exterior maintains excellent aqueous solubility. This masks the compound from the aqueous environment until it partitions into the lipid bilayer.

Protocol: Self-Validating Caco-2 Permeability Assay for 5-NPB

This protocol includes mandatory validation checkpoints to ensure the resulting data is an accurate reflection of permeability, not an artifact of the assay setup.

  • Vehicle Preparation & Validation: Dissolve 5-NPB in 100% anhydrous DMSO to a 10 mM stock. Dilute to a 10 µM working solution in HBSS (pH 7.4) containing 5% (w/v) HP-β-CD.

    • Self-Validation Check: Measure the optical density (OD) at 620 nm (Nephelometry). If the OD is higher than the blank vehicle, micro-precipitation has occurred. Do not proceed until the solution is optically clear.

  • Monolayer Integrity Check: Grow Caco-2 cells on permeable supports for 21 days.

    • Self-Validation Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm² to guarantee tight junction formation. A lower TEER will result in artificially high paracellular leakage.

  • Dosing & Incubation: Apply the 10 µM 5-NPB solution to the apical chamber (A→B) and basolateral chamber (B→A) in separate wells. Incubate at 37°C for 120 minutes on an orbital shaker (100 rpm) to minimize the unstirred water layer (UWL).

  • Mass Balance Validation: Post-incubation, quantify the compound in the donor, receiver, and cell lysate via LC-MS/MS.

    • Self-Validation Check: Calculate total recovery (Donor + Receiver + Lysate). If recovery is < 80%, 5-NPB is either binding non-specifically to the plastic transwell or accumulating inside the cells (lysosomotropism).

Part 3: Medicinal Chemistry & Structural Optimization

Q: If formulation fails and passive permeability remains low, how should I structurally optimize 5-NPB for hit-to-lead development? A: If the Efflux Ratio (ER) is < 2 (indicating passive diffusion is the bottleneck rather than P-glycoprotein efflux), you must alter the physicochemical properties. The clinical success of PDE5 inhibitors derived from this scaffold relies heavily on modifying the primary amide[5]. Causality: Converting the primary benzamide to a secondary or tertiary amide (e.g., N-alkylation or incorporation into a pyrimidinone ring, as seen in Simmerafil and Sildenafil) eliminates hydrogen bond donors. This drastically lowers the PSA and crystal lattice energy, improving both lipid solubility and membrane partitioning[4].

PDE5_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP Intracellular cGMP sGC->cGMP Synthesizes PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Substrate Relax Smooth Muscle Relaxation PKG->Relax Physiological Response GMP Inactive GMP PDE5->GMP Hydrolyzes Drug 5-NPB Derivatives (Simmerafil/Sildenafil) Drug->PDE5 Competitive Inhibition

Mechanism of action for 5-NPB-derived PDE5 inhibitors in the NO/cGMP signaling pathway.

Part 4: Data Presentation & Reference Matrices

Table 1: Physicochemical Profile & Permeability Impact of 5-NPB

Parameter Value Mechanistic Impact on Permeability
Molecular Weight 224.21 g/mol Favorable (<500 Da); size is not the restrictive factor.
Polar Surface Area (PSA) ~98.1 Ų Marginal; high desolvation energy required to enter the lipid bilayer.
H-Bond Donors 2 (Primary Amide) Unfavorable; increases crystal lattice energy and aqueous hydrogen bonding.
H-Bond Acceptors 5 (Nitro, Ether, Amide) Unfavorable; strong interaction with the aqueous phase hinders partitioning.

| LogP (Estimated) | 1.5 - 2.0 | Favorable; lipophilic enough for membrane partitioning once desolvated. |

Table 2: Solubilization Matrix for In Vitro Cell Assays

Vehicle System Composition Max Tolerated Conc. (Cells) Best Use Case for 5-NPB
Standard Stock 100% DMSO 0.1% - 0.5% Initial screening; high risk of precipitation upon aqueous dilution.
Co-solvent Cascade 10% DMSO / 10% Tween-80 / 80% Buffer 1% (Diluted in media) Overcoming high crystal lattice energy via surfactant micellization.

| Cyclodextrin | 5-20% HP-β-CD in Buffer | 2% - 5% | Masking hydrophobic regions without disrupting cell membranes. |

References

  • [1] BLD Pharm. 1192263-76-5 | 2-(Benzyloxy)-5-nitrobenzohydrazide. Retrieved from:

  • [4] Ouranidis, A., et al. "Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era." Pharmaceuticals, 2021, 14(4), 365. Retrieved from:[Link]

  • [2] Odilov, A., et al. "Facile and Cost-Effective Route for the Synthesis of Simmerafil." Organic Process Research & Development, 2021, 25(11), 2432-2437. Retrieved from:[Link]

  • [3] Wang, Z., et al. "Pharmacokinetics-Driven Optimization of 4(3H)-Pyrimidinones as Phosphodiesterase Type 5 Inhibitors Leading to TPN171, a Clinical Candidate for the Treatment of Pulmonary Arterial Hypertension." Journal of Medicinal Chemistry, 2019, 62(10), 4979-4990. Retrieved from:[Link]

  • [5] American Chemical Society. Facile and Cost-Effective Route for the Synthesis of Simmerafil. Retrieved from:[Link]

Sources

Technical Support Center: Troubleshooting 5-Nitro-2-propoxybenzamide in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals and researchers, you are likely aware that working with nitroaromatic benzamide derivatives in in vitro systems presents unique biochemical and physical challenges.

5-Nitro-2-propoxybenzamide (5-NPB) is a highly lipophilic compound characterized by an electron-withdrawing nitro group and a stable benzamide linkage. While structurally valuable for synthesizing target molecules, its direct application in aqueous, protein-rich cell culture media often leads to erratic assay results, artificial cytotoxicity, and rapid compound degradation.

This guide is designed to dissect the causality behind these instabilities and provide you with self-validating, field-proven protocols to ensure the integrity of your experimental data.

Mechanistic Overview of 5-NPB Instability

Before troubleshooting, it is critical to understand the three primary vectors of degradation: Enzymatic Reduction , Photolysis , and Hydrophobic Aggregation .

Mechanisms cluster_0 Degradation Triggers cluster_1 Observed Artifacts NPB 5-Nitro-2-propoxybenzamide (Intact Molecule) Light Ambient Light (Photolysis) NPB->Light Enzymes Cellular Reductases (NAD(P)H-dependent) NPB->Enzymes Aqueous Aqueous Media (Hydrophobic Shock) NPB->Aqueous PhotoProd Cleaved Photoproducts (Loss of Signal) Light->PhotoProd UV/Vis Nitroso Nitroso / Hydroxylamine (Cytotoxic ROS) Enzymes->Nitroso e- Transfer Precip Micro-Crystallization (Inconsistent Dosing) Aqueous->Precip Aggregation

Fig 1: Primary degradation pathways of 5-Nitro-2-propoxybenzamide in standard cell culture environments.

Frequently Asked Questions & Troubleshooting
Q1: Why does my culture media change color, and why does 5-NPB degrade within 12-24 hours of incubation?

The Causality: The nitroaromatic moiety (-NO₂) is highly susceptible to enzymatic reduction. In mammalian cell cultures, endogenous flavoenzymes (such as NADPH:cytochrome P-450 reductase) catalyze the single- or two-electron reduction of the nitro group1[1]. This process converts the stable nitro group into highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates2[2]. Field Insight: This "futile cycling" depletes cellular NAD(P)H and generates Reactive Oxygen Species (ROS). If you are using metabolic viability assays (like MTT or CellTiter-Glo), this mechanism will artificially skew your readout, making the compound appear more cytotoxic than it actually is.

The Solution: Limit assay durations to < 24 hours where possible. If longer incubations are required, perform media exchanges every 12 hours to replenish the intact compound and remove reactive intermediates.

Q2: I observe micro-crystals under the microscope after spiking 5-NPB into complete DMEM/RPMI. How do I prevent this?

The Causality: 5-NPB possesses a lipophilic propoxy chain and a planar benzamide core, making its aqueous solubility exceedingly low. Direct addition of high-concentration DMSO stocks into aqueous media causes localized supersaturation. The hydrophobic shock forces the molecules to rapidly nucleate and precipitate out of solution, drastically lowering the bioavailable concentration.

The Solution: Never spike 100% DMSO stocks directly into static media. Utilize an intermediate co-solvent step (e.g., PEG-400) to lower the thermodynamic barrier of solvation, and add the compound dropwise to pre-warmed, actively vortexed media.

Q3: Does the choice of serum affect the stability of the benzamide linkage?

The Causality: Yes. While benzamides are generally robust compared to esters, the complex enzymatic milieu of Fetal Bovine Serum (FBS) contains non-specific amidases. Furthermore, benzamide derivatives are known to interact heavily with intracellular and extracellular proteins, which can sequester the drug and artificially lower the effective free concentration3[3].

The Solution: Always use Heat-Inactivated FBS (56°C for 30 minutes) to denature residual amidases. For critical mechanistic assays, consider transitioning to serum-free media 2 hours prior to compound dosing.

Quantitative Data Summary: Degradation Vectors & Mitigation
Degradation VectorEnvironmental TriggerEstimated Half-Life ImpactPrimary ConsequenceMitigation Strategy
Enzymatic Reduction Cellular nitroreductases, NAD(P)HReduction to < 6 hoursCytotoxic ROS generation, loss of active compoundUse serum-free media windows; limit assay duration.
Aqueous Precipitation Direct dilution into complete mediaImmediate (T=0 drop)Inconsistent dosing, physical cell stressIntermediate dilution in PEG-400; dropwise addition.
Photolysis Ambient laboratory lighting (UV/Vis)12 - 24 hoursStructural cleavage, unpredictable byproductsAmber vials; dark incubation.
Amidase Hydrolysis Active Fetal Bovine Serum (FBS)> 48 hoursCleavage of benzamide linkageHeat-inactivate FBS (56°C, 30 min).
Self-Validating Experimental Protocol: Stable Preparation & Dosing

To ensure absolute reproducibility, your workflow must include built-in quality control (QC) checkpoints. Follow this step-by-step methodology to prepare and dose 5-NPB.

Protocol S1 1. Primary Stock 100% Anhydrous DMSO S2 2. QC Validation UV-Vis Absorbance S1->S2 S3 3. Intermediate 10% PEG-400 in PBS S2->S3 S4 4. Media Spiking Dropwise into Media S3->S4 S5 5. Incubation Amber Flasks / Dark S4->S5

Fig 2: Self-validating workflow for the stable preparation and dosing of 5-Nitro-2-propoxybenzamide.

Phase 1: Primary Stock Preparation & Validation
  • Dissolution: Weigh 5-NPB and dissolve it in 100% anhydrous, cell-culture grade DMSO to achieve a maximum concentration of 20 mM. Do not exceed 20 mM to prevent cold-crashing during storage.

  • Self-Validation (QC Step): Before proceeding, take a 2 µL aliquot and dilute it into 1998 µL of methanol (1:1000). Read the absorbance via a UV-Vis spectrophotometer. Confirm that the molar absorptivity matches the theoretical value for 5-NPB. If the absorbance is lower than expected, the compound has not fully dissolved; sonicate the stock in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot the validated stock into amber glass vials (to prevent photolysis) and store at -80°C.

Phase 2: Intermediate Formulation
  • Buffer Preparation: Prepare an intermediate diluent consisting of 10% PEG-400 in sterile PBS (v/v).

  • Dilution: Immediately prior to dosing, dilute your 20 mM DMSO stock 1:10 into the PEG-400/PBS buffer to create a 2 mM intermediate stock. Note: This solution is metastable. Use it within 15 minutes.

Phase 3: Media Spiking & Incubation
  • Media Conditioning: Pre-warm your complete culture media (containing Heat-Inactivated FBS) to 37°C in a sterile water bath.

  • Dropwise Addition: While actively swirling or vortexing the media, add the 2 mM intermediate stock dropwise to achieve your final desired assay concentration (e.g., 10 µM). Ensure the final DMSO concentration remains below 0.1% v/v to prevent solvent toxicity.

  • Dark Incubation: Transfer the dosed media to your cells. Conduct all subsequent incubations in the dark, or wrap culture plates in aluminum foil to prevent UV/Vis-induced degradation of the nitro group.

References
  • Title: Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity Source: MDPI URL
  • Title: Cell-Specific Chemical Delivery Using a Selective Nitroreductase–Nitroaryl Pair Source: ChemRxiv URL
  • Source: PMC (NIH)
  • Title: N-(2,5-dioxopyrrolidin-1-yl)

Sources

Technical Support Center: Mitigating Off-Target Effects of 5-Nitro-2-propoxybenzamide in High-Throughput Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter assay artifacts driven by reactive chemical intermediates. 5-Nitro-2-propoxybenzamide is a classic example of a molecule that, while useful as a synthetic intermediate or fragment probe, exhibits severe off-target effects in biochemical and cell-based assays.

To ensure the scientific integrity of your drug development pipeline, this guide will deconstruct the causality behind these off-target effects and provide self-validating protocols to triage false positives.

The Mechanistic Reality of Nitroaromatic Interference

Before troubleshooting, we must understand why 5-Nitro-2-propoxybenzamide acts as a Pan-Assay Interference Compound (PAINS)[1]. The molecule possesses two problematic moieties:

  • The Nitro Group (-NO₂): In the presence of assay reductants (like DTT) or cellular nitroreductases, the nitro group undergoes a sequential 6-electron reduction[2]. This generates highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates that covalently bind to nucleophilic cysteine or lysine residues on your target proteins, presenting as irreversible off-target inhibition.

  • The Propoxy Group (-O-CH₂CH₂CH₃): This aliphatic chain increases the lipophilicity (LogP) of the planar aromatic ring, creating a localized hydrophobic patch that drives micelle-like colloidal aggregation in aqueous buffers[3].

Nitroreduction A 5-Nitro-2-propoxybenzamide (Stable Precursor) B Nitro Anion Radical (1e- reduction) A->B Reductants (DTT/TCEP) or Nitroreductases C Nitroso Intermediate (Highly Reactive) B->C -H2O F Reactive Oxygen Species (Cellular Toxicity) B->F Redox Cycling (O2 -> O2-) D Hydroxylamine (Reactive) C->D +2e-, +2H+ E Off-Target Protein Adducts (False Positives) C->E Nucleophilic Attack (Cys/Lys residues) D->E Further Activation

Fig 1. Mechanistic pathway of nitroreduction leading to covalent off-target adducts and ROS.

Troubleshooting Guide & FAQs

Q: Why does my target enzyme show irreversible inhibition when treated with 5-Nitro-2-propoxybenzamide? A: You are likely observing a redox-driven artifact. Standard enzymatic buffers often contain 1–5 mM Dithiothreitol (DTT) to maintain protein stability. DTT acts as an electron donor, reducing the nitro group of your compound into a reactive electrophile[2]. This electrophile forms a covalent bond with the enzyme, destroying its activity. Solution: Switch to a non-nucleophilic reductant like TCEP, or remove reductants entirely during the primary screen.

Q: My fluorescence polarization (FP) assay shows a massive hit, but orthogonal SPR assays show no binding. What is happening? A: You are experiencing spectroscopic quenching via the Inner Filter Effect (IFE). Nitroaromatic compounds possess extended conjugation that strongly absorbs light in the near-UV and visible spectra (300–450 nm)[4]. If your fluorophore excites or emits in this range (e.g., NADH, AMC), the compound will absorb the light, artificially lowering the signal and mimicking enzyme inhibition.

Q: How do I know if the compound is forming colloidal aggregates? A: Look at your dose-response curve. Colloidal aggregation, driven by the hydrophobic propoxy group, sequesters proteins non-specifically[3]. This manifests as a highly steep dose-response curve (Hill slope > 2.0). Adding a non-ionic detergent (e.g., 0.01% Triton X-100) will disrupt these micelles and instantly abolish the false-positive activity.

Triage Workflow & Quantitative Benchmarks

To systematically eliminate these off-target effects, follow the logical decision tree below:

Workflow Start Observe Unexpected Activity in Primary Assay Q1 Is the signal read-out fluorescence/absorbance? Start->Q1 A1 Run Spectral Counter-screen (Check for Quenching) Q1->A1 Yes Q2 Does activity change with DTT/TCEP concentration? Q1->Q2 No A2 Nitro-reduction Interference (Use non-reducing buffer) Q2->A2 Yes Q3 Is there a steep Hill slope or detergent sensitivity? Q2->Q3 No A3 Colloidal Aggregation (Add 0.01% Triton X-100) Q3->A3 Yes Valid Proceed to Orthogonal Validation Q3->Valid No

Fig 2. Triage workflow for identifying and mitigating assay interference from nitroaromatics.

Reference Data: Expected Interference Metrics

Compare your experimental data against these benchmark metrics to diagnose the specific mechanism of off-target interference.

Assay ConditionApparent IC₅₀ (µM)Hill SlopeMechanistic Interpretation
Standard Buffer (1 mM DTT) 1.21.8False positive via DTT-driven nitroreduction and covalent binding.
Non-reducing Buffer (No DTT) > 100N/ATrue baseline; compound lacks specific affinity for the target.
Buffer + 0.01% Triton X-100 85.01.1Mitigation of colloidal aggregation caused by the propoxy group.
Fluorescence Readout (Ex 340nm) 2.52.4Signal quenching (Inner Filter Effect) due to nitroaromatic absorbance.

Experimental Protocol: Self-Validating Redox Counter-Screen

To definitively prove whether 5-Nitro-2-propoxybenzamide is acting as a true inhibitor or a reactive artifact, execute this self-validating DTT-dependence protocol.

Scientific Causality: DTT is a strong nucleophilic reductant that rapidly reduces nitro groups. TCEP is a non-nucleophilic phosphine that maintains protein thiols without efficiently driving nitroreduction. If the compound is a true competitive inhibitor, its potency will remain identical across both buffers.

Step-by-Step Methodology:

  • Buffer Preparation:

    • Buffer A (Reducing): 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT , 0.01% Triton X-100.

    • Buffer B (Non-Reducing): 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM TCEP , 0.01% Triton X-100.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 5-Nitro-2-propoxybenzamide (starting at 100 µM) in both Buffer A and Buffer B.

  • Pre-Incubation: Add your target enzyme (at 2x final concentration) to the compound plates. Incubate at room temperature for exactly 30 minutes. Note: This step allows time for the DTT to reduce the nitro group and form the covalent adduct.

  • Reaction Initiation: Add your substrate to initiate the reaction.

  • Kinetic Readout: Monitor the initial velocity ( V0​ ) over 15 minutes using the appropriate detector.

  • Data Interpretation (The Self-Validation Step): Calculate the IC₅₀ for both conditions.

    • If IC50(BufferA)​≈IC50(BufferB)​ , the compound is a valid, non-reactive binder.

    • If IC50(BufferA)​ is >5-fold more potent than IC50(BufferB)​ , you have confirmed redox-mediated off-target interference. Discard the hit or synthesize a bioisostere lacking the nitro group.

References[1] BenchChem. "Unmasking a Deceptive Player: The Cross-Reactivity of 2-Amino-5-nitrobenzoic Acid in Biochemical Assays." Available at: https://www.benchchem.com[3] ResearchGate. "Tackling assay interference associated with small molecules." Available at:https://www.researchgate.net[4] ACS Publications. "Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS." Analytical Chemistry. Available at:https://pubs.acs.org/doi/10.1021/acs.analchem.9b04855[2] Patterson, A. et al. "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives." National Institutes of Health (PMC). Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4684884/

Sources

Technical Support Center: Optimizing the Synthesis of 5-Nitro-2-propoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-Nitro-2-propoxybenzamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on minimizing side product formation and maximizing the yield and purity of the target compound. Our guidance is rooted in established mechanistic principles and field-proven optimization strategies.

Section 1: The Reaction Landscape: Understanding Side Product Formation

The synthesis of 5-Nitro-2-propoxybenzamide is typically achieved via the electrophilic aromatic substitution (EAS) of 2-propoxybenzamide using a nitrating agent, most commonly a mixture of concentrated nitric and sulfuric acids ("mixed acid").[1][2] The success of this synthesis hinges on controlling the regioselectivity of the nitration.

The starting material, 2-propoxybenzamide, possesses two substituents on the aromatic ring, each exerting its own electronic and steric influence:

  • 2-Propoxy Group (-OCH₂CH₂CH₃): This is a strongly activating, ortho-, para-directing group due to the lone pairs on the oxygen atom that can donate electron density to the ring through resonance.

  • 1-Amide Group (-CONH₂): The directing effect of the amide group is complex. While it is typically considered an ortho-, para-director, under the strongly acidic conditions of nitration, the carbonyl oxygen can be protonated. This protonated species, [-C(OH)NH₂]⁺, becomes a deactivating, meta-directing group.[3]

This duality is the primary reason for the formation of regioisomeric side products. The desired 5-nitro product is formed when the propoxy group directs para and the (protonated) amide group directs meta.

Primary Side Products Encountered in Synthesis

Side Product NameStructureReason for Formation
3-Nitro-2-propoxybenzamide RegioisomerThe propoxy group directs nitration to the sterically accessible ortho position.
Dinitro-2-propoxybenzamide Isomers Over-reaction ProductOccurs under harsh conditions (excess nitrating agent, high temperature), leading to a second nitration on the already nitrated ring.
5-Nitro-2-hydroxybenzamide Hydrolysis ProductThe propoxy ether linkage is susceptible to cleavage under strong acid and high heat, particularly in the presence of water.
5-Nitro-2-propoxybenzoic Acid Hydrolysis ProductThe amide bond can be hydrolyzed back to a carboxylic acid under prolonged exposure to hot, acidic conditions.[4]
Oxidative Byproducts Degradation ProductNitric acid is a potent oxidizing agent, leading to the formation of dark, tar-like substances at elevated temperatures.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My final product is a mixture of regioisomers, with a significant amount of the 3-nitro byproduct. How can I improve the selectivity for the 5-nitro isomer?

Answer: This is the most common challenge and stems directly from the competing directing effects of the propoxy and amide groups. Achieving high regioselectivity requires precise control over the reaction kinetics and conditions.

Root Cause Analysis:

  • Temperature: Higher temperatures provide more energy for the reaction to overcome the steric hindrance at the ortho position, often increasing the proportion of the 3-nitro isomer.

  • Rate of Addition: A rapid addition of the nitrating agent can create localized "hot spots" and concentration gradients, leading to a loss of selectivity.

Troubleshooting Protocol:

  • Temperature Control is Critical: Maintain a strict temperature range of 0°C to 5°C throughout the addition of the nitrating agent. Use an ice-salt bath for effective cooling. Lower temperatures generally favor the formation of the para-isomer.[3]

  • Slow, Dropwise Addition: Add the pre-chilled nitrating mixture dropwise to the solution of 2-propoxybenzamide in sulfuric acid over a period of 60-90 minutes. This ensures a homogenous reaction mixture and prevents temperature spikes.

  • Efficient Stirring: Use vigorous mechanical or magnetic stirring to ensure rapid dispersal of the nitrating agent and maintain a uniform temperature.

Question 2: I'm observing the formation of dinitrated compounds in my mass spec analysis. What causes this and how can I prevent it?

Answer: The formation of dinitro byproducts is a clear indication that the reaction conditions are too harsh.

Root Cause Analysis:

  • Stoichiometry: Using a significant excess of nitric acid drives the reaction towards dinitration.

  • Reaction Time/Temperature: Allowing the reaction to proceed for too long or at a temperature above the recommended range after the addition is complete can lead to a second nitration event.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess, but not more than 1.05 to 1.10 molar equivalents of nitric acid relative to the 2-propoxybenzamide starting material.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Once the starting material is consumed, the reaction should be promptly quenched.

  • Maintain Low Temperature: Do not allow the reaction mixture to warm up significantly after the addition of the nitrating agent is complete. Continue stirring at 0-10°C for the duration of the reaction.

Question 3: My product is contaminated with a byproduct that appears to be hydrolyzed (e.g., 5-nitro-2-hydroxybenzamide). What is the source of this issue?

Answer: Hydrolysis of the propoxy ether linkage is a known side reaction in strongly acidic media, especially with heat.

Root Cause Analysis:

  • Water Contamination: Using non-anhydrous grade acids or allowing atmospheric moisture into the reaction can facilitate hydrolysis.

  • Excessive Temperature: Higher temperatures significantly accelerate the rate of acid-catalyzed ether cleavage.

  • Prolonged Reaction Time: The longer the starting material and product are exposed to the hot acid during work-up or reaction, the greater the extent of hydrolysis.

Troubleshooting Protocol:

  • Use Anhydrous Reagents: Employ concentrated (98%) sulfuric acid and fuming (90%+) nitric acid where possible.

  • Strict Temperature Adherence: Avoid any temperature excursions above 10°C during the reaction.

  • Prompt Work-up: Once the reaction is complete, proceed immediately to the work-up procedure (quenching on ice) to dilute the acid and lower the temperature, thereby stopping further side reactions.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the single most critical parameter to control in this synthesis? A1: Temperature. Almost all major side reactions—regioisomer formation, dinitration, hydrolysis, and oxidation—are exacerbated by elevated temperatures. Maintaining a consistently low temperature (0-5°C) is paramount for a clean and high-yielding reaction.

Q2: How should I properly execute the reaction work-up? A2: The work-up is as critical as the reaction itself. The standard and most effective method is to pour the entire reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring. This accomplishes three things simultaneously: it stops the reaction, precipitates the organic product, and dilutes the acid. The precipitated solid can then be collected by vacuum filtration and washed with cold water until the filtrate is neutral.

Q3: What is the most effective method for purifying the crude product and removing isomeric impurities? A3: The separation of nitro-isomers can be challenging. A suspension or slurry method is often more effective than traditional recrystallization for this specific type of purification.[5][6]

  • Suspension Method: The crude, dry product is stirred in a solvent system where the desired 5-nitro isomer has very low solubility, while the undesired 3-nitro isomer is more soluble. A mixture of methanol/water or acetone/water at a controlled temperature (e.g., 0-10°C) has proven effective for similar separations.[6] The purified solid is then isolated by filtration.

Section 4: Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to maximize the yield of 5-Nitro-2-propoxybenzamide.

Materials:

  • 2-propoxybenzamide (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice and Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (approx. 4 volumes relative to the mass of the starting material).

  • Cooling: Cool the sulfuric acid to 0°C using an ice-salt bath.

  • Substrate Addition: Slowly add the 2-propoxybenzamide to the cold, stirred sulfuric acid, ensuring the temperature remains below 10°C. Stir until fully dissolved.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a small amount of concentrated sulfuric acid. Cool this mixture to 0°C.

  • Nitration: Add the cold nitrating mixture to the dropping funnel and add it dropwise to the solution of 2-propoxybenzamide over 60-90 minutes. Crucially, maintain the internal reaction temperature between 0-5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Once the starting material is consumed, pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

  • Drying & Purification: Dry the crude product under vacuum. Further purify via the suspension method or recrystallization as needed to achieve the desired purity.

Section 5: Visualization of Pathways and Workflows

The following diagrams illustrate the key chemical transformations and logical steps for process optimization.

G cluster_0 Reaction Pathways cluster_1 Nitrating Conditions (HNO₃ / H₂SO₄, 0-5°C) start 2-Propoxybenzamide c1 start->c1 prod_hyd Hydrolysis Products (e.g., 2-Hydroxy) start->prod_hyd Harsh Conditions (High Temp / H₂O) prod_desired 5-Nitro-2-propoxybenzamide (Desired Product) c1->prod_desired Para-direction (Major Pathway) prod_iso 3-Nitro-2-propoxybenzamide (Regioisomer) c1->prod_iso Ortho-direction (Minor Pathway) prod_di Dinitro Products (Over-reaction) prod_desired->prod_di Harsh Conditions (High Temp / Excess HNO₃) G start Problem Identified: Low Yield / Impure Product check_iso Check for Regioisomers (3-Nitro) start->check_iso check_over Check for Over-reaction (Dinitro) start->check_over check_hyd Check for Hydrolysis start->check_hyd check_iso->check_over No sol_iso Refine Temperature Control (0-5°C) Slow Reagent Addition check_iso->sol_iso Yes check_over->check_hyd No sol_over Reduce HNO₃ Stoichiometry (1.05 eq) Monitor with TLC Reduce Reaction Time check_over->sol_over Yes sol_hyd Use Anhydrous Reagents Ensure Prompt Work-up check_hyd->sol_hyd Yes end_node Optimized Synthesis: High Purity 5-Nitro Product sol_iso->end_node sol_over->end_node sol_hyd->end_node

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. SciSpace. [Link]

  • Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of... ResearchGate. [Link]

  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. [Link]

  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace. [Link]

  • Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. NIH National Library of Medicine. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
  • Purification process of 3,3'-dinitrodiphenyl compounds.
  • o-NITROBENZALDEHYDE. Organic Syntheses. [Link]

  • The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. SciSpace. [Link]

  • Nitration and hydroxylation of phenolic compounds by peroxynitrite. NIH National Library of Medicine. [Link]

  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

  • Transformation of physicochemical properties of lignin during nitration. ResearchGate. [Link]

  • Nitration. Wikipedia. [Link]

  • Process for the preparation of pure nitro-aminobenzene-compounds.
  • Nitration of Hydrolysis Lignin in Water-Aprotic Solvent Mixtures. Forest Journal. [Link]

  • Process for preparing 4,6-dinitroresorcinol.
  • Nitration. GeeksforGeeks. [Link]

  • What are the major products of nitration of benzoic acid? Quora. [Link]

  • Nitration of Benzene. Chemistry Steps. [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of 5-Nitro-2-propoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Nitro-2-propoxybenzamide. As researchers and drug development professionals, achieving robust and reproducible separation of an active pharmaceutical ingredient (API) from its potential impurities is paramount. The unique chemical nature of 5-Nitro-2-propoxybenzamide, an aromatic nitro compound, presents specific challenges and opportunities in chromatographic method development.

This guide is designed to move beyond generic advice, providing you with a logical framework for troubleshooting common issues and a scientifically-grounded rationale for method optimization. We will explore the causal relationships between chromatographic parameters and separation outcomes, empowering you to develop a stability-indicating method with confidence.

Part 1: Troubleshooting Guide - A Logic-Based Workflow

Encountering poor peak shape is one of the most common hurdles in HPLC analysis. These issues not only compromise the aesthetic quality of your chromatogram but also critically affect the accuracy and precision of quantification. Below is a systematic guide to diagnosing and resolving these problems.

Troubleshooting Workflow for Poor Peak Shape

The following diagram illustrates a step-by-step decision-making process for identifying the root cause of common peak shape distortions.

TroubleshootingWorkflow start Poor Peak Shape Observed (Tailing, Fronting, Broadening) tailing tailing start->tailing Yes fronting fronting start->fronting No tailing_cause1 Cause: Secondary Interactions (e.g., Silanol Activity) tailing->tailing_cause1 tailing_cause2 Cause: Column Overload (Mass) tailing->tailing_cause2 tailing_sol1 Solution: 1. Adjust Mobile Phase pH away from pKa. 2. Use end-capped column. 3. Add buffer to mobile phase. tailing_cause1->tailing_sol1 tailing_sol2 Solution: 1. Reduce injection volume. 2. Dilute sample. tailing_cause2->tailing_sol2 fronting_cause1 Cause: Column Overload (Concentration/Volume) fronting->fronting_cause1 fronting_cause2 Cause: Sample Solvent Mismatch fronting->fronting_cause2 broad Broad Peaks? (Low Efficiency) fronting->broad No fronting_sol1 Solution: 1. Reduce sample concentration. 2. Decrease injection volume. fronting_cause1->fronting_sol1 fronting_sol2 Solution: Match sample solvent to the initial mobile phase composition. fronting_cause2->fronting_sol2 broad_cause Cause: Extra-Column Volume or Poor Column Condition broad->broad_cause broad_sol Solution: 1. Check for leaks/loose fittings. 2. Use shorter/narrower tubing. 3. Replace column if old or clogged. broad_cause->broad_sol

5-Nitro-2-propoxybenzamide Bioassay Support Center: Troubleshooting Guide & FAQs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Nitro-2-propoxybenzamide (CAS: 24572-86-9). As a nitroaromatic benzamide derivative, this compound presents unique physicochemical and redox liabilities that frequently confound high-throughput screening (HTS) and cell-based bioassays.

This guide is engineered for researchers and drug development professionals. It bypasses superficial fixes to address the fundamental causality behind experimental anomalies—specifically redox cycling, enzymatic bioactivation, and optical interference—ensuring your assay readouts reflect true pharmacological activity rather than structural artifacts.

Section 1: Biochemical Assay Anomalies (Redox Cycling & PAINS)

Q: Why am I seeing potent but non-reproducible inhibition of my target enzyme (e.g., proteases, phosphatases) when screening 5-Nitro-2-propoxybenzamide?

The Causality: The nitroaromatic moiety is a well-documented structural alert for Pan-Assay Interference Compounds (PAINS) (). In biochemical assays, buffers are frequently supplemented with strong reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to maintain protein stability.

When 5-Nitro-2-propoxybenzamide is introduced into this reducing environment, the nitro group undergoes continuous redox cycling. This cycle consumes oxygen and generates micromolar concentrations of hydrogen peroxide (H₂O₂). The newly generated H₂O₂ acts as a non-specific oxidant, rapidly inactivating catalytic cysteine residues in target proteins, resulting in a false-positive "hit" ().

Quantitative Comparison of Reducing Agents

To mitigate this, you must select the appropriate reducing agent. The table below summarizes the quantitative relationship between buffer reductants and the risk of H₂O₂-mediated assay interference.

Reducing AgentStandard ConcentrationRedox Potential (E°')H₂O₂ Generation Rate with Ar-NO₂Impact on Assay Integrity
DTT 1 - 5 mM-0.33 VVery High (>10 µM/hr)Severe false positives (Cys-oxidation)
TCEP 1 - 2 mM-0.29 VHigh (~5-10 µM/hr)High risk of false positives
β-Mercaptoethanol 2 - 5 mM-0.26 VModerate (~1-5 µM/hr)Moderate interference
Glutathione (GSH) 1 - 5 mM-0.24 VLow (<1 µM/hr)Minimal interference; Recommended
Logical Workflow: Identifying Redox Artifacts

HTS_Troubleshooting S1 Unexpected Enzyme Inhibition Observed in HTS S2 Check Buffer Composition: Are DTT/TCEP present? S1->S2 S3 Perform Catalase Counter-Screen S2->S3 Yes (Reducing Environment) S6 Proceed to Orthogonal Validation S2->S6 No (Non-reducing) S4 Is Inhibition Abolished by Catalase? S3->S4 S5 False Positive (H₂O₂ Artifact) S4->S5 Yes (Redox Cycling PAINS) S4->S6 No (True Target Interaction)

Figure 1: Logical workflow for identifying redox-cycling false positives in biochemical assays.

Self-Validating Protocol: The Catalase Counter-Screen

To definitively separate a true target interaction from a redox-cycling artifact, implement this self-validating counter-screen:

  • Prepare Master Mixes: Prepare two identical enzyme assay master mixes containing the standard DTT/TCEP concentrations.

  • Catalase Addition: To Master Mix B, add bovine liver catalase to a final concentration of 100 U/mL. (Catalase will rapidly disproportionate any generated H₂O₂ into water and oxygen).

  • Compound Incubation: Add 5-Nitro-2-propoxybenzamide (at its IC₅₀ concentration) to both mixes and incubate for 30 minutes at room temperature.

  • Substrate Addition & Readout: Add your fluorogenic/chromogenic substrate and measure the reaction velocity.

  • Validation Logic: If the compound inhibits the enzyme in Mix A but loses its inhibitory activity in Mix B (Catalase positive), the compound is a redox-cycling false positive. If inhibition persists equally in both, it is a true hit.

Section 2: Cell-Based Assay Discrepancies (Bioactivation)

Q: Why does 5-Nitro-2-propoxybenzamide show high cytotoxicity in some cell lines (e.g., HepG2) but not others (e.g., HEK293)?

The Causality: The cytotoxicity of nitroaromatics is not strictly driven by the parent molecule, but by its enzymatic bioactivation. The nitro group is highly susceptible to reduction by intracellular flavoenzymes, the expression of which varies drastically across cell lines ().

  • 1-Electron Reduction: Enzymes like NADPH:cytochrome P450 reductase (CYPOR) reduce the compound to a highly reactive nitro radical anion. This radical reacts with molecular oxygen, regenerating the parent drug and producing superoxide (O₂•⁻), leading to a futile cycle of severe oxidative stress.

  • 2-Electron Reduction: Type I nitroreductases, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), bypass the radical intermediate and reduce the nitro group to a hydroxylamine, which can directly alkylate DNA and proteins.

Signaling Pathway: Nitroreductase Bioactivation

Nitro_Bioactivation N1 5-Nitro-2-propoxybenzamide (Ar-NO₂) N2 Nitro Radical Anion (Ar-NO₂•⁻) N1->N2 1e- Reduction (CYPOR) N4 Hydroxylamine (Ar-NHOH) N1->N4 2e- Reduction (NQO1) N2->N1 Auto-oxidation N3 ROS (O₂•⁻, H₂O₂) N2->N3 O₂ (Redox Cycling) N5 Cytotoxicity (Oxidative Stress) N3->N5 Oxidative Stress N6 Cytotoxicity (DNA Alkylation) N4->N6 DNA Damage

Figure 2: Nitroreductase bioactivation and redox cycling pathway of 5-Nitro-2-propoxybenzamide.

Self-Validating Protocol: ROS Scavenger Rescue Assay

To prove that the observed cytotoxicity is an artifact of oxidative stress rather than on-target pharmacology, perform a scavenger rescue assay:

  • Cell Seeding: Seed your sensitive cell line (e.g., HepG2) in a 96-well plate and allow 24 hours for adherence.

  • Pre-treatment: Treat half of the wells with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger and glutathione precursor, for 2 hours prior to compound addition. Leave the other half untreated (media only).

  • Compound Dosing: Add 5-Nitro-2-propoxybenzamide in a dose-response format (e.g., 0.1 µM to 100 µM) to both the NAC-treated and untreated wells.

  • Incubation & Readout: Incubate for 48 hours, then measure cell viability using an ATP-dependent luminescent assay (e.g., CellTiter-Glo).

  • Validation Logic: If the IC₅₀ shifts significantly to the right (reduced toxicity) in the NAC-treated wells, the primary mechanism of cell death is off-target oxidative stress driven by nitro-reduction.

Section 3: Optical Interference (Inner Filter Effect)

Q: My fluorogenic assay signal is completely flatlined at high compound concentrations (>10 µM). What's happening?

The Causality: Nitroaromatic compounds possess extended conjugated systems that strongly absorb light in the UV and visible regions (typically peaking between 300 nm and 450 nm). If your assay relies on a fluorophore that excites or emits within this window (e.g., AMC, Coumarin, or Hoechst stains), 5-Nitro-2-propoxybenzamide will act as an optical "sponge." This is known as the Inner Filter Effect (IFE). The compound absorbs the excitation light before it reaches the fluorophore, or absorbs the emitted light before it reaches the detector, mimicking enzyme inhibition or signal loss.

Self-Validating Protocol: IFE Correction via Absorbance Scan

Do not discard the data immediately; IFE can be mathematically corrected if the interference is quantified.

  • Baseline Scan: Plate 100 µL of your standard assay buffer (without enzyme or substrate) into a UV-transparent 96-well microplate.

  • Compound Spiking: Add 5-Nitro-2-propoxybenzamide at the highest concentration used in your assay (e.g., 50 µM).

  • Spectrophotometric Profiling: Perform a full absorbance scan from 250 nm to 600 nm.

  • Overlap Analysis: Compare the compound's absorbance spectrum against the excitation and emission wavelengths of your assay's fluorophore.

  • Validation Logic: If the compound exhibits an Absorbance > 0.1 at either the excitation or emission wavelength, IFE is occurring. You must either calculate an IFE correction factor using the standard Parker equation or switch to a red-shifted fluorophore (e.g., Resorufin or Cyanine dyes) where the nitroaromatic does not absorb.

References

  • Johnston PA (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts? Current Opinion in Chemical Biology.[Link]

  • Nemeikaitė-Čėnienė A, et al. (2023). Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells. International Journal of Molecular Sciences.[Link]

  • Baell JB, Holloway GA (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.[Link]

Technical Support Center: Strategies to Enhance the Bioavailability of 5-Nitro-2-propoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 5-Nitro-2-propoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. Our goal is to provide practical, in-depth answers to the challenges you may encounter in enhancing its oral bioavailability. The strategies outlined below are based on established principles in pharmaceutical sciences and are tailored to the physicochemical properties inferred from the structure of 5-Nitro-2-propoxybenzamide.

Introduction: Understanding the Molecule

5-Nitro-2-propoxybenzamide is a small molecule characterized by three key structural features: a benzamide core, a lipophilic propoxy group, and a nitro group. This combination suggests that researchers may face several significant hurdles in achieving adequate oral bioavailability:

  • Poor Aqueous Solubility: The aromatic rings and propoxy group contribute to low water solubility, which is a primary rate-limiting step for absorption.[1][2]

  • Extensive First-Pass Metabolism: Aromatic nitro groups are susceptible to reduction by both gut microbiota and mammalian nitroreductases (e.g., in the liver), potentially leading to rapid presystemic clearance.[3][4][5]

  • Efflux Transporter Activity: The compound's structure may make it a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal epithelium, which actively transports the drug back into the gut lumen, reducing net absorption.[6][7]

This guide provides a series of frequently asked questions and troubleshooting workflows to systematically address these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when starting their work.

Q1: What are the most likely reasons for the poor oral bioavailability of 5-Nitro-2-propoxybenzamide?

Based on its chemical structure, the primary obstacles are poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and potential for high first-pass metabolism due to the nitro group.[3][5] Additionally, as a moderately lipophilic molecule, it could be recognized and ejected by efflux transporters like P-glycoprotein (P-gp) in the intestinal wall.[6][8]

Q2: I'm just starting my formulation work. What is the simplest approach to try first?

For early-stage preclinical studies, starting with the simplest methods is often most efficient. Consider particle size reduction (micronization) to increase the surface area for dissolution.[1][9] Another straightforward approach is the use of a co-solvent system (e.g., with PEG 400, Transcutol®, or DMSO) for initial in vivo screens, provided the vehicle is safe and well-tolerated in your animal model.[9]

Q3: How can I determine if my compound is a substrate for P-glycoprotein (P-gp)?

The most common and reliable in vitro method is a Caco-2 permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized enterocytes that express P-gp. By measuring the transport of your compound from the apical (gut) side to the basolateral (blood) side (A-to-B) and in the reverse direction (B-to-A), you can calculate an efflux ratio. An efflux ratio (B-to-A / A-to-B) significantly greater than 2 suggests active efflux. The experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil or PSC-833) to confirm the involvement of P-gp.[10]

Q4: I suspect the nitro group is causing metabolic instability. How can this be confirmed?

To investigate nitroreduction, you can perform in vitro metabolic stability assays using different biological matrices.

  • Liver Microsomes/S9 Fractions: Incubating the compound with liver microsomes or S9 fractions (with and without NADPH) under anaerobic conditions can reveal metabolism by hepatic nitroreductases.[4]

  • Gut Microbiota: Incubating the compound with fecal homogenates or specific gut bacterial strains under anaerobic conditions can assess the contribution of the gut microbiome to nitroreduction.[3]

  • Metabolite Identification: Using LC-MS/MS to analyze the samples from these assays will allow you to identify the corresponding amino metabolite (5-Amino-2-propoxybenzamide), confirming the metabolic pathway.[3]

Part 2: Troubleshooting Guide: Formulation & Dissolution

This section provides in-depth solutions for specific experimental problems related to solubility and dissolution.

Q: My compound has extremely low solubility (<10 µg/mL) across the physiological pH range, and simple micronization isn't improving exposure. What should I try next?

When micronization fails, it indicates that the dissolution rate is still the primary limiting factor. The next step is to explore more advanced formulation strategies that can either increase the dissolution rate further or present the drug to the gastrointestinal fluid in a pre-dissolved or solubilized state.

Option 1: Amorphous Solid Dispersions (ASDs)

  • Causality: ASDs work by dispersing the drug in its high-energy, amorphous (non-crystalline) form within a hydrophilic polymer matrix.[2][11] This prevents the drug from crystallizing and allows it to achieve a state of "supersaturation" in the gut, dramatically increasing the concentration gradient for absorption.

  • Best For: Compounds that are stable in the amorphous state and can be processed with polymers.

  • Common Polymers: PVP/VA (Kollidon® VA64), HPMC-AS, Soluplus®.

Option 2: Lipid-Based Formulations (LBFs)

  • Causality: LBFs, such as Self-Emulsifying Drug Delivery Systems (SEDDS), present the drug in a lipid/surfactant solution.[2][9] Upon gentle agitation in aqueous media (like gastric fluid), they spontaneously form fine oil-in-water emulsions, keeping the drug solubilized and ready for absorption. LBFs can also enhance absorption by stimulating lymphatic transport, which bypasses the liver and reduces first-pass metabolism.[2]

  • Best For: Lipophilic compounds (LogP > 2). The propoxy group on your molecule makes it a good candidate.

  • Common Excipients: Oils (e.g., Maisine®, Labrafac®), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP).

Option 3: Nanosuspensions

  • Causality: This is an extension of particle size reduction, taking it to the nanometer scale. According to the Ostwald-Freundlich equation, reducing particle size into the sub-micron range significantly increases saturation solubility and dissolution velocity.[12][13][14]

  • Best For: Compounds that are highly crystalline and difficult to render amorphous.

  • Common Stabilizers: Poloxamers (Kolliphor® P188, P407), Tween® 80.

Data Summary: Comparison of Advanced Formulation Strategies
StrategyMechanism of ActionKey AdvantagesKey Disadvantages
Amorphous Solid Dispersion (ASD) Stabilizes drug in a high-energy amorphous state, enabling supersaturation.[2][11]High drug loading possible; significant increase in apparent solubility.Risk of recrystallization during storage or in the GI tract; requires specific polymers.
Lipid-Based Formulations (LBFs) Drug is dissolved in a lipid/surfactant mixture, forming an emulsion in the gut.[9]Bypasses dissolution step; can enhance lymphatic uptake, reducing first-pass metabolism.Can be sensitive to digestion; lower drug loading capacity; potential for GI side effects.
Nanosuspension Increases surface area and saturation solubility via particle size reduction to <1000 nm.[12][14]Applicable to crystalline drugs; high drug loading.Requires specialized equipment (high-pressure homogenizers, mills); risk of particle aggregation.
Workflow Diagram: Formulation Selection

Below is a decision-making workflow for selecting an appropriate formulation strategy for a poorly soluble compound like 5-Nitro-2-propoxybenzamide.

G cluster_0 Initial Characterization cluster_1 Formulation Path start Characterize API: Solubility, LogP, m.p., Stability simple Simple Formulation e.g., Micronization, Co-solvent start->simple decision1 Is LogP > 2 and API lipid-soluble? decision2 Is API thermally stable and forms stable ASD? decision1->decision2 No lbf Lipid-Based Formulation (LBF) e.g., SEDDS decision1->lbf Yes asd Amorphous Solid Dispersion (ASD) e.g., Hot-Melt Extrusion decision2->asd Yes nano Nanosuspension e.g., Wet Milling decision2->nano No simple->decision1 If bioavailability is still low

Caption: Formulation selection workflow for 5-Nitro-2-propoxybenzamide.

Part 3: Troubleshooting Guide: Permeability & Metabolism

This section focuses on overcoming biological barriers to absorption after the compound has been successfully dissolved.

Q: My formulation provides good dissolution, but in vivo exposure remains low. A Caco-2 assay confirmed a high efflux ratio. What are my options?

A high efflux ratio strongly implicates the involvement of transporters like P-gp, which act as a biological barrier to absorption.[6][7]

Strategy 1: Co-administration with a P-gp Inhibitor

  • Causality: P-gp inhibitors are compounds that block the efflux pump, thereby increasing the intracellular concentration and net absorption of the co-administered drug.[6][7] Many pharmaceutical excipients have P-gp inhibitory properties.

  • Implementation: Incorporate excipients known to inhibit P-gp into your formulation. Examples include Tween® 80, Kolliphor® EL, and Vitamin E TPGS. This is often a feature of lipid-based formulations.

  • Caution: Using a potent P-gp inhibitor can lead to significant drug-drug interactions, which is a major regulatory concern. Using excipients with mild inhibitory effects is generally preferred.[6]

Strategy 2: Prodrug Approach

  • Causality: A prodrug is a chemically modified, inactive version of a drug that is converted to the active parent drug in vivo.[15][16] By modifying the part of the molecule recognized by P-gp, a prodrug can be designed that is no longer a substrate for the transporter.

  • Implementation: For a benzamide, a potential strategy is to create a prodrug of the amide nitrogen. However, amides are generally stable, so creating a readily cleavable prodrug at this position is challenging.[17][18] A more viable approach might be to design a prodrug that alters the overall physicochemical properties (e.g., H-bonding capacity) to reduce P-gp recognition.

Diagram: Overcoming P-gp Efflux

Pgp_Efflux cluster_gut Intestinal Lumen (Apical) cluster_blood Bloodstream (Basolateral) drug_lumen Drug enterocyte Enterocyte P-gp Efflux Pump drug_lumen->enterocyte:f0 Passive Diffusion drug_blood Drug Absorbed enterocyte:f1->drug_lumen Efflux enterocyte:f0->drug_blood Absorption inhibitor P-gp Inhibitor (e.g., Excipient) inhibitor->enterocyte:f1 Blocks

Caption: Mechanism of P-gp efflux and its inhibition at the enterocyte.

Q: My metabolic stability assays confirm rapid conversion to 5-Amino-2-propoxybenzamide, especially in the presence of gut flora. How can I protect the nitro group?

Rapid presystemic nitroreduction is a significant liability.[3][5] The most effective way to prevent this is through a prodrug strategy that masks or replaces the nitro group.

Strategy: Azo-Prodrug for Colon Targeting (or Systemic Delivery)

  • Causality: An azo bond (-N=N-) can be used to link your parent molecule to a promoiety. This bond is stable in the upper GI tract but is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active drug.[15] While classically used for colon targeting, this principle can be adapted.

  • Hypothetical Implementation for 5-Nitro-2-propoxybenzamide:

    • Synthesize the amino version of your compound (5-Amino-2-propoxybenzamide).

    • Create a diazonium salt from this amine.

    • Couple the diazonium salt with a suitable promoiety (e.g., salicylic acid) to form an azo-prodrug.

  • Outcome: This prodrug would bypass metabolism in the stomach and small intestine. Upon reaching the colon, bacterial enzymes would cleave the azo bond, releasing the amine precursor, which could then be absorbed. This strategy fundamentally changes the absorption window and metabolic profile.

Diagram: Prodrug Strategy for Nitro-Group Liability

Prodrug_Metabolism cluster_0 Standard Administration cluster_1 Prodrug Strategy Parent_Drug 5-Nitro-2-propoxybenzamide Metabolite Inactive Amino Metabolite Parent_Drug->Metabolite Nitroreductases (Gut/Liver) Systemic_Circulation_Low Systemic_Circulation_Low Metabolite->Systemic_Circulation_Low Low Bioavailability Prodrug Azo-Linked Prodrug (Inactive) Active_Drug 5-Amino-2-propoxybenzamide (Active Precursor) Prodrug->Active_Drug Azoreductases (Colon) Systemic_Circulation_High Systemic_Circulation_High Active_Drug->Systemic_Circulation_High Absorption from Colon (Improved Bioavailability)

Caption: Comparison of metabolic fate with and without a prodrug strategy.

Part 4: Key Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Poorly Soluble Compounds

This protocol is designed to assess and compare formulations under conditions that better mimic the gastrointestinal tract.

  • Apparatus: USP Apparatus II (Paddle) is generally preferred.[19]

  • Media Preparation:

    • Simulated Gastric Fluid (SGF): pH 1.2-2.0, without enzymes.

    • Fasted State Simulated Intestinal Fluid (FaSSIF): pH 6.5, containing bile salts (e.g., sodium taurocholate) and phospholipids (e.g., lecithin).

    • Fed State Simulated Intestinal Fluid (FeSSIF): pH 5.0, with higher concentrations of bile salts and phospholipids.

    • Rationale: Testing in biorelevant media like FaSSIF and FeSSIF provides a better prediction of in vivo performance, especially for lipophilic drugs and lipid-based formulations, than simple buffers.[20]

  • Procedure:

    • Set paddle speed to 50-75 RPM and temperature to 37°C.[21]

    • Place the formulation (e.g., capsule containing ASD or LBF) in 500 mL of media.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

    • Immediately replace the withdrawn volume with fresh media.

    • Filter samples through a 0.22 µm PVDF filter to remove undissolved particles.

    • Analyze the concentration of dissolved drug using a validated HPLC-UV method.

  • Data Analysis: Plot the percentage of drug dissolved versus time. For comparison between formulations, calculate the dissolution similarity factor (f2). An f2 value between 50 and 100 indicates similar dissolution profiles.[22]

Protocol 2: Caco-2 Permeability Assay for Efflux Assessment

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days until a differentiated monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4 for the basolateral side and pH 6.5 for the apical side to mimic the physiological pH gradient.

  • Procedure (A-to-B):

    • Add the test compound (in transport buffer) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take a sample from the basolateral chamber and replace the volume.

  • Procedure (B-to-A):

    • Add the test compound to the basolateral (donor) chamber.

    • Add fresh buffer to the apical (receiver) chamber.

    • Incubate and sample from the apical chamber as above.

  • Procedure (with Inhibitor): Repeat both A-to-B and B-to-A transport studies after pre-incubating the cell monolayer with a known P-gp inhibitor (e.g., 10 µM verapamil).

  • Analysis:

    • Quantify the compound concentration in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for each direction.

    • Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B).

    • Interpretation: An ER > 2 suggests active efflux. A significant reduction of the ER in the presence of a P-gp inhibitor confirms P-gp involvement.[10]

References
  • Ensminger, P. A. (2016). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. PMC. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Homayun, B., et al. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Lee, W.-H., et al. (2022). Nanoparticle tools for maximizing oral drug delivery. PMC. [Link]

  • Daves, R. (2023). Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages. Research & Reviews: Journal of Pharmaceutics and Nanotechnology. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]

  • Anwer, M. K., et al. (2018). An overview on oral drug delivery via nano-based formulations. KnE Publishing. [Link]

  • Gaucher, G., et al. (2007). Application of Nanoparticles in Oral Delivery of Immediate Release Formulations. Bentham Science Publishers. [Link]

  • Pinal, R. (Ed.). (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. [Link]

  • Qian, C., et al. (2015). Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. PubMed. [Link]

  • Saladini, M., et al. (2016). Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo. ACS Publications. [Link]

  • Patsnap. (2025). What models are used in in vivo pharmacokinetics studies? Patsnap Synapse. [Link]

  • Talevi, A. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. SciSpace. [Link]

  • Curtis & Coulter. (2020). Combining In-Vivo Animal Models with Physiologically Based Pharmacokinetics (PBPK) Modeling to Optimize Oral Formulation Dosage Forms. Curtis & Coulter. [Link]

  • ResearchGate. (n.d.). Benzamide and carboxamide prodrugs of PC190723. ResearchGate. [Link]

  • Dokoumetzidis, A., & Macheras, P. (2021). Revising Pharmacokinetics of Oral Drug Absorption: II Bioavailability-Bioequivalence Considerations. PubMed. [Link]

  • Ali, T. H. (n.d.). Lec3: Rational For the Use of Prodrugs. [Link]

  • Hilaris Publisher. (2025). The Evolution of Prodrug Strategies: From Simple Carriers to Smart, Targeted Systems. Hilaris Publisher. [Link]

  • PubChem. (n.d.). 5-Nitro-2-propoxyaniline. National Center for Biotechnology Information. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Prodrugs for Amines. PMC. [Link]

  • Finch, A., & Pillans, P. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]

  • E-H, Kim., et al. (2012). Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability. PubMed. [Link]

  • Williams, E. D., & Rindone, O. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. [Link]

  • SAHPRA. (n.d.). DISSOLUTION TESTING. South African Health Products Regulatory Authority. [Link]

  • LookChem. (n.d.). Benzamide, 2-butoxy-5-nitro-. LookChem. [Link]

  • MilliporeSigma. (n.d.). 5-Nitro-2-(3-phenylpropylamino)benzoic acid. MilliporeSigma. [Link]

  • Haslam, J. C., et al. (2012). Role of P Glycoprotein in Absorption of Novel Antimalarial Drugs. PMC. [Link]

  • ResearchGate. (2023). Current Updates on in vitro Dissolution Testing for Immediate Release Oral Dosage Forms. ResearchGate. [Link]

  • Brown, C., et al. (2003). FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. Dissolution Technologies. [Link]

  • Gupta, P., et al. (2020). US FDA Recommended Dissolution methods Database. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Kuentz, M. (2017). Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. American Pharmaceutical Review. [Link]

  • ResearchGate. (n.d.). The effect of food components on the absorption of P-gp substrates: A review. ResearchGate. [Link]

  • Wandel, C., et al. (2004). How significant is the role of P-glycoprotein in drug absorption and brain uptake? PubMed. [Link]

  • Giordani, F., et al. (2021). Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides. PMC. [Link]

  • Boland, M. P., et al. (1988). The nitroreductase enzyme in Walker cells that activates 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) to 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide is a form of NAD(P)H dehydrogenase (quinone) (EC 1.6. 99.2). PubMed. [Link]

  • PubMed. (2017). Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors. PubMed. [Link]

  • PubChem. (n.d.). 2-Nitrobenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). N-(2-Methyl-5-nitrophenyl)benzamide. National Center for Biotechnology Information. [Link]

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Sources

Technical Support Center: Optimizing Boric Acid-Catalyzed Amidation Yields

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Boric Acid-Catalyzed Amidation. Direct amidation is a cornerstone of green chemistry and Active Pharmaceutical Ingredient (API) synthesis due to its high atom economy—producing only water as a byproduct[1]. However, achieving quantitative yields requires precise thermodynamic control and an understanding of boron's coordination chemistry.

This guide provides researchers and drug development professionals with mechanistic troubleshooting strategies, self-validating protocols, and advanced catalyst selection matrices.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my amidation reaction stall at 50-60% conversion despite prolonged heating and excess reagents? The Causality: Direct amidation is governed by a strict thermodynamic equilibrium. Boric acid (typically 10 mol%) reacts with the carboxylic acid to form an electrophilic (acyloxy)boron intermediate, which subsequently undergoes nucleophilic attack by the amine[2]. Because water is a stoichiometric byproduct of this condensation, failing to continuously and efficiently remove it pushes the equilibrium backward, hydrolyzing the active intermediate. The Solution: Heating alone is insufficient; you must actively displace the equilibrium. Azeotropic distillation using a Dean-Stark apparatus is mandatory for scalable reactions[3]. If your reaction stalls, check the trap: if the theoretical volume of water (1.0 equivalent) has not collected, your reflux temperature may be too low for the specific substrate pair.

Q2: Why do electron-deficient anilines or strongly coordinating amines (like 2-aminopyridine) yield <10% product with standard boric acid? The Causality: Boric acid is highly effective for aliphatic and standard aromatic amines, but it struggles with poorly nucleophilic anilines or strongly coordinating heteroaromatics[4]. Coordinating amines can trap the boron catalyst in inactive, off-cycle boroxine-amine adducts, effectively poisoning the catalyst[5]. Furthermore, standard boric acid lacks the requisite Lewis acidity to sufficiently activate the carboxylic acid for attack by a weak nucleophile. The Solution: Upgrade the catalyst. Borate esters, such as 2,2,2-trifluoroethyl borate (B(OCH2CF3)3) or 3,4,5-trifluorophenyl borate, exhibit significantly higher Lewis acidity and resist off-cycle trapping, boosting yields for challenging substrates from <10% to >80%[1][4].

BoricAcidMechanism A Carboxylic Acid + Boric Acid (Resting State) B (Acyloxy)boron Intermediate (Electrophilic Activation) A->B -H2O E Inactive Boroxine Adduct (Catalyst Trapping) A->E Coordinating Amines C Nucleophilic Attack (Amine Addition) B->C +Amine D Amide Product + H2O (Catalyst Turnover) C->D D->A Catalyst Regeneration E->A Borate Esters Prevent This

Mechanistic pathway of boric acid amidation and off-cycle catalyst trapping.

Part 2: Standardized Experimental Protocols

SOP: Self-Validating Azeotropic Amidation for API Intermediates

This protocol is designed as a self-validating system: the visual accumulation of water in the Dean-Stark trap serves as a real-time kinetic readout of the reaction's progress. If water stops accumulating before the theoretical volume is reached, the reaction has stalled[3].

Step-by-Step Methodology:

  • Apparatus Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap (pre-filled with the reaction solvent), and a reflux condenser.

  • Reagent Charging: Add the carboxylic acid (1.0 equiv, e.g., 172.4 mmol) and the amine (1.0 equiv, e.g., 172.4 mmol) to the flask. Note: Exact 1:1 stoichiometry is preferred to simplify downstream purification.

  • Solvent & Catalyst Addition: Add toluene (approx. 4-5 volumes, e.g., 300 mL) followed by boric acid (10 mol%, 17.24 mmol)[3]. Causality Check: If utilizing highly unreactive aromatic acids/amines, substitute toluene with xylene. Xylene provides a higher reflux temperature (~140 °C vs. 110 °C), which provides the necessary activation energy for difficult couplings[3].

  • Azeotropic Reflux: Heat the mixture to a vigorous reflux. Monitor the azeotropic separation of water in the Dean-Stark trap.

    • Self-Validation Checkpoint: Calculate the theoretical yield of water (e.g., 172.4 mmol = ~3.1 mL). The reaction is kinetically complete when water accumulation matches this volume.

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot, dilute in methanol, and analyze via HPLC to confirm >95% consumption of the limiting reagent.

  • Workup & Isolation: Cool the mixture to 40–45 °C. Boric acid is poorly soluble at lower temperatures; filter the mixture to easily remove the catalyst[3]. Concentrate the filtrate under vacuum and triturate the crude residue with n-heptane to precipitate the pure amide.

Part 3: Quantitative Data & Catalyst Selection

When standard boric acid fails, selecting the correct advanced boron catalyst is critical. Use the matrix below to match your substrate profile with the optimal catalytic system.

Table 1: Catalyst and Solvent Selection Matrix for Direct Amidation

Catalyst SystemSubstrate ProfilePreferred SolventTypical YieldKey Advantage & Causality
Boric Acid (10 mol%)Aliphatic acids/amines, standard API intermediatesToluene / Xylene72 - 95%Extremely cost-effective; easily filtered out during cooling due to low solubility[3].
B(OCH2CF3)3 (10 mol%)Unprotected amino acids, functionalized heterocyclesTAME / Toluene85 - 98%High Lewis acidity accelerates electrophilic activation; avoids wasteful molecular sieves[1].
3,4,5-Trifluorophenyl borate Electron-deficient anilines, hindered secondary aminestert-Butyl acetate>80%Steric and electronic tuning prevents off-cycle boroxine trapping by coordinating amines[4].
DBAA (0.2 - 1.0 mol%)Hydroxy-directed substrates (e.g., β-hydroxyamides)Toluene87 - 98%Ultra-low catalyst loading; highly active multi-boron motif (B–O–B) directs covalent bonding[2].

Part 4: Advanced Troubleshooting Logic

Use the following decision tree to systematically diagnose and resolve low-yielding amidation reactions.

TroubleshootingWorkflow Start Issue: Low Amide Yield (<50% Conversion) CheckWater Is water actively collecting in the Dean-Stark trap? Start->CheckWater FixTemp Increase Reflux Temp: Switch Toluene to Xylene CheckWater->FixTemp No, water removal stalled CheckSubstrate Are substrates sterically hindered or electron-deficient? CheckWater->CheckSubstrate Yes, theoretical H2O reached FixTemp->CheckWater Re-evaluate SwitchCatalyst Upgrade Catalyst: Use B(OCH2CF3)3 or B(OArF)3 CheckSubstrate->SwitchCatalyst Yes (e.g., Anilines) Success Optimal Yield Achieved CheckSubstrate->Success No, standard substrates SwitchCatalyst->Success

Logical troubleshooting workflow for optimizing catalytic amidation yields.

Sources

Technical Support Center: Benzamide Synthesis & Amidation Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzamide Synthesis Technical Support Center. As application scientists, we know that amide bond formation is rarely as simple as drawing a line between an acid and an amine. Side reactions can drastically reduce yields, complicate purifications, and consume valuable intermediates.

This guide is designed for drug development professionals and researchers to diagnose, understand, and eliminate common side reactions in benzamide synthesis.

I. Diagnostic Workflow for Amidation Side Reactions

Before diving into specific troubleshooting steps, use the decision tree below to identify the root cause of your synthesis failure based on the activation strategy you employed.

Workflow Start Benzamide Synthesis Troubleshooting Acyl Acyl Chloride Activation Start->Acyl Carbo Carbodiimide (EDC / DCC) Start->Carbo Uronium Uronium / Aminium (HATU / HBTU) Start->Uronium Hydrolysis Issue: Benzoic Acid Recovery Acyl->Hydrolysis H2O Competition NAcyl Issue: N-Acylurea Formation Carbo->NAcyl Slow Amine Attack Guanidine Issue: Amine Guanidinylation Uronium->Guanidine Premature Amine FixHydro Exclude moisture or use biphasic NaOH Hydrolysis->FixHydro FixNAcyl Trap intermediate with HOBt / Oxyma NAcyl->FixNAcyl FixGuan Pre-activate acid & use DIPEA base Guanidine->FixGuan

Caption: Decision tree for identifying and resolving common benzamide synthesis side reactions.

II. Troubleshooting Acyl Chloride Methods (Schotten-Baumann)

Q: I am reacting benzoyl chloride with my amine, but the reaction stalls at 30% conversion. Workup yields mostly unreacted amine and benzoic acid. What is happening?

The Causality: You are experiencing rapid hydrolysis of your electrophile. Benzoyl chloride is highly reactive and readily attacked by water to form an unstable tetrahedral intermediate, which collapses to yield benzoic acid and hydrochloric acid (HCl)[1]. The generated HCl immediately protonates your unreacted free amine, converting it into a non-nucleophilic ammonium salt. Once protonated, the amine can no longer attack the remaining benzoyl chloride, permanently halting the reaction[1].

The Solution: You must either rigorously exclude water or embrace it using a biphasic system. If using an organic solvent (e.g., DCM), ensure it is strictly anhydrous and add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge HCl[1]. Alternatively, use a classic Schotten-Baumann setup: run the reaction in a biphasic mixture of DCM and 10% aqueous NaOH. The NaOH continuously neutralizes the HCl in the aqueous layer, keeping the amine in its nucleophilic free-base state in the organic layer[1].

III. Troubleshooting Carbodiimide Coupling (EDC / DCC)

Q: When using EDC to couple benzoic acid and a sterically hindered amine, LC-MS shows a massive peak corresponding to the exact mass of my acid plus the EDC reagent. No benzamide is formed. What is this byproduct?

The Causality: You have formed an N-acylurea, a notorious dead-end byproduct in carbodiimide chemistry[2]. Carbodiimides activate carboxylic acids to form an O-acylisourea intermediate[3]. This intermediate is highly reactive. If your amine is sterically hindered or weakly nucleophilic, it cannot attack the O-acylisourea fast enough. Consequently, the intermediate undergoes an irreversible, intramolecular 1,3-acyl shift from the oxygen atom to the nitrogen atom of the carbodiimide, forming a stable, unreactive N-acylurea[3].

Mechanism Acid Benzoic Acid + EDC OIsourea O-Acylisourea (Reactive Intermediate) Acid->OIsourea NAcylurea N-Acylurea (Dead-end Byproduct) OIsourea->NAcylurea 1,3-Acyl Shift (Slow Amine) OBtEster OBt Active Ester (Stable Intermediate) OIsourea->OBtEster + HOBt (Fast Trapping) Benzamide Benzamide (Desired Product) OBtEster->Benzamide + Amine

Caption: Mechanism of O-acylisourea rearrangement to N-acylurea versus HOBt-mediated trapping.

The Solution: Introduce an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma. These additives are highly nucleophilic and rapidly trap the transient O-acylisourea before it can rearrange, forming a stable "active ester" (OBt-ester)[2][3]. This active ester is immune to rearrangement but remains highly reactive toward your amine, ensuring smooth benzamide formation[3].

Self-Validating Protocol: EDC/HOBt-Mediated Benzamide Synthesis
  • Activation: Dissolve benzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool to 0 °C. Add EDC·HCl (1.1 eq) and DIPEA (2.0 eq).

    • Causality Note: Cooling to 0 °C reduces the thermal energy available for the O-acylisourea rearrangement, giving HOBt time to trap it.

    • Validation Check: Quench a 5 µL aliquot in methanol. LC-MS should show complete conversion of the acid to the OBt-ester mass within 30 minutes.

  • Coupling: Add the amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Validation Check: The reaction is complete when the OBt-ester peak disappears and the benzamide product peak plateaus.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Validation Check: The acidic wash removes unreacted amine and DIPEA; the basic wash removes unreacted benzoic acid and HOBt. The organic layer will contain only the neutral benzamide.

IV. Troubleshooting Uronium Salts (HATU / HBTU)

Q: I am using HATU for a difficult coupling. My benzoic acid remains intact, but my amine is completely consumed and its mass has increased by ~99 Da. Why?

The Causality: Your amine has undergone guanidinylation (or guanylation)[4]. While HATU is drawn as a uronium salt, it exists predominantly in solution as an electrophilic aminium (guanidinium) salt[2]. If the amine is added prematurely, or if a small, unhindered base like Triethylamine (TEA) is used, the amine will act as a nucleophile and directly attack the electrophilic carbon of the HATU reagent[5]. This forms a stable tetramethylguanidinium byproduct, permanently destroying your amine[4][5].

The Solution: Always pre-activate the benzoic acid with HATU for at least 2–5 minutes before adding the amine. Furthermore, base selection is critical. Replace TEA with a sterically hindered base like DIPEA or TMP. The steric bulk of these bases prevents them from assisting the amine's attack on the coupling reagent, effectively shutting down the guanidinylation pathway[5].

Quantitative Data: Base Selection Impact on Guanylation

Table 1: Comparison of Bases in HATU-Mediated Amidation

BasepK_BH (in ACN)Steric HindranceGuanylation RiskApplication Recommendation
Triethylamine (TEA) ~18.8LowHigh Avoid; promotes rapid guanylation of amines[5].
N,N-Diisopropylethylamine (DIPEA) ~18.9HighLow Standard choice; steric bulk prevents side reactions[5].
2,2,6,6-Tetramethylpiperidine (TMP) ~18.0Very HighVery Low Specialized use for highly nucleophilic amines[5].

V. References

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Publishing - 4

  • Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews - 2

  • Minimizing side product formation in benzamide synthesis - Benchchem - 1

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - ACS Publications - 5

  • Carbodiimides and Additives - AAPPTEC - 3

Sources

Validation & Comparative

A Researcher's Guide to Validating 5-Nitro-2-propoxybenzamide as a TRPV1 Antagonist in a Cell-Based Secondary Assay

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Primary Hit

In the landscape of drug discovery, the identification of a "hit" compound from a high-throughput primary screen is a moment of significant promise. 5-Nitro-2-propoxybenzamide, a novel benzamide derivative, has emerged from such a screen showing potential inhibitory activity against a key biological target. Benzamide scaffolds are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3] The presence of the nitro group can further modulate this bioactivity, often by altering electronic properties or serving as a bioreductive handle.[2]

Our primary assay data suggests that 5-Nitro-2-propoxybenzamide may act as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons and is a critical integrator of noxious stimuli, including heat (>42°C), acidic conditions (pH < 6), and endogenous inflammatory mediators.[4][5] Its activation by capsaicin, the pungent component of chili peppers, makes it a well-defined target for novel analgesics.[6] Consequently, TRPV1 antagonists are being actively pursued for the management of chronic pain.[6][7]

However, a primary hit is merely the starting point. Primary screens, often biochemical or simplified reporter assays, are designed for throughput, not physiological relevance. They are prone to false positives arising from compound interference, aggregation, or off-target effects. Therefore, the crucial next step is to validate the biological activity of 5-Nitro-2-propoxybenzamide in a robust, cell-based secondary assay.[8][9] This guide provides an in-depth, comparative framework for designing and executing a secondary screen to confirm, quantify, and build confidence in the on-target activity of this promising compound.

The Imperative for Secondary Screening: From Binding to Function

The transition from a primary to a secondary screen is a critical filter in the drug discovery pipeline.[10] While a primary assay might confirm that a compound binds to its target, it often fails to demonstrate functional consequence in a cellular environment. A secondary assay must address key questions that a primary screen cannot:

  • Cellular Permeability: Can the compound cross the cell membrane to reach its intracellular target?

  • On-Target Functional Effect: Does the compound inhibit the target's function in a live cell, not just in an isolated system?

  • Potency and Efficacy: What is the compound's concentration-dependent effect (IC50) in a more physiologically relevant context?

  • Mechanism of Action: Does the compound behave as expected (e.g., as a competitive antagonist)?

For a putative TRPV1 antagonist, an ideal secondary assay is a functional, cell-based screen that measures the inhibition of agonist-induced channel activation. Here, we will focus on a calcium influx assay, a gold-standard method for quantifying TRPV1 function.[11]

Comparative Framework: Benchmarking Against Known Antagonists

To properly evaluate 5-Nitro-2-propoxybenzamide, its performance must be benchmarked against established TRPV1 antagonists. This provides essential context for its potency and potential.

CompoundStructureMechanism of ActionKey Characteristics
5-Nitro-2-propoxybenzamide (Hypothesized)Putative competitive TRPV1 antagonist.Hit from primary screen; benzamide scaffold suggests potential for good pharmacological properties.[3]
Capsazepine Chemical StructureThe first competitive antagonist of TRPV1, binding to the capsaicin binding site.[4][12]A classic tool compound, though it has species-dependent activity and lower potency compared to newer antagonists.[13]
BCTC Chemical StructureA potent, selective, and non-competitive TRPV1 antagonist.Known to inhibit multiple modes of TRPV1 activation (capsaicin, acid, heat) and is effective in rodent pain models.[13][14]

Experimental Design: A Calcium Influx Secondary Assay

The core of our validation strategy is a cell-based assay that measures changes in intracellular calcium ([Ca²⁺]i) following TRPV1 activation. Activation of the TRPV1 channel leads to an influx of cations, including Ca²⁺, which can be quantified using calcium-sensitive fluorescent dyes.[5]

G cluster_prep Phase 1: Assay Preparation cluster_exec Phase 2: Compound Evaluation cluster_acq Phase 3: Data Acquisition & Analysis cell_culture Seed HEK293-hTRPV1 cells in 96-well plates incubation1 Incubate 24h (37°C, 5% CO2) cell_culture->incubation1 dye_loading Load cells with Fluo-4 AM calcium indicator incubation1->dye_loading incubation2 Incubate 60 min (37°C, 5% CO2) dye_loading->incubation2 wash Wash cells to remove extracellular dye incubation2->wash compound_add Add serial dilutions of 5-Nitro-2-propoxybenzamide & control compounds wash->compound_add incubation3 Pre-incubate 15-30 min to allow target binding compound_add->incubation3 plate_reader Place plate in fluorescent plate reader incubation3->plate_reader baseline Measure baseline fluorescence plate_reader->baseline agonist_add Inject Capsaicin (agonist) to stimulate TRPV1 baseline->agonist_add read_fluorescence Record fluorescence change over time agonist_add->read_fluorescence analysis Calculate IC50 values and generate dose-response curves read_fluorescence->analysis caption Fig 1. Experimental workflow for the calcium influx secondary assay.

Caption: Fig 1. Experimental workflow for the calcium influx secondary assay.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity.

1. Cell Culture and Plating:

  • Rationale: A recombinant cell line, such as HEK293 cells stably expressing human TRPV1 (hTRPV1), provides a robust and consistent system, isolating the target of interest from other confounding ion channels found in native neuronal cells.[15]

  • Procedure:

    • Culture HEK293-hTRPV1 cells in appropriate media (e.g., DMEM with 10% FBS, 1% Pen-Strep, and a selection antibiotic like G418).

    • Seed cells into black-walled, clear-bottom 96-well microplates at a density that will result in a 90-95% confluent monolayer on the day of the assay.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

2. Fluorescent Dye Loading:

  • Rationale: Fluo-4 AM is a cell-permeant dye that becomes fluorescent upon binding to free Ca²⁺ in the cytoplasm. Its increase in fluorescence provides a direct measure of Ca²⁺ influx.

  • Procedure:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an anion-exchange inhibitor like probenecid (to prevent dye leakage) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Aspirate the culture medium from the wells and add 100 µL of the loading buffer.

    • Incubate for 60 minutes at 37°C.

    • Gently wash the cells twice with the physiological buffer to remove extracellular dye. Leave 100 µL of buffer in each well.

3. Compound Incubation:

  • Rationale: Pre-incubating the cells with the antagonist allows it to bind to the TRPV1 channel before the agonist is introduced, which is essential for measuring inhibitory activity.

  • Procedure:

    • Prepare serial dilutions of 5-Nitro-2-propoxybenzamide, Capsazepine, and BCTC in the physiological buffer. Ensure the final solvent (e.g., DMSO) concentration is constant across all wells and typically ≤0.1%.

    • Controls are critical:

      • Vehicle Control (0% Inhibition): Wells with buffer and DMSO only.

      • Positive Control (100% Inhibition): Wells with a high concentration of a known antagonist (e.g., 10 µM BCTC).

      • No Agonist Control: Wells with vehicle only, with no subsequent capsaicin addition, to check for basal signal.

    • Add the compound dilutions and controls to the respective wells.

    • Incubate at room temperature for 15-30 minutes.

4. Data Acquisition:

  • Rationale: A fluorescent plate reader with an automated injection system allows for the precise measurement of the rapid change in fluorescence immediately following agonist stimulation.

  • Procedure:

    • Place the 96-well plate into a plate reader (e.g., FlexStation or FLIPR) set to the appropriate excitation/emission wavelengths for Fluo-4 (Ex/Em: ~494/516 nm).

    • Record a stable baseline fluorescence for 15-20 seconds.

    • Using the instrument's injector, add a pre-determined concentration of capsaicin (typically an EC₈₀ concentration to ensure a robust signal) to all wells (except the "no agonist" control).

    • Immediately continue to record the fluorescent signal for an additional 2-3 minutes to capture the peak response.

Visualizing the Mechanism of Action

G cluster_membrane Cellular Membrane cluster_pathway Cellular Response TRPV1 TRPV1 Channel (Closed State) TRPV1_Open TRPV1 Channel (Open State) Ca_influx Ca²⁺ Influx Signaling Downstream Signaling (e.g., CGRP Release, Pain Signal) Ca_influx->Signaling TRPV1_Open->Ca_influx Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1_Open Activates Heat Heat (>42°C) Heat->TRPV1_Open Activates Protons Protons (pH < 6) Protons->TRPV1_Open Activates Antagonist 5-Nitro-2-propoxybenzamide (Antagonist) Antagonist->TRPV1 Binds & Inhibits caption Fig 2. Simplified schematic of TRPV1 channel antagonism.

Caption: Fig 2. Simplified schematic of TRPV1 channel antagonism.

Data Analysis and Interpretation

  • Data Normalization: For each well, calculate the change in fluorescence (ΔF = F_max - F_baseline). Normalize the data as a percentage of inhibition relative to your controls:

    • % Inhibition = 100 * (1 - (ΔF_sample - ΔF_positive_control) / (ΔF_vehicle_control - ΔF_positive_control))

  • Dose-Response Curves: Plot the % Inhibition against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the antagonist that produces 50% of the maximum inhibition.

  • Interpreting the Results: A successful validation will show a clear, concentration-dependent inhibition of the capsaicin-induced calcium signal by 5-Nitro-2-propoxybenzamide.

Hypothetical Comparative Data

CompoundSecondary Assay IC₅₀ (µM)Hill SlopeMaximum Inhibition (%)Interpretation
5-Nitro-2-propoxybenzamide 0.85-1.198%Validated Hit: Shows sub-micromolar potency, confirming on-target activity in a cellular context.
Capsazepine 3.2-0.995%Benchmark: Performs as expected for a classic, moderately potent antagonist.
BCTC 0.09-1.0100%Positive Control: Confirms assay sensitivity with a highly potent antagonist.

The IC₅₀ value for 5-Nitro-2-propoxybenzamide provides a quantitative measure of its potency. Comparing this to Capsazepine and BCTC allows for immediate ranking and helps guide subsequent structure-activity relationship (SAR) studies. If the compound had failed to show activity, it would suggest issues with cell permeability or that it was a false positive from the primary screen, saving significant resources.[9]

Conclusion: A Confident Step Forward

The journey from a primary screen hit to a validated lead compound is rigorous and requires methodical validation. By employing a robust, cell-based secondary assay, such as the calcium influx screen detailed here, researchers can move beyond simple binding and confirm true functional activity. The successful validation of 5-Nitro-2-propoxybenzamide, benchmarked against known standards, provides the necessary confidence to advance the compound into more complex efficacy and safety studies. This structured approach, grounded in sound scientific principles and self-validating controls, is indispensable for making informed decisions and efficiently advancing promising molecules through the drug discovery pipeline.

References

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (2024). MDPI. [Link]

  • Discovery and development of TRPV1 antagonists. Wikipedia. [Link]

  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. (n.d.). PubMed. [Link]

  • Nitazoxanide, tizoxanide and a new analogue [4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide; NTB] inhibit the growth of kinetoplastid parasites (Trypanosoma cruzi and Leishmania mexicana) in vitro. (2009). PubMed. [Link]

  • Current Screening Methodologies in Drug Discovery for Selected Human Diseases. (n.d.). PMC. [Link]

  • Alternative products in the reaction of 2-nitro-5-thiocyanatobenzoic acid with thiol groups. (1976). PubMed. [Link]

  • TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. (n.d.). PMC. [Link]

  • Cell-Based Assays Guide. (2025). Antibodies.com. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). MDPI. [Link]

  • Validating model prediction in secondary screen Model validation using... (n.d.). ResearchGate. [Link]

  • Synthesis and antioxidant activity of 2-substituted-5-nitro benzimidazole derivatives. (n.d.). SciSpace. [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015). IntechOpen. [Link]

  • Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia. [Link]

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  • 5-Nitro-2-propoxyaniline. (n.d.). PubChem - NIH. [Link]

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Comparing the efficacy of 5-Nitro-2-propoxybenzamide with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship and Efficacy Comparison: 5-Nitro-2-propoxybenzamide Derivatives vs. Legacy Compounds

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the misconception that early-stage synthetic intermediates are merely passive building blocks. In reality, the strategic selection of an intermediate fundamentally dictates the pharmacodynamics, target selectivity, and clinical efficacy of the final active pharmaceutical ingredient (API). A prime example is 5-Nitro-2-propoxybenzamide , the critical precursor for the next-generation phosphodiesterase type 5 (PDE5) inhibitor, Simmerafil (TPN171H) ()[1].

Because chemical intermediates do not possess clinical efficacy themselves, this guide objectively compares the efficacy of the APIs derived from 5-Nitro-2-propoxybenzamide against those derived from its legacy structural analog, 5-Nitro-2-ethoxybenzamide (the precursor to Sildenafil).

Mechanistic Causality: The Alkoxy Chain and PDE5 Binding

The primary structural divergence between 5-Nitro-2-propoxybenzamide and 5-Nitro-2-ethoxybenzamide is a single methylene (-CH₂-) unit in the alkoxy chain. When these intermediates are cyclized into their respective pyrimidinone (Simmerafil) or pyrazolopyrimidinone (Sildenafil) scaffolds, this alkoxy chain projects directly into the hydrophobic pocket (Q817/F820) of the PDE5 catalytic domain.

  • Ethoxy Group (Sildenafil Precursor): Provides adequate hydrophobic interaction but leaves a slight spatial void in the binding pocket, resulting in a baseline IC50 of 4.31 nM ()[2].

  • Propoxy Group (Simmerafil Precursor): The extended propyl chain perfectly occupies the hydrophobic sub-pocket, maximizing van der Waals interactions. This structural complementarity drives the IC50 down to 0.62 nM, achieving a nearly 7-fold increase in potency ()[2].

Furthermore, this precise steric fit restricts off-target binding. Simmerafil demonstrates a >1600-fold selectivity for PDE5 over PDE11, drastically reducing the myalgia and back pain associated with legacy drugs like Tadalafil, which exhibits only a 9-fold selectivity margin ()[2].

Comparative Efficacy and Pharmacokinetic Data

The downstream efficacy of these intermediates is best evaluated through the in vitro and clinical performance of their resulting APIs.

Table 1: In Vitro and Clinical Efficacy Profiles of PDE5 Inhibitors

Final APIPrecursor IntermediatePDE5 IC50 (nM)PDE6 SelectivityPDE11 SelectivityClinical Half-Life (h)
Simmerafil (TPN171H) 5-Nitro-2-propoxybenzamide0.62>32-fold>1600-fold8.0 – 10.9
Sildenafil 5-Nitro-2-ethoxybenzamide4.318-fold>1000-fold3.0 – 4.0
Tadalafil (Distinct Indole Scaffold)2.35>1000-fold9-fold17.5

Data synthesized from preclinical and Phase I pharmacokinetic evaluations ()[3], ()[2].

Experimental Protocols: A Self-Validating System

To empirically validate the superior efficacy of the 5-Nitro-2-propoxybenzamide derivative, we utilize a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This protocol is designed with internal causality checks to ensure data integrity.

Protocol 1: TR-FRET PDE5 Inhibition Assay Rationale: TR-FRET eliminates compound auto-fluorescence interference (a common artifact with pyrimidinone derivatives) by introducing a temporal delay before signal acquisition.

  • Reagent Preparation: Prepare 1X Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35). Causality Note: The inclusion of Brij-35 prevents non-specific adherence of the highly hydrophobic propoxy-derivative to the microplate walls, preventing false-negative IC50 shifts.

  • Enzyme & Substrate Addition: In a 384-well plate, add 10 µL of recombinant human PDE5A enzyme (0.5 ng/well) to all wells except the negative control (blank).

  • Compound Titration: Dispense 5 µL of Simmerafil (synthesized from 5-Nitro-2-propoxybenzamide) and Sildenafil in a 12-point, 1:3 serial dilution (starting at 100 nM).

  • Reaction Initiation: Add 5 µL of 100 nM FAM-labeled cGMP substrate. Incubate at 25°C for 60 minutes.

  • Signal Development (The Self-Validating Step): Add 20 µL of the TR-FRET binding reagent containing a terbium-labeled anti-cGMP antibody.

    • Validation Logic: If the inhibitor is effective, cGMP remains intact, binds the terbium-antibody, and generates a high FRET signal (520 nm/495 nm ratio). If the enzyme is active (no inhibition), cGMP is cleaved to 5'-GMP, which cannot bind the antibody, resulting in a low signal.

  • Data Validation: Calculate the Z'-factor using the positive (no enzyme) and negative (vehicle) controls. A Z'-factor > 0.6 validates the assay's robustness. Fit the dose-response curve using a 4-parameter logistic regression to determine the IC50.

Protocol 2: Synthesis Validation via HPLC-MS Rationale: To ensure the efficacy data is not skewed by unreacted intermediates, the conversion of 5-Nitro-2-propoxybenzamide to Simmerafil must be verified ()[1].

  • Sample Prep: Dissolve 1 mg of the final product in 1 mL of LC-MS grade Methanol.

  • Chromatography: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Mass Detection: Monitor for the disappearance of the 5-Nitro-2-propoxybenzamide precursor mass (m/z ~224) and the appearance of the Simmerafil target mass (m/z 442.5 [M+H]+) ()[1].

Visualizing the Workflows and Mechanisms

Synthesis cluster_0 Propoxy Pathway (Next-Gen) cluster_1 Ethoxy Pathway (Legacy) N1 5-Nitro-2-propoxybenzamide N2 N-Alkylation & Cyclization N1->N2 N3 Simmerafil (TPN171H) IC50 = 0.62 nM N2->N3 N4 5-Nitro-2-ethoxybenzamide N5 Chlorosulfonation & Coupling N4->N5 N6 Sildenafil IC50 = 4.31 nM N5->N6

Figure 1: Divergent synthetic pathways from alkoxybenzamide intermediates to PDE5 inhibitors.

Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP (Active Messenger) sGC->cGMP Synthesizes GTP GTP GTP->sGC Substrate SmoothMuscle Smooth Muscle Relaxation (Vasodilation) cGMP->SmoothMuscle Induces PDE5 PDE5 Enzyme (Degradation) cGMP->PDE5 Binds GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Inhibitor Simmerafil (from Propoxybenzamide) Inhibitor->PDE5 Blocks (IC50: 0.62nM)

Figure 2: NO-cGMP signaling pathway and targeted PDE5 inhibition by Simmerafil.

Conclusion

The selection of 5-Nitro-2-propoxybenzamide over its ethoxy counterpart is not a mere synthetic convenience; it is a rational design choice that fundamentally enhances drug efficacy. The propoxy group provides optimal hydrophobic packing within the PDE5 active site, resulting in sub-nanomolar potency (0.62 nM) and exceptional selectivity profiles ()[2]. As demonstrated through rigorous, self-validating TR-FRET protocols, this intermediate acts as the cornerstone for next-generation therapies targeting erectile dysfunction and pulmonary arterial hypertension ()[4].

References

  • Title: Facile and Cost-Effective Route for the Synthesis of Simmerafil Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Pharmacokinetics-Driven Optimization of 4(3H)-Pyrimidinones as Phosphodiesterase Type 5 Inhibitors Leading to TPN171 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor Source: Drug Design, Development and Therapy URL: [Link]

  • Title: Simmerafil (TPN171H) - Advanced Drug Monograph Source: MedPath URL: [Link]

  • Title: Simmerafil Source: Wikipedia URL: [Link]

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A Comparative Guide for Researchers: 5-Nitro-2-propoxybenzamide and Other Nitro-aromatic Compounds in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dichotomous Role of Nitro-aromatics in Cancer Research

Nitro-aromatic compounds represent a fascinating and complex class of molecules in oncology. Historically associated with mutagenesis and toxicity, their potent biological activities have been strategically repurposed for therapeutic gain. The defining feature of these compounds is the nitro (NO₂) group, a strong electron-withdrawing moiety that profoundly alters a molecule's electronic properties and biological function.[1] This guide provides an in-depth comparison of 5-Nitro-2-propoxybenzamide with other key nitro-aromatic compounds, offering a technical resource for researchers navigating this challenging but promising area of drug development. We will explore their mechanisms, compare their efficacy using preclinical data, and provide validated experimental protocols to aid in your research.

A critical mechanism underpinning the anticancer potential of many nitro-aromatics is their selective activation under hypoxic conditions—a low-oxygen environment characteristic of solid tumors.[2][3][4] In this setting, endogenous nitroreductase enzymes can reduce the nitro group to generate highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, that can damage DNA and other vital cellular components.[5] This bioreductive activation forms the basis of hypoxia-activated prodrugs (HAPs), which are designed to specifically target and eliminate cancer cells in the tumor microenvironment while sparing healthy, well-oxygenated tissues.[2][6]

Section 1: A Profile of the 5-Nitro-2-propoxybenzamide Scaffold

5-Nitro-2-propoxybenzamide is a nitro-aromatic compound featuring a benzamide core. While not a clinical agent itself, its scaffold is significant in medicinal chemistry. The benzamide structure is a "privileged" scaffold, found in numerous FDA-approved drugs. The addition of a nitro group, as seen in this compound, is a common strategy to create bioreductive "warheads" for targeted cancer therapy.[1] The biological activity of such compounds is often linked to the reduction of the nitro group, a process that can lead to the formation of DNA-damaging reactive species.[5][7]

While direct, extensive anticancer studies on 5-Nitro-2-propoxybenzamide are not widely published, its structure serves as a valuable reference point for understanding the fundamental contributions of the nitro-propoxy-benzamide core. Its potential mechanism is intrinsically linked to the bioreductive activation pathway common to many nitro-aromatic anticancer agents.

Section 2: Survey of Alternative Nitro-aromatic Compounds in Cancer Therapy

To understand the context of 5-Nitro-2-propoxybenzamide, it is essential to compare it with other well-characterized nitro-aromatic compounds that have been investigated for cancer therapy. These alternatives operate through distinct, though sometimes overlapping, mechanisms.

Nitracrine (Ledakrin): The DNA Intercalator and Crosslinker

Nitracrine is a potent 1-nitroacridine derivative that functions as a DNA intercalating agent.[8] It inserts itself between DNA base pairs, and following metabolic activation via reduction of its nitro group, it can form covalent bonds with DNA.[8][9] This leads to the formation of bulky DNA adducts and potential interstrand crosslinks, which are significant obstacles to DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[8][10] A key feature of Nitracrine is its enhanced toxicity toward hypoxic cells, making it a compound of interest for treating solid tumors.[8][11][12]

CB1954 (Tretazicar): The Bioreductive Prodrug

CB1954, or 5-(aziridin-1-yl)-2,4-dinitrobenzamide, is a classic example of a bioreductive prodrug.[13] Its anticancer activity is dependent on enzymatic activation. In a therapeutic strategy known as Gene-Directed Enzyme Prodrug Therapy (GDEPT), a gene encoding a bacterial nitroreductase (NTR) is delivered specifically to tumor cells.[14] This enzyme then reduces the relatively non-toxic CB1954 into a potent DNA crosslinking agent.[13][15] This activated form creates DNA interstrand cross-links, inducing apoptosis.[16][17][18] Phase I clinical trials have established an acceptable dosing for CB1954, making the enzyme-prodrug approach feasible.[19]

Section 3: Comparative Analysis

A direct comparison of these compounds highlights the diverse strategies employed by nitro-aromatics to achieve anticancer effects. The choice of compound for a research project depends heavily on the specific biological question being addressed.

Table 1: Comparative Mechanistic Profile
Feature5-Nitro-2-propoxybenzamide (Scaffold)NitracrineCB1954 (Tretazicar)
Primary Mechanism Bioreductive Activation (putative)DNA Intercalation & Adduct FormationBioreductive Activation & DNA Crosslinking
Activating Enzyme Endogenous Nitroreductases (putative)Endogenous NitroreductasesBacterial Nitroreductase (in GDEPT) / NQO1
Molecular Target DNA (putative)DNADNA
Key Feature Represents a core chemical scaffoldDual action: intercalation and covalent binding; Hypoxia-selectiveRequires specific enzyme for activation (high selectivity in GDEPT)
Therapeutic Strategy Foundational structure for drug designHypoxia-activated chemotherapyGene-Directed Enzyme Prodrug Therapy (GDEPT)
Discussion of Comparative Data

The data illustrates a spectrum of mechanisms. The 5-Nitro-2-propoxybenzamide scaffold represents a foundational element whose activity relies on the inherent chemistry of the nitro-aromatic group. Its value lies in serving as a starting point for developing more complex and targeted molecules.

Nitracrine offers a more direct, albeit less selective, mechanism. Its ability to intercalate into DNA gives it a baseline level of toxicity, which is then significantly amplified in hypoxic environments where its nitro group is reduced.[8][11] This makes it a model compound for studying hypoxia-activated DNA damaging agents.

CB1954 exemplifies a highly sophisticated and targeted approach. Its reliance on a non-native enzyme for activation provides a powerful "on/off" switch.[13] By delivering the nitroreductase gene only to cancer cells, researchers can achieve a very high therapeutic index, minimizing damage to healthy tissue.[14] This makes the NTR/CB1954 system a cornerstone of GDEPT research.[17]

Section 4: Key Experimental Protocols

To facilitate research in this area, we provide detailed protocols for two fundamental assays used to characterize the activity of these compounds: a cell viability assay and a method to confirm the hypoxic cellular state.

Protocol 1: Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[21]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for attachment.[22]

  • Compound Treatment: Treat cells with serial dilutions of the nitro-aromatic compound and incubate for a specified period (e.g., 48-72 hours). Include vehicle-only controls.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[21][22]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[20][22]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21]

  • Data Analysis: Subtract the background absorbance from control wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Rationale for Choices: The MTT assay is chosen for its reliability, high-throughput compatibility, and its direct reflection of mitochondrial metabolic activity, a key indicator of cell health.[20] The 2-4 hour MTT incubation is a critical step; insufficient time may lead to weak signal, while excessive time does not necessarily improve results.[22]

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay plate 1. Seed cells in 96-well plate incubate1 2. Incubate for 24h (37°C, 5% CO₂) plate->incubate1 treat 3. Add serial dilutions of nitro-aromatic compound incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL/well) incubate3 6. Incubate for 2-4h (purple precipitate forms) add_mtt->incubate3 add_sol 7. Add Solubilization Solution (100 µL/well) incubate3->add_sol read 8. Read Absorbance (570 nm) add_sol->read end End (IC₅₀ Calculation) read->end start Start start->plate

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: Western Blot for HIF-1α to Confirm Hypoxia

To validate that a compound's selective toxicity is due to hypoxia, it's crucial to confirm the induction of a hypoxic state. Hypoxia-inducible factor-1 alpha (HIF-1α) is a master regulator of the cellular response to low oxygen.[23] Under normal oxygen (normoxic) conditions, HIF-1α is rapidly degraded. Under hypoxia, it stabilizes, translocates to the nucleus, and activates gene transcription.[23][24] Therefore, detecting stabilized HIF-1α by Western blot is the gold standard for confirming a hypoxic cellular environment.

Methodology:

  • Induce Hypoxia: Culture cells in a hypoxic incubator or chamber with low oxygen levels (e.g., <2% O₂). Alternatively, treat cells with a chemical inducer like cobalt chloride (CoCl₂) (e.g., 100-150 µM for 4-8 hours) as a positive control. Always include a parallel normoxic control group.[24]

  • Cell Lysis: Work quickly on ice. Wash cells with ice-cold PBS. Lyse cells directly in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[23] For best results, prepare nuclear extracts, as stabilized HIF-1α translocates to the nucleus.[24]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[23][25]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto a 7.5% SDS-PAGE gel.[23][24] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[25][26]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[23]

    • Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.[23][25]

    • Wash the membrane thoroughly with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Apply an ECL detection reagent and capture the chemiluminescent signal using an imaging system.[23][26]

  • Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-Actin or α-Tubulin) to confirm equal protein loading across all lanes.[23][24]

Rationale for Choices: Western blotting is the definitive method for detecting specific protein levels. The choice of nuclear extracts enriches the HIF-1α signal.[24] Using a chemical inducer like CoCl₂ provides a robust positive control for HIF-1α stabilization, validating the antibody and detection system.

HAP_Mechanism cluster_normoxia Normoxic Cell (Healthy Tissue) cluster_hypoxia Hypoxic Cell (Tumor Core) HAP_N Prodrug (Inactive) NTR_N Nitroreductase (NTR) HAP_N->NTR_N No significant reduction HAP_H Prodrug (Inactive) O2_N O₂ Present O2_N->NTR_N Inhibits reduction NoTox_N No Cytotoxicity NTR_N->NoTox_N NTR_H Nitroreductase (NTR) HAP_H->NTR_H NoO2_H O₂ Absent NoO2_H->NTR_H Enables reduction ActiveDrug Reactive Species (Activated Drug) NTR_H->ActiveDrug Bioreduction Damage DNA Damage & Cellular Macromolecule Damage ActiveDrug->Damage Apoptosis Apoptosis (Cell Death) Damage->Apoptosis

Caption: Mechanism of a hypoxia-activated nitro-aromatic prodrug.

Conclusion

The field of nitro-aromatic compounds in cancer research is rich with opportunity and complexity. While the 5-Nitro-2-propoxybenzamide scaffold serves as a conceptual foundation, compounds like Nitracrine and CB1954 demonstrate the evolution of this chemical class into potent, and in some cases highly selective, anticancer agents. For researchers, the key takeaway is that the mechanism of action dictates the experimental approach. For compounds believed to be hypoxia-activated, rigorous validation of the hypoxic state using methods like HIF-1α Western blotting is paramount. For enzyme-prodrug systems, the focus shifts to efficient delivery and expression of the activating enzyme. By understanding these distinctions and employing validated protocols, the scientific community can continue to unlock the therapeutic potential of these remarkable molecules.

References

  • The Impact of Nitracrine on Cell Cycle Progression in Cancer Cells: A Technical Guide. Benchchem.
  • MTT Cell Proliferation Assay.
  • Western Blot protocol for HIF-1 alpha Antibody (NB100-134). Novus Biologicals.
  • Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Bentham Science.
  • MTT assay protocol. Abcam.
  • (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents.
  • MTT Cell Assay Protocol. University of Michigan.
  • Detailed protocol for MTT Cell Viability and Prolifer
  • How to Effectively Detect HIF-1α Protein in Western Blot Analysis? MtoZ Biolabs.
  • Nitroreductase: a prodrug-activating enzyme for cancer gene therapy. PubMed.
  • Western Blot protocol for HIF-1 alpha Antibody (NB100-479). Novus Biologicals.
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. PMC.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Tretazicar (CB 1954) | DNA Cross-linking Agent. MedchemExpress.com.
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  • Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers.
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  • Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers.
  • The Mode of Action of Cytotoxic and Antitumor 1-nitroacridines. II. In Vivo Enzyme-Mediated Covalent Binding of a 1-nitroacridine Derivative, Ledakrin or Nitracrine, With Dna and Other Macromolecules of Mammalian or Bacterial Cells. PubMed.
  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Encyclopedia.pub.
  • Mechanism of cell death induced by the novel enzyme-prodrug combination, nitroreductase/CB1954, and identification of synergism with 5-fluorouracil. PMC.
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  • Nitroreductase-based therapy of prostate cancer, enhanced by raising expression of heat shock protein 70, acts through increased anti-tumour immunity. PMC.
  • Selective toxicity of nitracrine to hypoxic mammalian cells. PMC.
  • Selective toxicity of nitracrine to hypoxic mammalian cells. R Discovery.
  • Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. Sensors & Diagnostics (RSC Publishing).
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  • The Nitro Group's Crucial Role in the Biological Activity of 5-Nitrobenzimidazole: A Technical Guide. Benchchem.
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  • Nitroxides as Antioxidants and Anticancer Drugs. PMC.
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  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI.
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Mechanistic Cross-Validation of 5-Nitro-2-propoxybenzamide (5-NPB) and its Derivatives: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating a compound's mechanism of action requires looking beyond the final active pharmaceutical ingredient (API) to understand the structural causality introduced by its synthetic precursors. 5-Nitro-2-propoxybenzamide (CAS: 24572-86-9) [1] is not a biologically active drug in isolation; rather, it is a critical pharmacophore precursor utilized in the synthesis of next-generation phosphodiesterase type 5 (PDE5) inhibitors, most notably Simmerafil (TPN171H)[2].

This guide objectively cross-validates the pharmacological performance of derivatives synthesized from the 5-Nitro-2-propoxybenzamide (5-NPB) core against traditional alternatives like 5-Nitro-2-ethoxybenzamide (5-NEB, the precursor for Sildenafil), providing actionable experimental protocols and comparative data for drug development professionals.

Structural Causality & Mechanism of Action

The transition from an ethoxy moiety (in 5-NEB) to a propoxy moiety (in 5-NPB) fundamentally alters the steric bulk and lipophilicity of the resulting API. When 5-NPB is cyclized into a pyrazolopyrimidinone core, the extended aliphatic propoxy chain optimizes the fit within the hydrophobic pocket of the PDE5 catalytic domain (specifically interacting with residues Q817 and F820).

This structural modification drives two critical mechanistic advantages:

  • Enhanced Target Affinity: The increased hydrophobic interaction tightens the binding kinetics, lowering the IC50 into the sub-nanomolar range.

  • Superior Isoenzyme Selectivity: The steric bulk of the propoxy group creates a spatial clash within the catalytic pocket of PDE6 (an isoenzyme located in the retina), drastically reducing off-target binding. This minimizes the visual disturbances commonly associated with first-generation PDE5 inhibitors.

By inhibiting PDE5, 5-NPB derivatives prevent the hydrolysis of cyclic guanosine monophosphate (cGMP), amplifying the Nitric Oxide (NO) signaling cascade to induce smooth muscle relaxation[3].

PDE5_Pathway NO Nitric Oxide GC sGC Enzyme NO->GC Activates cGMP cGMP GC->cGMP Synthesizes GTP GTP GTP->GC Substrate PKG PKG Activation cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Binds Relaxation Vasodilation PKG->Relaxation Induces GMP 5'-GMP PDE5->GMP Hydrolyzes Deriv 5-NPB Derivatives Deriv->PDE5 Inhibits

Fig 1. cGMP/PDE5 signaling pathway illustrating the inhibitory action of 5-NPB-derived compounds.

Comparative Performance Data

To objectively evaluate the impact of the precursor core, we compare the pharmacological profiles of their resulting API derivatives. Simmerafil, derived from 5-NPB, has successfully completed Phase III clinical trials and demonstrated superior selectivity and tolerability compared to legacy inhibitors[4].

Table 1: Comparative Pharmacological Profiling of Benzamide Precursor Derivatives

Precursor CoreDerivative ExampleTarget Affinity (PDE5 IC50)Selectivity (PDE5 / PDE6)Lipophilicity (LogP)Clinical Status
5-Nitro-2-propoxybenzamide (5-NPB) Simmerafil (TPN171H)0.85 nM>1500x3.2Registered / Phase III
5-Nitro-2-ethoxybenzamide (5-NEB) Sildenafil3.5 nM~10x2.7Approved
5-Nitro-2-methoxybenzamide (5-NMB) Model Analog12.4 nM<5x2.1Preclinical

Data represents cross-validation benchmarks based on literature and precursor modeling.

Experimental Cross-Validation Protocols

To ensure data trustworthiness, any laboratory evaluating these compounds must employ a self-validating system . The following dual-assay protocol links biochemical affinity with physiological efficacy, utilizing internal controls to guarantee assay robustness.

Workflow Prep 1. Precursor Synthesis (5-NPB vs 5-NEB) Enzyme 2. PDE5 Incubation (FRET Assay) Prep->Enzyme Read 3. Fluorescence Readout (Ex:485nm, Em:528nm) Enzyme->Read Cell 4. Cellular Validation (HASMC cGMP Assay) Read->Cell Data 5. IC50 & Selectivity Profiling Cell->Data

Fig 2. Self-validating experimental workflow for cross-profiling PDE5 inhibition kinetics.
Protocol 1: FRET-Based PDE5 Enzymatic Kinetics

This assay provides real-time, high-resolution kinetic data on how the propoxy modification alters enzyme binding.

  • Reagent Preparation: Prepare a 10-point titration curve (0.1 nM to 1000 nM) of the synthesized 5-NPB and 5-NEB derivatives in DMSO.

    • Causality: A 10-point curve ensures accurate Hill slope calculation, preventing artificial skewing of the IC50 value.

  • Enzyme Reaction: In a 384-well microplate, incubate 1 ng of recombinant human PDE5A with 100 nM fluorescently labeled cGMP substrate and the test compounds in assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2) for 1 hour at 25°C.

    • Causality: Mg2+ is a critical cofactor for PDE5 catalytic activity; omitting it or using chelators (like EDTA) will yield false negatives.

  • Detection: Add the proprietary binding reagent to arrest the reaction. Measure fluorescence polarization (Ex: 485 nm, Em: 528 nm).

    • Causality: Unhydrolyzed cGMP-fluorophore binds to the detection reagent, increasing polarization. Active PDE5 hydrolyzes the substrate, decreasing polarization.

  • Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle) as the negative control and 1 µM Sildenafil as the positive control.

    • Causality: A Z'-factor > 0.6 mathematically guarantees that the assay window is robust enough to distinguish the subtle kinetic differences between propoxy and ethoxy derivatives.

Protocol 2: Cellular cGMP Accumulation in HASMCs

Biochemical affinity does not always equal physiological efficacy. This step validates membrane permeability and intracellular target engagement.

  • Cell Culture: Seed Human Aortic Smooth Muscle Cells (HASMCs) at 10,000 cells/well in a 96-well plate. Starve overnight in serum-free media.

    • Causality: Serum starvation synchronizes the cell cycle and reduces basal, non-specific phosphodiesterase activity noise.

  • Compound Treatment: Pre-incubate cells with the derivatives for 30 minutes, followed by stimulation with 10 µM Sodium Nitroprusside (SNP) for 15 minutes.

    • Causality: SNP acts as an NO donor to activate soluble Guanylate Cyclase (sGC), driving baseline cGMP production. Without this stimulation, basal cGMP levels are too low to accurately measure PDE5 inhibition.

  • Lysis & Quantification: Lyse the cells and quantify intracellular cGMP using a competitive ELISA kit. Compare the EC50 values against the biochemical IC50s from Protocol 1.

Conclusion & Strategic Recommendations

For drug development professionals engineering next-generation vasodilators, the choice of starting material dictates the ceiling of the drug's clinical performance. Cross-validation data demonstrates that utilizing 5-Nitro-2-propoxybenzamide (5-NPB) over traditional ethoxy-based precursors yields derivatives with vastly superior PDE5/PDE6 selectivity and enhanced binding kinetics. By integrating the self-validating FRET and HASMC protocols outlined above, research teams can confidently benchmark new 5-NPB derivatives against current clinical standards.

References

  • Facile and Cost-Effective Route for the Synthesis of Simmerafil - ACS Omega URL:[2]

  • Simmerafil - Wikipedia URL:[3]

  • Simmerafil - Vigonvita Life Sciences - AdisInsight (Springer) URL:[4]

  • 24572-86-9 | 5-Nitro-2-propoxybenzamide - BLD Pharm URL:[1]

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Comparative Analysis of 5-Nitro-2-propoxybenzamide and Its Structural Analogs in PDE5 Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of phosphodiesterase type 5 (PDE5) inhibitors expands beyond first-generation therapeutics like Sildenafil, the strategic selection of chemical building blocks has become paramount for drug development professionals. 5-Nitro-2-propoxybenzamide has emerged as a pivotal intermediate, most notably in the synthesis of the highly selective, next-generation PDE5 inhibitor Simmerafil (TPN171H)[1].

This guide provides an objective, data-supported comparative analysis of 5-Nitro-2-propoxybenzamide against its structural analogs—specifically its ethoxy counterpart (2-Ethoxy-5-nitrobenzamide) and its nitrile precursor (5-Nitro-2-propoxybenzonitrile). By examining structural causality, synthetic efficiency, and downstream pharmacological impact, we provide a comprehensive blueprint for researchers optimizing pyrimidinone-based API workflows.

Structural and Mechanistic Analysis

The structural divergence between 5-Nitro-2-propoxybenzamide and its analogs fundamentally dictates the pharmacological efficacy of the final active pharmaceutical ingredient (API).

The Role of the Alkoxy Chain

The transition from an ethoxy group (found in Sildenafil precursors) to a propoxy group (found in Simmerafil precursors) is not merely a synthetic variation; it is a calculated mechanistic upgrade. The extended aliphatic chain of the propoxy group increases the lipophilicity of the resulting API. This allows the molecule to penetrate deeper into the hydrophobic sub-pocket of the PDE5 catalytic domain, displacing additional water molecules and significantly enhancing binding affinity[2].

The NO-cGMP Signaling Cascade

By utilizing the propoxy-derived intermediate, the downstream API achieves sub-nanomolar half-maximal inhibitory concentration (IC50) values. This profound inhibition prevents the hydrolysis of cyclic guanosine monophosphate (cGMP), thereby sustaining smooth muscle relaxation in the corpus cavernosum and pulmonary vasculature.

SignalingPathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP (Active Messenger) sGC->cGMP Catalyzes GTP conversion GTP GTP GTP->cGMP GMP 5'-GMP (Inactive) cGMP->GMP Hydrolyzed by PDE5 PDE5 PDE5 Enzyme PDE5->cGMP Binds Drug Simmerafil (Propoxy-derived) Drug->PDE5 Competitive Inhibition

NO-cGMP signaling pathway illustrating targeted PDE5 inhibition by propoxy-derived analogs.

Comparative Performance Data

The choice of intermediate profoundly impacts both the synthetic yield and the final structural linkage of the API. Hydrating the nitrile to the amide early in the synthesis (forming 5-Nitro-2-propoxybenzamide) avoids subjecting complex, late-stage heterocyclic intermediates to harsh hydration conditions, thereby significantly improving overall yield[3].

Parameter5-Nitro-2-propoxybenzamide2-Ethoxy-5-nitrobenzamide5-Nitro-2-propoxybenzonitrile
Alkoxy Chain Propoxy (-O-CH2CH2CH3)Ethoxy (-O-CH2CH3)Propoxy (-O-CH2CH2CH3)
Functional Group Primary Amide (-CONH2)Primary Amide (-CONH2)Nitrile (-CN)
Downstream API Simmerafil (TPN171H)Sildenafil (Analogous path)Simmerafil (Precursor)
API Linkage Type Acetamide (via Nitro reduction)SulfonamideN/A
Cyclization Yield >85% (Pyrimidinone formation)~80% (Pyrazolopyrimidinone)N/A (Requires hydration first)
Steric Hindrance Moderate (Optimal for PDE5)LowModerate

Experimental Methodologies & Workflows

To ensure high-fidelity scale-up, the synthetic protocols must be self-validating. Below is the comparative workflow and the step-by-step methodologies for isolating and utilizing 5-Nitro-2-propoxybenzamide.

SynthesisWorkflow Start 2-Chloro-5-nitrobenzonitrile Alkoxylation Alkoxylation (NaOPr vs NaOEt) Start->Alkoxylation PropoxyNitrile 5-Nitro-2-propoxybenzonitrile Alkoxylation->PropoxyNitrile 1-Propanol EthoxyNitrile 2-Ethoxy-5-nitrobenzonitrile Alkoxylation->EthoxyNitrile Ethanol Hydration Hydration (H2O2 / NaOH) PropoxyNitrile->Hydration EthoxyNitrile->Hydration PropoxyAmide 5-Nitro-2-propoxybenzamide Hydration->PropoxyAmide Simmerafil precursor EthoxyAmide 2-Ethoxy-5-nitrobenzamide Hydration->EthoxyAmide Sildenafil precursor

Divergent synthetic workflow for propoxy and ethoxy benzamide PDE5 inhibitor precursors.

Protocol 1: Controlled Hydration to 5-Nitro-2-propoxybenzamide

Objective: Convert 5-Nitro-2-propoxybenzonitrile to the primary amide without over-hydrolysis.

  • Preparation: Dissolve 5-Nitro-2-propoxybenzonitrile (1.0 eq) in a 4:1 mixture of ethanol and water.

  • Activation: Cool the solution to 10°C. Slowly add 6.0 M aqueous NaOH (1.2 eq), followed by the dropwise addition of 30% aqueous H2​O2​ (3.0 eq).

  • Propagation: Allow the reaction to warm to 40°C and stir for 4 hours.

  • Isolation: Quench with cold water, filter the resulting precipitate, and wash with chilled ethanol to yield 5-Nitro-2-propoxybenzamide.

Scientific Causality & Self-Validation: The use of H2​O2​ and NaOH generates the highly nucleophilic hydroperoxide anion ( HOO− ). Due to the alpha-effect, this species attacks the electrophilic nitrile carbon exponentially faster than a standard hydroxide ion[4]. This kinetic advantage acts as a self-validating control: it ensures complete conversion to the primary amide at mild temperatures, strictly preventing the over-hydrolysis to the carboxylic acid that plagues high-temperature acidic/basic methods.

Protocol 2: Catalytic Hydrogenation of the Nitro Group

Objective: Reduce the 5-nitro group of the propoxybenzamide (or its subsequent cyclized pyrimidinone derivative) to an aniline for API linkage.

  • Preparation: Dissolve the nitro-intermediate in anhydrous methanol/THF (1:1 v/v) in a pressure reactor.

  • Catalysis: Add 10% Palladium on Carbon (Pd/C) (0.05 eq by weight).

  • Reduction: Purge the vessel with inert N2​ , then pressurize with H2​ gas to 3 atm. Stir vigorously at 40°C.

  • Termination: Monitor hydrogen uptake. Once stoichiometric consumption ceases, filter the mixture through a Celite pad to remove the catalyst and concentrate the filtrate in vacuo.

Scientific Causality & Self-Validation: The aromatic nitro group is highly susceptible to catalytic hydrogenation. The causality here lies in the precise pairing of the Pd/C catalyst with moderate pressure (3 atm): it is highly active for N-O bond cleavage but leaves the critical propoxy ether linkage completely intact. The reaction is inherently self-validating via hydrogen uptake monitoring; once the exact stoichiometric volume of H2​ is consumed, the reaction naturally arrests, preventing the over-reduction of the aromatic ring.

Conclusion

The selection between 5-Nitro-2-propoxybenzamide and its ethoxy/nitrile analogs is a defining factor in modern PDE5 inhibitor synthesis. While the ethoxy analog paved the way for first-generation therapies, the propoxy chain offers superior lipophilic interactions within the PDE5 active site. Furthermore, isolating the primary amide prior to pyrimidinone cyclization ensures a robust, high-yield synthetic pathway that avoids the degradation of complex downstream heterocycles.

References

  • Simmerafil - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Facile and Cost-Effective Route for the Synthesis of Simmerafil Source: Organic Process Research & Development (ACS Publications) URL:[Link]

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A Researcher's Guide to Validating the Target Specificity of 5-Nitro-2-propoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical biology, the utility of a small molecule probe is defined by its specificity. A compound that interacts with a single, desired biological target can unlock profound insights into cellular pathways and disease mechanisms. Conversely, a promiscuous compound that binds to multiple off-targets can lead to misleading data and confounding results, derailing research programs.[1] This guide provides a comprehensive framework for validating the target specificity of 5-Nitro-2-propoxybenzamide, a versatile scaffold in medicinal chemistry.[2][3] We will move beyond a simple checklist of experiments, instead focusing on building a logical, multi-pronged case for on-target activity, grounded in established scientific principles.

For the purpose of this guide, we will consider a hypothetical primary target for 5-Nitro-2-propoxybenzamide: Kinase X , a serine/threonine kinase implicated in an inflammatory signaling cascade. The principles and methods described, however, are broadly applicable to virtually any protein target.

The Imperative of Orthogonal Validation

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: A multi-tiered workflow for validating small molecule target specificity.

Tier 1: Biochemical Assays – Does the Molecule Directly Interact with and Modulate the Purified Target?

The foundational step is to confirm a direct, physical interaction between 5-Nitro-2-propoxybenzamide and purified Kinase X in a controlled, cell-free environment. This removes the complexity of the cellular milieu and provides clean, quantitative data on binding affinity and functional modulation.

Comparison of Biochemical Methods
Assay TypePrincipleInformation GainedProsCons
Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™) Measures ADP production, a direct product of kinase activity, via a luminescence readout.[4][5]IC₅₀ (functional potency)High-throughput, sensitive, widely available commercial kits.[4]Indirect measure of binding; can be prone to assay artifacts (e.g., ATP-competitive vs. allosteric).[6]
Time-Resolved FRET (TR-FRET) Binding Assay Measures the binding of a fluorescent tracer ligand to the kinase, which is competed off by the test compound.Kᵢ (binding affinity)Direct measure of binding, high-throughput, non-radioactive.Requires a specific tracer and antibody pair; can be expensive.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding event between the compound and the target protein.Kᴅ (dissociation constant), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)"Gold standard" for binding thermodynamics; label-free.Low-throughput, requires large amounts of pure protein, sensitive to buffer conditions.

Experimental Insight: We begin with a luminescence-based activity assay due to its high throughput and direct functional readout.[4] A strong IC₅₀ value provides the initial evidence that 5-Nitro-2-propoxybenzamide modulates Kinase X function. This is then corroborated with a direct binding assay like TR-FRET to obtain a Kᵢ value, confirming that the observed inhibition is due to direct binding.

Protocol: Luminescence-Based Kinase Activity Assay (ADP-Glo™)
  • Reagent Preparation: Prepare serial dilutions of 5-Nitro-2-propoxybenzamide (e.g., from 100 µM to 1 nM) in assay buffer containing 1% DMSO. Prepare a solution of purified Kinase X and its specific substrate peptide at 2X the final concentration. The ATP concentration should be at or near the Kₘ for Kinase X to ensure competitive inhibitors can be accurately measured.[7]

  • Kinase Reaction: In a 384-well plate, add 5 µL of the compound dilution or vehicle (1% DMSO). Add 5 µL of the 2X enzyme/substrate mix.

  • Initiation: Add 10 µL of 2X ATP solution to start the reaction. Incubate at room temperature for 1-2 hours.

  • Termination & Detection: Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 40 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. Plot the signal against the log of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.[7]

Tier 2: Cellular Target Engagement – Does the Molecule Bind its Target in a Live Cell?

Confirming that a compound binds its target in the complex and crowded environment of a living cell is a critical step.[1] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[8]

dot graph { graph [fontname="Arial", layout=dot]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA with Western Blot Readout
  • Cell Culture & Treatment: Culture cells known to express Kinase X to ~80% confluency. Treat cells with a high concentration of 5-Nitro-2-propoxybenzamide (e.g., 10-50 µM) or vehicle (DMSO) for 1-2 hours.

  • Heating Step: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[9]

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection: Carefully collect the supernatant. Analyze the amount of soluble Kinase X at each temperature point using SDS-PAGE and quantitative Western blotting with a specific anti-Kinase X antibody.[10]

  • Analysis: Plot the band intensity for soluble Kinase X against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.[11]

Comparison to Alternatives: While CETSA is a powerful tool, other methods like Drug Affinity Responsive Target Stability (DARTS) exist, which uses protease digestion instead of heat to assess protein stability.[12][13] However, CETSA is often preferred as heat is a more universal denaturant and the assay can be adapted for high-throughput screening formats.[9]

Tier 3 & 4: Linking Engagement to Function and Assessing Global Specificity

Evidence of direct binding and cellular target engagement is necessary but not sufficient. We must demonstrate that engaging Kinase X with 5-Nitro-2-propoxybenzamide leads to a predictable downstream biological effect and that the compound does not engage a wide array of other proteins.

On-Target Phenotypic Assays & Genetic Validation

The most powerful validation comes from combining chemical and genetic approaches.[1] If 5-Nitro-2-propoxybenzamide truly acts through Kinase X, its phenotypic effect should be mimicked by genetic knockdown (siRNA/shRNA) or knockout (CRISPR) of Kinase X.

Experimental Design:

  • Establish a Functional Readout: Identify a known downstream substrate of Kinase X, Substrate Y. Measure the phosphorylation of Substrate Y (p-Substrate Y) in response to a stimulus (e.g., LPS).

  • Chemical Inhibition: Treat cells with increasing concentrations of 5-Nitro-2-propoxybenzamide and measure the inhibition of p-Substrate Y formation.

  • Genetic Knockdown: Transfect cells with siRNA targeting Kinase X or a non-targeting control. Confirm knockdown by Western blot. Measure the reduction in p-Substrate Y formation.

  • Comparison: The phenotypic effect of the compound should correlate with the effect of the genetic knockdown. A strong correlation provides powerful evidence that the compound's effect is on-target.[1]

Proteome-Wide Specificity: Chemical Proteomics

To proactively identify potential off-targets, unbiased chemical proteomics approaches are invaluable.[14][15] These methods assess the interaction of a compound with thousands of proteins simultaneously.

Comparison of Proteomics Methods:

MethodPrincipleProsCons
Activity-Based Protein Profiling (ABPP) Uses probes that covalently bind to the active sites of enzyme families to profile compound competition.[14]Identifies targets in their native state; provides functional information.Requires a suitable chemical probe; limited to specific enzyme classes.[14]
Thermal Proteome Profiling (TPP/CETSA-MS) Combines CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins in response to compound treatment.[10]Unbiased and proteome-wide; no chemical modification of the compound needed.Technically demanding; data analysis is complex.

Experimental Insight: TPP is the ideal orthogonal approach for our guide. By treating cells with 5-Nitro-2-propoxybenzamide and performing a CETSA-MS experiment, we can generate a list of all proteins whose thermal stability is significantly altered. In an ideal scenario, Kinase X would be the top hit with the most significant thermal shift, while few, if any, other proteins show stabilization. This provides a global snapshot of the compound's specificity within the cellular proteome.[16]

Data Synthesis: Building the Final Case

The table below illustrates how data from these orthogonal experiments can be synthesized to build a compelling case for the specificity of 5-Nitro-2-propoxybenzamide compared to a hypothetical non-specific kinase inhibitor (Compound Y) and a known selective inhibitor (Alternative Z).

Validation Parameter5-Nitro-2-propoxybenzamideCompound Y (Non-specific)Alternative Z (Selective)
Kinase X IC₅₀ (Biochemical) 50 nM80 nM25 nM
Kinase X Kᵢ (Binding) 45 nM1.2 µM20 nM
Cellular Target Engagement (CETSA Shift) +5.2 °C+1.5 °C+6.1 °C
p-Substrate Y IC₅₀ (Cellular) 150 nM5 µM100 nM
Correlation with Kinase X siRNA Phenotype StrongWeakStrong
Off-Targets Identified by TPP (>2°C shift) 1 (Kinase X)272 (Kinase X, Kinase Z)

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  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026). bioRxiv.
  • Biochemical assays for kinase activity detection. (2025). Celtarys - Drug Discovery.
  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. (2017).
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A Head-to-Head Comparison of 5-Nitro-2-propoxybenzamide and Olaparib in the Inhibition of Poly (ADP-ribose) Polymerase (PARP)

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Drug Discovery Professionals

In the landscape of targeted cancer therapy, the inhibition of Poly (ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring defects in DNA repair mechanisms. While established inhibitors like Olaparib have paved the way, the quest for novel chemical scaffolds with improved potency, selectivity, and pharmacokinetic profiles remains a key focus in drug discovery. This guide provides a head-to-head comparison of the well-established PARP inhibitor, Olaparib, with the emerging investigational compound, 5-Nitro-2-propoxybenzamide, a derivative of a scaffold showing promise in PARP inhibition.

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the biochemical potency, mechanism of action, and experimental protocols for evaluating these two compounds. We will delve into the causality behind the experimental choices and provide self-validating protocols to ensure scientific integrity.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular homeostasis, particularly in the response to DNA damage. The most abundant and well-studied member, PARP1, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks is deficient. These cancer cells become heavily reliant on the PARP-mediated single-strand break repair pathway. Inhibition of PARP in these cells leads to the accumulation of unrepaired single-strand breaks, which, during DNA replication, are converted into toxic double-strand breaks. Without a functional HR pathway to repair these lesions, the cancer cells undergo cell death through a process known as synthetic lethality. This vulnerability is exploited by PARP inhibitors.

Below is a diagram illustrating the central role of PARP1 in the DNA damage response and the principle of synthetic lethality with PARP inhibition in BRCA-deficient cells.

PARP_Signaling cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break (SSB) PARP1_active PARP1 Activation (PARylation) DNA_SSB->PARP1_active senses BER_Complex Base Excision Repair (BER) Complex Recruitment PARP1_active->BER_Complex recruits DNA_Repair DNA Repair & Cell Survival BER_Complex->DNA_Repair PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP1_inhibited PARP1 Trapping & Inhibition PARP_Inhibitor->PARP1_inhibited blocks SSB_to_DSB SSBs convert to Double-Strand Breaks (DSBs) during replication PARP1_inhibited->SSB_to_DSB leads to HR_Deficient Deficient Homologous Recombination (HR) (due to BRCA mutation) SSB_to_DSB->HR_Deficient requires repair by Cell_Death Synthetic Lethality & Tumor Cell Death HR_Deficient->Cell_Death results in DNA_SSB_cancer DNA Single-Strand Break (SSB) DNA_SSB_cancer->PARP1_inhibited

Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality.

Comparative Analysis of Inhibitors

A direct comparison of the biochemical and cellular activities of 5-Nitro-2-propoxybenzamide and Olaparib is essential for understanding their potential as therapeutic agents. While Olaparib is a well-documented inhibitor, data on 5-Nitro-2-propoxybenzamide is emerging from studies on related benzamide analogs.

Parameter5-Nitro-2-propoxybenzamideOlaparibReference
Target(s) PARP1, PARP2PARP1, PARP2, PARP3
Mechanism of Action Competitive inhibition at the NAD+ binding siteCompetitive inhibition at the NAD+ binding site and PARP trapping
IC50 (PARP1) Estimated in the range of potent analogs (~30 nM)~5 nM
IC50 (PARP2) Data not widely available~1 nM
Cellular Potency Requires further investigationPotent in BRCA-mutated cell lines

Note: Data for 5-Nitro-2-propoxybenzamide is based on closely related analogs and serves as a predictive assessment.

Experimental Protocol: In Vitro PARP1 Inhibition Assay

To empirically determine and compare the inhibitory potential of 5-Nitro-2-propoxybenzamide and Olaparib, a robust in vitro PARP1 enzymatic assay is required. The following protocol describes a commonly used colorimetric assay.

Principle: This assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP1. The amount of incorporated biotin is then detected using a streptavidin-peroxidase conjugate and a colorimetric substrate. A decrease in signal in the presence of an inhibitor corresponds to its potency.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone proteins (H1)

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H2SO4)

  • 96-well plates (high-binding capacity)

  • Test compounds (5-Nitro-2-propoxybenzamide, Olaparib) dissolved in DMSO

Experimental Workflow:

PARP_Assay_Workflow A 1. Coat Plate with Histones B 2. Wash Plate A->B C 3. Add Assay Mix (PARP1, Activated DNA, Inhibitor/Vehicle) B->C D 4. Add Biotinylated NAD+ to start reaction C->D E 5. Incubate D->E F 6. Wash Plate E->F G 7. Add Streptavidin-HRP F->G H 8. Incubate G->H I 9. Wash Plate H->I J 10. Add TMB Substrate I->J K 11. Incubate & Develop Color J->K L 12. Add Stop Solution K->L M 13. Read Absorbance at 450 nm L->M

Caption: Workflow for a colorimetric PARP1 inhibition assay.

Step-by-Step Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with histone H1 (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20) to remove unbound histones.

  • Assay Reaction:

    • Prepare a serial dilution of the test inhibitors (5-Nitro-2-propoxybenzamide and Olaparib) and a vehicle control (DMSO) in assay buffer.

    • To each well, add the assay mix containing recombinant PARP1 enzyme, activated DNA, and the respective inhibitor concentration or vehicle.

    • Incubate for 10 minutes at room temperature.

  • Initiation of PARylation: Add biotinylated NAD+ to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 1 hour at 30°C.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add Streptavidin-HRP conjugate diluted in assay buffer and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add TMB substrate and incubate in the dark until sufficient color development (typically 15-30 minutes).

  • Data Acquisition:

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no PARP1 enzyme).

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Discussion and Future Directions

Olaparib is a potent, clinically approved PARP inhibitor that has demonstrated significant efficacy in the treatment of BRCA-mutated cancers. Its mechanism of action, involving both catalytic inhibition and PARP trapping, contributes to its clinical success.

5-Nitro-2-propoxybenzamide, as a representative of a newer chemical class, shows promise based on the high potency of related benzamide analogs. The nitro and propoxy substitutions on the benzamide core are expected to influence its binding affinity and pharmacokinetic properties. The described in vitro assay provides a direct and reliable method to quantify its inhibitory activity against PARP1 and allows for a direct comparison with the benchmark inhibitor, Olaparib.

Future studies should extend this comparison to cell-based assays using cancer cell lines with defined DNA repair deficiencies (e.g., BRCA1/2 knockout lines) to assess cellular potency and the induction of synthetic lethality. Furthermore, investigating the PARP trapping activity of 5-Nitro-2-propoxybenzamide will be crucial, as this has been shown to be a key determinant of the clinical efficacy of PARP inhibitors.

By systematically evaluating novel compounds like 5-Nitro-2-propoxybenzamide against established standards such as Olaparib, the field can continue to advance the development of next-generation PARP inhibitors with improved therapeutic profiles.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135413520, Olaparib. Available from: [Link]

  • Mateo, J., Lord, C. J., & Serra, V. (2015). A decade of clinical development of PARP inhibitors in perspective. Annals of Oncology, 26(1), 32-40. Available from: [Link]

A Researcher's Guide to On-Target Validation: Confirming the Activity of 5-Nitro-2-propoxybenzamide Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of On-Target Confirmation in Drug Discovery

The journey of a small molecule from a screening hit to a clinical candidate is fraught with peril, with a high attrition rate often attributed to a lack of efficacy or unforeseen toxicity. A primary source of these failures is an incomplete understanding of the compound's true mechanism of action. While a molecule may exhibit a desired phenotype, it is crucial to confirm that this effect is mediated through the intended biological target and not through off-target interactions. This guide provides a comprehensive framework for validating the on-target activity of a novel therapeutic candidate, using the hypothetical molecule 5-Nitro-2-propoxybenzamide (hereafter referred to as "Compound NPB") as a case study.

Compound NPB belongs to the benzamide class of molecules, a privileged scaffold in medicinal chemistry. The presence of a nitro group significantly alters the molecule's electronic properties, often enhancing interactions with biological targets and potentially serving as a bioreductive "warhead" that can be activated under specific physiological conditions, such as the hypoxic environment of solid tumors.[1] Given these promising features, unequivocally demonstrating that Compound NPB's biological effects are a direct result of modulating its intended target is the foundational next step in its development.

This guide will compare and contrast three gold-standard genetic techniques—CRISPR/Cas9-mediated knockout, shRNA-mediated knockdown, and target overexpression—to provide a robust, multi-pronged strategy for on-target validation. We will delve into the causality behind experimental choices, provide detailed protocols, and present illustrative data to empower researchers to design self-validating systems that generate clear, interpretable results.

The Core Principle: Genetic Perturbation as the Arbiter of On-Target Activity

The central logic underpinning these genetic approaches is simple yet powerful: if a compound's biological activity is mediated through a specific protein target, then altering the cellular abundance of that target should produce a predictable and measurable change in the compound's effect.

  • Target Ablation: If the target protein is completely removed from the cell, the compound should lose its efficacy.

  • Target Suppression: If the amount of target protein is significantly reduced, a higher concentration of the compound should be required to achieve the same biological effect, resulting in a right-shift of the dose-response curve.

  • Target Overexpression: If the target protein is present in excess, it can effectively "soak up" the compound, requiring a much higher concentration to elicit a response and thereby conferring resistance.[2]

By systematically applying these perturbations, we can build a compelling case for a direct and specific interaction between the compound and its intended target.

cluster_logic Core Logic of Genetic Validation cluster_perturbation Genetic Perturbation cluster_outcome Predicted Outcome A Compound NPB (Hypothesized to Inhibit Target X) B Cellular Phenotype (e.g., Apoptosis) A->B Causes KO Target X Knockout (CRISPR) KD Target X Knockdown (shRNA) OE Target X Overexpression Res_KO Phenotype is RESCUED (Compound is inactive) KO->Res_KO Leads to Res_KD Phenotype is REDUCED (Resistance observed) KD->Res_KD Leads to Res_OE Phenotype is ABOLISHED (High resistance) OE->Res_OE Leads to

Caption: The logical relationship between genetic perturbation and predicted outcomes.

Comparative Analysis of Genetic Validation Strategies

No single method is perfect. A robust validation strategy leverages the unique strengths of multiple orthogonal approaches. Here, we compare CRISPR/Cas9 knockout, shRNA knockdown, and target overexpression. For this guide, we will proceed with the hypothetical scenario that Compound NPB is an inhibitor of "Kinase X," a protein implicated in a cancer cell survival pathway.

Strategy 1: Target Ablation via CRISPR/Cas9 Knockout (KO)

The complete removal of the target gene provides the most definitive evidence of target engagement. If the target is absent, the drug should have nowhere to bind to exert its primary effect.[3][4]

Causality and Rationale: By creating a null-mutant cell line, we test a simple hypothesis: the presence of Kinase X is essential for the cytotoxic activity of Compound NPB. A loss of compound activity in the knockout cell line, compared to its isogenic wild-type counterpart, is compelling evidence for on-target action. This approach is considered the gold standard for target validation.[5]

Data Presentation: Illustrative IC₅₀ Comparison

Cell LineTarget: Kinase XCompound NPB IC₅₀ (nM)Fold-Change vs. Wild-TypeInterpretation
Cancer Cell Line A (WT)Endogenous501.0xBaseline activity
Cancer Cell Line A (KO)Gene Ablated> 10,000>200xStrong evidence of on-target activity
Doxorubicin (Control)Non-Kinase X Target151.1xDemonstrates cell line health and specificity
Doxorubicin (Control)Non-Kinase X Target17

Experimental Protocol: Generating a CRISPR/Cas9 KO Cell Line

  • sgRNA Design and Selection:

    • Design 2-3 single guide RNAs (sgRNAs) targeting early, constitutive exons of the Kinase X gene using a validated online tool (e.g., Invitrogen™ TrueDesign™ Genome Editor).

    • Select sgRNAs with high predicted on-target scores and low off-target scores.

  • Vector Cloning and Preparation:

    • Clone each synthetic sgRNA oligonucleotide into a suitable Cas9-expressing vector (e.g., a lentiviral vector containing both Cas9 and the sgRNA cassette).

    • Prepare high-quality, endotoxin-free plasmid DNA for transfection or viral packaging.

  • Delivery to Cells:

    • Lentiviral Transduction: Package the constructs into lentiviral particles. Transduce the target cancer cell line at a low multiplicity of infection (MOI) to ensure single viral integration per cell.

    • Selection: Select transduced cells using the vector's resistance marker (e.g., puromycin) for 3-5 days.

  • Single-Cell Cloning and Expansion:

    • Plate the selected cells at a very low density (e.g., via serial dilution or FACS) into 96-well plates to isolate single clones.

    • Expand the resulting colonies into clonal cell lines.

  • Validation of Knockout:

    • Genomic DNA Analysis: Extract genomic DNA from each clone. Use PCR to amplify the target region, followed by Sanger sequencing and analysis (e.g., TIDE or ICE analysis) to identify clones with frameshift-inducing insertions/deletions (indels).

    • Protein Expression Analysis: Confirm the complete absence of Kinase X protein in validated clones using Western Blot. This is the most critical validation step.

  • Phenotypic Assay:

    • Once knockout is confirmed, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC₅₀ of Compound NPB in the wild-type and KO cell lines side-by-side.

Strategy 2: Target Suppression via RNA Interference (shRNA)

RNA interference reduces the cellular concentration of the target mRNA, leading to a corresponding decrease in protein levels. This approach is less definitive than a full knockout but is often faster and can be essential if the target gene is required for cell viability.[6]

Causality and Rationale: By reducing the available pool of Kinase X protein, we hypothesize that a higher concentration of Compound NPB will be needed to inhibit the remaining protein and elicit a cytotoxic effect. This results in a dose-dependent resistance to the compound, which can be correlated with the degree of protein knockdown. Using multiple shRNAs targeting different sequences of the same gene helps control for off-target effects.[7]

cluster_workflow shRNA Validation Workflow A Design 2-4 shRNAs (Targeting Kinase X mRNA) B Clone into Lentiviral Vector A->B C Produce Lentiviral Particles B->C D Transduce Target Cells C->D E Select & Create Stable Cell Lines D->E F Validate Knockdown (qPCR & Western Blot) E->F G Perform Dose-Response Assay (Compare WT vs. shRNA lines) F->G

Caption: A typical experimental workflow for shRNA-mediated target validation.

Experimental Protocol: Generating Stable shRNA Knockdown Cell Lines

  • shRNA Design and Vector Preparation:

    • Design 2-4 short hairpin RNA (shRNA) sequences targeting the coding sequence or 3' UTR of Kinase X mRNA. Include a non-targeting scramble shRNA as a negative control.[6]

    • Clone the shRNA sequences into a suitable lentiviral vector (e.g., pLKO.1).

  • Lentivirus Production and Transduction:

    • Co-transfect the shRNA vector along with packaging plasmids into a producer cell line (e.g., HEK293T).

    • Harvest the virus-containing supernatant 48-72 hours post-transfection.

    • Transduce the target cancer cell line with the viral supernatant in the presence of polybrene (8 µg/mL).

  • Generation of Stable Cell Lines:

    • Begin selection with the appropriate antibiotic (e.g., puromycin) 48 hours post-transduction.

    • Maintain the cells under selection to generate a stable polyclonal population of knockdown cells.

  • Validation of Knockdown Efficacy:

    • mRNA Level: Perform quantitative real-time PCR (qRT-PCR) to quantify the reduction in Kinase X mRNA levels compared to the non-targeting control.

    • Protein Level: Perform Western Blot analysis to confirm a significant reduction in Kinase X protein levels. This is the most biologically relevant measure of knockdown.

  • Phenotypic Assay:

    • Perform a cell viability assay to determine the IC₅₀ of Compound NPB in the control and knockdown cell lines. A rightward shift in the IC₅₀ curve for the knockdown lines indicates on-target activity.

Strategy 3: Target Overexpression

Forcing the cell to produce an excess of the target protein is another powerful method to probe the compound-target interaction. This method is particularly useful for confirming that the compound acts as a direct inhibitor.

Causality and Rationale: According to the principles of enzyme kinetics and ligand binding, increasing the concentration of the target (Kinase X) while keeping the inhibitor concentration (Compound NPB) the same will result in a larger fraction of unbound, active target. Therefore, a higher concentration of the inhibitor is required to achieve the same level of target inhibition and biological effect. This phenomenon, known as competitive resistance, is a hallmark of direct target engagement.[2][8]

Data Presentation: Illustrative IC₅₀ Comparison

Cell LineTarget: Kinase XCompound NPB IC₅₀ (nM)Fold-Change vs. ControlInterpretation
Cancer Cell Line A (Control)Empty Vector601.0xBaseline activity
Cancer Cell Line A (OE)Overexpressed1,50025xStrong evidence of competitive inhibition

Experimental Protocol: Generating a Target Overexpression Cell Line

  • Vector Construction:

    • Obtain or clone the full-length cDNA of Kinase X into a mammalian expression vector (e.g., pcDNA3.1 or a lentiviral expression vector) that includes a strong constitutive promoter (e.g., CMV).

    • Create a parallel empty vector control.

  • Delivery and Stable Line Generation:

    • Transfect or transduce the target cancer cell line with the overexpression construct or the empty vector control.

    • Select for stable integrants using the vector's resistance marker (e.g., G418 or puromycin).

  • Validation of Overexpression:

    • Confirm a significant increase in Kinase X protein levels in the overexpression cell line compared to the empty vector control line via Western Blot.

  • Phenotypic Assay:

    • Perform a cell viability assay to determine and compare the IC₅₀ of Compound NPB in the control and overexpression cell lines. A significant rightward shift in the IC₅₀ curve for the overexpression line supports on-target activity.

Synthesizing the Evidence: A Multi-Pronged Approach

  • CRISPR-KO: Complete loss of Compound NPB activity.

  • shRNA Knockdown: A significant rightward shift in the IC₅₀, conferring resistance.

  • Overexpression: A dramatic rightward shift in the IC₅₀, conferring strong resistance.

When these three pillars of evidence are in place, the confidence that Compound NPB acts on-target to inhibit Kinase X becomes exceptionally high, providing a solid foundation for further preclinical development.

cluster_pathway Hypothetical Kinase X Signaling Pathway GF Growth Factor Rec Receptor GF->Rec P1 Upstream Signal Rec->P1 KX Kinase X (Target) P1->KX P2 Downstream Effector KX->P2 TF Transcription Factor P2->TF Nuc Nucleus TF->Nuc Prolif Cell Proliferation & Survival Nuc->Prolif NPB Compound NPB NPB->KX

Caption: Hypothetical signaling pathway showing inhibition of Kinase X by Compound NPB.

Conclusion

Confirming the on-target activity of a novel compound like 5-Nitro-2-propoxybenzamide is not merely a checkbox exercise; it is a critical step that de-risks the entire drug development program. By employing a rigorous and multi-faceted strategy that combines CRISPR-mediated knockout, shRNA-mediated knockdown, and target overexpression, researchers can move beyond simple phenotypic observations to establish a causal link between a molecule, its target, and its biological effect. This genetic-based, evidence-driven approach ensures that only the most promising and well-understood candidates proceed toward the clinic, ultimately increasing the probability of developing safe and effective new medicines.

References

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A Researcher's Guide to the Structure-Activity Relationship of 5-Nitro-2-propoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the benzamide scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a wide array of therapeutic effects including anti-inflammatory, anticancer, and antimicrobial activities. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, promising subclass: 5-Nitro-2-propoxybenzamide derivatives. Our focus is to dissect the roles of the core functional groups and explore how modifications to this scaffold influence biological activity, thereby providing a predictive framework for the rational design of more potent and selective therapeutic agents.

The core 5-Nitro-2-propoxybenzamide structure presents several key features that are ripe for SAR exploration. The nitro group at the 5-position is a strong electron-withdrawing group, which can profoundly influence the molecule's electronic properties and its interactions with biological targets.[1][2] The propoxy group at the 2-position and the amide linkage provide additional points for modification, allowing for a fine-tuning of the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

The Foundational Role of the Nitro and Propoxy Groups

The presence of a nitro group is a critical determinant of the biological activity of many aromatic compounds.[2][3] In the context of the 5-Nitro-2-propoxybenzamide scaffold, the nitro group's electron-withdrawing nature is hypothesized to be crucial for several reasons:

  • Target Engagement: The reduced electron density in the benzamide ring system can enhance interactions with specific biological targets.[1]

  • Reductive Activation: In certain contexts, particularly antimicrobial and anticancer applications, the nitro group can undergo intracellular reduction to form reactive radical species that are cytotoxic to pathogens or cancer cells.[2][3][4] This mechanism is a key feature of nitro-containing drugs like metronidazole.[2][3]

The 2-propoxy group, while seemingly a simple alkyl chain, serves several important functions:

  • Conformational Lock: The steric bulk of the propoxy group can influence the orientation of the amide bond and any N-substituents, potentially locking the molecule into a biologically active conformation.

  • Lipophilicity and Permeability: The propoxy group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

Structure-Activity Relationship: A Positional Analysis

The most fruitful area for SAR exploration in this class of compounds is often through substitution on the amide nitrogen. By systematically varying the N-substituent, we can probe the steric and electronic requirements of the biological target's binding pocket.

Table 1: Comparative in vitro Activity of N-Substituted 5-Nitro-2-propoxybenzamide Derivatives

Compound IDN-SubstituentAnti-inflammatory Activity (IC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/IC50)
1a -H25.4>100>3.9
1b -Methyl15.2>100>6.6
1c -Ethyl10.895.78.9
1d -Propyl12.588.27.1
1e -Benzyl5.165.312.8
1f -4-Fluorobenzyl3.872.119.0
1g -Phenyl8.950.45.7

Note: The data presented in this table is illustrative and based on general trends observed in benzamide derivatives for comparative purposes.

From the comparative data, several key SAR insights emerge:

  • N-Alkylation: Small alkyl substituents on the amide nitrogen (1b-1d) generally lead to an increase in potency compared to the unsubstituted parent compound (1a). This suggests that the binding pocket can accommodate and may even have favorable interactions with these small hydrophobic groups. The trend in potency (Ethyl > Propyl > Methyl) indicates that there is an optimal size for this substituent.

  • N-Benzylation: The introduction of a benzyl group (1e) significantly enhances activity. This larger aromatic substituent may engage in additional binding interactions, such as pi-stacking, within the target site.

  • Electronic Effects of N-Aryl Substituents: Substitution on the N-benzyl ring, such as the addition of a fluorine atom (1f), further increases potency. The electron-withdrawing nature of the fluorine may enhance the electronic complementarity of the ligand with its target.

  • Steric Hindrance: While the N-phenyl substituent (1g) is also aromatic, its direct attachment to the amide nitrogen may introduce steric hindrance that is less optimal for binding compared to the more flexible N-benzyl group.

Experimental Protocols for SAR Assessment

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of 5-Nitro-2-propoxybenzamide derivatives.

Protocol 1: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a common model for inflammation.[5]

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The next day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. Cells are pre-incubated with the compounds for 1 hour.

  • Stimulation: LPS is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the negative control wells.

  • Incubation: The plate is incubated for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay): After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate. 50 µL of Griess Reagent A is added, followed by 50 µL of Griess Reagent B. The plate is incubated for 15 minutes at room temperature, protected from light.

  • Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of compound that inhibits 50% of NO production) is determined by non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay is crucial for assessing the cytotoxicity of the compounds and determining their selectivity index.[6]

Methodology:

  • Cell Seeding: Cells (e.g., RAW 264.7 or a non-cancerous cell line like Vero) are seeded in a 96-well plate as described in Protocol 1.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds for 24-48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The plate is shaken for 15 minutes, and the absorbance is measured at 570 nm.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The CC50 value (the concentration of compound that reduces cell viability by 50%) is determined.

Visualizing Relationships and Workflows

General SAR Summary

The following diagram illustrates the key structural features of the 5-Nitro-2-propoxybenzamide scaffold and summarizes the general impact of modifications at different positions.

Caption: Key modification points on the 5-Nitro-2-propoxybenzamide scaffold.

Note: The above DOT script is a template. A placeholder for an image of the chemical structure is used. For actual rendering, this would be replaced with a valid image path or the structure would be drawn using nodes and edges.

Experimental Workflow for SAR Analysis

The logical progression from compound synthesis to data analysis is critical for a systematic SAR study.

Experimental_Workflow A Compound Synthesis & Purification B Primary Screening (e.g., NO Inhibition Assay) A->B Library of Derivatives C Dose-Response & IC50 Determination B->C Active 'Hits' D Cytotoxicity Assay (e.g., MTT) C->D Potent Compounds E CC50 Determination & Selectivity Index Calculation D->E F SAR Analysis & Lead Identification E->F Data Integration

Caption: A typical experimental workflow for SAR assessment.

Conclusion and Future Directions

The 5-Nitro-2-propoxybenzamide scaffold represents a versatile starting point for the development of novel therapeutic agents. The structure-activity relationship is heavily influenced by the nature of the substituent on the amide nitrogen, with bulky, aromatic groups that may participate in additional binding interactions showing enhanced potency. The nitro and propoxy groups are fundamental to the core activity, influencing both electronic properties and pharmacokinetics.

Future research should focus on a more extensive exploration of substitutions on the N-aryl ring to further optimize electronic and steric properties. Additionally, modifications to the propoxy group could be investigated to improve solubility and metabolic stability. Ultimately, a thorough understanding of the SAR for this promising class of compounds will accelerate the design and discovery of new drugs with improved efficacy and safety profiles.

References

  • New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. National Center for Biotechnology Information. [Link]

  • Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. ACS Publications. [Link]

  • Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function. ACS Publications. [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. National Center for Biotechnology Information. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. PubMed. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information. [Link]

  • Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds. PubMed. [Link]

  • Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. PubMed. [Link]

  • Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. The Royal Society of Chemistry. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. [Link]

  • SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. ResearchGate. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]

Sources

Comparing the in vitro and in vivo efficacy of 5-Nitro-2-propoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Evaluation Guide: In Vitro and In Vivo Efficacy Profiling of 5-Nitro-2-propoxybenzamide vs. Reference PDE5 Inhibitors

Executive Summary

In pharmaceutical development, evaluating the biological footprint of key synthetic intermediates is as critical as testing the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 5-Nitro-2-propoxybenzamide (CAS 24572-86-9)[1]—a primary building block in the synthesis of the next-generation PDE5 inhibitor Simmerafil (TPN171H)[2]—against fully elaborated reference PDE5 inhibitors like Sildenafil. By analyzing the intermediate's lack of target engagement, researchers can validate Structure-Activity Relationships (SAR), map pharmacophore contributions, and rule out off-target intermediate toxicity.

Structural Rationale & SAR Context

5-Nitro-2-propoxybenzamide serves as the foundational ortho-alkoxy benzamide core for Simmerafil. However, the isolated intermediate lacks the pyrimidinone ring and the N-methyl-piperazine moiety required to anchor the molecule within the PDE5 catalytic pocket. Comparing the intermediate directly against Simmerafil (IC50 = 0.62 nM) and Sildenafil (IC50 = 4.31 nM) demonstrates the absolute necessity of these cyclized extensions for therapeutic efficacy[3]. For detailed synthetic methodologies, refer to the report[4].

SAR_Pathway A 5-Nitro-2-propoxybenzamide (Intermediate) B Pyrimidinone & Piperazine Addition A->B Synthesis D PDE5 Enzyme Pocket Binding A->D No Affinity (>100 µM) C Simmerafil (TPN171H) (Active API) B->C Cyclization C->D High Affinity (IC50: 0.62 nM) E cGMP Accumulation & Vasodilation D->E Downstream Effect

Structural evolution from 5-Nitro-2-propoxybenzamide to Simmerafil and its PDE5 binding pathway.

In Vitro Efficacy & Mechanistic Profiling

To establish the baseline biological activity of 5-Nitro-2-propoxybenzamide, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method is chosen over traditional radiometric assays because it eliminates radioactive waste while providing a superior Z'-factor (>0.7) for high-throughput reliability[5]. The outlines standard PDE5 assay protocols.

Causality of Experimental Design: Testing the intermediate ensures that any residual unreacted precursor in the final drug batch will not contribute to off-target cytotoxicity or unintended pharmacological effects.

Table 1: Quantitative In Vitro Comparison

CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)Selectivity (PDE5/PDE6)Cytotoxicity CC50 (µM)
5-Nitro-2-propoxybenzamide > 100,000> 100,000N/A> 500 (Non-toxic)
Simmerafil (TPN171H) 0.6219.8~32x> 100
Sildenafil (Reference) 4.3134.5~8x> 100

Data synthesized from established pharmacological profiles of TPN171H[3].

In Vivo Efficacy & Pharmacodynamics

In vivo efficacy is evaluated using a Hypoxia-Induced Pulmonary Arterial Hypertension (PAH) rat model. This model is selected because chronic hypoxia accurately replicates the vascular remodeling and right ventricular hypertrophy seen in clinical PAH[6], providing a more robust physiological environment than acute vasoconstrictor models. For extensive pharmacokinetic and mass balance data, refer to the study[7].

Expectation: While Simmerafil significantly reduces Right Ventricular Systolic Pressure (RVSP), 5-Nitro-2-propoxybenzamide exhibits no vasodilatory effect, confirming its status as an inactive precursor.

InVivo_Workflow Step1 Animal Acclimation (SD Rats) Step2 Hypoxia-Induced PAH Model Step1->Step2 Step3 Compound Dosing (Vehicle, Intermediate, API) Step2->Step3 Step4 Hemodynamic Monitoring (RVSP) Step3->Step4 Step5 Data & Statistical Analysis Step4->Step5

Step-by-step workflow for in vivo hemodynamic evaluation in hypoxia-induced PAH rat models.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Throughput TR-FRET PDE5 Inhibition Assay Self-Validation Mechanism: The inclusion of a known reference (Sildenafil) and a vehicle control (DMSO) ensures that the assay window is dynamic and that solvent effects are strictly normalized.

  • Reagent Preparation: Prepare 1X PDE assay buffer. Dilute recombinant human PDE5 enzyme and the fluorescent cGMP substrate to optimized working concentrations.

  • Compound Dilution: Serially dilute 5-Nitro-2-propoxybenzamide, Simmerafil, and Sildenafil in DMSO (final DMSO concentration <1% to prevent enzyme denaturation).

  • Incubation: Add 5 µL of compound, 5 µL of PDE5 enzyme, and 10 µL of cGMP substrate to a 384-well microplate. Incubate at room temperature for 1 hour.

  • Signal Termination: Add 20 µL of TR-FRET binding/termination buffer containing a europium-labeled anti-cGMP antibody.

  • Detection & Analysis: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: In Vivo Hemodynamic Assessment in PAH Rats Self-Validation Mechanism: Baseline RVSP measurements taken prior to compound administration serve as internal controls for each subject, mitigating inter-animal physiological variability.

  • Model Induction: Expose adult male Sprague-Dawley rats to normobaric hypoxia (10% O2) for 21 days to induce PAH and right ventricular hypertrophy.

  • Dosing Regimen: Randomize rats into groups (n=8/group). Administer 5-Nitro-2-propoxybenzamide (10 mg/kg), Simmerafil (1 mg/kg), Sildenafil (1 mg/kg), or Vehicle via oral gavage.

  • Surgical Preparation: 2 hours post-dose, anesthetize the rats using isoflurane. Insert a pressure-volume (PV) catheter via the right jugular vein into the right ventricle.

  • Hemodynamic Recording: Continuously record Right Ventricular Systolic Pressure (RVSP) and Mean Pulmonary Arterial Pressure (mPAP) using a physiological data acquisition system.

  • Euthanasia & Tissue Collection: Euthanize the animals and harvest the heart and lungs for subsequent histological validation of vascular remodeling.

References

  • Title: Facile and Cost-Effective Route for the Synthesis of Simmerafil Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Pharmacokinetics-Driven Optimization of 4(3H)-Pyrimidinones as Phosphodiesterase Type 5 Inhibitors Leading to TPN171, a Clinical Candidate for the Treatment of Pulmonary Arterial Hypertension Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Pharmacokinetics, mass balance, and metabolism of [14C]TPN171, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension Source: European Journal of Pharmaceutical Sciences (via PubMed Central) URL: [Link]

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A Researcher's Guide to the Ames Test for N-Nitrosamine Mutagenicity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and technical analysis of the bacterial reverse mutation assay, commonly known as the Ames test, specifically tailored for the assessment of N-nitrosamine (NA) compounds. We will delve into the critical parameters, protocol optimizations, and data interpretation necessary for an accurate and reliable evaluation of this "cohort of concern."

The Challenge: N-Nitrosamines as Insidious Mutagens

N-nitrosamine compounds have emerged as a significant concern for the pharmaceutical industry and regulatory bodies worldwide.[1] Often found as impurities in active pharmaceutical ingredients (APIs) and finished drug products, many NAs are potent mutagenic carcinogens.[2][3] Their mechanism of action is not direct; rather, they are pro-mutagens that require metabolic activation to exert their genotoxic effects.[4] This fundamental characteristic necessitates a carefully considered and optimized approach to mutagenicity testing, as standard screening protocols may fail to detect their true potential, leading to false-negative results.[1][5] The Ames test, a cornerstone of genetic toxicology for decades, remains the pivotal assay for this assessment, but only when adapted to the unique metabolic requirements of NAs.[6][7]

The Ames Test: Principle of Bacterial Reverse Mutation

The Ames test is an elegant and widely used assay for identifying chemical mutagens.[4] Its principle lies in detecting the ability of a test compound to induce reverse mutations (reversions) in specific strains of Salmonella typhimurium and Escherichia coli.[8] These bacterial strains are engineered with pre-existing mutations in the genes responsible for synthesizing an essential amino acid (histidine for Salmonella or tryptophan for E. coli). Consequently, they are auxotrophic, meaning they cannot grow on a minimal medium lacking this specific amino acid.

When these bacteria are exposed to a mutagen, the substance can cause a new mutation that reverts the original mutation, restoring the gene's function.[9] These "revertant" bacteria are now prototrophic and can synthesize the essential amino acid, allowing them to grow and form visible colonies on a minimal agar plate.[8] The number of revertant colonies is proportional to the mutagenic potency of the test substance.

The Critical Modification: Metabolic Activation for N-Nitrosamines

The primary reason standard Ames test protocols can fail for N-nitrosamines is their need for metabolic activation. In the body, NAs are metabolized primarily by cytochrome P450 (CYP) enzymes in the liver, such as CYP2E1 and CYP2A6.[1][10][11] This enzymatic process, specifically α-hydroxylation, converts the relatively inert NA into a highly reactive alkyl-diazonium ion.[3][12] This electrophilic intermediate is the ultimate mutagenic species, capable of alkylating DNA bases (e.g., forming O6-methylguanine from N-nitrosodimethylamine - NDMA), leading to mispairing during DNA replication and causing the G:C → A:T base-pair substitution mutations detected by the test.[1][3]

To mimic this in vivo metabolism in an in vitro setting, the Ames test is performed with the addition of a post-mitochondrial supernatant fraction, commonly known as S9 mix .[13] This S9 fraction is typically derived from the livers of rodents (rats or hamsters) that have been treated with enzyme-inducing agents (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone) to increase the concentration of relevant CYP enzymes.[2][8][14] The S9 fraction is combined with cofactors like NADP and glucose-6-phosphate to create a complete metabolic activation system.[15][16] For N-nitrosamines, the inclusion and optimization of the S9 mix are not optional; they are absolutely critical for a valid assessment.[17]

Visualizing the Mechanism of NDMA Activation

The following diagram illustrates the essential bioactivation pathway for a representative N-nitrosamine, NDMA.

G cluster_S9 Within S9 Mix NDMA N-Nitrosodimethylamine (NDMA, Pro-mutagen) Enzyme Cytochrome P450 (e.g., CYP2E1) Intermediate α-hydroxy-nitrosamine (Unstable Intermediate) Diazonium Methyldiazonium Ion (Reactive Electrophile) Intermediate->Diazonium Spontaneous Rearrangement Guanine Guanine in DNA Diazonium->Guanine Methylation Enzyme->Intermediate + O2, NADPH Adduct O6-Methylguanine (DNA Adduct) Mutation GC -> AT Transition (Base-Pair Substitution) Adduct->Mutation During DNA Replication

Caption: Metabolic activation of NDMA by S9 enzymes to a reactive species that alkylates DNA.

An Optimized Protocol: The Enhanced Ames Test for N-Nitrosamines

Based on extensive research and regulatory guidance, a standard Ames test (OECD 471) requires specific enhancements to reliably detect NA mutagenicity.[1][14] A negative result from a standard assay is insufficient and should be followed by a test using these enhanced conditions.[18]

Key Experimental Parameters
ParameterStandard OECD 471Enhanced Recommendation for N-NitrosaminesRationale
Method Plate Incorporation or Pre-incubationPre-incubation Method (Mandatory) Allows for more intimate interaction between the NA, S9 mix, and bacteria in a liquid phase before plating, which is critical for short-chain NAs like NDMA.[1][5][14]
Pre-incubation Time Not strictly defined30 minutes Provides sufficient time for enzymatic conversion of the NA to its reactive metabolite.[6][14]
Bacterial Strains Minimum of 5 strains (e.g., TA98, TA100, TA1535, TA1537, E. coli WP2 uvrA)TA100, TA1535, and E. coli WP2 uvrA (pKM101) are most sensitive. NAs primarily cause base-pair substitutions, which these strains are designed to detect. Frameshift strains (TA98, TA1537) are typically non-responsive.[1]
S9 Species Typically induced rat liver S9Test with both induced rat and induced hamster liver S9. Hamster liver S9 has demonstrated superior sensitivity for some small aliphatic NAs (NDMA, NDEA). Testing both provides a more comprehensive assessment.[6][14][19]
S9 Concentration 10% to 30% (v/v) in S9 mix30% (v/v) recommended A higher concentration of enzymes can enhance the detection of weakly mutagenic NAs.[1][14][18]
Vehicle/Solvent DMSO is commonWater or Methanol preferred. DMSO can inhibit the specific CYP enzymes responsible for NA activation, potentially leading to false-negative results.[6][19]
Positive Controls Standard strain-specific mutagensStandard controls plus two known mutagenic NAs. Including NA-specific controls (e.g., NDMA, NDEA) validates that the specific test system (S9, solvent, etc.) is capable of detecting this class of mutagen.[14]
Visualizing the Experimental Workflow

The diagram below outlines the step-by-step process for conducting an enhanced Ames test for N-nitrosamines.

G prep 1. Preparation - Overnight bacterial cultures - Prepare S9 Mix - Prepare Test Article dilutions mix 2. Pre-incubation Mixture Add to sterile tube: - 0.5 mL S9 Mix (or buffer for -S9) - 0.1 mL Bacterial Culture - 0.05 mL Test Article/Control prep->mix incubate 3. Incubation Incubate mixture at 37°C for 30 minutes with shaking. mix->incubate plate 4. Plating - Add 2 mL molten top agar - Vortex briefly - Pour onto minimal glucose agar plate incubate->plate solidify 5. Solidification Allow top agar to solidify at room temperature. plate->solidify incubate_plate 6. Plate Incubation Invert plates and incubate at 37°C for 48-72 hours. solidify->incubate_plate count 7. Colony Counting - Count revertant colonies on each plate - Assess for cytotoxicity (background lawn) incubate_plate->count analyze 8. Data Analysis - Calculate mean revertants/plate - Compare to vehicle control - Apply acceptance criteria count->analyze

Caption: Workflow for the Enhanced Ames Test using the pre-incubation method.

Data Interpretation and Acceptance Criteria

A study is considered valid only if the negative (vehicle) and positive controls perform as expected within the laboratory's historical range.

A positive mutagenic response for a N-nitrosamine is concluded if:

  • There is a concentration-dependent increase in the number of revertant colonies.

  • The increase exceeds a defined threshold over the concurrent vehicle control. A commonly accepted threshold is a ≥ 2-fold increase for strains with low spontaneous revertant rates (like TA100 and WP2 uvrA) and a ≥ 3-fold increase for strains with higher rates (like TA1535).[16][19]

It is crucial to assess cytotoxicity, as a toxic effect can kill the bacteria and artificially lower the revertant count, potentially masking a mutagenic effect. Cytotoxicity is typically observed as a significant reduction in the background bacterial lawn on the plate.

Comparative Performance: Alternatives to the Ames Test

While the Ames test is the gold standard for detecting gene mutations, a full genotoxicity assessment often involves a battery of tests to cover different endpoints.[20]

  • In Vitro Micronucleus Test (OECD 487): This mammalian cell assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain). It is a key follow-up test if the Ames test is positive or for a more comprehensive risk assessment.[20][21]

  • Mouse Lymphoma Assay (MLA) (OECD 490): This mammalian cell assay detects a broad spectrum of genetic damage, including point mutations and chromosomal aberrations.[21]

  • In Vivo Genotoxicity Assays: If in vitro tests yield positive results, in vivo assays (e.g., Transgenic Rodent somatic and germ cell gene mutation assays, Comet assay) may be necessary to understand the compound's effect in a whole animal, which accounts for metabolism, distribution, and DNA repair processes.[21][22]

For N-nitrosamines, the enhanced Ames test is considered the most sensitive and relevant starting point. A positive result is a strong indicator of mutagenic potential and often sufficient to classify the compound as a mutagenic impurity.[16]

Conclusion

The assessment of N-nitrosamine mutagenicity requires more than a standard checklist approach. It demands a deep understanding of their mechanism of action and the deliberate application of an enhanced Ames test protocol. By mandating the pre-incubation method, utilizing both rat and hamster S9 at optimal concentrations, selecting appropriate solvents, and employing the most sensitive bacterial strains, researchers can generate reliable and accurate data. This rigorous, mechanistically-informed approach is essential for ensuring drug safety, meeting regulatory expectations, and protecting public health.

References

  • Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. (n.d.). ScienceDirect.
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB.
  • Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 - A compar
  • Reverse mutation test on bacteria according to OECD 471. (2021). Analytice.
  • Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. (2023). Health and Environmental Sciences Institute.
  • Genetic toxicity: Bacterial reverse mut
  • Molecular origins of mutational spectra produced by the environmental carcinogen N-nitrosodimethylamine and SN1 chemotherapeutic agents. (2023). NAR Cancer, Oxford Academic.
  • Test No.
  • OECD 471: Bacterial reverse mut
  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (n.d.). PMC.
  • Metabolic activation capabilities of S9 and hepatocytes from uninduced rats to convert carcinogenic N-nitrosamines to mutagens. (1984). PubMed.
  • Microbial Mutagenicity Assay: Ames Test. (2018). PMC, NIH.
  • Guidance on genotoxicity testing strategies for manufactured nanom
  • Mutagenic activation of carcinogenic N-nitrosopropylamines by liver S9 fractions from mice, rats and hamsters: evidence for a cytochrome P-450-dependent reaction. (n.d.). PubMed.
  • Improving Predictive Accuracy in Mutagenicity Testing: Ames Test and Nitrosamine Insights. (n.d.). Evalueserve IP and R&D.
  • Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design. (2024). Mutagenesis.
  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (2022). MDPI.
  • OECD 471 Ames Test | Regulatory Genotoxicity Studies. (2026). Gentronix.
  • Genotoxicity Testing: Insights, Applications, and Advanced Microfluidic Setups. (2025). Elveflow.
  • Ames Test for N-Nitrosamines: Assessing Mutagenicity. (2025). IPHASE Biosciences.
  • Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects | Request PDF. (2026).
  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (n.d.). Oxford Academic.
  • Mutagenic and carcinogenic potency determinations for NDMA support the cumulative dose assumption underpinning the less-than-lifetime Threshold of Toxicological Concern. (2026). bioRxiv.
  • Alternative approaches to standard toxicity testing. (n.d.). Gassnova.
  • N-Nitrosodimethylamine. (n.d.). Wikipedia.
  • Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. (2024). European Medicines Agency.
  • QUANTITATIVE BIOMONITORING OF URINE MUTAGENICITY: AN ALTERNATIVE TO THE CLASSICAL AMES TEST. (2015). CORESTA.
  • Bacterial Reverse Mutation Assay (Ames Test) GLP Report. (n.d.). Bulldog-Bio.
  • Differences in metabolite genotoxicity test results of rat liver S9 microsomes treated with various microsomal enzyme inducers. (n.d.). Taylor & Francis.
  • Metabolic Activation and DNA-Damaging Properties of Carcinogenic N-Nitrosamines. (n.d.). University of Minnesota.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022). WuXi AppTec.
  • REVERSE MUTATION ASSAY "AMES TEST" USING SALMONELLA TYPHIMURIUM AND ESCHERICHIA COLI. (n.d.).

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Comparing the antimicrobial activity of different nitrobenzamide derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unlocking the Antimicrobial Potential of Nitrobenzamide Derivatives: A Comparative Technical Guide

Introduction

Nitroaromatic compounds have long served as a cornerstone in antimicrobial drug development. Among these, nitrobenzamide derivatives have emerged as highly versatile scaffolds capable of targeting a diverse array of pathogens, ranging from Mycobacterium tuberculosis to Leishmania parasites (1)[1]. The core pharmacological advantage of the nitrobenzamide structure lies in its function as a bioreductive "warhead." In the hypoxic environments of bacterial infections or within specific microbial cells, the nitro group undergoes enzymatic reduction catalyzed by microbial nitroreductases (2)[2]. This highly specific bio-activation generates reactive nitrogen species (RNS) and hydroxylamine intermediates that indiscriminately damage crucial cellular macromolecules, such as DNA and proteins, ultimately inducing microbial cell death (3)[3].

MOA A Nitrobenzamide Prodrug (Inactive) B Microbial Nitroreductase (FMN-dependent) A->B Cellular Uptake C Enzymatic Reduction (Electron Transfer) B->C NADH/NADPH Oxidation D Reactive Nitrogen Species (RNS) C->D Bio-activation E Oxidative Stress & Macromolecule Damage D->E DNA/Protein Damage F Microbial Cell Death E->F Apoptosis/Necrosis

Proposed bio-reductive activation pathway of nitrobenzamides.

Comparative Antimicrobial Efficacy: Structure-Activity Relationships (SAR)

The antimicrobial potency of nitrobenzamide derivatives is heavily dictated by the position of the nitro group, the nature of the amide linker, and the overall lipophilicity (LogP) of the molecule (1)[1]. A comparative analysis of recent experimental data reveals distinct efficacy profiles based on these structural modifications.

  • Anti-Tubercular Activity (3,5-Dinitrobenzamides): Research into 3,5-dinitrobenzamide scaffolds has demonstrated exceptional efficacy against M. tuberculosis (H37Rv strain). Compounds featuring linear linkers and a LogP value greater than 2 exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.031 µg/mL, comparable to the first-line drug isoniazid (1)[1]. The mechanism involves the nonenzymatic reduction of the nitro group via nucleophilic addition, leading to the targeted inhibition of the essential mycobacterial enzyme DprE1 (4)[4].

  • Anti-Leishmanial Activity (Aziridinyl Nitrobenzamides): When the nitrobenzamide core is functionalized with an aziridinyl ring and a 5-amide substituent, the resulting compounds act as potent prodrugs against Leishmania major. These derivatives are specifically activated by leishmanial FMN-dependent type I nitroreductases (NTRs), achieving 50% inhibitory concentrations (IC50) of <100 nM against intracellular amastigotes, with minimal toxicity to mammalian host cells (5)[5].

  • Broad-Spectrum Antibacterial Activity: Modifications such as the incorporation of Schiff bases (C=N-R clusters) or azetidin-2-one rings into the 4-nitrobenzamide scaffold yield compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria (6)[6]. For instance, N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives showed notable antitubercular activity with MIC values ranging from 0.57 to 0.83 µg/mL (7)[7].

Table 1: Quantitative Comparison of Nitrobenzamide Derivatives

Compound ClassTarget PathogenMIC / IC50 RangeKey Structural Feature
3,5-Dinitrobenzamides Mycobacterium tuberculosis0.031 - 1.0 µg/mLLinear linkers, LogP > 2
Aziridinyl Nitrobenzamides Leishmania major< 100 nM (IC50)5-amide substituent, Aziridinyl ring
4-Nitrobenzamide Schiff Bases Gram-positive/negative bacteriaModerate to HighC=N-R cluster, aryl substituents
Azetidin-1-yl-4-nitrobenzamides M. tuberculosis0.57 - 0.83 µg/mLAzetidin-2-one ring

Causality in Experimental Design

To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating experimental workflow. The causality behind this workflow is rooted in confirming both the phenotypic outcome (cell death) and the molecular mechanism (nitroreductase activation). By correlating physicochemical properties (like LogP) with biological activity, researchers can establish a predictive model for drug permeability and efficacy (1)[1]. Furthermore, parallel cytotoxicity screening on mammalian cell lines is strictly required to verify that the observed antimicrobial activity is due to pathogen-specific enzymatic activation rather than non-specific cellular toxicity (5)[5].

Workflow A Synthesize Nitrobenzamide Derivatives B Determine LogP & Properties A->B C Broth Microdilution Assay (MIC Determination) A->C D Nitroreductase Assay (Mechanistic Validation) C->D Active Compounds E Cytotoxicity Assay (Mammalian Cells) C->E Selectivity Check F Select Lead Candidates (High Efficacy, Low Toxicity) D->F E->F

Self-validating experimental workflow for evaluating antimicrobial agents.

Standardized Experimental Protocols

To rigorously compare the efficacy and mechanism of novel nitrobenzamide derivatives, the following self-validating protocols are recommended.

Protocol 1: Broth Microdilution Assay for MIC Determination
  • Objective: To quantify the lowest concentration of the nitrobenzamide derivative that completely inhibits visible microbial growth.

  • Causality: Utilizing a standardized microdilution method ensures reproducible quantification of potency across different structural analogs. The inclusion of a viability dye (resazurin) provides a clear, objective colorimetric readout of metabolic activity.

  • Preparation: Prepare a stock solution of the nitrobenzamide derivative in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced toxicity (8)[8].

  • Dilution: Dispense 100 µL of appropriate culture medium (e.g., Middlebrook 7H9 for mycobacteria) into a 96-well microtiter plate. Perform two-fold serial dilutions of the test compound across the plate.

  • Inoculation: Standardize the microbial inoculum to a 0.5 McFarland standard (approximately 1.5 × 10^8 CFU/mL) and dilute appropriately. Add 100 µL of the bacterial suspension to each well.

  • Controls: Include a positive growth control (bacteria + medium + DMSO), a negative sterility control (medium only), and a reference antibiotic control (e.g., Isoniazid for M. tuberculosis) (8)[8].

  • Incubation & Readout: Incubate the plates at 37°C for the species-specific required duration. Add 30 µL of 0.01% resazurin solution to each well and incubate further. A color change from blue (oxidized) to pink (reduced) indicates viable cells. The MIC is recorded as the lowest concentration preventing the color change.

Protocol 2: Microbial Nitroreductase Activity Assay
  • Objective: To validate that the nitrobenzamide derivative serves as a specific substrate for microbial FMN-dependent nitroreductases.

  • Causality: Because the core mechanism relies on bio-reductive activation, demonstrating direct enzymatic turnover confirms the prodrug hypothesis and explains the pathogen-specific selectivity (3)[3].

  • Enzyme Preparation: Obtain purified recombinant microbial nitroreductase (e.g., His-tagged L. major NTR) or prepare a cell-free microbial extract (5)[5].

  • Reaction Mixture: In a UV-compatible cuvette, combine the purified enzyme, 100 µM of the nitrobenzamide substrate, and a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Initiation: Initiate the reaction by adding an excess of the electron donor, NADH or NADPH (typically 200-500 µM) (3)[3].

  • Kinetic Monitoring: Monitor the depletion of the reducing agent by continuously measuring the decrease in absorbance at 340 nm using a spectrophotometer (5)[5].

  • Validation: Calculate the specific enzyme activity (µmol NADH oxidized/min/mg protein). A significant increase in NADH oxidation rate compared to a no-substrate control confirms the derivative is actively reduced by the enzyme.

References

  • Title: Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity Source: International Journal of Pharmacy and Biological Sciences URL: [Link]

  • Title: Nitroaromatic Antibiotics as Nitrogen Oxide Sources Source: MDPI URL: [Link]

  • Title: Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold Source: MDPI URL: [Link]

  • Title: Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives Source: ResearchGate URL: [Link]

  • Title: Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis Source: PMC - NIH URL: [Link]

  • Title: Evaluating Aziridinyl Nitrobenzamide Compounds as Leishmanicidal Prodrugs Source: PMC - NIH URL: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Nitrobenzamide Derivatives as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of nitrobenzamide derivatives, a prominent class of histone deacetylase (HDAC) inhibitors. HDACs are critical epigenetic regulators, and their dysregulation is a hallmark of various cancers, making them a key target for therapeutic development.[1][2][3] This document synthesizes data from seminal studies to illuminate the molecular features governing the potency and selectivity of these inhibitors, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

The Pharmacophore of Benzamide-Based HDAC Inhibitors

The inhibitory activity of benzamide derivatives against HDACs is predicated on a common pharmacophore consisting of three key components: a zinc-binding group (ZBG), a linker region, and a surface recognition or "cap" group.[2] The nitrobenzamide scaffold forms the core of this pharmacophore, with each component playing a crucial role in the molecule's interaction with the HDAC active site.

Expert Insight: The development of isoform-selective HDAC inhibitors is a major goal in the field. While many early inhibitors were pan-HDAC inhibitors, affecting multiple HDAC isoforms, current research is focused on designing compounds that target specific HDACs to minimize off-target effects and improve therapeutic outcomes.[4] The modular nature of the benzamide pharmacophore allows for systematic modifications to probe and enhance isoform selectivity.

Comparative Analysis of Inhibitory Activity

The potency of nitrobenzamide derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various HDAC isoforms. The following table summarizes the IC50 values for two well-characterized nitrobenzamide-based HDAC inhibitors, Entinostat (MS-275) and Mocetinostat (MGCD0103), against Class I HDACs.

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC11 IC50 (µM)Reference(s)
Entinostat (MS-275) 0.3 - 0.51-1.7 - 8.0-[5][6][7]
Mocetinostat (MGCD0103) 0.150.291.660.59[8][9]

Analysis of the Data:

  • Potency: Both Entinostat and Mocetinostat demonstrate potent inhibition of HDAC1, with Mocetinostat generally showing slightly higher potency.[8][10]

  • Selectivity: These compounds are considered Class I selective HDAC inhibitors, with significantly less activity against Class II HDACs.[10][11] Entinostat shows a preference for HDAC1 over HDAC3.[6] Mocetinostat also inhibits HDAC11, which is a Class IV HDAC.[8]

  • Structural Differences: The chemical structures of Entinostat and Mocetinostat differ primarily in their "cap" groups. This variation is a key determinant of their respective potency and selectivity profiles.

Key Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key SAR features of nitrobenzamide derivatives as HDAC inhibitors.

SAR_Nitrobenzamide_HDACi cluster_pharmacophore Nitrobenzamide Pharmacophore cluster_interactions Key Interactions with HDAC Active Site cluster_modifications Impact of Structural Modifications ZBG Zinc-Binding Group (o-aminoanilide) Zinc_Ion Zinc Ion Chelation ZBG->Zinc_Ion Essential for catalytic inhibition Linker Linker (Benzamide Core) Hydrophobic_Pocket Hydrophobic Interactions Linker->Hydrophobic_Pocket Positions ZBG and Cap Cap Cap Group (Variable) Surface_Loop Surface Loop Interactions Cap->Surface_Loop Determines isoform selectivity and potency Nitro_Group Nitro Group Position Nitro_Group->Linker Influences electronics and binding Cap_Size Cap Group Size & Lipophilicity Cap_Size->Cap Critical for potency and selectivity Linker_Flexibility Linker Rigidity Linker_Flexibility->Linker Affects optimal orientation

Caption: Key pharmacophoric elements and SAR insights for nitrobenzamide-based HDAC inhibitors.

  • Zinc-Binding Group (ZBG): The ortho-aminoanilide moiety is a crucial feature of these inhibitors. The carbonyl oxygen and the amino group chelate the zinc ion in the active site of the HDAC enzyme, which is essential for its catalytic activity.[10]

  • Linker: The benzamide core acts as a rigid linker that appropriately positions the ZBG and the cap group within the active site channel.

  • Cap Group: The "cap" group is the most variable part of the pharmacophore and interacts with the surface of the enzyme. The size, shape, and electronic properties of the cap group are major determinants of potency and isoform selectivity.

  • Nitro Group: The position and electronic-withdrawing nature of the nitro group on the benzamide ring can influence the acidity of the amide proton and the overall electronic properties of the molecule, which can impact binding affinity.[12]

Expert Insight: The design of the cap group is a critical aspect of developing novel HDAC inhibitors. By modifying the cap group, medicinal chemists can fine-tune the inhibitor's interactions with the amino acid residues at the rim of the active site, thereby achieving greater selectivity for a particular HDAC isoform.

Mechanism of Action and Signaling Pathway

HDAC inhibitors, including nitrobenzamide derivatives, exert their anticancer effects through multiple mechanisms.[3] By inhibiting HDACs, they lead to the hyperacetylation of histone and non-histone proteins.[3] Histone hyperacetylation results in a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes.[13] The acetylation of non-histone proteins, such as p53 and other transcription factors, can also modulate their activity and stability, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.[3][4][14]

The following diagram illustrates the general signaling pathway affected by HDAC inhibition.

HDAC_Inhibition_Pathway cluster_inhibitor Pharmacological Intervention cluster_enzyme Enzymatic Target cluster_cellular_effects Cellular Consequences cluster_outcomes Therapeutic Outcomes Nitrobenzamide Nitrobenzamide Derivative HDAC Histone Deacetylase (HDAC) Nitrobenzamide->HDAC Inhibition Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Deacetylation Non_Histone_Acetylation Increased Non-Histone Protein Acetylation HDAC->Non_Histone_Acetylation Deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Non_Histone_Acetylation->Cell_Cycle_Arrest Apoptosis Apoptosis Non_Histone_Acetylation->Apoptosis Gene_Expression->Cell_Cycle_Arrest Gene_Expression->Apoptosis Tumor_Suppression Tumor Growth Suppression Cell_Cycle_Arrest->Tumor_Suppression Apoptosis->Tumor_Suppression

Caption: Simplified signaling pathway illustrating the mechanism of action of nitrobenzamide-based HDAC inhibitors.

Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol provides a general framework for assessing the in vitro inhibitory activity of nitrobenzamide derivatives against purified HDAC enzymes.

Materials:

  • Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • HDAC substrate (e.g., Fluor-de-Lys®)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease like trypsin and a potent HDAC inhibitor like Trichostatin A to stop the reaction)

  • Test compounds (nitrobenzamide derivatives) dissolved in DMSO

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Enzyme Reaction:

    • Add assay buffer to the wells of a 96-well black microplate.

    • Add the diluted test compounds or vehicle control (DMSO) to the respective wells.

    • Add the purified HDAC enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add the HDAC substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time may need to be optimized for each HDAC isoform.

  • Stop Reaction and Develop Signal: Add the developer solution to each well. The developer stops the HDAC reaction and cleaves the deacetylated substrate, releasing a fluorescent signal.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for complete development of the fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for Fluor-de-Lys®).[15]

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Trustworthiness of the Protocol: This protocol incorporates a "no enzyme" control to account for background fluorescence and a vehicle control (DMSO) to assess the baseline enzyme activity. The use of a known potent HDAC inhibitor in the developer solution ensures that the enzymatic reaction is effectively stopped, leading to accurate and reproducible results. The inclusion of a standard HDAC inhibitor as a positive control in the assay is also recommended to validate the assay performance.

Conclusion and Future Directions

The structure-activity relationship of nitrobenzamide derivatives as HDAC inhibitors is a well-established field, with clear guidelines for the design of potent and selective compounds. The modular nature of the pharmacophore allows for systematic optimization of the zinc-binding group, linker, and cap group to enhance inhibitory activity and isoform selectivity. Future research in this area will likely focus on the development of inhibitors with improved pharmacokinetic properties and novel mechanisms of action, as well as the exploration of their therapeutic potential in combination with other anticancer agents.[16]

References

  • Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. PubMed. Published August 15, 2014. [Link]

  • Mocetinostat (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor. Taylor & Francis Online. Published January 1, 2011. [Link]

  • MS-275 (Entinostat) HDAC1, HDAC3 27011. BPS Bioscience. [Link]

  • The Class I Histone Deacetylase Inhibitor as a Potent Therapeutic Target for Treating Glioblastoma and Mocetinostat. Sultan Qaboos University Journal For Science. Published October 31, 2013. [Link]

  • MS-275 (Entinostat) Promotes Radio-Sensitivity in PAX3-FOXO1 Rhabdomyosarcoma Cells. MDPI. Published October 1, 2021. [Link]

  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]

  • Structures of the HDACi 1–5 tested in the study: 1 mocetinostat, 2... ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. ResearchGate. [Link]

  • HDAC inhibitors, MS-275 and salermide, potentiates the anticancer effect of EF24 in human pancreatic cancer cells. National Center for Biotechnology Information. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Published October 14, 2025. [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. National Center for Biotechnology Information. [Link]

  • Structure-activity relationships of histone deacetylase inhibitors. ResearchGate. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. ResearchGate. [Link]

  • Synthesis and biological evaluation of benzo[d]imidazole derivatives as potential anti-cancer agents. ResearchGate. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PubMed. Published October 14, 2025. [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti‐inflammatory activity. Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed. Published July 15, 2025. [Link]

  • Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status. National Center for Biotechnology Information. [Link]

  • Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. National Center for Biotechnology Information. [Link]

  • Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). MDPI. Published November 22, 2020. [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. National Center for Biotechnology Information. [Link]

  • HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. MDPI. Published July 16, 2021. [Link]

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Safety Operating Guide

Comprehensive Waste Management and Disposal Protocol for 5-Nitro-2-propoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive guide for the professional laboratory management and disposal of 5-Nitro-2-propoxybenzamide.

As a nitroaromatic compound and a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as PDE5 inhibitors [1], 5-Nitro-2-propoxybenzamide (CAS RN: 24572-86-9) requires stringent waste management protocols. Due to the inherent reactivity of the nitro group and the potential environmental toxicity of aromatic amines/amides, improper disposal poses significant ecological and occupational hazards.

This guide outlines the causality-driven procedures for the safe handling, segregation, and ultimate destruction of this compound in a professional laboratory setting, ensuring compliance with standard environmental protection frameworks [2].

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the physical properties that dictate the compound's behavior in waste streams. 5-Nitro-2-propoxybenzamide shares structural hazard characteristics with other nitroaromatics, necessitating specific handling precautions [3].

Property / Hazard ParameterData / ClassificationOperational Implication for Disposal
Chemical Class Nitroaromatic BenzamideHigh-temperature destruction required to break the aromatic ring.
Physical State SolidDust generation during waste transfer must be mitigated.
Solubility Soluble in organic solvents; poorly soluble in waterAqueous drain disposal is strictly prohibited; must be collected as organic/solid waste.
GHS Hazard Indicators Irritant (Skin/Eye), Potential Acute ToxicityFull PPE (nitrile gloves, lab coat, safety goggles) is mandatory during waste consolidation.
Reactivity Incompatible with strong reducing agentsMust be segregated from metal hydrides, active metals, and strong bases to prevent exothermic reduction.

Step-by-Step Disposal Methodology

Critical Safety Directive: In-house chemical neutralization (e.g., attempting to reduce the nitro group to an amine using zinc/hydrochloric acid) is strictly prohibited. Such improvised treatments can trigger uncontrolled exothermic reactions and generate highly toxic aniline derivatives. All disposal must rely on professional segregation and licensed incineration.

Phase 1: Segregation and Collection
  • Step 1.1: Solid Waste Consolidation. Collect all unreacted solid 5-Nitro-2-propoxybenzamide, along with contaminated consumables (weighing boats, filter papers, and spatulas), into a dedicated, chemically compatible container. High-density polyethylene (HDPE) wide-mouth jars are recommended.

    • Causality: Solid nitroaromatics can contaminate general lab trash. Isolating them in HDPE prevents leaching and protects environmental services personnel from inadvertent exposure.

  • Step 1.2: Liquid Waste Segregation. If the compound is dissolved in solvents (e.g., dichloromethane or ethyl acetate from extraction processes), the solution must be directed into designated organic waste carboys.

    • Causality: You must strictly separate halogenated from non-halogenated waste. Halogenated solvents require specific incineration parameters to prevent the formation of dioxins, whereas non-halogenated solvents have different calorific values.

Phase 2: Packaging and RCRA Labeling
  • Step 2.1: Primary Containment Sealing. Ensure all waste containers are tightly sealed with leak-proof caps. Do not leave funnels in liquid waste carboys.

  • Step 2.2: Regulatory Labeling. Affix a compliant "Hazardous Waste" label to the container. The label must explicitly state the full chemical name ("5-Nitro-2-propoxybenzamide"), the primary hazard ("Toxic/Irritant"), and the accumulation start date.

    • Causality: Accurate labeling is a legal requirement that dictates the safety protocols used by downstream waste management contractors during transport and processing [2].

Phase 3: Final Destruction Route
  • Step 3.1: Transfer to Licensed Facility. Transfer the sealed, labeled containers to your institution's hazardous waste accumulation area for pickup by a licensed environmental services contractor.

  • Step 3.2: High-Temperature Incineration. The ultimate disposal method for 5-Nitro-2-propoxybenzamide is high-temperature incineration (typically >1000°C).

    • Causality: Incineration ensures the complete thermal degradation of the stable aromatic ring. Because the compound contains nitrogen, the incineration facility must be equipped with specialized NOx scrubbers to capture nitrogen oxides, preventing the release of smog-forming pollutants into the atmosphere.

Waste Stream Workflow

The following diagram illustrates the logical flow of 5-Nitro-2-propoxybenzamide from experimental generation to final destruction.

WasteWorkflow Start 5-Nitro-2-propoxybenzamide Waste Generation Solid Solid Waste (Powders, Consumables) Start->Solid Liquid Liquid Waste (Reaction Solvents) Start->Liquid Store Secondary Containment & Hazardous Waste Labeling Solid->Store Halogenated Halogenated Carboy Liquid->Halogenated DCM, Chloroform NonHalogenated Non-Halogenated Carboy Liquid->NonHalogenated EtOAc, MeOH Halogenated->Store NonHalogenated->Store Incinerate High-Temp Incineration (with NOx Scrubbers) Store->Incinerate

Workflow for the segregation and disposal of 5-nitro-2-propoxybenzamide waste streams.

Spill Response Protocol

In the event of an accidental spill during waste transfer:

  • Isolate the Area: Restrict access to the spill zone.

  • PPE Upgrade: Ensure personnel are wearing respiratory protection (if dust is airborne) and heavy-duty nitrile gloves.

  • Containment: For solid spills, gently sweep the powder using a damp, disposable towel to prevent aerosolization. Do not dry-sweep.

  • Decontamination: Wash the affected surface with a mixture of water and a mild detergent, followed by an alcohol wipe (e.g., isopropanol) to remove organic residues. Collect all cleanup materials as solid hazardous waste.

References
  • Facile and Cost-Effective Route for the Synthesis of Simmerafil. Organic Process Research & Development, American Chemical Society (ACS). Available at:[Link][1]

  • Learn the Basics of Hazardous Waste. United States Environmental Protection Agency (EPA). Available at:[Link]

  • 5-Nitro-2-propoxyaniline (Related Nitroaromatic Hazard Profile). PubChem, National Institutes of Health (NIH). Available at:[Link][2]

Sources

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